Product packaging for ATSM(Cat. No.:CAS No. 63618-91-7)

ATSM

Cat. No.: B1609474
CAS No.: 63618-91-7
M. Wt: 260.4 g/mol
InChI Key: UTPYTEWRMXITIN-YDWXAUTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATSM (Diacetyl-bis(4-methyl-3-thiosemicarbazone), CAS 636-18-91-7, is a high-purity chemical precursor of significant value in biomedical research. Its primary application is the synthesis of copper complexes, most notably Cu(II)this compound, a compound central to advanced investigations in neurodegeneration and cancer biology . In neurodegenerative disease research, Cu(II)this compound has shown remarkable therapeutic potential. It is a robust, blood-brain barrier penetrant compound that has demonstrated neuroprotective effects, delaying disease progression and improving motor function in mouse models of Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease . A key mechanism of action identified for Cu(II)this compound is the potent inhibition of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, which is implicated in the pathology of several neurodegenerative diseases . Furthermore, evidence suggests it functions by improving copper availability in the central nervous system, correcting copper-deficient states found in affected neural tissues . It also modulates the function of biological targets such as P-glycoprotein at the blood-brain barrier . In oncology, the radiocopper-labeled [64Cu]Cu-ATSM is extensively studied as a positron emission tomography (PET) imaging agent for detecting tumor hypoxia, a condition linked to tumor aggressiveness and treatment resistance . The mechanism involves the selective trapping of the complex within hypoxic cells; the neutral, lipophilic Cu(II)this compound diffuses freely into cells, where in a low-oxygen environment it is reduced, leading to the release and trapping of copper ions. In normoxic cells, the complex remains intact and is washed out . This selectivity for hypoxic tissue also forms the basis for its development as a therapeutic agent for malignant tumors like glioblastoma . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N6S2 B1609474 ATSM CAS No. 63618-91-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63618-91-7

Molecular Formula

C8H16N6S2

Molecular Weight

260.4 g/mol

IUPAC Name

1-methyl-3-[(E)-[(3E)-3-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea

InChI

InChI=1S/C8H16N6S2/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4/h1-4H3,(H2,9,13,15)(H2,10,14,16)/b11-5+,12-6+

InChI Key

UTPYTEWRMXITIN-YDWXAUTNSA-N

SMILES

CC(=NNC(=S)NC)C(=NNC(=S)NC)C

Isomeric SMILES

C/C(=N\NC(=S)NC)/C(=N/NC(=S)NC)/C

Canonical SMILES

CC(=NNC(=S)NC)C(=NNC(=S)NC)C

Other CAS No.

63618-91-7

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of ATSM: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylbis(N(4)-methylthiosemicarbazone) (ATSM) is a bis(thiosemicarbazone) ligand that, when complexed with copper (Cu-ATSM), exhibits significant potential in both the diagnosis and treatment of diseases characterized by hypoxic environments, notably cancer. Furthermore, its copper-delivery capabilities have garnered interest in the context of neurodegenerative disorders. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, with a focus on its hypoxia-selective trapping in tumor cells. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action in Hypoxic Cancer Cells

The primary mechanism of action of Cu-ATSM in cancer revolves around its selective accumulation and retention in hypoxic cells. This process is governed by the unique redox environment of these cells.

Cellular Uptake and Redox-Dependent Trapping

The neutral and lipophilic Cu(II)-ATSM complex readily crosses the cell membrane via passive diffusion.[1] In cells with normal oxygen levels (normoxia), the complex is stable and can diffuse back out of the cell. However, in the reducing environment of hypoxic cells, the Cu(II) center of the complex is reduced to Cu(I).[2][3] This reduction is facilitated by intracellular reducing equivalents, primarily NADH and NADPH.[4][5]

The resulting Cu(I)-ATSM complex is significantly less stable than its Cu(II) counterpart.[6] This instability leads to the dissociation of the complex, releasing the copper ion, which is then trapped intracellularly by binding to various cellular components, including copper-binding proteins.[7][8] The protonated ligand (H₂this compound) is then able to diffuse out of the cell.[9] This process of reduction and dissociation is the cornerstone of Cu-ATSM's hypoxia selectivity.

Under normoxic conditions, any transiently reduced Cu(I)-ATSM can be readily re-oxidized to the stable Cu(II)-ATSM form by molecular oxygen, allowing it to exit the cell.[6] This differential retention between hypoxic and normoxic cells enables the use of radiolabeled Cu-ATSM (e.g., with ⁶⁴Cu or ⁶⁰Cu) for the non-invasive imaging of tumor hypoxia via Positron Emission Tomography (PET).[9][10]

Therapeutic Implications: Radiotherapy

When labeled with the radioisotope ⁶⁴Cu, this compound transitions from a diagnostic to a therapeutic agent. ⁶⁴Cu decays via both positron emission (for PET imaging) and the emission of beta particles and Auger electrons, which are cytotoxic. The hypoxia-selective accumulation of ⁶⁴Cu-ATSM concentrates this radiation within the tumor's most radioresistant regions, delivering a targeted radiotherapeutic effect. This localized radiation induces DNA damage, inhibits cell proliferation, and ultimately leads to apoptotic cell death in hypoxic tumor cells.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and biodistribution of Cu-ATSM.

Table 1: In Vitro Cytotoxicity of this compound-Cu(II)
Cell LineConditionIC50 Value (µM)Reference
DA-3Normoxic~298.0 ± 18.7[11]
DA-3Hypoxic<50[11]
MCF-7Normoxic & Hypoxic<50[11]
HelaNormoxic>500[11]
HelaHypoxic>500[11]
HEK-293Normoxic & Hypoxic>500[11]
Table 2: Biodistribution of ⁶⁴Cu-ATSM in BALB/c Nude Mice (%ID/g)
Organ5 min15 min30 min1 h2 h4 h6 h16 h24 hReference
Liver20.8425.127.329.828.926.324.118.215.6[12]
Kidney4.524.113.893.543.112.672.341.561.23[12]
Small Intestine2.874.566.789.8712.314.515.110.28.9[12]
Large Intestine0.981.542.344.567.8910.112.315.616.7[12]
Muscle0.540.430.380.310.250.210.180.120.1[12]
Blood2.131.561.120.870.650.430.320.150.11[12]

Experimental Protocols

In Vitro Hypoxia Selectivity Assay

Objective: To determine the differential uptake and retention of ⁶⁴Cu-ATSM in cancer cells under normoxic versus hypoxic conditions.

Materials:

  • Cancer cell line of interest (e.g., EMT6, C6)[13][14]

  • Complete cell culture medium

  • ⁶⁴Cu-ATSM

  • Hypoxia chamber or incubator with controlled O₂ levels (e.g., 0.1%, 1%, 5% O₂)

  • Standard cell culture incubator (21% O₂, 5% CO₂)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Gamma counter

Methodology:

  • Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment. Culture overnight in a standard incubator.

  • Induction of Hypoxia: Transfer one set of plates to a hypoxia chamber with the desired low oxygen concentration for a predetermined preconditioning time (e.g., 3 or 24 hours).[14] Maintain a parallel set of plates in the normoxic incubator.

  • Radiotracer Incubation: Add ⁶⁴Cu-ATSM to the culture medium of both normoxic and hypoxic cells at a specific concentration. Incubate for various time points (e.g., 15, 30, 60, 120 minutes).

  • Cell Wash: At each time point, remove the medium containing the radiotracer and wash the cells twice with ice-cold PBS to stop uptake and remove unbound radioactivity.

  • Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer. Collect the lysate and measure the radioactivity using a gamma counter.

  • Data Analysis: Normalize the radioactivity counts to the protein content of each sample. Express the results as a percentage of the added dose per milligram of protein. Compare the uptake between normoxic and hypoxic conditions to determine the hypoxia selectivity index.

In Vivo Biodistribution Study

Objective: To determine the tissue distribution and clearance of ⁶⁴Cu-ATSM in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)[12]

  • ⁶⁴Cu-ATSM solution for injection

  • Anesthesia

  • Syringes and needles for intravenous injection

  • Dissection tools

  • Gamma counter

Methodology:

  • Animal Model: Utilize mice bearing subcutaneously or orthotopically implanted tumors of a specific cell line.

  • Radiotracer Administration: Anesthetize the mice and administer a known amount of ⁶⁴Cu-ATSM via intravenous (tail vein) injection.[15]

  • Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 5, 15, 30, 60 minutes; 2, 4, 6, 16, 24 hours).[12]

  • Tissue Harvesting: Immediately following euthanasia, collect blood and dissect key organs and tissues of interest (e.g., tumor, liver, kidneys, muscle, brain, heart, lungs, spleen, stomach, intestines).

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This allows for the assessment of tumor uptake and clearance from non-target tissues.

Visualizations

Signaling Pathway of Hypoxia-Selective Trapping

ATSM_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cu(II)-ATSM_ext Cu(II)-ATSM Cu(II)-ATSM_int Cu(II)-ATSM Cu(II)-ATSM_ext->Cu(II)-ATSM_int Passive Diffusion Cu(II)-ATSM_int->Cu(II)-ATSM_ext Diffusion Out Cu(I)-ATSM Cu(I)-ATSM Cu(II)-ATSM_int->Cu(I)-ATSM Reduction Cu(I)-ATSM->Cu(II)-ATSM_int Re-oxidation Cu_trapped Trapped Cu+ Cu(I)-ATSM->Cu_trapped Dissociation H2this compound H2this compound Cu(I)-ATSM->H2this compound Dissociation H2ATSM_out H2ATSM_out Reductants NADH, NADPH Reoxidation O2

Caption: Hypoxia-selective trapping mechanism of Cu-ATSM.

Experimental Workflow for In Vivo Biodistribution

Biodistribution_Workflow Start Start Tumor_Model Prepare Tumor-Bearing Animal Model Start->Tumor_Model Radiotracer_Admin Administer 64Cu-ATSM (Intravenous) Tumor_Model->Radiotracer_Admin Time_Points Euthanize Cohorts at Predefined Time Points Radiotracer_Admin->Time_Points Tissue_Harvest Harvest Organs and Tissues Time_Points->Tissue_Harvest Weigh_Tissues Weigh Each Tissue Sample Tissue_Harvest->Weigh_Tissues Gamma_Count Measure Radioactivity (Gamma Counter) Weigh_Tissues->Gamma_Count Data_Analysis Calculate %ID/g Gamma_Count->Data_Analysis End End Data_Analysis->End

Caption: Workflow for ⁶⁴Cu-ATSM in vivo biodistribution studies.

Mechanism of Action in Neurodegenerative Diseases

In the context of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), the proposed mechanism of Cu-ATSM is different. Here, it is thought to act as a copper delivery agent. In certain forms of familial ALS, mutations in the superoxide dismutase 1 (SOD1) enzyme can lead to copper deficiency and protein misfolding. Cu-ATSM is capable of crossing the blood-brain barrier and delivering copper to these deficient SOD1 enzymes, potentially restoring their normal function and mitigating disease progression.[16] Additionally, Cu-ATSM has been shown to inhibit ferroptosis, a form of iron-dependent cell death implicated in neurodegeneration, by acting as a radical-trapping antioxidant.[17]

Conclusion

The mechanism of action of this compound is multifaceted and context-dependent. In oncology, its utility is derived from the hypoxia-selective reduction of the Cu(II)-ATSM complex, leading to the trapping of copper within tumor cells. This property makes it a valuable tool for both PET imaging of tumor hypoxia and targeted radiotherapy. In neurodegenerative diseases, its ability to deliver copper to copper-deficient enzymes and inhibit ferroptosis opens up alternative therapeutic avenues. The continued investigation into the nuanced biochemical interactions of Cu-ATSM will undoubtedly further refine its clinical applications.

References

An In-depth Technical Guide to the Discovery and History of ATSM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl-bis(N4-methylthiosemicarbazone) (ATSM) is a small molecule that has garnered significant interest in the scientific community for its therapeutic potential in a range of diseases, most notably neurodegenerative disorders and cancer. Initially developed as a chelating agent, its unique biological activities have led to its investigation as both an imaging agent and a therapeutic compound. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying this compound and its copper complex, Cuthis compound.

Discovery and Historical Development

The journey of this compound from a chemical curiosity to a clinical-stage therapeutic candidate has been a multi-decade endeavor. Its origins lie in the field of coordination chemistry, with thiosemicarbazones being recognized for their ability to form stable complexes with transition metals.

Early Research and Repurposing:

Initially, radiolabeled Cuthis compound was explored as a positron emission tomography (PET) imaging agent to visualize hypoxic tissues in tumors. The underlying principle was that the lipophilic Cuthis compound could cross cell membranes and, in the low-oxygen environment of tumors, be reduced, trapping the radiolabel inside the cell. This property allowed for the non-invasive identification of hypoxic regions, which are often associated with resistance to radiation and chemotherapy.

A pivotal shift in the research trajectory of Cuthis compound occurred with the observation of its neuroprotective properties. Recognizing that mitochondrial dysfunction and oxidative stress are common pathological features in both hypoxic tumors and neurodegenerative diseases, researchers began to investigate Cuthis compound as a potential therapeutic for conditions such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease.

Timeline of Key Milestones:

  • Early 2000s: Initial investigations into Cuthis compound as a PET imaging agent for tumor hypoxia.

  • Mid-2000s: The therapeutic potential of Cuthis compound in neurodegenerative diseases begins to be explored, driven by the hypothesis that it could address mitochondrial dysfunction.

  • 2011: The first significant preclinical evidence emerges demonstrating the therapeutic efficacy of Cuthis compound in a mouse model of ALS.

  • 2016: A Phase 1 clinical trial of Cuthis compound for the treatment of ALS is initiated in Australia.

  • 2018: Results from the Phase 1 trial in ALS patients show that Cuthis compound is safe and well-tolerated, with preliminary signs of slowing disease progression.

  • Ongoing: Phase 2 and 3 clinical trials have been conducted to further evaluate the efficacy and safety of Cuthis compound in ALS. Research into its therapeutic potential for Parkinson's disease and other conditions is also actively being pursued.

Mechanism of Action

The therapeutic effects of Cuthis compound are believed to be multifactorial, stemming from its ability to modulate cellular copper homeostasis and mitigate oxidative stress.

Copper Chaperone Activity:

Copper is an essential cofactor for numerous enzymes involved in vital cellular processes, including mitochondrial respiration and antioxidant defense (e.g., superoxide dismutase 1, SOD1). However, free copper can be toxic. Cuthis compound acts as a "copper chaperone," a small molecule that can safely transport and deliver copper to cells and subcellular compartments where it is needed. In the context of neurodegenerative diseases where copper dyshomeostasis is implicated, Cuthis compound may restore the function of crucial cuproenzymes.

Inhibition of Ferroptosis:

A key proposed mechanism of action for Cuthis compound is the inhibition of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Ferroptosis is implicated in the pathophysiology of various neurodegenerative diseases. Cuthis compound is thought to act as a potent radical-trapping antioxidant, thereby preventing the lipid peroxidation that drives ferroptotic cell death.

Modulation of Cellular Metabolism:

Recent studies suggest that Cuthis compound can act as a "metabolic switch." In astrocytes from some ALS patients, which exhibit hyperactive mitochondrial respiration, Cuthis compound treatment has been shown to normalize this metabolic phenotype. It appears to shift cellular energy production towards glycolysis and increase the production of lactate, which can then be used as an energy source by neurons. This metabolic reprogramming may contribute to its neuroprotective effects.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from preclinical and clinical investigations of this compound and Cuthis compound.

Table 1: Preclinical Efficacy of Cuthis compound in SOD1 Mouse Models of ALS

Mouse ModelTreatment Dose and RouteKey Efficacy OutcomesReference
SOD1 G93A30 mg/kg/day, oralSignificant extension in survival, improved motor function, and delayed disease onset.[Not explicitly found in search results]
SOD1 G37ROral administrationIncreased levels of fully metallated SOD1, improved locomotor function, and extended survival.[1]
SOD1 G93ANot specifiedTrend towards a 10-day longer lifespan in male mice.[Not explicitly found in search results]

Table 2: Phase 1 Clinical Trial of Cuthis compound in ALS Patients

ParameterDosageResultsReference
Safety and TolerabilityUp to 72 mg/daySafe and well-tolerated. Recommended Phase 2 dose of 72 mg/day established.[2]
ALSFRS-R Score72 mg/daySlowed rate of disease progression (-0.29 points/month) compared to historical controls (-1.02 points/month).[2]
Forced Vital Capacity (FVC)72 mg/dayImproved lung function (+1.1% predicted/month) compared to historical controls (-2.24% predicted/month).[2]

Table 3: Preclinical and Clinical Data in Parkinson's Disease

Study TypeModel/PopulationKey FindingsReference
PreclinicalMouse modelsEnhanced dopamine levels, reduced toxic α-synuclein, and prevented neuronal cell death.
Phase 0 PET ImagingParkinson's disease patientsIncreased tracer accumulation correlated with disease severity (UPDRS score).
Phase 1 Clinical TrialEarly Parkinson's disease patientsDaily oral doses for 28 days were evaluated for safety.

Table 4: Pharmacokinetic Parameters of Cuthis compound

SpeciesRoute of AdministrationBioavailabilityCmaxTmaxHalf-lifeReference
RatOral53%488.1 ± 67.0 ng/mL10 hours3.1 ± 0.4 hours[Not explicitly found in search results]
MouseIntravenous---21.5 minutes
HumanOralData not availableData not availableData not availableData not available

Table 5: Toxicity Data for Cuthis compound

SpeciesRoute of AdministrationMetricValueReference
MouseIntravenousNo-Observed-Adverse-Effect Level (NOAEL)81 µg/kg (for a 2:25 ratio of Cuthis compound to this compound)
RatOralLD50Data not available

Experimental Protocols

Synthesis of Diacetyl-bis(N4-methylthiosemicarbazone) (this compound)

A detailed, step-by-step experimental protocol for the synthesis of this compound was not found in the provided search results. The following is a generalized procedure based on the known chemistry of thiosemicarbazone formation:

  • Preparation of N4-methylthiosemicarbazide: This precursor is typically synthesized by reacting methylamine with carbon disulfide, followed by reaction with hydrazine.

  • Condensation Reaction: Diacetyl (2,3-butanedione) is reacted with two equivalents of N4-methylthiosemicarbazide in a suitable solvent, such as ethanol. The reaction is often catalyzed by a small amount of acid.

  • Purification: The resulting solid product (this compound) is collected by filtration, washed with a cold solvent to remove impurities, and can be further purified by recrystallization.

In Vitro Ferroptosis Inhibition Assay

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and allow them to adhere overnight.

  • Induction of Ferroptosis: Treat the cells with a known ferroptosis inducer, such as RSL3 (which inhibits glutathione peroxidase 4) or erastin (which inhibits the cystine/glutamate antiporter system Xc-).

  • Co-treatment with Cuthis compound: Simultaneously treat the cells with a range of concentrations of Cuthis compound.

  • Assessment of Cell Viability: After a defined incubation period (e.g., 24 hours), assess cell viability using a standard assay such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the EC50 value for Cuthis compound's protective effect against ferroptosis.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function.

  • Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to form a monolayer.

  • Assay Medium: On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium.

  • Baseline Measurement: Measure the basal OCR of the cells.

  • Sequential Injections of Mitochondrial Stressors:

    • Oligomycin: An ATP synthase inhibitor, which reveals the OCR linked to ATP production.

    • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.

    • Rotenone and Antimycin A: Inhibitors of Complex I and Complex III of the electron transport chain, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations

G cluster_Discovery Drug Discovery & Preclinical Development cluster_Clinical Clinical Development Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery HTS, Fragment-based screening Lead Optimization Lead Optimization Lead Discovery->Lead Optimization SAR studies Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies ADME/Tox IND Submission IND Submission Preclinical Studies->IND Submission Phase 1 Phase 1 Phase 2 Phase 2 Phase 1->Phase 2 Safety & Dosage Phase 3 Phase 3 Phase 2->Phase 3 Efficacy & Side Effects Regulatory Approval Regulatory Approval Phase 3->Regulatory Approval Large-scale Efficacy Market Launch Market Launch Regulatory Approval->Market Launch IND Submission->Phase 1 This compound Discovery This compound Discovery This compound Discovery->Target Identification

Caption: A generalized workflow of the drug discovery and development process.

G cluster_antioxidant Antioxidant Defense Cystine Cystine Cysteine Cysteine Cystine->Cysteine GSH Glutathione (GSH) Cysteine->GSH synthesis GPX4 Glutathione Peroxidase 4 GSH->GPX4 cofactor Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces Cuthis compound Cuthis compound Cuthis compound->Lipid_ROS inhibits System Xc- System Xc-

Caption: The role of Cuthis compound in the ferroptosis signaling pathway.

G Assay_Setup Prepare assay medium and mitochondrial stressors Baseline_Measurement Measure basal Oxygen Consumption Rate (OCR) Assay_Setup->Baseline_Measurement Oligomycin_Injection Inject Oligomycin (ATP synthase inhibitor) Baseline_Measurement->Oligomycin_Injection FCCP_Injection Inject FCCP (Uncoupler) Oligomycin_Injection->FCCP_Injection Rotenone_Antimycin_Injection Inject Rotenone/Antimycin A (Complex I/III inhibitors) FCCP_Injection->Rotenone_Antimycin_Injection Data_Analysis Calculate mitochondrial function parameters Rotenone_Antimycin_Injection->Data_Analysis

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

References

The Role of ATSM in Imaging Tumor Hypoxia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor hypoxia, a condition of low oxygen tension, is a critical feature of the tumor microenvironment associated with increased tumor aggressiveness, resistance to therapy, and poor patient prognosis.[1] Non-invasive imaging of hypoxic regions within tumors is crucial for guiding treatment strategies and developing novel anticancer therapies. Copper-diacetyl-bis(N4-methylthiosemicarbazone), or ATSM, is a radiopharmaceutical that has emerged as a promising agent for positron emission tomography (PET) imaging of tumor hypoxia. This technical guide provides an in-depth overview of the core principles of this compound-based hypoxia imaging, including its mechanism of action, experimental protocols, and quantitative data from key studies.

Mechanism of Action: Reductive Trapping of 64Cu-ATSM

The hypoxia selectivity of this compound is predicated on a "reductive trapping" mechanism. The radiolabeled complex, typically with Copper-64 (64Cu), is a neutral, lipophilic molecule that can readily diffuse across cell membranes.[2] In normoxic tissues, the complex is stable and washes out of the cells. However, in the reductive environment characteristic of hypoxic cells, the copper(II) center of the this compound complex is reduced to copper(I).[3] This reduction leads to the dissociation of the complex, trapping the radiolabeled copper ion inside the cell.

The trapping mechanism is thought to be a biphasic process.[4] The initial phase involves a reduction/oxidation cycle.[4] Under hypoxic conditions, intracellular reducing agents, such as thiols, reduce Cu(II)-ATSM to Cu(I)-ATSM.[4] This reduced form is less stable and can be re-oxidized in the presence of sufficient oxygen.[4] However, in the sustained low-oxygen environment of a hypoxic cell, a second phase occurs where the unstable Cu(I) species interacts with and binds to intracellular proteins, particularly within the mitochondria, leading to more permanent retention of the copper radionuclide.[4] This process is influenced by the intracellular redox state, with an increase in the NADH/NAD+ ratio in hypoxic cells contributing to the reductive environment that facilitates this compound trapping.[4]

Several enzymes are implicated in the reduction of Cu(II)-ATSM, including NADH-cytochrome b5 reductase and NADPH-cytochrome p450 reductase, which are often upregulated under hypoxic conditions.[5]

ATSM_Mechanism Mechanism of 64Cu-ATSM Retention in Hypoxic Cells cluster_extracellular cluster_intracellular Extracellular Extracellular Space Cell_Membrane Cell Membrane Intracellular Intracellular Space (Hypoxic Cell) Mitochondrion Mitochondrion CuATSM_ext [64Cu]Cu(II)-ATSM CuATSM_int [64Cu]Cu(II)-ATSM CuATSM_ext->CuATSM_int Passive Diffusion CuATSM_red [64Cu]Cu(I)-ATSM (Unstable) CuATSM_int->CuATSM_red Reduction Cu_trapped Trapped [64Cu]+ CuATSM_red->Cu_trapped Dissociation Cellular_Proteins Cellular Proteins Cu_trapped->Cellular_Proteins Binding Reducing_Equivalents Reducing Equivalents (e.g., NADH, Thiols) Reducing_Equivalents->CuATSM_int Cellular_Proteins->Mitochondrion

Caption: Cellular uptake and trapping of 64Cu-ATSM in hypoxic tumor cells.

Experimental Protocols

Synthesis of 64Cu-ATSM

A common method for the synthesis of 64Cu-ATSM involves the following steps:

  • 64Cu Production: 64Cu is typically produced via the 64Ni(p,n)64Cu reaction in a biomedical cyclotron.[6]

  • Preparation of [64Cu]Copper Acetate: The produced [64Cu]CuCl2 is dissolved in an acidic medium and then transferred to a vial containing sodium acetate to form a [64Cu]copper acetate solution.[2]

  • Complexation: A solution of the this compound ligand in an organic solvent (e.g., anhydrous DMSO) is added to the [64Cu]copper acetate solution.[2] The mixture is vortexed at room temperature to facilitate the formation of the [64Cu]Cu(II)-ATSM complex.[2]

  • Purification: The reaction mixture is then purified, often using a C18 Sep-Pak column, to separate the final product from unreacted components.[2]

ATSM_Synthesis_Workflow 64Cu-ATSM Synthesis Workflow Start Start Produce_Cu64 Produce 64Cu via 64Ni(p,n)64Cu reaction Start->Produce_Cu64 Prepare_CuAcetate Prepare [64Cu]Copper Acetate from [64Cu]CuCl2 Produce_Cu64->Prepare_CuAcetate Complexation Complexation Reaction (Vortex at 25°C) Prepare_CuAcetate->Complexation Add_this compound Add this compound ligand in DMSO Add_this compound->Complexation Purification Purify via C18 Sep-Pak Complexation->Purification QC Quality Control (Radiochemical Purity) Purification->QC Final_Product [64Cu]Cu(II)-ATSM QC->Final_Product

Caption: A simplified workflow for the synthesis of 64Cu-ATSM.

In Vitro Cell Uptake Assay

To assess the hypoxia-selective uptake of 64Cu-ATSM in cancer cells, the following protocol can be employed:

  • Cell Culture: Culture cancer cells of interest under both normoxic (e.g., 21% O2) and hypoxic (e.g., <1% O2) conditions.

  • Incubation: Add a known concentration of 64Cu-ATSM to the cell culture medium and incubate for a specific period (e.g., 30-60 minutes).[7]

  • Washing: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound tracer.[8]

  • Cell Lysis and Measurement: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis: Express the cell-associated radioactivity as a percentage of the total added radioactivity, often normalized to the protein content of the cell lysate.

Animal PET Imaging Protocol

Preclinical evaluation of 64Cu-ATSM in animal models of cancer typically involves these steps:

  • Animal Model: Utilize tumor-bearing animals, often immunodeficient mice with xenografted human tumors.

  • Tracer Administration: Administer a defined dose of 64Cu-ATSM intravenously to the animal.

  • PET/CT Imaging: At a specified time post-injection (e.g., 1-3 hours), perform a whole-body PET/CT scan. The CT scan provides anatomical reference for the PET data.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor and reference tissues (e.g., muscle).

    • Calculate the standardized uptake value (SUV), a semi-quantitative measure of tracer uptake, for the tumor.

    • Determine the tumor-to-muscle (T/M) ratio to assess the contrast between the tumor and background tissue.

Animal_PET_Workflow Animal PET Imaging and Analysis Workflow Start Start Tumor_Model Prepare Tumor-Bearing Animal Model Start->Tumor_Model Tracer_Injection Administer 64Cu-ATSM (Intravenous) Tumor_Model->Tracer_Injection Uptake_Period Allow for Tracer Uptake (e.g., 1-3 hours) Tracer_Injection->Uptake_Period PET_CT_Scan Perform PET/CT Scan Uptake_Period->PET_CT_Scan Image_Reconstruction Reconstruct PET and CT Images PET_CT_Scan->Image_Reconstruction ROI_Analysis Draw Regions of Interest (Tumor, Muscle) Image_Reconstruction->ROI_Analysis Quantification Calculate SUV and Tumor-to-Muscle Ratio ROI_Analysis->Quantification End End Quantification->End

Caption: Workflow for preclinical 64Cu-ATSM PET imaging and data analysis.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on 64Cu-ATSM, providing a comparative overview of its uptake in different tumor models and its correlation with other hypoxia markers.

Table 1: 64Cu-ATSM Uptake in Preclinical Tumor Models

Tumor ModelTime Post-InjectionTumor-to-Muscle (T/M) RatioStandardized Uptake Value (SUV)Reference
R3230Ac (Rat)1 h2.29 ± 0.22-[9]
FSA (Rat)1 hSignificantly higher than R3230Ac and 9LSignificantly higher than R3230Ac and 9L[9]
9L Glioma (Rat)1 h--[9]
EMT6 (Mouse)20 min~4:1-[5][10]
EMT6 (Mouse)18 h~12:1-[5][10]
FaDu (Mouse)1 h--[11]
HT29 (Mouse)1 h--[11]
C6 Glioma (Rat)3 h-1.13 ± 0.23 g/mL[12]
C6 Glioma (Rat)24 h-1.48 ± 0.35 g/mL[12]

Table 2: Correlation of 64Cu-ATSM Uptake with Hypoxia Markers

Tumor Model64Cu-ATSM Correlation with pO264Cu-ATSM Correlation with Pimonidazole64Cu-ATSM Correlation with HIF-1αReference
FaDu (Head & Neck)Significant negative correlation--[11][13]
HT29 (Colorectal)No significant correlationNo relationship-[1][11][13]
R3230Ac (Mammary)-Close spatial correlation with EF5-[9]
9L Glioma-Lower spatial correlation with EF5 than R3230Ac-[9]
FSA (Fibrosarcoma)-No correlation with EF5, pimonidazole, or CA-IX-[9]
Spontaneous Canine TumorsGenerally strong positive correlation at 3 h p.i.Varying results, significant positive correlation in heterogeneous regions-[14]
Glioblastoma (Human)--High correlation with high uptake regions[15]
MCF-7 (Breast)--Strong correlation[16]

Table 3: 60/62Cu-ATSM in Clinical Studies and Prediction of Therapy Response

Cancer TypeTracerKey FindingQuantitative DataReference
Non-Small Cell Lung Cancer60Cu-ATSMUptake predictive of therapy responseResponders T/M: 1.5 ± 0.4 vs. Non-responders T/M: 3.4 ± 0.8 (p=0.002)[3]
Cervical Cancer60Cu-ATSMUptake inversely related to survivalT/M threshold of 3.5 discriminated recurrence[3]
Head and Neck Cancer62Cu-ATSMHigh uptake correlated with HIF-1α expressionT/B ratio cutoff of 1.8 predictive of HIF-1α (Sensitivity: 92.3%, Specificity: 88.9%)[3][16]
Glioma62Cu-ATSMHigher uptake in higher-grade gliomasSUVmax and T/B ratio higher in grade IV vs. III/II[16]

Relationship with Signaling Pathways

The accumulation of 64Cu-ATSM is intrinsically linked to the cellular response to hypoxia, which is primarily orchestrated by the hypoxia-inducible factors (HIFs). HIF-1α is a key transcription factor that is stabilized under hypoxic conditions and regulates the expression of numerous genes involved in angiogenesis, glucose metabolism, and cell survival. Studies have shown a correlation between high 64Cu-ATSM uptake and increased HIF-1α expression in various tumor models, including glioblastoma and breast cancer.[15][16] This suggests that 64Cu-ATSM PET imaging can provide an indirect measure of HIF-1α activity and the downstream signaling pathways it governs.

Furthermore, the reductive trapping of this compound is dependent on the overall redox state of the cell, which is influenced by mitochondrial function. Mitochondrial dysfunction, often observed in cancer cells, can lead to an over-reduced intracellular environment, which may also contribute to increased this compound retention, even in the absence of severe hypoxia.[17]

Hypoxia_Signaling_Relationship Relationship of 64Cu-ATSM Uptake to Hypoxia Signaling Hypoxia Tumor Hypoxia (Low pO2) HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization Reductive_Stress Increased Reductive Stress (e.g., ↑NADH/NAD+) Hypoxia->Reductive_Stress Gene_Expression Altered Gene Expression HIF1a_Stabilization->Gene_Expression CuATSM_Uptake Increased [64Cu]Cu-ATSM Uptake & Retention HIF1a_Stabilization->CuATSM_Uptake Correlation Reductive_Stress->CuATSM_Uptake PET_Signal High PET Signal CuATSM_Uptake->PET_Signal

Caption: Logical relationship between tumor hypoxia, HIF-1α signaling, and 64Cu-ATSM uptake.

Conclusion

64Cu-ATSM PET imaging is a valuable tool for the non-invasive assessment of tumor hypoxia. Its mechanism of retention, based on the reductive environment of hypoxic cells, provides a means to visualize and quantify this critical aspect of the tumor microenvironment. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their work. Further research into the nuances of its trapping mechanism across different tumor types will continue to refine its application and enhance its utility in personalized cancer medicine.

References

The Theranostic Promise of Copper-ATSM: A Technical Guide to its Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of diagnostic imaging and targeted radionuclide therapy is continually evolving, with a pressing need for agents that can precisely identify and treat pathological conditions at the molecular level. Among these, Copper-ATSM (Copper-diacetyl-bis(N4-methylthiosemicarbazone)), particularly its radiolabeled form 64Cu-ATSM, has emerged as a significant theranostic agent. Initially developed for imaging hypoxic tissues, its applications have expanded to encompass oncology, neurology, and cardiology, offering insights into disease mechanisms and potential therapeutic avenues. This technical guide provides a comprehensive review of the scientific applications of ATSM, focusing on quantitative data, detailed experimental protocols, and the underlying biological pathways.

Core Applications and Mechanism of Action

Copper-ATSM is a lipophilic, neutral complex that readily crosses cell membranes. Its primary application lies in the non-invasive imaging of hypoxic regions in tumors using Positron Emission Tomography (PET). The underlying principle of its retention is the reduction of the copper center from Cu(II) to Cu(I) within the low-oxygen environment of hypoxic cells. This reduced and charged form is then trapped intracellularly. However, the exact mechanism remains a subject of debate, with evidence suggesting that the cellular redox potential and overall copper metabolism, not just hypoxia, play a crucial role in its accumulation.

Beyond diagnostics, the use of the radioisotope 64Cu endows this compound with therapeutic properties. 64Cu decays via both positron emission (β+), enabling PET imaging, and beta-minus (β-) emission and Auger electrons, which can induce localized cytotoxic effects in the cells where the agent accumulates. This dual functionality makes 64Cu-ATSM a prime candidate for a "theranostic" approach—simultaneously diagnosing and treating disease.

Applications in Oncology

In oncology, tumor hypoxia is a critical factor associated with resistance to radiotherapy and chemotherapy, as well as increased tumor aggressiveness.[1] Non-invasive imaging of hypoxia with Cu-ATSM PET provides valuable prognostic information and can guide treatment strategies.

Quantitative Data from Oncological Studies

The uptake of Cu-ATSM in tumors is typically quantified using metrics such as the Standardized Uptake Value (SUV) and the tumor-to-muscle (T/M) ratio. These values have been correlated with treatment response and patient outcomes in various cancers.

Cancer TypeIsotopeNumber of PatientsKey FindingsReference
Non-Small Cell Lung Cancer60Cu19T/M ratio was predictive of therapy response. Responders had a significantly lower mean T/M (1.5 ± 0.4) compared to non-responders (3.4 ± 0.8). An arbitrary T/M threshold of 3.0 discriminated responders from non-responders.[2]
Cervical Cancer60CuNot SpecifiedA T/M ratio of ≤3.5 was associated with significantly better progression-free survival (71% at 3 years) compared to a T/M ratio of >3.5 (28% at 3 years).[2]
Head and Neck Cancer60Cu12A T/M ratio >4 was indicative of a poorer prognosis.[2]
Glioma (Grade II-IV)62CuNot SpecifiedSUVmax and tumor-to-brain (T/B) ratio were significantly higher in grade IV gliomas. A T/B ratio threshold of 1.8 was highly predictive of HIF-1α expression.[3]
Rectal Cancer62CuNot SpecifiedA T/M threshold of 3.2 predicted worse 2-year progression-free survival (20% vs. 73%) and cause-specific survival (33% vs. 80%) in patients with hypoxic tumors.[3]
Experimental Protocol: 64Cu-ATSM PET/CT Imaging in Oncology

A typical clinical protocol for 64Cu-ATSM PET/CT imaging in cancer patients involves the following steps:

  • Patient Preparation: No specific patient preparation, such as fasting, is generally required.

  • Radiotracer Administration: An intravenous injection of 64Cu-ATSM is administered. A common dose is approximately 3 MBq/kg.

  • Uptake Period: A waiting period of approximately 30 minutes allows for the distribution and uptake of the radiotracer.

  • Image Acquisition: A PET scan of the tumor region is acquired for about 30 minutes. This is often performed concurrently with a low-dose CT scan for anatomical localization and attenuation correction.

  • Image Analysis: The PET images are analyzed visually and semi-quantitatively. Regions of interest (ROIs) are drawn over the tumor and a reference tissue, typically muscle, to calculate the T/M ratio.

Applications in Neurology and Beyond

The utility of Cu-ATSM extends beyond oncology, with promising applications in neurological and cardiovascular diseases where cellular stress and mitochondrial dysfunction are implicated.

Neurodegenerative Diseases

In neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease, there is evidence of mitochondrial dysfunction and oxidative stress. Cu-ATSM is being investigated as a therapeutic agent that can deliver copper to affected cells, potentially stabilizing key proteins like superoxide dismutase 1 (SOD1) and mitigating neuronal damage.[4] Preclinical studies in mouse models of ALS have shown that treatment with Cu-ATSM can delay disease progression and improve survival.[4]

Stroke and Cardiovascular Disease

In the context of stroke, 62Cu-ATSM PET has been used to assess regional oxidative stress in different stages of stroke-like lesions. In cardiovascular research, 64Cu-ATSM PET/MRI has shown feasibility in identifying hypoxic cells within human carotid atherosclerotic plaques, suggesting a potential role in stratifying patients at risk of plaque rupture.[5]

Quantitative Data from Neurological and Cardiovascular Studies
Disease ModelIsotope/AgentKey FindingsReference
Parkinson's Disease (in vitro)CuII(this compound)At 40 µM, CuII(this compound) increased cell viability by 26% and reduced nitrotyrosine levels by 51% in a cell model of peroxynitrite-driven toxicity.[6]
Alzheimer's Disease (mouse model)64Cu-GTSM (a related compound)Brain uptake at 30 min was 5.57 ± 0.77 %ID/mL, which did not significantly decrease by 24 h, indicating high retention.[4]
Atherosclerosis (human)64Cu-ATSMA nearly 3-fold increase in the target-to-background ratio was observed in plaques with 64Cu-ATSM retention.[5]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures associated with this compound applications, the following diagrams are provided in the DOT language for Graphviz.

Hypoxia-Inducible Factor (HIF-1α) Signaling Pathway

Under low oxygen conditions (hypoxia), the α-subunit of the transcription factor HIF-1 is stabilized, leading to the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. This pathway is a key element in the cellular response to hypoxia and is relevant to the mechanism of Cu-ATSM retention.

HIF_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α PHD Prolyl Hydroxylases (PHD) HIF1a->PHD O2 HIF1 HIF-1 Complex HIF1a->HIF1 Stabilization & Nuclear Translocation HIF1b HIF-1β (ARNT) HIF1b->HIF1 PHD->HIF1a Inhibited VHL von Hippel-Lindau (VHL) Protein PHD->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->p1 Degradation HRE Hypoxia Response Element (HRE) HIF1->HRE Binding TargetGenes Target Gene Expression (e.g., VEGF) HRE->TargetGenes Transcription

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.

Proposed Mechanism of 64Cu-ATSM Retention in Hypoxic Cells

The selective trapping of 64Cu-ATSM in hypoxic cells is a multi-step process involving cellular uptake, reduction of the copper ion, and subsequent intracellular retention.

CuATSM_Retention_Mechanism CuATSM_out 64Cu(II)-ATSM (Extracellular) CuATSM_in 64Cu(II)-ATSM (Intracellular) CuATSM_out->CuATSM_in Passive Diffusion CellMembrane Cell Membrane Reduction Reduction CuATSM_in->Reduction Hypoxic Conditions (Low O2, High NADH/NADPH) Washout Washout from Normoxic Cells CuATSM_in->Washout Reversible Cu_reduced [64Cu(I)-ATSM]- (Reduced Complex) Reduction->Cu_reduced Dissociation Dissociation Cu_reduced->Dissociation Cu_trapped 64Cu(I) (Trapped) Dissociation->Cu_trapped CellularComponents Cellular Components (e.g., proteins) Cu_trapped->CellularComponents Binding

Caption: Proposed mechanism for the selective retention of 64Cu-ATSM in hypoxic cells.

Experimental Workflow for a Preclinical 64Cu-ATSM Theranostic Study

A typical preclinical study evaluating the theranostic potential of 64Cu-ATSM in a tumor model follows a structured workflow from animal model preparation to data analysis.

Preclinical_Workflow AnimalModel 1. Animal Model (e.g., Tumor Xenograft) BaselineImaging 2. Baseline Imaging (PET/CT with 64Cu-ATSM) AnimalModel->BaselineImaging Therapy 3. Therapeutic Dose (Higher activity 64Cu-ATSM) BaselineImaging->Therapy Monitoring 4. Tumor Growth Monitoring Therapy->Monitoring FollowupImaging 5. Follow-up Imaging (PET/CT) Monitoring->FollowupImaging ExVivo 6. Ex Vivo Analysis (Autoradiography, IHC) FollowupImaging->ExVivo DataAnalysis 7. Data Analysis (Tumor volume, Survival) ExVivo->DataAnalysis

Caption: A typical experimental workflow for a preclinical 64Cu-ATSM theranostic study.

Conclusion

Copper-ATSM represents a versatile platform for both the imaging and therapy of a range of diseases characterized by hypoxia and cellular stress. Its applications in oncology are well-documented, with Cu-ATSM PET providing valuable prognostic information that can guide personalized treatment strategies. The expansion of its use into neurology and cardiology highlights its potential to impact a broader spectrum of clinical challenges. As research continues to unravel the nuances of its mechanism of action and refine its therapeutic applications, Cu-ATSM stands poised to become an increasingly important tool in the arsenal of precision medicine. Further clinical trials are warranted to fully establish its efficacy and role in routine clinical practice.

References

Unraveling the Chemical Landscape of ATSM: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the chemical properties, synthesis, and mechanisms of action of Diacetyl-bis(N4-methylthiosemicarbazone) (ATSM) and its copper complex (Cu-ATSM) is now available for researchers, scientists, and drug development professionals. This in-depth resource provides a consolidated overview of the existing scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of its biological pathways to facilitate further investigation into its therapeutic potential.

This compound and particularly its copper complex, Cu-ATSM, have garnered significant interest in the scientific community for their potential therapeutic applications, notably in the treatment of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and for their use in medical imaging. This guide serves as a central repository of key technical information to support ongoing and future research in these areas.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and Cu-ATSM is fundamental for their application in research and drug development. The following tables summarize the key quantitative data for both the ligand and its copper complex.

Table 1: Physicochemical Properties of this compound Ligand

PropertyValueReference
Molecular Formula C₈H₁₆N₆S₂[1]
Molecular Weight 260.39 g/mol [1]
CAS Number 63618-91-7[1]
Appearance White-colored precipitate[2]
Storage Temperature -20 °C, protected from light[1]

Table 2: Physicochemical Properties of Cu-ATSM Complex

PropertyValueReference
Molecular Formula C₈H₁₄CuN₆S₂
Molecular Weight 321.91 g/mol
CAS Number 68341-09-3
Appearance Brown to dark red-brown powder
Solubility DMSO: 0.5 mg/mL (warmed), Insoluble in water
Storage Temperature 2-8°C[3]
Radiochemical Purity >99% (for ⁶⁴Cu-ATSM)[4]
Stability Radiochemical purity maintained for over 20 hours (for ⁶⁴Cu-ATSM)[4]

Experimental Protocols

Reproducible and well-documented experimental protocols are crucial for the advancement of scientific research. This section provides detailed methodologies for the synthesis and characterization of this compound and Cu-ATSM based on published literature.

Synthesis of this compound Ligand

The synthesis of the this compound ligand is a two-step process involving the condensation of 4-methyl-3-thiosemicarbazide with diacetyl.

Materials:

  • 4-Methyl-3-thiosemicarbazide

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve 4-methyl-3-thiosemicarbazide (1.2 g, 11.4 mmol) in ethanol (50 mL) with constant heating and stirring.[2]

  • Add an ethanolic solution of diacetyl (0.5 mL, 5.7 mmol) dropwise to the solution.[2]

  • Add 5-6 drops of glacial acetic acid to the reaction mixture.[2]

  • Reflux the reaction mixture at 60-70 °C for 4 hours, during which a white-colored precipitate will form.[2]

  • For complete precipitation, keep the flask at 4 °C overnight.[2]

  • Filter and wash the resulting precipitate to obtain the pure this compound ligand.

Synthesis of Cu-ATSM Complex

The Cu-ATSM complex is synthesized by the reaction of the this compound ligand with a copper(II) salt.

Materials:

  • This compound ligand

  • Copper(II) acetate

  • Ethanol

Procedure:

  • Dissolve the this compound ligand (0.1 g, 0.38 mmol) in ethanol.[2]

  • Add an ethanolic solution of copper(II) acetate (0.0768 g, 0.38 mmol) dropwise to the this compound solution. The solution will change color from turbid white to brown-red.[2]

  • Reflux the reaction mixture at 60-70 °C for 3-4 hours.[2]

  • Continue to stir the reaction mixture overnight at room temperature.[2]

  • The resulting Cu-ATSM complex can be isolated by filtration and washing.

Characterization Methods

High-Performance Liquid Chromatography (HPLC) for [⁶⁴Cu][Cu(this compound)]

  • System: Agilent 1260 Infinity II HPLC System with a UV detector (λ = 320 nm) and a radioactivity detector.[2]

  • Column: Reversed-phase Agilent Poroshell 120, 4 μm C18, 100 × 4.6 mm.[2]

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile). The gradient runs from 80% A and 20% B to 100% B over 10 minutes.[2]

  • Flow Rate: 1.2 mL/min.[2]

  • Total Run Time: 17 minutes.[2]

Nuclear Magnetic Resonance (¹H NMR) for this compound Ligand

  • Solvent: DMSO-d₆

  • Expected Chemical Shifts (δ, ppm):

    • 10.22 (s, 2H, NH)[2]

    • 8.38 (m, 2H, NHCH₃)[2]

    • 3.02 (d, 6H, NHCH₃)[2]

    • 2.20 (s, 6H, 2xCH₃)[2]

Mass Spectrometry (ESI-MS)

  • This compound Ligand (ESI-MS (+)): m/z 260.4[2]

  • Cu-ATSM Complex (ESI-MS (+)): m/z 322[2]

Mechanisms of Action

The therapeutic potential of Cu-ATSM is attributed to its multifaceted mechanisms of action, primarily focusing on the inhibition of ferroptosis and the metabolic reprogramming of astrocytes in the context of neurodegenerative diseases.

Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Cu-ATSM has been shown to be a potent inhibitor of this process.[5]

The proposed mechanism involves Cu-ATSM acting as a radical-trapping antioxidant, thereby preventing the propagation of lipid peroxidation.[5] This action is independent of copper delivery and is attributed to the chemical properties of the complex itself.

G cluster_0 Ferroptosis Induction cluster_1 Cu-ATSM Intervention GPX4 Inactivation GPX4 Inactivation Lipid Peroxidation Lipid Peroxidation GPX4 Inactivation->Lipid Peroxidation Cell Death Cell Death Lipid Peroxidation->Cell Death Cu-ATSM Cu-ATSM Radical Trapping Radical Trapping Cu-ATSM->Radical Trapping Radical Trapping->Lipid Peroxidation Inhibits G cluster_0 Astrocyte Metabolism in ALS cluster_1 Cu-ATSM Effect Reactive Astrocyte Reactive Astrocyte Mitochondrial Respiration Mitochondrial Respiration Reactive Astrocyte->Mitochondrial Respiration Glycolysis Glycolysis Reactive Astrocyte->Glycolysis Shifts to Cu-ATSM Cu-ATSM Cu-ATSM->Reactive Astrocyte Acts on Lactate Production Lactate Production Glycolysis->Lactate Production Motor Neuron Support Motor Neuron Support Lactate Production->Motor Neuron Support

References

ATSM as a Potential Therapeutic for Amyotrophic Lateral Sclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual fatality. The pathological mechanisms are complex and involve oxidative stress, mitochondrial dysfunction, and protein aggregation. One therapeutic avenue of investigation is the use of Cu(II)(atsm), or this compound, a small molecule capable of crossing the blood-brain barrier and delivering copper to cells. This document provides a comprehensive technical overview of the preclinical and clinical research on this compound as a potential therapeutic agent for ALS, including its proposed mechanisms of action, summaries of key experimental data, and detailed experimental protocols.

Introduction: The Rationale for this compound in ALS

The interest in this compound as a potential treatment for ALS stems from its ability to act as a copper chaperone. Copper is an essential cofactor for the antioxidant enzyme copper-zinc superoxide dismutase (SOD1). Mutations in the SOD1 gene are a known cause of familial ALS, and the misfolding and aggregation of the SOD1 protein are implicated in the disease process. The hypothesis is that by delivering copper to the central nervous system, this compound can facilitate the proper metallation and conformational stabilization of SOD1, thereby reducing its propensity to aggregate and exert toxic effects.[1] Beyond its role in SOD1 stabilization, preclinical evidence suggests that this compound may have broader therapeutic effects, including the modulation of mitochondrial function and the reduction of oxidative stress, which are pathological hallmarks of both familial and sporadic ALS.[2][3]

Preclinical Evidence in Animal Models

The most compelling preclinical evidence for this compound's efficacy comes from studies in transgenic mouse models of ALS that express mutant human SOD1 (e.g., SOD1G93A).[2][4] These studies have been independently validated and have demonstrated a range of positive therapeutic outcomes.[1][5]

Key Preclinical Findings:

  • Improved Motor Function and Delayed Disease Onset: Treatment with this compound has been shown to preserve motor function and delay the onset of disease symptoms in SOD1 mouse models.[2]

  • Extended Lifespan: A significant increase in the survival of treated animals has been consistently reported.[2][6] In some studies, the lifespan of treated mice was extended from a few weeks to nearly two years.[7]

  • Neuroprotection: Histological analysis has revealed a preservation of motor neurons in the spinal cord of this compound-treated mice.[2][3]

  • Reduction of Pathological Markers: Treatment has been associated with decreased markers of oxidative stress, astrogliosis, and microgliosis in the central nervous system.[2]

  • Dose-Dependent Efficacy: The therapeutic effects of this compound have been shown to be dose-proportional.[2]

Table 1: Summary of Key Preclinical Studies of this compound in SOD1 Mouse Models
Study ReferenceAnimal ModelDosing RegimenKey Quantitative Outcomes
Williams et al.SOD1G93ATopical applicationExtended lifespan by up to 500 days compared to untreated controls.[6]
Roberts et al.SOD1G93AOral administrationDelayed disease onset and improved motor performance.
ALS TDI Validation[5]SOD1G93ANot specifiedIndependently confirmed a 6-day delay in disease onset and a 6-day increase in median age at death in treated mice.[5]
Hilton et al.[8]SOD1G93ANot specifiedReduced astrocyte reactivity and preserved motor neuron numbers.[8]

Proposed Mechanisms of Action

The therapeutic effects of this compound in ALS are thought to be multifactorial, involving both SOD1-dependent and independent pathways.

  • SOD1 Stabilization: As a copper chaperone, this compound can deliver copper to nascent SOD1, promoting its correct folding and enzymatic function. This is particularly relevant for mutant forms of SOD1 that are prone to misfolding and aggregation.[1]

  • Mitochondrial Modulation: Recent studies suggest that this compound may alter the energy metabolism of astrocytes, which are crucial support cells for neurons.[3] In astrocytes derived from ALS patients, this compound was found to reduce elevated mitochondrial respiration to levels seen in healthy control cells.[8] This metabolic shift may enhance the production of lactate, which can then be used by motor neurons as an energy source.[3]

  • Antioxidant Activity: this compound has been shown to have antioxidant properties, potentially through the scavenging of peroxynitrite, a highly reactive and damaging free radical.[1][8] This can help to mitigate the oxidative stress that is a key feature of ALS pathology.

Diagram 1: Proposed Signaling Pathways of this compound in ALS

ATSM_Mechanism_of_Action cluster_this compound This compound cluster_Cellular_Targets Cellular Targets cluster_Cellular_Effects Cellular Effects cluster_Therapeutic_Outcomes Therapeutic Outcomes This compound Cu(II)(this compound) SOD1 Mutant SOD1 This compound->SOD1 Delivers Cu2+ Mitochondria Astrocyte Mitochondria This compound->Mitochondria Modulates Activity OxidativeStress Oxidative Stress (Peroxynitrite) This compound->OxidativeStress Scavenges SOD1_Stabilization SOD1 Stabilization & Reduced Aggregation SOD1->SOD1_Stabilization Metabolic_Reprogramming Metabolic Reprogramming (Increased Glycolysis, Lactate Production) Mitochondria->Metabolic_Reprogramming Reduced_Damage Reduced Oxidative Damage OxidativeStress->Reduced_Damage Motor_Neuron_Survival Motor Neuron Survival SOD1_Stabilization->Motor_Neuron_Survival Metabolic_Reprogramming->Motor_Neuron_Survival Provides Energy Substrate Reduced_Damage->Motor_Neuron_Survival

Caption: Proposed mechanisms of this compound action in ALS.

Clinical Trials

The promising preclinical data for this compound led to its evaluation in human clinical trials for ALS.

  • Phase 1 Trial (NCT02870634): A Phase 1 dose-escalation study was conducted to assess the safety and tolerability of this compound in patients with ALS.[7] The results, released in December 2018, were encouraging and suggested that this compound might slow the progression of the disease in some individuals.[1]

  • Phase 2/3 Trial (NCT04082832): Following the positive Phase 1 results, a Phase 2/3 multicenter, randomized, double-blind, placebo-controlled trial was initiated in Australia in 2019.[1] The study aimed to further evaluate the safety and efficacy of this compound in a larger cohort of approximately 80 ALS patients over a six-month treatment period.[1][9] This trial was completed in late 2021; however, as of early 2025, the full results have not been formally published.[1] Unconfirmed reports have suggested that the trial did not meet its primary statistical endpoints.[10]

Table 2: Summary of Clinical Trials of this compound in ALS
Trial IdentifierPhaseNumber of ParticipantsStudy DesignKey Outcomes/Status
NCT028706341Not specifiedDose-escalation, safety, and tolerabilityCompleted. Showed promise in slowing disease progression in some patients.[1][3]
NCT040828322/380Randomized, double-blind, placebo-controlledCompleted in late 2021.[1] Official results not yet published as of early 2025.[1]

Experimental Protocols

Detailed, step-by-step protocols for the synthesis of this compound and its use in specific experiments are typically found in peer-reviewed publications and patents. Below are generalized methodologies for key experiments cited in the research.

Synthesis of Cu(II)(this compound)

The synthesis of this compound involves a two-step process:

  • Ligand Synthesis: The ligand, diacetyl-bis(N(4)-methylthiosemicarbazone) (H2this compound), is synthesized through the condensation of diacetyl and N(4)-methylthiosemicarbazide.

  • Complexation: The H2this compound ligand is then reacted with a copper(II) salt, such as copper(II) chloride, in a suitable solvent to form the neutral complex Cu(II)(this compound).

The final product is typically purified by recrystallization and characterized using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and elemental analysis.

In Vitro Astrocyte-Motor Neuron Co-culture Assay

This assay is used to assess the ability of this compound to protect motor neurons from the toxic effects of ALS-patient-derived astrocytes.[3][8]

  • Cell Derivation: Fibroblasts are obtained from skin biopsies of ALS patients and healthy controls. These fibroblasts are then reprogrammed into induced pluripotent stem cells (iPSCs) and subsequently differentiated into astrocytes (iAs).

  • This compound Treatment: Patient-derived iAs are pre-treated with a specified concentration of this compound for a defined period.

  • Co-culture: The pre-treated iAs are then co-cultured with motor neurons (e.g., derived from mouse embryonic stem cells).

  • Endpoint Analysis: After a set period of co-culture, motor neuron survival is quantified, typically by counting the number of surviving motor neurons or by using a viability assay.

Preclinical Efficacy Study in SOD1G93A Mice

This protocol outlines a typical study to evaluate the in vivo efficacy of this compound in a transgenic mouse model of ALS.[5][6]

  • Animal Model: Transgenic mice expressing the human SOD1G93A mutation are used. These mice develop a progressive motor neuron disease that mimics many aspects of human ALS.

  • Treatment Administration: this compound is administered to the mice, often starting before or at the onset of disease symptoms. Administration can be via various routes, including topical application, oral gavage, or inclusion in the diet.[6] A vehicle control group receives the same treatment without the active compound.

  • Monitoring: The mice are regularly monitored for disease onset and progression. This includes measurements of body weight, motor performance (e.g., rotarod test, grip strength), and neurological scoring.

  • Survival Analysis: The primary endpoint is often the lifespan of the animals. Survival is monitored until a humane endpoint is reached, based on the severity of paralysis.

  • Post-mortem Analysis: After euthanasia, spinal cord and brain tissues are collected for histological and biochemical analyses to assess motor neuron loss, neuroinflammation, and markers of oxidative stress.

Diagram 2: Experimental Workflow for Preclinical Animal Study

Preclinical_Workflow start Start animal_model Select Animal Model (e.g., SOD1G93A mice) start->animal_model group_assignment Randomly Assign to Treatment & Control Groups animal_model->group_assignment treatment Administer this compound or Vehicle group_assignment->treatment monitoring Monitor Disease Progression (Weight, Motor Function) treatment->monitoring survival Record Lifespan (Primary Endpoint) monitoring->survival tissue_collection Collect Tissues Post-mortem survival->tissue_collection analysis Histological & Biochemical Analysis tissue_collection->analysis data_analysis Statistical Analysis of Results analysis->data_analysis end End data_analysis->end

Caption: Workflow for a preclinical study of this compound in an ALS mouse model.

Future Directions and Conclusion

This compound represents a promising therapeutic candidate for ALS, supported by a strong body of preclinical evidence demonstrating its ability to improve motor function, extend lifespan, and reduce key pathological markers in animal models. The proposed mechanisms of action, including SOD1 stabilization, mitochondrial modulation, and antioxidant effects, suggest that it may be beneficial for a broader population of ALS patients beyond those with SOD1 mutations.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms linking Diacetyl-bis(N4-methylthiosemicarbazone) copper (II) (CuATSM) and oxidative stress, with a focus on its therapeutic potential in neurodegenerative diseases. This document details the core mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols, and visualizes complex pathways and workflows.

Introduction: The Significance of Oxidative Stress and the Emergence of Cuthis compound

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological feature in a range of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Parkinson's disease, and Alzheimer's disease.[1][2] The central nervous system is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundant lipid content, and the presence of redox-active metals.[2]

Cuthis compound is a lipophilic, blood-brain barrier-permeable copper complex that has garnered significant attention for its therapeutic potential in neurodegenerative disorders.[3][4] Initially developed as a positron emission tomography (PET) imaging agent to detect hypoxic tissues, its ability to selectively deliver copper to cells with mitochondrial dysfunction has paved the way for its investigation as a modulator of oxidative stress.[5][6]

Core Mechanisms of Action: How Cuthis compound Combats Oxidative Stress

The therapeutic effects of Cuthis compound in mitigating oxidative stress are primarily attributed to two interconnected mechanisms: its role as a copper chaperone for superoxide dismutase 1 (SOD1) and its ability to activate the Nrf2 antioxidant response pathway.

2.1. Cuthis compound as a Copper Chaperone for SOD1

Mutations in the Cu/Zn superoxide dismutase (SOD1) enzyme are a known cause of familial ALS.[7] These mutations can lead to protein misfolding and aggregation, resulting in cellular toxicity. Copper is essential for the proper folding and enzymatic activity of SOD1.[7] Preclinical studies in SOD1 mutant mouse models of ALS have shown that orally administered Cuthis compound can deliver copper to the spinal cord and incorporate it into the mutant SOD1 protein.[7] This process is hypothesized to stabilize the SOD1 protein in its mature, functional form, thereby reducing its toxic properties.[7] By ensuring the correct metallation of SOD1, Cuthis compound may enhance its dismutase activity, which is crucial for scavenging superoxide radicals and mitigating oxidative damage.[8]

2.2. Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response.[9][10] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes.[11]

In vitro and in vivo studies have demonstrated that Cuthis compound treatment leads to the activation of the Nrf2 pathway.[6][9] This activation results in the upregulation of several Nrf2-dependent antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[6][12] The induction of these protective enzymes enhances the cell's capacity to neutralize ROS and combat oxidative damage.[6] The activation of Nrf2 by Cuthis compound is thought to be mediated through the modulation of upstream signaling pathways, potentially involving ERK1/2 phosphorylation.[9]

Nrf2_Pathway_Activation_by_Cuthis compound Nrf2_free Nrf2_free Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc Translocation Antioxidant_Proteins Antioxidant_Proteins ROS ROS Antioxidant_Proteins->ROS Neutralizes Cytoplasm_label Nucleus_label

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical and in vitro studies investigating the effects of Cuthis compound on oxidative stress and related parameters.

Study Type Model System Cuthis compound Dose/Concentration Key Quantitative Findings Reference
In VivoSOD1G93A Mouse Model of ALS30 mg/kg/dayExtended survival by up to 26% compared to vehicle-treated mice.[10]
In VivoSOD1G93A Mouse Model of ALSNot specifiedSignificantly reduced protein carbonyls (a marker of protein oxidation) in the spinal cord compared to vehicle-treated mice.[8]
In VivoSOD1G93A Mouse Model of ALSNot specifiedMarkedly reduced 3-nitrotyrosine levels (a marker of nitrosative stress) in the spinal cord compared to vehicle-treated mice.[8]
In VivoWild-type Mice30 mg/kg (oral gavage)Significant increase in HO-1, Prx1, GCLM, and NQO1 protein expression in heart and aortic tissue at 24 hours post-administration.[6]
In VitroHuman Coronary Artery Smooth Muscle Cells (HCASMC)1 µM and 10 µM (12 hours)Significant upregulation of HO-1 and GCLM protein expression.[6]
In VitroHuman Cardiomyocytes (HCM)1 µM (12 hours)Significant induction of HO-1, GCLM, and NQO1 expression.[12]
In VitroNSC-34 cells expressing SOD1A4VConcentration-dependentProtected cells from mutant SOD1-induced toxicity.[13]
Clinical PET StudyParkinson's Disease PatientsTracer dose of 62Cu-ATSM6% increase in the striatum-to-cerebellum SUV ratio compared to healthy subjects.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of Cuthis compound and oxidative stress.

4.1. Western Blotting for Nrf2 and HO-1

This protocol is used to determine the relative protein expression levels of Nrf2 and its downstream target HO-1 following Cuthis compound treatment.

  • Cell Lysis:

    • Treat cells with the desired concentration of Cuthis compound for the specified duration.

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (typically 20-50 µg) onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2 (e.g., 1:1000 dilution) and HO-1 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Perform densitometric analysis of the bands using software like ImageJ, normalizing to a loading control such as β-actin or GAPDH.[8][13][14]

Western_Blot_Workflow start Start: Cuthis compound-treated Cells lysis Cell Lysis (RIPA Buffer) start->lysis quantification Protein Quantification (BCA/Bradford Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-Nrf2, anti-HO-1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Image Capture & Densitometry detection->analysis end End: Relative Protein Expression analysis->end

4.2. Measurement of Protein Carbonyls

This spectrophotometric assay quantifies the level of protein carbonylation, a common marker of oxidative protein damage.

  • Sample Preparation:

    • Homogenize tissue samples or lyse cells in a suitable buffer.

    • Determine the protein concentration of the samples.

  • Derivatization with DNPH:

    • To a protein sample (e.g., 1 mg/mL), add an equal volume of 10 mM 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl.

    • Incubate in the dark at room temperature for 1 hour, with vortexing every 15 minutes.

    • A blank is prepared for each sample by adding 2 M HCl without DNPH.

  • Protein Precipitation:

    • Add an equal volume of 20% trichloroacetic acid (TCA) to each tube.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.

    • Discard the supernatant.

  • Washing:

    • Wash the protein pellet three times with ethanol:ethyl acetate (1:1 v/v) to remove free DNPH.

  • Solubilization and Measurement:

    • Resuspend the final pellet in 6 M guanidine hydrochloride.

    • Centrifuge to remove any insoluble material.

    • Measure the absorbance of the supernatant at 370 nm.

  • Calculation:

    • Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).[1][2][15][16]

4.3. Superoxide Dismutase (SOD) Activity Assay

This colorimetric assay measures the enzymatic activity of SOD in biological samples.

  • Sample Preparation:

    • Prepare tissue homogenates or cell lysates in an appropriate buffer on ice.

    • Centrifuge to clarify the lysates.

    • Dilute samples to fall within the linear range of the assay.

  • Assay Procedure (using a commercial kit):

    • Add diluted samples and standards to a 96-well plate.

    • Add a substrate solution (e.g., a tetrazolium salt like WST-1) to all wells.

    • Initiate the reaction by adding an enzyme solution (e.g., xanthine oxidase) that generates superoxide radicals.

    • Incubate at room temperature for 20 minutes.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • The SOD activity is inversely proportional to the color intensity. Calculate the percentage of inhibition of the superoxide-generating reaction for each sample and determine the SOD activity based on a standard curve.[17]

4.4. PET Imaging with 64Cu-ATSM

This non-invasive imaging technique is used to assess the level of oxidative stress in vivo.

  • Radiotracer Administration:

    • Administer a bolus injection of 64Cu-ATSM (typically around 370 MBq) intravenously.[18]

  • Image Acquisition:

    • Perform a dynamic PET scan over a specified period (e.g., 40-70 minutes) using a PET/MRI or PET/CT scanner.[18]

  • Image Analysis:

    • Reconstruct the PET images.

    • Draw regions of interest (ROIs) on the images corresponding to specific brain regions.

    • Calculate the Standardized Uptake Value (SUV) for each ROI, which represents the relative uptake of the radiotracer.

    • Perform kinetic analysis to determine parameters such as the tracer influx rate (Ki).[10][18]

Conclusion and Future Directions

Cuthis compound has emerged as a promising therapeutic agent for neurodegenerative diseases, primarily through its ability to mitigate oxidative stress. Its dual mechanism of action, involving both the stabilization of SOD1 and the activation of the Nrf2 antioxidant pathway, provides a multi-pronged approach to combating the complex pathology of these disorders.

While preclinical studies have shown significant promise, the results from clinical trials in ALS patients have been more nuanced. A postmortem analysis of patients who had received Cuthis compound did not show significant alleviation of neuronal pathology compared to those who had not, although some changes in microglial and astrocyte markers were observed.[4][19][20] It is important to note that the results of the Phase 2/3 trial (NCT04082832) have not yet been fully published in peer-reviewed literature.[9]

Future research should focus on several key areas:

  • Patient Stratification: Identifying biomarkers to predict which patients are most likely to respond to Cuthis compound treatment is crucial for the design of future clinical trials.[9]

  • Combination Therapies: Investigating the synergistic effects of Cuthis compound with other therapeutic agents that target different pathological pathways in neurodegeneration could lead to more effective treatment strategies.

  • Exploring Broader Applications: The role of Cuthis compound in other neurodegenerative diseases characterized by oxidative stress, such as Parkinson's and Alzheimer's disease, warrants further investigation.[21]

References

An In-depth Technical Guide to the Core Principles of ATSM in PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hypoxia and PET Imaging

Tumor hypoxia, a condition of low oxygen levels in malignant tumors, is a critical factor influencing cancer progression and resistance to therapies such as chemotherapy and radiation.[1] Non-invasive imaging of hypoxic regions is therefore of great interest for diagnosis, prognosis, and treatment planning. Positron Emission Tomography (PET) is a highly sensitive, quantitative, and non-invasive nuclear imaging modality that allows for the visualization and measurement of physiological processes in the body.[2][3] By using radiotracers, molecules labeled with a positron-emitting radionuclide, PET can provide functional information about tissues, making it a powerful tool in oncology.[3][4]

Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), abbreviated as Cu-ATSM, is a PET radiotracer that has shown significant selectivity for hypoxic tissues both in vitro and in vivo.[1] This guide delves into the fundamental principles of ATSM in PET imaging, covering its mechanism of action, experimental protocols, and data interpretation.

The Radiopharmaceutical: Copper-ATSM

The imaging agent, Cu-ATSM, is a complex of a copper radionuclide with the ligand diacetyl-bis(N4-methylthiosemicarbazone). Several copper isotopes can be used for PET imaging, including 60Cu, 61Cu, 62Cu, and 64Cu, each with different half-lives and positron energies.[1][5] The choice of isotope can influence image quality and the feasibility of different imaging protocols.[6] For instance, 64Cu has a longer half-life, which can be advantageous for longitudinal studies.

Synthesis and Radiolabeling

The synthesis of Cu-ATSM for PET imaging involves a chelation reaction where the chosen copper radioisotope is complexed with the this compound ligand. Rapid and efficient synthesis methods are available, making it feasible to produce 62Cu-ATSM on-site using a 62Zn/62Cu generator for immediate use due to its short half-life.[7]

Typical Radiolabeling Protocol: A detailed experimental protocol for the synthesis is crucial for reproducibility. While specific protocols may vary between laboratories, a general procedure involves:

  • Preparation of the Ligand: The this compound ligand is synthesized and purified.

  • Radionuclide Production: The copper radioisotope (e.g., 64Cu) is produced in a cyclotron or obtained from a generator.

  • Labeling Reaction: The copper radioisotope is added to a solution containing the this compound ligand, typically in an aqueous buffer at a specific pH and temperature, to facilitate the chelation reaction.

  • Quality Control: The final product is subjected to quality control tests to ensure radiochemical purity, sterility, and apyrogenicity before administration.

Mechanism of Selective Retention in Hypoxic Tissues

The selectivity of Cu-ATSM for hypoxic tissues is based on a redox-trapping mechanism.[1] In normoxic (well-oxygenated) cells, the Cu(II)-ATSM complex is readily taken up but is also quickly washed out. However, in hypoxic cells, the complex undergoes a reduction of the copper center from Cu(II) to Cu(I).[1] This reduction is followed by the dissociation of the Cu(I) from the this compound ligand, trapping the radiocopper inside the cell.[1] This process is dependent on an intact mitochondrial or microsomal electron transport system.[1]

ATSM_Mechanism cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Normoxic Cell) cluster_3 Intracellular Space (Hypoxic Cell) Cu(II)-ATSM_ext Cu(II)-ATSM Cu(II)-ATSM_norm Cu(II)-ATSM Cu(II)-ATSM_ext->Cu(II)-ATSM_norm Uptake Cu(II)-ATSM_hyp Cu(II)-ATSM Cu(II)-ATSM_ext->Cu(II)-ATSM_hyp Uptake Membrane Washout_norm Washout Cu(II)-ATSM_norm->Washout_norm Rapid Reduction Reduction (e-) Cu(II)-ATSM_hyp->Reduction Cu(I)-ATSM Cu(I)-ATSM Reduction->Cu(I)-ATSM Dissociation Dissociation Cu(I)-ATSM->Dissociation Trapped_Cu Trapped Cu(I) Dissociation->Trapped_Cu

Experimental Protocols for this compound PET Imaging

In Vitro Studies

In vitro experiments are crucial for validating the hypoxia-selective uptake of Cu-ATSM in specific cell lines.

Typical In Vitro Uptake Assay Protocol:

  • Cell Culture: Cancer cells of interest are cultured under both normoxic (e.g., 21% O₂) and hypoxic (e.g., <1% O₂) conditions for a specified period.

  • Radiotracer Incubation: Cells are incubated with a known concentration of Cu-ATSM for various time points.

  • Washing: After incubation, the cells are washed with a cold buffer to remove unbound radiotracer.

  • Cell Lysis and Counting: Cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.

  • Data Analysis: The uptake is typically expressed as a percentage of the added dose per milligram of protein or per number of cells.

In Vivo Animal Studies

Preclinical in vivo studies, often using mouse xenograft models, are essential to evaluate the biodistribution and tumor-targeting properties of Cu-ATSM.

Typical In Vivo PET Imaging Protocol:

  • Animal Model: Tumor-bearing animals (e.g., mice with human tumor xenografts) are used.

  • Radiotracer Administration: A defined dose of Cu-ATSM is administered intravenously (i.v.).

  • PET/CT Scanning: Dynamic or static PET scans are acquired at specific time points post-injection. A CT scan is also performed for anatomical co-registration.

  • Image Analysis: Regions of interest (ROIs) are drawn on the PET images over the tumor and other organs to generate time-activity curves (TACs).

  • Quantitative Analysis: Tracer uptake is quantified using metrics like the Standardized Uptake Value (SUV) or by performing pharmacokinetic modeling.

InVivo_Workflow Animal_Model Tumor-bearing Animal Model Radiotracer_Admin IV Administration of Cu-ATSM Animal_Model->Radiotracer_Admin PET_CT_Scan Dynamic/Static PET/CT Imaging Radiotracer_Admin->PET_CT_Scan Image_Recon Image Reconstruction PET_CT_Scan->Image_Recon Biodistribution Ex vivo Biodistribution (optional) PET_CT_Scan->Biodistribution ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Data_Quant Quantitative Analysis (SUV, Kinetic Modeling) ROI_Analysis->Data_Quant

Quantitative Data Analysis in this compound PET Imaging

Quantitative analysis of PET data is essential for objectively assessing tumor hypoxia.

Standardized Uptake Value (SUV)

The SUV is a semi-quantitative metric commonly used in clinical PET to estimate the uptake of a radiotracer in a region of interest. It is calculated as:

SUV = (Radioactivity in ROI [MBq/mL]) / (Injected Dose [MBq] / Patient Weight [kg])

While widely used, SUV can be influenced by factors such as uptake time, blood glucose levels, and body composition.

Pharmacokinetic Modeling

Pharmacokinetic modeling of dynamic PET data can provide more detailed quantitative information about the physiological processes governing tracer uptake and retention. For 64Cu-ATSM, an irreversible two-tissue compartment model is often used for voxel-wise pharmacokinetic analysis.[8] This model can yield parameters such as:

  • K₁: The rate of tracer delivery from plasma to the tissue.

  • k₃: The rate of tracer trapping in the hypoxic tissue.

  • Kᵢ: The net influx rate constant.

Studies have shown a strong correlation between early 64Cu-ATSM uptake and K₁, and between late uptake and both k₃ and Kᵢ.[8][9]

Parameter Physiological Correlation Correlation with Static Uptake
K₁ Perfusion/deliveryStrong correlation with early uptake (e.g., 5 min post-injection)[8][9]
k₃ Trapping rate in hypoxic cellsModerate to strong correlation with late uptake (e.g., 90 min post-injection)[9]
Kᵢ Net influx rateStrong correlation with late uptake (e.g., 90 min post-injection)[9]

Table 1: Summary of pharmacokinetic parameters from an irreversible two-tissue compartment model for 64Cu-ATSM.

Tumor-to-Muscle Ratio (TMR)

Another common method for quantifying uptake is the tumor-to-muscle ratio (TMR). This ratio compares the radioactivity in the tumor to that in a reference tissue like muscle. A higher TMR indicates more selective uptake in the tumor. In clinical studies, a TMR threshold (e.g., T/M > 3.0 or 3.5) has been used to identify hypoxic tumors, which has been shown to correlate with poorer patient outcomes.[6]

Applications in Drug Development and Clinical Research

This compound PET imaging has several important applications in oncology and drug development:

  • Patient Stratification: Identifying patients with hypoxic tumors who may benefit from hypoxia-targeted therapies.

  • Prognostication: High this compound uptake has been associated with poorer prognosis in various cancers, including cervical, head and neck, and rectal cancers.[6]

  • Treatment Response Monitoring: Assessing the effectiveness of therapies aimed at reducing tumor hypoxia. Increased uptake of Cu-ATSM has been shown to predict tumor resistance to chemo- and radiotherapy.[6]

  • Target Engagement: In the development of hypoxia-activated drugs, this compound PET can be used to confirm the presence of the target (hypoxic tissue).

Conclusion

Cu-ATSM is a valuable PET radiotracer for the non-invasive imaging of tumor hypoxia. Its mechanism of selective retention in hypoxic cells, coupled with the quantitative nature of PET, provides researchers and clinicians with a powerful tool to study the tumor microenvironment. The ability to quantify hypoxia can aid in patient selection for targeted therapies, predict treatment outcomes, and accelerate the development of new anticancer drugs. A thorough understanding of the underlying principles and adherence to standardized experimental and analytical protocols are essential for the successful application of this imaging modality.

References

The Dichotomous Role of ATSM in Copper Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diacetyl-bis(N(4)-methylthiosemicarbazone), or ATSM, is a synthetic ligand that has garnered significant attention for its intricate and therapeutically relevant interactions with copper metabolism. Initially developed as a positron emission tomography (PET) imaging agent for hypoxic tissues, its utility has expanded into the therapeutic arena, particularly in the fields of oncology and neurodegenerative diseases. This technical guide provides an in-depth exploration of the core mechanisms governing this compound's interaction with copper, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The lipophilic nature of the this compound-copper (Cu-ATSM) complex allows it to readily cross cell membranes, acting as a copper ionophore.[1] Its retention in cells is highly dependent on the intracellular redox environment, a characteristic that underpins its selectivity for hypoxic tumor cells and neurons under metabolic stress. In hypoxic conditions, the Cu(II)-ATSM complex is reduced to the less stable Cu(I) form, leading to the dissociation of the copper ion, which is then trapped intracellularly. This guide will dissect these processes, offering a comprehensive resource for professionals engaged in the research and development of novel therapeutics targeting copper dyshomeostasis.

Mechanism of Action: A Redox-Driven Interaction

The primary mechanism of this compound's interaction with copper metabolism is centered on its function as a copper delivery agent, with its cellular retention dictated by the local redox state. The neutral and lipid-soluble Cu(II)-ATSM complex can passively diffuse across the blood-brain barrier and cell membranes.[2]

Once inside the cell, the fate of the complex is determined by the intracellular environment. In normoxic cells, the complex remains largely intact and can diffuse back out of the cell. However, in hypoxic cells, which are characterized by a more reduced environment and an over-reduced state, the Cu(II) center of the complex is reduced to Cu(I).[3] This reduction is thought to be mediated by intracellular reducing agents such as NADH.[4] The resulting Cu(I)-ATSM complex is significantly less stable than its Cu(II) counterpart, leading to the release of the copper ion.[3] The liberated copper is then sequestered by intracellular copper-binding proteins and chaperones, effectively trapping it within the cell.[3] This selective accumulation in hypoxic tissues is the basis for its use as a PET imaging agent when labeled with a copper radioisotope like 64Cu.[1][5]

Signaling Pathway of this compound-Mediated Copper Delivery and Retention

ATSM_Copper_Metabolism This compound-Mediated Copper Delivery and Retention cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular extracellular Extracellular Space Cu_ATSM_II Cu(II)-ATSM (Lipophilic) cell_membrane intracellular Intracellular Space (Hypoxic) Cu_ATSM_II->cell_membrane Passive Diffusion Cu_ATSM_I Cu(I)-ATSM (Unstable) Cu_ATSM_II->Cu_ATSM_I Reduction Cu_I Cu(I) Cu_ATSM_I->Cu_I Dissociation NAD NAD+ Cellular_Components Intracellular Copper Binding Proteins Cu_I->Cellular_Components Sequestration & Trapping NADH NADH

Caption: this compound-mediated copper delivery and retention in hypoxic cells.

Therapeutic Applications

The unique properties of this compound have led to its investigation in several therapeutic areas.

Oncology

Tumor hypoxia is a significant factor in resistance to radiotherapy and chemotherapy.[6] By selectively delivering copper to hypoxic tumor cells, this compound presents a dual opportunity for therapy. Firstly, the accumulation of copper can induce cytotoxicity through the generation of reactive oxygen species (ROS). Secondly, when radiolabeled with a therapeutic isotope like 64Cu, which emits both positrons for imaging and beta particles for therapy, it becomes a theranostic agent capable of simultaneous diagnosis and targeted radionuclide therapy.[1][7]

Neurodegenerative Diseases

In neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease, there is evidence of mitochondrial dysfunction and impaired copper homeostasis.[8][9] this compound is being investigated as a therapeutic agent to deliver copper to affected neurons, potentially restoring the function of copper-dependent enzymes like superoxide dismutase 1 (SOD1).[8][10] Misfolded SOD1 is a pathological hallmark in some forms of ALS, and proper copper incorporation is crucial for its stability and function.[11][12] By delivering copper to the central nervous system, Cu-ATSM may help stabilize SOD1, reduce its aggregation, and mitigate neuronal damage.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound's interaction with copper metabolism.

Cell LineOxygen Concentration (ppm)64Cu-ATSM Uptake (%) (1 hour)Reference
EMT6090[13][14]
EMT61,00077[13][14]
EMT65,00038[13][14]
EMT650,00035[13][14]
EMT6200,00031[13][14]
HEK-293 (Hypoxic)-3.35 (3 hours)[15]
MCF-7 (Hypoxic)-2.75 (3 hours)[15]
HEK-293 (Normoxic)-~1.1 (3 hours)[15]
MCF-7 (Normoxic)-~1.1 (3 hours)[15]

Table 1: In Vitro Cellular Uptake of 64Cu-ATSM.

Animal ModelTumor ModelTime Post-InjectionTumor Uptake (%ID/organ)Reference
BALB/c MiceEMT65 min0.76[13]
BALB/c MiceEMT610 min-[13]
BALB/c MiceEMT620 min-[13]
BALB/c MiceEMT640 min-[13]
BALB/c MiceEMT61 hour-[13]
BALB/c MiceEMT62 hours-[13]
BALB/c MiceEMT64 hours-[13]

Table 2: In Vivo Biodistribution of 64Cu-ATSM in Tumor-Bearing Mice.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and copper metabolism.

Synthesis of Cu(II)-ATSM

Objective: To synthesize the copper(II) complex of diacetyl-bis(N(4)-methylthiosemicarbazone).

Materials:

  • 4-Methyl-3-thiosemicarbazide

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Glacial acetic acid

  • Copper(II) acetate

Procedure:

  • Dissolve 4-methyl-3-thiosemicarbazide in ethanol with constant heating and stirring.

  • Add an ethanolic solution of diacetyl dropwise to the solution.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Reflux the reaction mixture at 60-70°C for 4 hours, during which a white precipitate of the this compound ligand will form.

  • Allow the flask to cool and then store at 4°C overnight to ensure complete precipitation.

  • Collect the this compound ligand by filtration.

  • To synthesize the Cu(II)-ATSM complex, dissolve the this compound ligand in ethanol.

  • Add an ethanolic solution of copper(II) acetate dropwise to the this compound solution. The solution will turn from turbid white to a brown-red color.

  • Reflux the reaction mixture at 60-70°C for 3-4 hours, then continue to stir at room temperature overnight.

  • The final product can be purified by recrystallization.

In Vitro Hypoxia Model and 64Cu-ATSM Uptake Assay

Objective: To evaluate the uptake of 64Cu-ATSM in cancer cells under varying oxygen concentrations.

Materials:

  • EMT6 carcinoma cells

  • Cell culture medium

  • 64Cu-ATSM

  • Hypoxia chamber or incubator with adjustable O2 and CO2 levels

  • Gamma counter

Procedure:

  • Culture EMT6 cells in standard cell culture flasks.

  • Seed the cells into multi-well plates and allow them to adhere overnight.

  • Prepare different hypoxic conditions by placing the plates in a hypoxia chamber with varying oxygen concentrations (e.g., 0, 1,000, 5,000, 50,000, and 200,000 ppm O2) for a predetermined period to allow for cellular adaptation. A normoxic control (ambient air with 5% CO2) should also be included.

  • Add a known activity of 64Cu-ATSM to each well.

  • Incubate the plates under their respective oxygen conditions for a specific time (e.g., 1 hour).

  • After incubation, remove the medium and wash the cells with cold phosphate-buffered saline (PBS) to remove any unbound radiotracer.

  • Lyse the cells using a suitable lysis buffer.

  • Collect the cell lysates and measure the radioactivity using a gamma counter.

  • Calculate the percentage of uptake by comparing the radioactivity in the cell lysate to the initial radioactivity added to the well.

Experimental Workflow for In Vitro 64Cu-ATSM Uptake Assay

in_vitro_workflow In Vitro 64Cu-ATSM Uptake Assay Workflow start Start culture_cells Culture EMT6 Cells start->culture_cells seed_plates Seed Cells in Multi-well Plates culture_cells->seed_plates induce_hypoxia Induce Varying Levels of Hypoxia seed_plates->induce_hypoxia add_radiotracer Add 64Cu-ATSM induce_hypoxia->add_radiotracer incubate Incubate under Respective Oxygen Conditions add_radiotracer->incubate wash_cells Wash Cells with PBS incubate->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells measure_radioactivity Measure Radioactivity (Gamma Counter) lyse_cells->measure_radioactivity calculate_uptake Calculate % Uptake measure_radioactivity->calculate_uptake end End calculate_uptake->end

Caption: Workflow for the in vitro 64Cu-ATSM uptake assay.

In Vivo Biodistribution Study in Tumor-Bearing Mice

Objective: To determine the distribution and tumor uptake of 64Cu-ATSM in a murine tumor model.

Materials:

  • BALB/c mice

  • EMT6 tumor cells

  • 64Cu-ATSM

  • Saline solution

  • Gamma counter

  • Analytical balance

Procedure:

  • Induce tumor formation in BALB/c mice by subcutaneously injecting EMT6 cells.

  • Allow the tumors to grow to a suitable size.

  • Administer a known activity of 64Cu-ATSM intravenously to the tumor-bearing mice.

  • At various time points post-injection (e.g., 5, 10, 20, 40 minutes, and 1, 2, 4 hours), euthanize a cohort of mice.[13]

  • Dissect and collect major organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone.

  • Weigh each organ and tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

SOD1 Aggregation Assay

Objective: To assess the effect of Cu-ATSM on the aggregation of mutant SOD1.

Materials:

  • HEK293 cells stably expressing a fluorescently tagged mutant SOD1 (e.g., SOD1-A4V-YFP)

  • Cell culture medium

  • Cu-ATSM

  • Proteasome inhibitor (e.g., ALLN) to induce aggregation

  • High-content imaging system

Procedure:

  • Culture the stable HEK293 cell line in multi-well plates.

  • Pre-incubate the cells with varying concentrations of Cu-ATSM for a specified period (e.g., 24 hours).

  • Induce SOD1 aggregation by treating the cells with a proteasome inhibitor.

  • After an overnight incubation, fix the cells.

  • Use a high-content imaging system to capture fluorescence images of the cells.

  • Quantify the number and size of fluorescent SOD1 aggregates per cell using image analysis software.

  • Compare the extent of aggregation in Cu-ATSM-treated cells to untreated controls to determine the effect of the compound on SOD1 aggregation.[16]

Conclusion

This compound's interaction with copper metabolism is a multifaceted process with significant implications for both diagnostic imaging and therapy. Its ability to act as a copper ionophore and its sensitivity to the cellular redox state make it a highly specific tool for targeting hypoxic tumors and cells under metabolic stress. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future research should continue to elucidate the precise molecular targets of this compound-delivered copper and optimize its application in clinical settings for both cancer and neurodegenerative diseases.

References

The Significance of ATSM in Cancer Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hypoxic Tumor Microenvironment and the Advent of ATSM

The tumor microenvironment is a complex and dynamic landscape, with hypoxia—a state of low oxygen tension—being a hallmark of most solid tumors. This oxygen-deprived state is a critical driver of tumor progression, metastasis, and resistance to conventional therapies, including radiotherapy and chemotherapy.[1][2] Consequently, the ability to non-invasively identify and characterize hypoxic regions within tumors is of paramount importance for prognostication and for guiding therapeutic strategies.

Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or this compound, is a radiopharmaceutical that has emerged as a key player in the imaging and potential treatment of hypoxic tumors.[3] When labeled with positron-emitting copper isotopes such as copper-60 (⁶⁰Cu), copper-62 (⁶²Cu), or copper-64 (⁶⁴Cu), this compound can be visualized using Positron Emission Tomography (PET), providing a quantitative measure of tumor hypoxia.[3][4] This guide provides an in-depth technical overview of the core principles of this compound in cancer biology, its mechanism of action, experimental methodologies, and its evolving role as a theranostic agent.

Mechanism of Action: A Redox-Dependent Trapping Mechanism

The hypoxia selectivity of Cu-ATSM is predicated on a bioreductive trapping mechanism. The neutral, lipophilic Cu(II)-ATSM complex readily crosses the cell membrane. In normoxic cells, the complex is relatively stable and can diffuse back out of the cell. However, in the highly reductive intracellular environment of hypoxic cells, Cu(II) is reduced to Cu(I).[5][6] This change in oxidation state leads to the dissociation of the unstable [Cu(I)-ATSM]⁻ complex, trapping the copper radioisotope inside the cell.[5][7] The degree of this compound accumulation, therefore, reflects the cellular redox state, which is closely linked to oxygen deficiency.[6][7]

Recent evidence suggests that the trapping mechanism may be biphasic, involving an initial reduction/oxidation cycle with thiols and molecular oxygen, followed by interaction with mitochondrial proteins for more permanent retention.[4][7] This process is influenced by the intracellular concentrations of reducing agents like NADH and NADPH.[8] The trapped copper can then be detected by PET imaging, providing a map of hypoxic regions within the tumor.

Quantitative Data Presentation

The uptake of this compound varies across different cancer types and is a key indicator of the degree of hypoxia. The following tables summarize quantitative data from various preclinical and clinical studies.

Table 1: In Vitro ⁶⁴Cu-ATSM Uptake in Human Cancer Cell Lines

Cell LineCancer TypeConditionUptake (% of total activity)Time PointReference
MCF-7 Breast CancerNormoxic~1.13 h[9]
Hypoxic~2.753 h[9]
HEK-293 Embryonic KidneyNormoxic~0.653 h[9]
Hypoxic~3.353 h[9]
H1299 Lung CancerNormoxicNot specified-[7]
Hypoxic~2.5 (Relative uptake)30 min[7]
HCT15 Colon CancerNormoxicNot specified-[7]
Hypoxic~1.5 (Relative uptake)30 min[7]

Table 2: Preclinical In Vivo ⁶⁴Cu-ATSM Uptake in Xenograft Models

Tumor ModelCancer TypeParameterValueTime PointReference
HT29 Colon CancerTumor-to-Muscle Ratio1.62 ± 0.1990 min[10]
H727 NeuroendocrineTumor-to-Muscle Ratio2.71 ± 0.6890 min[10]
FaDu Head & Neck SCCTumor-to-Muscle Ratio~4:120 min[11]
Tumor-to-Muscle Ratio~12:118 h[11]

Table 3: Clinical ⁶⁰Cu-ATSM PET Imaging Data in Cancer Patients

Cancer TypeNumber of PatientsT/M Ratio CutoffPrognostic SignificanceReference
Cervical Cancer 14>3.5Worse progression-free and cause-specific survival[4]
Rectal Carcinoma 17>2.6Worse overall and progression-free survival[4]
Non-Small Cell Lung Cancer 14>3.0Lower response to therapy[4]

Experimental Protocols

Radiolabeling of this compound with ⁶⁴Cu

This protocol describes a common method for the synthesis of ⁶⁴Cu-ATSM.

Materials:

  • ⁶⁴CuCl₂ in 0.1 M HCl

  • Sodium acetate (1 M)

  • H₂this compound (diacetyl-bis(N4-methylthiosemicarbazone)) solution (1 mg/mL in DMSO)

  • Ethanol

  • Water (deionized)

  • C18 Sep-Pak cartridge

Procedure:

  • Buffer the ⁶⁴CuCl₂ solution with 1 M sodium acetate.

  • Add 15 µg of H₂this compound solution to the buffered ⁶⁴Cu solution.

  • Mix the solution for 2 minutes at room temperature.

  • Pass the reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.

  • Wash the cartridge with water to remove any unreacted ⁶⁴Cu.

  • Elute the ⁶⁴Cu-ATSM from the cartridge with small fractions of ethanol.

  • Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A purity of >98% is typically required for in vivo use.

In Vitro Cellular Uptake and Retention Assay

This protocol outlines a method to assess the uptake and retention of ⁶⁴Cu-ATSM in cancer cell lines under normoxic and hypoxic conditions.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • ⁶⁴Cu-ATSM solution

  • Hypoxia chamber or incubator capable of regulating O₂ levels (e.g., 1% O₂)

  • Gamma counter

  • Lysis buffer

  • Protein assay kit

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Hypoxic Pre-incubation: For the hypoxic group, place the plates in a hypoxia chamber for a specified period (e.g., 4-24 hours) to induce a hypoxic state. The normoxic group remains in a standard incubator (21% O₂).

  • ⁶⁴Cu-ATSM Incubation: Add ⁶⁴Cu-ATSM solution to the medium of both normoxic and hypoxic cells at a known activity concentration. Incubate for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing: At each time point, remove the medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular radioactivity.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • Measure the radioactivity in the cell lysate using a gamma counter.

    • Determine the protein concentration of the lysate using a protein assay.

  • Data Analysis: Express the cellular uptake as a percentage of the initial added activity per microgram of protein. For retention studies, after the initial incubation with ⁶⁴Cu-ATSM, replace the medium with fresh, non-radioactive medium and measure the remaining cellular activity at subsequent time points.

Preclinical PET/CT Imaging of Tumor Xenografts

This protocol provides a general workflow for performing ⁶⁴Cu-ATSM PET/CT imaging in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for xenograft implantation

  • ⁶⁴Cu-ATSM solution

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Saline solution

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Animal Preparation: Fast the mice for 4-6 hours before imaging. Anesthetize the mouse using isoflurane and maintain anesthesia throughout the imaging procedure.

  • Radiotracer Injection: Intravenously inject a known activity of ⁶⁴Cu-ATSM (typically 5-10 MBq) via the tail vein.

  • Uptake Period: Allow the radiotracer to distribute for a specific period (e.g., 1-3 hours).

  • PET/CT Acquisition:

    • Position the mouse in the scanner.

    • Perform a CT scan for anatomical localization and attenuation correction.

    • Acquire a static or dynamic PET scan over the tumor region.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle) on the fused images.

    • Quantify the tracer uptake, typically expressed as the standardized uptake value (SUV) or tumor-to-muscle (T/M) ratio.

Signaling Pathways and Theranostic Implications

The accumulation of this compound in hypoxic cells has significant downstream consequences and opens avenues for therapeutic intervention.

Interplay with Cellular Redox and ROS Generation

The reduction of Cu(II) to Cu(I) within hypoxic cells can perturb the intracellular redox balance and lead to the generation of reactive oxygen species (ROS).[5][12] Elevated ROS levels can induce DNA damage and trigger apoptotic pathways, contributing to the cytotoxic effects of this compound when used at therapeutic doses.

Connection to the HIF-1α Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to hypoxia.[13][14] While Cu-ATSM uptake is not a direct measure of HIF-1α expression, high this compound retention is often correlated with HIF-1α stabilization and the activation of its downstream target genes, which are involved in angiogenesis, glycolysis, and cell survival.[11][14] Therefore, this compound-PET can provide an indirect assessment of the activity of this crucial oncogenic pathway.

This compound as a Theranostic Agent

The use of ⁶⁴Cu-ATSM exemplifies the "theranostic" (therapy + diagnostic) approach. The positron emission from ⁶⁴Cu allows for PET imaging, while its particulate emissions (β⁻ particles and Auger electrons) can deliver a cytotoxic radiation dose to the cells where it accumulates.[15] This dual functionality enables the simultaneous visualization of hypoxic tumors and the targeted delivery of radiotherapy to these treatment-resistant regions. Studies have shown that ⁶⁴Cu-ATSM can inhibit tumor growth and reduce the population of cancer stem-like cells (CD133+), which are often enriched in hypoxic niches.[15]

Visualizations

ATSM_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cu(II)-ATSM_ext Cu(II)-ATSM Cu(II)-ATSM_int Cu(II)-ATSM Cu(II)-ATSM_ext->Cu(II)-ATSM_int Passive Diffusion Cu(II)-ATSM_int->Cu(II)-ATSM_ext Efflux (Normoxia) Reduction Bioreduction (e.g., NADH, NADPH) Cu(II)-ATSM_int->Reduction Cu(I)-ATSM [Cu(I)-ATSM]- Reduction->Cu(I)-ATSM Dissociation Dissociation Cu(I)-ATSM->Dissociation Trapped_Cu Trapped ⁶⁴Cu+ Dissociation->Trapped_Cu ATSM_ligand This compound Ligand Dissociation->ATSM_ligand Experimental_Workflow_PET_Imaging Start Start: Tumor Xenograft Model Anesthesia Anesthesia Start->Anesthesia Injection IV Injection of ⁶⁴Cu-ATSM Anesthesia->Injection Uptake Tracer Uptake Period Injection->Uptake Imaging PET/CT Scan Uptake->Imaging Reconstruction Image Reconstruction Imaging->Reconstruction Analysis ROI Analysis (SUV, T/M Ratio) Reconstruction->Analysis End End: Quantitative Hypoxia Map Analysis->End ATSM_Signaling_Implications ATSM_Uptake ⁶⁴Cu-ATSM Accumulation in Hypoxic Cells ROS Increased ROS ATSM_Uptake->ROS HIF1a HIF-1α Stabilization ATSM_Uptake->HIF1a Correlation Theranostics Theranostic Effect (Imaging + Radiotherapy) ATSM_Uptake->Theranostics DNA_Damage DNA Damage ROS->DNA_Damage Angiogenesis Angiogenesis HIF1a->Angiogenesis Glycolysis Glycolysis HIF1a->Glycolysis Apoptosis Apoptosis DNA_Damage->Apoptosis Apoptosis->Theranostics

References

Preliminary Investigations of ATSM in Parkinson's Disease: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the preliminary research on diacetylbis(N(4)-methylthiosemicarbazone)copper(II) (Cu(II)ATSM), a novel therapeutic candidate for Parkinson's disease (PD). We consolidate findings from preclinical animal models and early-phase human clinical trials, presenting quantitative data, detailed experimental protocols, and elucidated mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in neurodegenerative disorders.

Preclinical Efficacy of Cu(II)this compound in Parkinson's Disease Models

Multiple preclinical studies have demonstrated the neuroprotective and restorative effects of Cu(II)this compound in various rodent models of Parkinson's disease. These studies provide a strong rationale for its clinical development.

Quantitative Data from Animal Studies

The following tables summarize the key quantitative outcomes from preclinical investigations of Cu(II)this compound in established mouse models of Parkinson's disease.

Table 1: Neuroprotective Effects of Cu(II)this compound on Dopaminergic Neurons

Animal ModelTreatment GroupOutcome MeasureResultPercentage Change vs. VehicleCitation
MPTP-lesioned MiceVehicleSNpc Neuron Count~50% reduction-[1]
15 mg/kg Cu(II)this compoundSNpc Neuron Count43% increase+43%[1]
30 mg/kg Cu(II)this compoundSNpc Neuron Count61% increase+61%[1]
hA53T α-synuclein tg MiceVehicleNigral Cell Count24% reduction vs. wild-type-[2]
30 mg/kg Cu(II)this compoundNigral Cell Count14% increase+14%[2]
hA53T tg + MPTPVehicleDopaminergic Neuron Count35% reduction vs. unlesioned tg-[2]

Table 2: Improvement in Motor Function with Cu(II)this compound Treatment

Animal ModelTreatment GroupOutcome MeasureResultImprovement vs. VehicleCitation
MPTP-lesioned MiceVehiclePole Test (T-turn)3.9 ± 0.5 s-[2]
30 mg/kg Cu(II)this compoundPole Test (T-turn)2.4 ± 0.4 s1.5 s faster[2]
VehiclePole Test (T-total)7.2 ± 0.6 s-[2]
30 mg/kg Cu(II)this compoundPole Test (T-total)5.0 ± 0.5 s2.2 s faster[2]
Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these seminal findings.

MPTP-Induced Neurodegeneration Model:

  • Animals: C57BL/6 mice are typically used.

  • Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered intraperitoneally (i.p.) to induce selective destruction of dopaminergic neurons in the substantia nigra.

  • Cu(II)this compound Treatment: Cu(II)this compound is administered orally via gavage at specified doses (e.g., 15 and 30 mg/kg) commencing after the clearance of the neurotoxin to assess the rescue of the cell death cascade.[1]

  • Behavioral Assessment: The pole test is utilized to evaluate motor coordination. The time taken for the mouse to turn 180 degrees (T-turn) and the total time to descend the pole (T-total) are measured.[2]

  • Histological Analysis: Stereological counting of Nissl-stained neurons in the substantia nigra pars compacta (SNpc) is performed to quantify neuronal loss and neuroprotection.[1]

6-Hydroxydopamine (6-OHDA) Model:

  • Procedure: 6-OHDA, a neurotoxin, is injected directly into the substantia nigra of one hemisphere.[1] This unilateral lesioning allows for the assessment of motor asymmetry.

  • Behavioral Assessment: Amphetamine-induced rotations are quantified as a measure of dopamine receptor supersensitivity and, consequently, the extent of the lesion.

Clinical Evaluation of Cu(II)this compound in Parkinson's Disease

Following the promising preclinical results, Cu(II)this compound has progressed to early-phase clinical trials in patients with Parkinson's disease.

Phase 1 Clinical Trial (NCT03204929)

A multicenter, open-label, Phase 1 dose-escalation study was conducted to evaluate the safety, tolerability, and preliminary efficacy of orally administered Cu(II)this compound in patients with early idiopathic Parkinson's disease.[3][4]

Table 3: Phase 1 Clinical Trial Design

ParameterDescription
Study Identifier NCT03204929
Phase 1
Design Open-label, dose-escalation
Population Patients with early idiopathic Parkinson's disease
Intervention Oral Cu(II)this compound
Dosage Cohorts 12, 36, and 72 mg/day
Treatment Duration Up to six 28-day cycles
Primary Outcome Safety and tolerability to establish the recommended Phase 2 dose (RP2D)
Secondary Outcomes Changes in UPDRS, PDQ-39, and other measures of disease severity and quality of life
Quantitative Clinical Outcomes

The results of the Phase 1 trial were presented at the XXIV World Congress on Parkinson's Disease and Related Disorders.[2][5]

Table 4: Preliminary Efficacy from Phase 1 Clinical Trial (at Recommended Phase 2 Dose)

Outcome MeasureDosageMean Change from BaselineCitation
Unified Parkinson's Disease Rating Scale (UPDRS)72 mg/day-7 points[2][5]
Parkinson's Disease Questionnaire (PDQ-39)72 mg/day-15 points[2][5]

Mechanism of Action of Cu(II)this compound

The therapeutic effects of Cu(II)this compound in Parkinson's disease are believed to be multifactorial, primarily revolving around the restoration of copper homeostasis and the mitigation of oxidative stress.

Core Signaling Pathways and Molecular Interactions

Cu(II)this compound is a lipophilic molecule that can cross the blood-brain barrier and deliver copper to cells with mitochondrial dysfunction.[6] Its proposed mechanisms of action include:

  • Copper Delivery and SOD1 Function: In Parkinson's disease, there is evidence of reduced copper levels in the substantia nigra, leading to the misfolding and aggregation of superoxide dismutase 1 (SOD1).[7] Cu(II)this compound is thought to restore copper to dysfunctional SOD1, thereby improving its enzymatic activity and reducing the formation of toxic aggregates.[3]

  • Scavenging of Peroxynitrite: Cu(II)this compound is a potent scavenger of peroxynitrite (ONOO⁻), a highly reactive nitrogen species that contributes to nitrosative stress and neuronal damage. By neutralizing peroxynitrite, Cu(II)this compound can inhibit the nitration of α-synuclein, a key pathological event in Parkinson's disease.[2]

  • Inhibition of Ferroptosis: Emerging evidence suggests that Cu(II)this compound can inhibit ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. This anti-ferroptotic activity may contribute to its neuroprotective effects.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

G Proposed Mechanism of Cu(II)this compound in Parkinson's Disease cluster_0 Pathophysiology of Parkinson's Disease cluster_1 Therapeutic Intervention with Cu(II)this compound Copper Deficiency Copper Deficiency SOD1 Misfolding & Aggregation SOD1 Misfolding & Aggregation Copper Deficiency->SOD1 Misfolding & Aggregation Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Oxidative Stress->Peroxynitrite (ONOO-) Neuronal Cell Death Neuronal Cell Death SOD1 Misfolding & Aggregation->Neuronal Cell Death α-synuclein Nitration & Aggregation α-synuclein Nitration & Aggregation Peroxynitrite (ONOO-)->α-synuclein Nitration & Aggregation α-synuclein Nitration & Aggregation->Neuronal Cell Death Cu(II)this compound Cu(II)this compound Cu(II)this compound->SOD1 Misfolding & Aggregation Inhibits Cu(II)this compound->Peroxynitrite (ONOO-) Scavenges Copper Delivery Copper Delivery Cu(II)this compound->Copper Delivery Peroxynitrite Scavenging Peroxynitrite Scavenging Cu(II)this compound->Peroxynitrite Scavenging Inhibition of Ferroptosis Inhibition of Ferroptosis Cu(II)this compound->Inhibition of Ferroptosis Restoration of SOD1 Function Restoration of SOD1 Function Copper Delivery->Restoration of SOD1 Function Neuroprotection Neuroprotection Restoration of SOD1 Function->Neuroprotection Peroxynitrite Scavenging->Neuroprotection Inhibition of Ferroptosis->Neuroprotection Neuroprotection->Neuronal Cell Death Prevents G Experimental Workflow for Preclinical this compound Studies Animal Model Induction Animal Model Induction Toxin Administration (MPTP/6-OHDA) Toxin Administration (MPTP/6-OHDA) Animal Model Induction->Toxin Administration (MPTP/6-OHDA) Post-Toxin Clearance Post-Toxin Clearance Toxin Administration (MPTP/6-OHDA)->Post-Toxin Clearance Treatment Initiation Treatment Initiation Post-Toxin Clearance->Treatment Initiation Vehicle Control Vehicle Control Treatment Initiation->Vehicle Control Cu(II)this compound Treatment Cu(II)this compound Treatment Treatment Initiation->Cu(II)this compound Treatment Behavioral Assessment Behavioral Assessment Vehicle Control->Behavioral Assessment Cu(II)this compound Treatment->Behavioral Assessment Pole Test Pole Test Behavioral Assessment->Pole Test Rotation Test Rotation Test Behavioral Assessment->Rotation Test Histological & Biochemical Analysis Histological & Biochemical Analysis Behavioral Assessment->Histological & Biochemical Analysis Data Analysis & Comparison Data Analysis & Comparison Pole Test->Data Analysis & Comparison Rotation Test->Data Analysis & Comparison SNpc Neuron Count SNpc Neuron Count Histological & Biochemical Analysis->SNpc Neuron Count Dopamine Levels Dopamine Levels Histological & Biochemical Analysis->Dopamine Levels SNpc Neuron Count->Data Analysis & Comparison Dopamine Levels->Data Analysis & Comparison

References

The Development of ATSM as a Research Tool: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl-bis(N(4)-methylthiosemicarbazone) (ATSM) is a compound that has garnered significant attention in the scientific community for its utility as a research tool, particularly in the fields of oncology and neurology. When chelated with copper radioisotopes, such as copper-64 (⁶⁴Cu), it forms a radiopharmaceutical, ⁶⁴Cu-ATSM, which serves as a valuable agent for Positron Emission Tomography (PET) imaging of hypoxic tissues.[1][2] Hypoxia, a condition of low oxygen, is a common feature of solid tumors and is associated with tumor progression, resistance to therapy, and poor patient prognosis.[2] The ability to non-invasively image and quantify tumor hypoxia is therefore of critical importance for cancer diagnosis, treatment planning, and monitoring therapeutic response. Beyond its diagnostic applications, ⁶⁴Cu-ATSM is also being explored for its theranostic potential, where the radioactive decay of ⁶⁴Cu can be harnessed for targeted radiotherapy of hypoxic cancer cells.[2][3] This guide provides a comprehensive overview of the development of this compound as a research tool, with a focus on its core applications, experimental methodologies, and the underlying molecular mechanisms.

Mechanism of Action and Hypoxia Selectivity

The utility of ⁶⁴Cu-ATSM as a hypoxia imaging agent stems from its selective trapping within hypoxic cells. The neutral and lipophilic nature of the ⁶⁴Cu-ATSM complex allows it to readily diffuse across cell membranes.[1] In normoxic (well-oxygenated) cells, the complex is relatively stable and can diffuse back out of the cell. However, in the reductive environment characteristic of hypoxic cells, the copper(II) in the complex is reduced to copper(I).[4][5] This reduction is facilitated by intracellular reducing agents and enzymes, such as NADH/NADPH-dependent reductases found in the microsomal and cytosolic fractions of tumor cells.[6] The resulting Cu(I)-ATSM complex is unstable and dissociates, leading to the intracellular trapping of the radiocopper.[4] This selective retention in hypoxic cells forms the basis for its use in PET imaging.

Quantitative Data on ⁶⁴Cu-ATSM Uptake

Numerous preclinical studies have quantified the uptake of ⁶⁴Cu-ATSM in tumors and various tissues. The following tables summarize key quantitative data from these studies, providing a comparative overview of ⁶⁴Cu-ATSM's biodistribution and tumor targeting capabilities.

Table 1: In Vivo Uptake of ⁶⁴Cu-ATSM in Tumor and Healthy Tissues

TissueTime Post-InjectionStandardized Uptake Value (SUV)Tumor-to-Muscle RatioReference
Glioblastoma Tumor3 hours1.31 ± 0.28 g/mL-[1]
Glioblastoma Tumor24 hours1.88 ± 0.61 g/mL-[1]
Healthy Brain3 hours1.00 ± 0.28 g/mL-[1]
Healthy Brain24 hours0.88 ± 0.14 g/mL-[1]
FaDu Xenograft Tumor20 minutes-4:1[7]
FaDu Xenograft Tumor18 hours-12:1[7]

Table 2: In Vitro Uptake of ⁶⁴Cu-ATSM in C6 Glioma Cells

Oxygen Concentration⁶⁴Cu-ATSM Retention (% uptake/mg protein)Reference
21% (Normoxia)20.6 ± 0.7[4]
0.5% (Severe Hypoxia)Significantly Increased[1]
0.2% (Severe Hypoxia)Significantly Increased[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide an overview of key experimental protocols for working with ⁶⁴Cu-ATSM.

Synthesis of ⁶⁴Cu-ATSM

The synthesis of ⁶⁴Cu-ATSM involves the chelation of the copper-64 radioisotope with the diacetyl-bis(N(4)-methylthiosemicarbazone) ligand.

Materials:

  • ⁶⁴CuCl₂ in dilute HCl

  • Diacetyl-bis(N(4)-methylthiosemicarbazone) (this compound) ligand dissolved in a suitable solvent (e.g., ethanol)

  • Sodium acetate buffer

  • C18 Sep-Pak cartridge

  • Ethanol

  • Sterile water for injection

Procedure:

  • To a vial containing ⁶⁴CuCl₂ in dilute HCl, add the this compound ligand solution.

  • Add sodium acetate buffer to adjust the pH to approximately 4-5.

  • Heat the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 10-30 minutes).

  • After cooling, dilute the reaction mixture with water and pass it through a pre-conditioned C18 Sep-Pak cartridge.

  • Wash the cartridge with water to remove any unreacted ⁶⁴Cu.

  • Elute the ⁶⁴Cu-ATSM from the cartridge using ethanol.

  • The final product is typically formulated in a saline solution containing a small percentage of ethanol for injection.

  • Quality control is performed using techniques like radio-TLC or radio-HPLC to determine radiochemical purity.

In Vitro Cell Uptake Assay

This assay is used to determine the uptake and retention of ⁶⁴Cu-ATSM in cultured cells under different oxygen conditions.

Materials:

  • Cultured cancer cells (e.g., C6 glioma, FaDu)

  • Cell culture medium

  • Hypoxia chamber or incubator with controlled O₂ levels

  • ⁶⁴Cu-ATSM

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Gamma counter

Procedure:

  • Plate cells in multi-well plates and allow them to adhere overnight.

  • Incubate the cells under normoxic (e.g., 21% O₂) or hypoxic (e.g., 1% O₂) conditions for a specified period.

  • Add ⁶⁴Cu-ATSM to the cell culture medium at a desired concentration.

  • Incubate the cells with the radiotracer for various time points (e.g., 30, 60, 120 minutes).

  • At each time point, remove the medium and wash the cells with ice-cold PBS to stop the uptake.

  • Lyse the cells using a suitable lysis buffer.

  • Collect the cell lysates and measure the radioactivity using a gamma counter.

  • Determine the protein concentration of the cell lysates to normalize the radioactivity counts.

  • Calculate the percentage of uptake per milligram of protein.

In Vivo PET Imaging in Animal Models

This protocol outlines the general procedure for performing PET imaging with ⁶⁴Cu-ATSM in tumor-bearing animal models (e.g., mice).

Materials:

  • Tumor-bearing animal model (e.g., xenograft mouse model)

  • ⁶⁴Cu-ATSM

  • Anesthesia (e.g., isoflurane)

  • Small animal PET scanner

  • CT or MRI for anatomical reference (optional)

Procedure:

  • Anesthetize the animal using a suitable anesthetic agent.

  • Administer a known activity of ⁶⁴Cu-ATSM via intravenous injection (e.g., tail vein).

  • Position the animal in the PET scanner.

  • Acquire dynamic or static PET scans at various time points post-injection (e.g., 1, 3, 24 hours).

  • If available, perform a CT or MRI scan for anatomical co-registration.

  • Reconstruct the PET images and perform image analysis.

  • Draw regions of interest (ROIs) over the tumor and other organs to quantify the radiotracer uptake, often expressed as the Standardized Uptake Value (SUV).

Signaling Pathways and Molecular Interactions

The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. The retention of this compound is intricately linked to the altered redox state within hypoxic cells, which is a consequence of the metabolic reprogramming driven by HIF-1.

HIF-1 Signaling Pathway under Normoxia and Hypoxia

HIF1_Signaling cluster_normoxia Normoxia (Sufficient O2) cluster_hypoxia Hypoxia (Low O2) HIF-1α_protein HIF-1α Hydroxylated_HIF-1α Hydroxylated HIF-1α HIF-1α_protein->Hydroxylated_HIF-1α Hydroxylation PHDs Prolyl Hydroxylases (PHDs) PHDs->Hydroxylated_HIF-1α O2 O2 O2->PHDs activates Ubiquitination Ubiquitination Hydroxylated_HIF-1α->Ubiquitination binding VHL von Hippel-Lindau (VHL) Protein VHL->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation HIF-1α_stabilized HIF-1α (stabilized) HIF-1_complex HIF-1 Complex HIF-1α_stabilized->HIF-1_complex HIF-1β HIF-1β HIF-1β->HIF-1_complex Nucleus Nucleus HIF-1_complex->Nucleus translocation p300/CBP p300/CBP p300/CBP->HIF-1_complex co-activation HRE Hypoxia Response Element (HRE) Nucleus->HRE binds to Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression activates

Caption: HIF-1 signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow for ⁶⁴Cu-ATSM Cellular Trapping

ATSM_Trapping_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cu-ATSM_ext ⁶⁴Cu(II)-ATSM Cu-ATSM_int ⁶⁴Cu(II)-ATSM Cu-ATSM_ext->Cu-ATSM_int Passive Diffusion Reduction Reduction Cu-ATSM_int->Reduction Cu(I)-ATSM [⁶⁴Cu(I)-ATSM]⁻ Reduction->Cu(I)-ATSM Cellular_Reductases Cellular Reductases (e.g., NADH/NADPH dependent) Cellular_Reductases->Reduction catalyzes Dissociation Dissociation Cu(I)-ATSM->Dissociation Trapped_Cu Trapped ⁶⁴Cu(I) Dissociation->Trapped_Cu results in

Caption: Workflow of ⁶⁴Cu-ATSM cellular trapping under hypoxic conditions.

Conclusion

This compound has emerged as a powerful research tool, primarily through its application as the radiopharmaceutical ⁶⁴Cu-ATSM for the non-invasive imaging of hypoxia. Its selective accumulation in hypoxic tissues provides invaluable information for cancer research and has the potential to guide personalized cancer therapies. The theranostic capabilities of ⁶⁴Cu-ATSM further expand its utility, offering a platform for targeted radionuclide therapy. A thorough understanding of its mechanism of action, coupled with standardized and reproducible experimental protocols, is essential for harnessing the full potential of this promising research tool in advancing our understanding and treatment of hypoxia-related diseases.

References

The Hypoxia-Selective Mechanism of ATSM: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanisms governing the selectivity of Copper-62-diacetyl-bis(N4-methylthiosemicarbazone) (Cu-ATSM) for hypoxic cells. Cu-ATSM, a key radiopharmaceutical in positron emission tomography (PET) imaging, offers a non-invasive method to delineate hypoxic tissues, which is crucial for cancer diagnosis, prognosis, and tailoring therapeutic strategies.[1][2][3] This document provides a detailed overview of the proposed mechanisms of action, supporting experimental data, relevant protocols, and visual representations of the key pathways and workflows.

The "Reductive Trapping" Hypothesis: Core Mechanism of Selectivity

The prevailing mechanism for ATSM's hypoxia selectivity is the "reductive trapping" hypothesis.[1][4][5] This model is predicated on the differential cellular redox environment between normoxic and hypoxic cells.

In Normoxic Cells: Under normal oxygen conditions, the neutral, lipophilic Cu(II)-ATSM complex can freely diffuse across the cell membrane.[4][5] Once inside the cell, it is not readily reduced due to the relatively high intracellular oxygen tension. Consequently, the complex can diffuse back out of the cell, resulting in low net retention.[1]

In Hypoxic Cells: In the low-oxygen environment of hypoxic cells, the intracellular milieu is more reduced. This altered redox state facilitates the one-electron reduction of the Cu(II) center in the this compound complex to Cu(I).[1][4] The resulting [Cu(I)this compound]⁻ anion is less stable than its Cu(II) counterpart.[1][5] This instability leads to the dissociation of the copper ion from the this compound ligand. The "naked" copper ion is then trapped intracellularly, potentially by binding to cellular components like proteins and other macromolecules.[4][5][6] This irreversible trapping leads to the accumulation of the radiolabeled copper in hypoxic tissues, enabling their visualization via PET imaging.

Two primary pathways have been proposed for the subsequent fate of the reduced complex:

  • Reoxidation: In the presence of sufficient oxygen, the [Cu(I)this compound]⁻ can be reoxidized back to the neutral Cu(II)-ATSM, which can then exit the cell. This process is favored in normoxic tissues.[1]

  • Proton-mediated Dissociation: In the highly reductive and often acidic microenvironment of hypoxic tumors, the reduced complex can undergo protonation, leading to the dissociation of the copper ion, which is then irreversibly trapped.[5]

The key to this compound's selectivity lies in the delicate balance between the rates of reduction, reoxidation, and dissociation of the complex, which are all influenced by the intracellular oxygen concentration.[1]

Enzymatic Role in this compound Reduction

The reduction of Cu(II)-ATSM is not a spontaneous process but is believed to be mediated by specific intracellular enzymes. Early studies suggested the involvement of the mitochondrial electron transport chain.[1] However, subsequent research has pointed towards the role of microsomal and cytosolic enzymes.[7] Specifically, NADH-cytochrome b5 reductase and NADPH-cytochrome P450 reductase in the microsomes have been identified as major contributors to the reductive retention of Cu-ATSM in tumor cells.[7] This enzymatic reduction is enhanced under hypoxic conditions.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of this compound selectivity and a typical experimental workflow for its evaluation.

ATSM_Mechanism Proposed Mechanism of this compound Hypoxia Selectivity cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_normoxic Normoxic Cell cluster_hypoxic Hypoxic Cell Cu(II)-ATSM_ext Cu(II)-ATSM Cu(II)-ATSM_norm Cu(II)-ATSM Cu(II)-ATSM_ext->Cu(II)-ATSM_norm Diffusion Cu(II)-ATSM_hyp Cu(II)-ATSM Cu(II)-ATSM_ext->Cu(II)-ATSM_hyp Diffusion Cu(II)-ATSM_norm->Cu(II)-ATSM_ext Efflux Cu(I)-ATSM_norm [Cu(I)this compound]⁻ Cu(II)-ATSM_norm->Cu(I)-ATSM_norm Reduction Reoxidation Reoxidation (Favored) Reoxidation->Cu(II)-ATSM_norm Cu(I)-ATSM_norm->Reoxidation Reduction Reduction (Favored) Cu(II)-ATSM_hyp->Reduction Cu(I)-ATSM_hyp [Cu(I)this compound]⁻ Reduction->Cu(I)-ATSM_hyp Dissociation Dissociation Cu(I)-ATSM_hyp->Dissociation Trapped_Cu Trapped Cu⁺ Dissociation->Trapped_Cu

Caption: Proposed mechanism of this compound hypoxia selectivity.

InVitro_Workflow In Vitro Evaluation of this compound Hypoxia Selectivity Cell_Culture 1. Cell Culture (e.g., EMT6 tumor cells) Hypoxic_Incubation 2. Incubate cells under varying O₂ concentrations (e.g., 0%, 0.1%, 1%, 20%) Cell_Culture->Hypoxic_Incubation Add_Cu-ATSM 3. Add ⁶⁴Cu-ATSM to culture media Hypoxic_Incubation->Add_Cu-ATSM Incubate 4. Incubate for a defined period (e.g., 1 hour) Add_Cu-ATSM->Incubate Wash_Cells 5. Wash cells to remove unbound ⁶⁴Cu-ATSM Incubate->Wash_Cells Measure_Radioactivity 6. Measure intracellular radioactivity (gamma counter) Wash_Cells->Measure_Radioactivity Data_Analysis 7. Analyze data to determine % uptake vs. O₂ concentration Measure_Radioactivity->Data_Analysis

Caption: Workflow for in vitro this compound selectivity assay.

Quantitative Data on this compound Uptake

The following tables summarize quantitative data from key studies, demonstrating the preferential uptake and retention of ⁶⁴Cu-ATSM in hypoxic conditions.

Table 1: In Vitro Uptake of ⁶⁴Cu-ATSM in EMT6 Cells at Varying Oxygen Concentrations

Oxygen Concentration% Uptake of ⁶⁴Cu-ATSM after 1 hour
0 ppm (anoxic)90%
1 x 10³ ppm (~0.1%)77%
5 x 10³ ppm (~0.5%)38%
5 x 10⁴ ppm (~5%)35%
2 x 10⁵ ppm (~20%, normoxic)31%
Data from Lewis et al. (1999) as cited in multiple sources.[8][9]

Table 2: Comparison of ⁶⁴Cu-ATSM and Other Tracers in EMT6 Cells (1 hour incubation)

TracerUptake under Hypoxia (0.1-0.5% O₂)Uptake under NormoxiaHypoxia-to-Normoxia Ratio
⁶⁴Cu-ATSM~3-fold higher retentionBaseline~3
¹⁸F-FMISOIncreased retentionLower baselineOxygen dependent, but lower than ⁶⁴Cu-ATSM
⁶⁴Cu-PTSM83-85%83-85%~1 (not hypoxia-selective)
Data synthesized from multiple reports.[1][8]

Table 3: In Vivo Tumor-to-Muscle Ratios of ⁶⁴Cu-ATSM in Different Rat Tumor Models

Tumor ModelTumor-to-Muscle RatioIndication
R3230 Mammary Adenocarcinoma2.23 ± 0.11Lower hypoxia
Fibrosarcoma (FSA)5.19Higher hypoxia
9L Glioma4.25Higher hypoxia
Data from a study comparing ⁶⁴Cu-ATSM PET with EF5 immunostaining.[10]

Detailed Experimental Protocols

In Vitro Hypoxia Selectivity Assay

This protocol is a generalized representation based on commonly cited methodologies.[8][9][11]

Objective: To determine the oxygen-dependent uptake of ⁶⁴Cu-ATSM in a cancer cell line.

Materials:

  • Cancer cell line (e.g., EMT6 mammary carcinoma cells)

  • Cell culture medium and supplements

  • ⁶⁴Cu-ATSM

  • Hypoxia chamber or incubator with adjustable O₂ control

  • Gamma counter

Procedure:

  • Cell Seeding: Seed cells into multi-well plates and allow them to adhere and grow to a desired confluency.

  • Induction of Hypoxia: Place the cell culture plates in a hypoxia chamber and equilibrate for a specified time at the desired oxygen concentrations (e.g., 20%, 5%, 1%, 0.5%, and 0.1% O₂).

  • Tracer Incubation: Add a known activity of ⁶⁴Cu-ATSM to the culture medium in each well.

  • Incubation: Incubate the cells with the tracer for a defined period (e.g., 15, 30, 60, or 120 minutes) under their respective oxygen conditions.

  • Washing: At the end of the incubation period, remove the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unbound extracellular tracer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH).

  • Radioactivity Measurement: Collect the cell lysates and measure the radioactivity using a gamma counter.

  • Data Analysis: Express the cellular uptake as a percentage of the total added radioactivity and plot it against the oxygen concentration.

In Vivo Biodistribution Studies in Tumor-Bearing Animal Models

This protocol provides a general outline for assessing the in vivo distribution of ⁶⁴Cu-ATSM.[8][10]

Objective: To evaluate the tumor uptake and biodistribution of ⁶⁴Cu-ATSM in a preclinical tumor model.

Materials:

  • Immunocompromised mice or rats

  • Tumor cells for xenograft implantation

  • ⁶⁴Cu-ATSM

  • Anesthesia

  • Gamma counter or PET scanner

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank or other suitable location of the host animals. Allow the tumors to grow to a palpable size.

  • Tracer Administration: Anesthetize the tumor-bearing animals and administer a known activity of ⁶⁴Cu-ATSM via intravenous (tail vein) injection.

  • Biodistribution Time Points: At various time points post-injection (e.g., 5, 30, 60, 120, and 240 minutes), euthanize a cohort of animals.

  • Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, kidneys, muscle, bone).

  • Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Analysis: Calculate the tracer uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g). Compare the tumor uptake to that of other tissues, particularly muscle, to determine the tumor-to-background ratio.

  • (Optional) PET Imaging: At selected time points, animals can be imaged using a small-animal PET scanner to visualize the tracer distribution non-invasively.

Conclusion

The selectivity of this compound for hypoxic cells is a complex process primarily driven by the reductive environment characteristic of low-oxygen tissues. The "reductive trapping" mechanism, facilitated by specific intracellular enzymes, provides a robust explanation for the observed preferential accumulation of the radiotracer in hypoxic tumors. The quantitative data from both in vitro and in vivo studies consistently support this model, demonstrating significantly higher uptake and retention of ⁶⁴Cu-ATSM in hypoxic versus normoxic conditions. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this and other hypoxia-selective imaging agents, which are invaluable tools in the advancement of personalized cancer therapy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cu-ATSM in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Copper-ATSM (Cu-ATSM), a key radiopharmaceutical for Positron Emission Tomography (PET) imaging of hypoxic tissues. The protocols are intended for research purposes and should be performed by qualified personnel in a laboratory setting equipped for handling radioactive materials.

Introduction

Copper-diacetyl-bis(N4-methylthiosemicarbazone), or Cu-ATSM, is a radiotracer that has demonstrated selectivity for hypoxic tissues, making it a valuable tool in oncology research.[1][2][3] Labeled with a positron-emitting copper isotope, most commonly 64Cu, it allows for the non-invasive imaging and quantification of hypoxia in tumors.[1][3] Tumor hypoxia is a critical factor in cancer progression and resistance to therapy, and Cu-ATSM PET imaging can provide crucial insights for drug development and treatment strategies.[4][5] The lipophilic nature of Cu-ATSM allows it to readily cross cell membranes.[4] In the low-oxygen environment of hypoxic cells, the Cu(II) complex is reduced and trapped intracellularly, forming the basis for its imaging capabilities.[4][6]

Synthesis of the ATSM Ligand

A common and effective method for synthesizing the this compound ligand is through the condensation reaction of 4-methyl-3-thiosemicarbazide with diacetyl (2,3-butanedione).

Experimental Protocol: this compound Ligand Synthesis

Materials:

  • 4-Methyl-3-thiosemicarbazide

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Glacial acetic acid

Procedure: [7]

  • Dissolve 1.2 g (11.4 mmol) of 4-methyl-3-thiosemicarbazide in 50 mL of ethanol with constant heating and stirring.

  • In a separate container, prepare an ethanolic solution of diacetyl by adding 0.5 mL (5.7 mmol) of diacetyl to a small amount of ethanol.

  • Add the ethanolic diacetyl solution dropwise to the heated 4-methyl-3-thiosemicarbazide solution.

  • Add 5-6 drops of glacial acetic acid to the reaction mixture.

  • Reflux the reaction mixture at 60-70 °C for 4 hours. A white precipitate should form.

  • For complete precipitation, cool the flask and store it at 4 °C overnight.

  • Collect the white precipitate (this compound ligand) by filtration and wash with cold ethanol.

  • Dry the purified ligand. The starting ligand, after appropriate crystallization in ethanol, can yield a sample with over 99% purity, suitable for radiolabeling.[8]

Radiolabeling of this compound with 64Cu

The radiolabeling process involves the chelation of the radioactive copper isotope, 64Cu, by the synthesized this compound ligand. Both manual and automated synthesis methods have been successfully employed.

Experimental Protocol: Manual Radiolabeling of [64Cu]Cu-ATSM[8]

Materials:

  • [64Cu]CuCl2 in acidic medium

  • 3M Sodium acetate solution

  • This compound ligand

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • C18 Sep-Pak column

  • Ethanol

  • Water

  • Nitrogen gas

Procedure:

  • Transfer the [64Cu]CuCl2 solution (5-50 mCi) to a vial containing 4 mL of 3M sodium acetate to create a [64Cu]copper acetate solution.

  • Prepare a solution of the this compound ligand by dissolving 4 μg in 0.1 mL of anhydrous DMSO.

  • Add the this compound solution to the [64Cu]copper acetate solution.

  • Vortex the mixture at 25°C for 5 minutes.

  • Cool the reaction mixture in an ice bath.

  • Pre-treat a C18 Sep-Pak column with 5 mL of ethanol followed by 2 mL of water.

  • Rapidly inject the cooled reaction mixture onto the pre-treated C18 Sep-Pak column.

  • Wash the column with 4 mL of water.

  • Purge the column with a stream of dry nitrogen gas.

  • Elute the final [64Cu]this compound product with small portions (0.2 mL) of absolute ethanol.

Automated Synthesis

For increased reproducibility and standardization, automated synthesis modules such as the GE TRACERlab FXN can be utilized for the production of [64Cu]Cu-ATSM.[9][10] These systems typically perform the steps of solvent removal, pH adjustment, and the labeling reaction in a controlled and automated fashion.[9]

Quality Control

Rigorous quality control is essential to ensure the purity and identity of the final [64Cu]Cu-ATSM product.

ParameterMethodTypical SpecificationReference
Radiochemical Purity Radio-HPLC, Radio-TLC>99%[8][9]
Specific Activity HPLC, ICP-MS2.2-5.5 Ci/μmol[9][10]
Radionuclidic Purity Gamma Spectroscopy>96% for 64Cu[8]
Stability Radio-TLCStable in aqueous solution for at least 12 hours[8]

Radio-HPLC Analysis: A reverse-phase column with a mobile phase such as a 1:1 mixture of water and acetonitrile can be used.[8] The lipophilic [64Cu]this compound complex will have a longer retention time (e.g., 6.22 min) compared to the hydrophilic [64Cu]Cu2+ cation (e.g., 2.01 min).[8]

Radio-TLC Analysis: Silica gel plates with ethyl acetate as the eluent can be used to separate [64Cu]this compound from free [64Cu]Cu2+.[8]

Experimental Workflow and Cellular Uptake Mechanism

The following diagrams illustrate the synthesis workflow and the proposed mechanism of cellular uptake and retention of Cu-ATSM.

G Synthesis Workflow for [64Cu]Cu-ATSM cluster_0 This compound Ligand Synthesis cluster_1 Radiolabeling cluster_2 Purification & Quality Control 4-Methyl-3-thiosemicarbazide 4-Methyl-3-thiosemicarbazide Condensation Reaction Condensation Reaction 4-Methyl-3-thiosemicarbazide->Condensation Reaction Diacetyl Diacetyl Diacetyl->Condensation Reaction This compound Ligand This compound Ligand Condensation Reaction->this compound Ligand 64CuCl2 64CuCl2 Chelation Reaction Chelation Reaction 64CuCl2->Chelation Reaction This compound Ligand_ref This compound Ligand This compound Ligand_ref->Chelation Reaction Crude [64Cu]Cu-ATSM Crude [64Cu]Cu-ATSM Chelation Reaction->Crude [64Cu]Cu-ATSM C18 Sep-Pak C18 Sep-Pak Purified [64Cu]Cu-ATSM Purified [64Cu]Cu-ATSM C18 Sep-Pak->Purified [64Cu]Cu-ATSM QC HPLC / TLC Purified [64Cu]Cu-ATSM->QC Crude [64Cu]Cu-ATSM_ref Crude [64Cu]Cu-ATSM Crude [64Cu]Cu-ATSM_ref->C18 Sep-Pak

Caption: Workflow for the synthesis and purification of [64Cu]Cu-ATSM.

G Cellular Uptake and Trapping of Cu-ATSM in Hypoxia cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Hypoxic Cell) Cu(II)-ATSM_ext [64Cu]Cu(II)-ATSM Cu(II)-ATSM_int [64Cu]Cu(II)-ATSM Cu(II)-ATSM_ext->Cu(II)-ATSM_int Passive Diffusion Membrane Reduction Reduction (e.g., mitochondrial electron transport chain) Cu(II)-ATSM_int->Reduction Cu(I)-ATSM [64Cu]Cu(I)-ATSM (unstable) Reduction->Cu(I)-ATSM Trapped_Cu Trapped [64Cu]+ (bound to intracellular components) Cu(I)-ATSM->Trapped_Cu Dissociation

Caption: Proposed mechanism of [64Cu]Cu-ATSM retention in hypoxic cells.

References

Application Notes and Protocols for the Administration of ATSM in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Diacetylbis(N(4)-methylthiosemicarbazone) (ATSM), also known as CuII(this compound), in various animal models based on currently available scientific literature. This document covers protocols for cancer and neurological disease models and discusses the known pharmacokinetic parameters and signaling pathways associated with this compound treatment.

Introduction to this compound

This compound is a lipophilic, neutral copper(II) complex that can readily cross cell membranes, including the blood-brain barrier. Its mechanism of action is believed to involve the intracellular reduction of Cu(II) to Cu(I), leading to the dissociation of the complex and the release of copper ions. This process is thought to be enhanced in hypoxic cells, making this compound a compound of interest for targeting hypoxic tumors and for its potential neuroprotective effects.

Administration of this compound in Cancer Animal Models

This compound has been investigated for its therapeutic potential in cancer, primarily as a vehicle for targeted radiotherapy using its copper-64 labeled form (64Cu-ATSM). However, non-radioactive this compound has also shown anti-cancer effects.

Experimental Protocols

a) Intravenous (IV) Administration of 64Cu-ATSM for Therapy

  • Animal Model: Mice bearing U87MG glioblastoma tumors.[1]

  • Objective: To inhibit tumor growth through targeted internal radiotherapy.[1]

  • Vehicle Formulation: 64Cu-ATSM can be formulated in a solution containing dimethyl sulfoxide (DMSO), polysorbate-80, sodium L(+)-ascorbate, glycine, and sterile water.[1]

    • Preparation: Dissolve Cu-ATSM and this compound in DMSO. Separately, prepare a solution of polysorbate-80, sodium L(+)-ascorbate, and glycine in sterile water. The DMSO solution is then added to the aqueous solution and further diluted with sterile water.[1]

  • Dosage and Administration:

    • A mixture of Cu-ATSM and this compound (ratio 2:25) can be administered intravenously.[1]

    • The No-Observed-Adverse-Effect-Level (NOAEL) in a 7-day intravenous toxicity study in BALB/c mice was determined to be 81 μg/kg for a mixture of Cu-ATSM and this compound.[1]

    • Multiple administrations have been shown to be effective in inhibiting tumor growth.[1]

  • Experimental Workflow:

    IV_ATSM_Cancer_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation Formulate 64Cu-ATSM in DMSO/Polysorbate-80 Vehicle IV_Injection Intravenous Injection (e.g., tail vein) Formulation->IV_Injection Dose Tumor_Growth Monitor Tumor Growth (e.g., caliper measurements) IV_Injection->Tumor_Growth Survival Monitor Survival IV_Injection->Survival

    Experimental workflow for intravenous administration of 64Cu-ATSM in a cancer mouse model.

b) Intraperitoneal (IP) Administration

While specific protocols for therapeutic this compound are limited, intraperitoneal administration of 64Cu-labeled antibodies has been used in preclinical cancer models, suggesting a potential route for this compound delivery.[2][3]

  • Animal Model: Mice with peritoneal dissemination of cancer.[3]

  • Objective: To deliver the therapeutic agent directly to the peritoneal cavity.

  • General Protocol:

    • Restrain the mouse, typically by scruffing the neck, and position it to expose the abdomen.

    • Locate the lower right quadrant of the abdomen to avoid the cecum.

    • Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.

    • Aspirate to ensure the needle has not entered the bladder or intestines.

    • Inject the solution slowly.

  • Dosage: A therapeutic dose of 22.2 MBq of 64Cu-labeled cetuximab has been used in mice.[3]

Quantitative Data
ParameterAnimal ModelAdministration RouteDoseKey FindingsReference
Pharmacokinetics
Half-lifeBALB/c MiceIntravenous15 µg totalCu-ATSM: 21.5 min, this compound: 22.4 min[1]
Safety
NOAEL (7-day)BALB/c MiceIntravenous81 µg/kg (Cu-ATSM:this compound 2:25)No adverse effects observed[1]
Efficacy
Tumor GrowthMice with U87MG glioblastomaIntravenousMultiple doses of 64Cu-ATSMEffective inhibition of tumor growth and prolonged survival[1]
Tumor GrowthMice with peritoneal disseminationIntraperitoneal22.2 MBq 64Cu-cetuximabInhibited tumor growth and extended survival[3]
Signaling Pathways

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival.[4][5] While direct in vivo evidence of this compound modulating this pathway is still emerging, its ability to induce oxidative stress through copper delivery could potentially impact this and other redox-sensitive signaling pathways. Another key pathway in hypoxic tumors is the HIF-1α pathway, which is a master regulator of the cellular response to low oxygen. Given this compound's preferential accumulation in hypoxic regions, it is plausible that it could interfere with HIF-1α signaling.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

Simplified PI3K/Akt/mTOR signaling pathway often dysregulated in cancer.

Administration of this compound in Neurological Disease Animal Models

Oral administration of CuII(this compound) has shown therapeutic promise in animal models of amyotrophic lateral sclerosis (ALS) and Parkinson's disease.

Experimental Protocols

a) Oral Gavage

  • Animal Model: SOD1G93A mice (a model for ALS).[6][7]

  • Objective: To slow disease progression, improve motor function, and extend survival.[4][7]

  • Vehicle Formulation: While often described as a "standard suspension vehicle," the exact composition can vary. A common approach for oral gavage of hydrophobic compounds is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • Dosage and Administration:

    • Daily oral gavage with doses ranging from 30 mg/kg to 100 mg/kg.[6][8]

    • Treatment can be initiated before or after symptom onset.[8]

    • Caution: A high dose of 100 mg/kg/day in SOD1G93A mice on a C57BL/6 background was associated with toxicity in a subset of animals, necessitating a dose reduction to 60 mg/kg/day.[6]

  • Experimental Workflow:

    Oral_Gavage_Neuro_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Suspension Prepare this compound Suspension (e.g., in 0.5% CMC) Gavage Daily Oral Gavage Suspension->Gavage Dose Motor_Function Assess Motor Function (e.g., rotarod, grip strength) Gavage->Motor_Function Survival Monitor Survival Gavage->Survival Neurological_Score Neurological Scoring Gavage->Neurological_Score

    Experimental workflow for oral administration of this compound in a neurological disease mouse model.

Quantitative Data
ParameterAnimal ModelAdministration RouteDoseKey FindingsReference
Pharmacokinetics
Cmax (Plasma)Sprague Dawley RatsOral20 mg/kg488.1 ± 67.0 ng/mL
Tmax (Plasma)Sprague Dawley RatsOral20 mg/kg10 h
Oral BioavailabilitySprague Dawley RatsOral20 mg/kg53 ± 5%
Efficacy
SurvivalSOD1G37R MiceOral30 mg/kg/day26% improvement in survival[8]
Motor FunctionSOD1G93A MiceOral60 mg/kg/daySlowed disease progression[6]
Dopaminergic Neurons6-OHDA-lesioned Mice (Parkinson's model)Oral30 mg/kg/day26% increase in surviving SNpc dopaminergic neurons
Motor FunctionMPTP-lesioned Mice (Parkinson's model)Oral30 mg/kg/daySignificantly faster Tturn and Ttotal in pole test
Signaling Pathways

In the context of neurodegenerative diseases, the precise signaling pathways modulated by this compound are still under investigation. One proposed mechanism in ALS models involving mutant SOD1 is that CuII(this compound) can improve the copper content of the mutant SOD1 protein, potentially restoring some of its enzymatic activity or altering its toxic properties.[7] More broadly, neurodegenerative diseases involve complex signaling cascades related to oxidative stress, protein misfolding, and neuroinflammation. The ability of this compound to modulate copper homeostasis and cellular redox state suggests it may influence these pathways.

ATSM_Neuro_Pathway This compound CuII(this compound) Mutant_SOD1 Copper-deficient Mutant SOD1 This compound->Mutant_SOD1 Delivers Copper Holo_SOD1 Holo (Copper-bound) SOD1 Mutant_SOD1->Holo_SOD1 Improved Copper Content Neuroprotection Neuroprotection Holo_SOD1->Neuroprotection Leads to

Proposed mechanism of this compound action in mutant SOD1 models of ALS.

Administration of this compound in Cardiovascular Disease Animal Models

Currently, there is a significant lack of published data on the administration of this compound for therapeutic purposes in animal models of cardiovascular diseases such as myocardial infarction or heart failure. While the role of copper in cardiovascular health is an area of active research, specific protocols and efficacy data for this compound in this context are not yet established.

Potential Signaling Pathways of Interest

Should this compound be investigated for cardioprotective effects, relevant signaling pathways to consider would include those involved in oxidative stress, inflammation, and apoptosis, which are central to the pathophysiology of many cardiovascular diseases. Key pathways include:

  • NF-κB Signaling: A critical regulator of inflammation.

  • MAPK Signaling: Involved in cellular stress responses, proliferation, and apoptosis.

  • PI3K/Akt/mTOR Signaling: Plays a role in cell survival and metabolism.[6]

Conclusion

This compound has demonstrated therapeutic potential in preclinical animal models of cancer and neurodegenerative diseases. The administration protocols and efficacy vary depending on the disease model and the intended therapeutic outcome. For cancer, intravenous administration of 64Cu-ATSM is a promising strategy for targeted radiotherapy. In neurological disorders like ALS, oral administration of CuII(this compound) has shown significant neuroprotective effects. Further research is needed to fully elucidate the mechanisms of action, including the specific signaling pathways modulated by this compound in vivo, and to explore its potential in other disease areas such as cardiovascular disease. Researchers should carefully consider the vehicle, dosage, and administration route based on the specific animal model and experimental goals.

References

Experimental Design for In Vitro Studies with ATSM: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl-bis(N4-methylthiosemicarbazone) (ATSM) is a lipophilic compound that, when complexed with copper (Cu-ATSM), exhibits selective accumulation in hypoxic cells. This property has led to its investigation as a positron emission tomography (PET) imaging agent for detecting hypoxic tumors and as a potential therapeutic agent. The mechanism of this compound's selectivity is attributed to the reduction of Cu(II)-ATSM to Cu(I)-ATSM within the reductive environment of hypoxic cells, leading to its intracellular trapping.[1][2] In vitro studies are crucial for elucidating the precise mechanisms of action, evaluating therapeutic efficacy, and determining the optimal conditions for its use.

These application notes provide detailed protocols for key in vitro experiments to investigate the biological effects of this compound, focusing on its impact on cell viability, apoptosis, reactive oxygen species (ROS) production, and relevant signaling pathways.

I. Synthesis of this compound and Cu-ATSM Complex

A common method for synthesizing the this compound ligand involves a condensation reaction between 4-methyl-3-thiosemicarbazide and diacetyl (2,3-butanedione).[3] The subsequent complexation with a copper salt, such as copper(II) chloride, yields the Cu-ATSM complex.[4]

II. Key In Vitro Experimental Protocols

A. Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic effects of this compound. The MTT and MTS assays are colorimetric methods based on the reduction of a tetrazolium salt by metabolically active cells.[5]

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [5]

  • Materials:

    • Cells of interest (e.g., cancer cell lines known to experience hypoxia, such as EMT6 or FaDu)[5][6]

    • Complete cell culture medium

    • This compound (or Cu-ATSM) stock solution (dissolved in a suitable solvent like DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well microtiter plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include untreated control wells and solvent control wells.

    • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) under either normoxic (21% O₂) or hypoxic conditions (e.g., <1% O₂). Hypoxia can be achieved using a hypoxia chamber or by chemical induction.[7]

    • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[5]

2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol [2][6]

  • Materials:

    • Similar to MTT assay, but with MTS reagent (often combined with an electron coupling reagent like PES).

  • Procedure:

    • Follow steps 1-4 of the MTT protocol.

    • Add 20 µL of the combined MTS/PES solution to each well.[2][6]

    • Incubate for 1-4 hours at 37°C.[2][6]

    • Record the absorbance at 490-500 nm.[6] No solubilization step is required as the formazan product is soluble.

Data Presentation: Cell Viability

This compound Conc. (µM)% Viability (Normoxia)% Viability (Hypoxia)
0 (Control)100100
1
10
50
100
B. Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents.

1. Annexin V-FITC/Propidium Iodide (PI) Staining Protocol [1]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC conjugate

    • Propidium Iodide (PI) solution

    • 1X Annexin-binding buffer

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with this compound for a specified duration.

    • Harvest the cells (including floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.[8]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI.[1]

    • Incubate the cells for 15 minutes at room temperature in the dark.[8]

    • Add 400 µL of 1X Annexin-binding buffer to each tube.[8]

    • Analyze the cells by flow cytometry within one hour.

2. JC-1 Mitochondrial Membrane Potential Assay Protocol [7][9]

This assay detects the collapse of the mitochondrial membrane potential, an early event in apoptosis.

  • Materials:

    • Treated and untreated cells

    • JC-1 dye solution

    • Assay buffer

    • Fluorescence microscope or plate reader

  • Procedure:

    • Treat cells with this compound as desired. Include a positive control for apoptosis (e.g., treatment with CCCP).[7]

    • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[7]

    • Wash the cells with assay buffer.

    • Analyze the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence.[7] The ratio of red to green fluorescence is used to quantify the change.

Data Presentation: Apoptosis

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control
This compound (X µM)
TreatmentRed/Green Fluorescence Ratio (JC-1)
Control
This compound (X µM)
Positive Control (CCCP)
C. Reactive Oxygen Species (ROS) Detection

This compound's mechanism may involve the generation of ROS, which can induce cellular damage.

1. DCFDA (2',7'-dichlorofluorescin diacetate) Assay Protocol [10][11]

  • Materials:

    • Treated and untreated cells

    • DCFDA solution

    • HBSS or PBS

    • Fluorescence plate reader or flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Wash the cells with HBSS or PBS.

    • Load the cells with DCFDA solution (e.g., 10 µM) and incubate for 30 minutes in the dark.[10]

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.

Data Presentation: ROS Production

TreatmentMean Fluorescence IntensityFold Change vs. Control
Control1.0
This compound (X µM)
Positive Control (e.g., H₂O₂)
D. Western Blot Analysis for Signaling Pathways

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the signaling pathways affected by this compound.[11][12]

1. Sample Preparation and Protein Quantification:

  • Treat cells with this compound under normoxic and hypoxic conditions.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets for this compound studies include:

    • Hypoxia Pathway: HIF-1α[13]

    • Oxidative Stress Pathway: Nrf2, Keap1, HO-1[14][15][16]

    • Survival/Proliferation Pathway: p-Akt, Akt[17]

    • Loading Control: β-actin, GAPDH, or Tubulin

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Western Blot Quantification (Densitometry)

TreatmentHIF-1α / β-actinNrf2 / β-actinp-Akt / Akt
Normoxia - Control
Normoxia - this compound
Hypoxia - Control
Hypoxia - this compound

III. Visualization of Pathways and Workflows

A. Experimental Workflow for In Vitro this compound Evaluation

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Seeding atsm_prep This compound Treatment cell_culture->atsm_prep hypoxia Induce Hypoxia (optional) atsm_prep->hypoxia viability Cell Viability (MTT/MTS) hypoxia->viability apoptosis Apoptosis (Annexin V/JC-1) hypoxia->apoptosis ros ROS Detection (DCFDA) hypoxia->ros western Western Blot hypoxia->western data_quant Quantitative Analysis viability->data_quant apoptosis->data_quant ros->data_quant western->data_quant pathway Signaling Pathway Elucidation data_quant->pathway

Caption: Workflow for in vitro evaluation of this compound.

B. Proposed Signaling Pathway of this compound in Hypoxic Cancer Cells

G cluster_cell Hypoxic Cancer Cell This compound Cu(II)-ATSM ATSM_reduced Cu(I)-ATSM This compound->ATSM_reduced Cellular Reduction (Hypoxia) ROS ROS ATSM_reduced->ROS Generates HIF1a HIF-1α Stabilization ROS->HIF1a Nrf2 Nrf2 Activation ROS->Nrf2 Apoptosis Apoptosis HIF1a->Apoptosis Nrf2->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: this compound's proposed mechanism in hypoxic cells.

References

Application Notes and Protocols for Radiolabeling ATSM with Copper-64

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-64 (⁶⁴Cu) labeled diacetyl-bis(N⁴-methylthiosemicarbazone), or ⁶⁴Cu-ATSM, is a significant radiopharmaceutical used in Positron Emission Tomography (PET) imaging, primarily for the detection of hypoxic tissues in tumors.[1][2][3] The ability to non-invasively image tumor hypoxia provides critical information for cancer diagnosis, prognosis, and treatment planning, as hypoxia is often associated with tumor progression and resistance to therapy.[1] These application notes provide detailed protocols for the radiolabeling of ATSM with ⁶⁴Cu, compiled from established methodologies.

Production of Copper-64

The production of ⁶⁴Cu is a critical first step and is typically achieved via the ⁶⁴Ni(p,n)⁶⁴Cu nuclear reaction in a cyclotron.[2][4][5] This method is favored as it can produce ⁶⁴Cu with high specific activity.[5] The process involves the electrodeposition of enriched ⁶⁴Ni onto a gold disk target.[5] Following irradiation, the ⁶⁴Cu is separated and purified, often using anion exchange chromatography to remove any remaining ⁶⁴Ni and other metallic impurities.[5] The final product is typically a ⁶⁴CuCl₂ solution in dilute HCl.[5]

Experimental Protocols

Manual Radiolabeling of this compound with ⁶⁴Cu

This protocol is adapted from various laboratory-scale synthesis methods.

Materials:

  • ⁶⁴CuCl₂ in 0.1 M HCl

  • This compound precursor (H₂-ATSM) dissolved in dimethyl sulfoxide (DMSO)

  • Sodium acetate buffer (0.5 M, pH ~5.5-5.9)

  • Ethanol

  • Sterile, metal-free reaction vial

  • Heating block or water bath

  • C18 Sep-Pak cartridge for purification

  • Sterile filter (0.22 µm)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a sterile, metal-free reaction vial, add the desired amount of ⁶⁴CuCl₂ solution.

    • Add sodium acetate buffer to adjust the pH of the solution to approximately 5.89.[6]

  • Addition of Precursor:

    • Add the H₂-ATSM solution (e.g., 20 µg in 20 µl DMSO) to the buffered ⁶⁴CuCl₂ solution.[6]

    • Add a small amount of ethanol (e.g., 0.1 ml) to the reaction mixture.[6]

  • Reaction:

    • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 10-15 minutes with stirring.[6]

  • Purification:

    • The reaction mixture is passed through a C18 Sep-Pak cartridge, which retains the lipophilic ⁶⁴Cu-ATSM complex.

    • The cartridge is washed with water to remove any unreacted ⁶⁴Cu and other hydrophilic impurities.

    • The purified ⁶⁴Cu-ATSM is then eluted from the cartridge with ethanol.[7]

  • Formulation:

    • The ethanolic solution of ⁶⁴Cu-ATSM is diluted with sterile water or saline for injection.

    • The final product is passed through a 0.22 µm sterile filter into a sterile vial.[7]

Automated Synthesis of ⁶⁴Cu-ATSM

Automated synthesis modules, such as a modified GE TRACERlab FXN, provide a standardized and reproducible method for producing ⁶⁴Cu-ATSM, which is particularly suitable for clinical settings.[1][6]

Procedure Outline (based on a GE TRACERlab module): [6]

  • ⁶⁴CuCl₂ Preparation: The initial ⁶⁴CuCl₂ solution is transferred to the reactor of the synthesis module.

  • Evaporation: The solution is evaporated to dryness at elevated temperatures (e.g., 90°C followed by 130°C) under a flow of helium and vacuum to remove excess HCl.[6]

  • Reconstitution: The dried ⁶⁴CuCl₂ is redissolved in sodium acetate buffer (0.5 M, pH 5.89) at a controlled temperature (e.g., 40°C).[6]

  • Labeling Reaction: The H₂-ATSM precursor in DMSO and ethanol are added to the reactor, and the reaction is allowed to proceed for approximately 10 minutes with stirring.[6]

  • Purification: The reaction mixture is automatically passed through a C18 Sep-Pak cartridge for purification.

  • Final Formulation: The purified ⁶⁴Cu-ATSM is eluted with ethanol, diluted with a suitable aqueous solution, and sterile filtered into a final product vial.

Quality Control

Thorough quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.

  • Radiochemical Purity: Determined by radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin Layer Chromatography (radio-TLC). The radiochemical purity should be >99%.[6][8]

  • Molar Activity: This is a measure of the radioactivity per mole of the compound and is crucial for imaging studies. It can be determined by HPLC, a titration method with this compound, or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][6]

  • Stability: The stability of the final product should be assessed over time in the final formulation and in human serum to ensure that the ⁶⁴Cu remains complexed to the this compound.[8] Studies have shown that ⁶⁴Cu-ATSM can maintain high radiochemical purity for over 20 hours.[1][6]

Quantitative Data Summary

ParameterValueMethodReference
Radiochemical Purity >99%radio-HPLC, radio-TLC[6][8]
Molar Activity (Automated) 2.2–5.5 Ci/μmolHPLC[1][6]
2.2–2.6 Ci/μmolThis compound-titration[1][6]
3.0–4.4 Ci/μmolICP-MS[1][6]
Molar Activity (Manual) 300 Ci/mmolNot Specified[8]
Stability Radiochemical purity >99% after 20 hoursradio-HPLC[1][6]
Stable in human serum for 12 hours at 37°Cradio-TLC[8]

Visualizations

Experimental Workflow for ⁶⁴Cu-ATSM Synthesis

G cluster_0 Step 1: Preparation of ⁶⁴Cu cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Final Formulation start Start with ⁶⁴CuCl₂ in 0.1 M HCl buffer Add Sodium Acetate Buffer (pH ~5.9) start->buffer precursor Add H₂-ATSM Precursor in DMSO and Ethanol buffer->precursor Transfer to Reaction Vessel react Incubate at 40°C for 10 min precursor->react c18_load Load Reaction Mixture onto C18 Sep-Pak react->c18_load c18_wash Wash with Water c18_load->c18_wash c18_elute Elute ⁶⁴Cu-ATSM with Ethanol c18_wash->c18_elute formulate Dilute with Saline c18_elute->formulate filter Sterile Filter (0.22 µm) formulate->filter end_product Final ⁶⁴Cu-ATSM Product filter->end_product

Caption: Workflow for the manual synthesis of ⁶⁴Cu-ATSM.

Logical Relationship of ⁶⁴Cu-ATSM Production and Application

G cluster_production Radiopharmaceutical Production cluster_application Clinical Application cu64_prod ⁶⁴Cu Production (⁶⁴Ni(p,n)⁶⁴Cu) radiolabeling Radiolabeling with this compound Precursor cu64_prod->radiolabeling qc Quality Control (Purity, Molar Activity, Stability) radiolabeling->qc injection Intravenous Administration qc->injection Release for Use pet_imaging PET Imaging of Tumor Hypoxia injection->pet_imaging diagnosis Cancer Diagnosis and Treatment Planning pet_imaging->diagnosis Provides Information for

Caption: Overview of ⁶⁴Cu-ATSM from production to clinical application.

References

Determining the Correct Dosage of ATSM for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of Diacetyl-bis(N4-methylthiosemicarbazone) (ATSM) for in vivo experiments. This document outlines the mechanism of action of this compound, protocols for its preparation and administration, and methods for evaluating its efficacy and toxicity in preclinical animal models.

Introduction to this compound

This compound is a lipophilic, copper-containing compound that has demonstrated therapeutic potential in various disease models, including cancer and neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). Its mechanism of action is closely linked to its ability to cross the blood-brain barrier and its sensitivity to the oxygen concentration in tissues. In hypoxic environments, such as those found in solid tumors and areas of neuroinflammation, the copper component of this compound, Cu(II), is reduced to Cu(I).[1][2] This reduction leads to the trapping of copper within these cells, which can be leveraged for both therapeutic and imaging purposes.[1][3][4] When labeled with a positron-emitting copper isotope like 64Cu, this compound can be used for Positron Emission Tomography (PET) to visualize hypoxic tissues.[3][5]

Mechanism of Action: Hypoxia-Selective Copper Delivery

This compound's therapeutic effects are believed to stem from its ability to deliver copper to cells with a disturbed mitochondrial function, a common feature of hypoxic cells.[1] In normoxic cells, the reduced Cu(I)-ATSM complex is readily re-oxidized and can diffuse out of the cell.[1] However, in the low-oxygen and reductive environment of hypoxic cells, the Cu(I) ion is released from the this compound ligand and retained intracellularly.[1][2] This increased intracellular copper concentration can modulate various cellular processes, including the activity of copper-dependent enzymes like superoxide dismutase 1 (SOD1), and can induce cell death in cancer cells.[6]

ATSM_Mechanism cluster_blood Bloodstream cluster_cell Cell ATSM_CuII This compound-Cu(II) ATSM_CuII_in This compound-Cu(II) ATSM_CuII->ATSM_CuII_in Passive Diffusion ATSM_CuII_in->ATSM_CuII Efflux (Normoxia) ATSM_CuI This compound-Cu(I) ATSM_CuII_in->ATSM_CuI Reduction (Hypoxia) ATSM_CuI->ATSM_CuII_in Re-oxidation (Normoxia) CuI Cu(I) ATSM_CuI->CuI Dissociation Cellular_Effects Therapeutic/Imaging Effects CuI->Cellular_Effects experimental_workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Criteria Met? monitoring->endpoint endpoint->treatment No euthanasia Euthanasia and Tissue Collection endpoint->euthanasia Yes analysis Data Analysis (Efficacy & Toxicity) euthanasia->analysis

References

Application Notes and Protocols for ATSM (Cu-ATSM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the proper handling, storage, and experimental use of ATSM, specifically Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (Cu-ATSM). Adherence to these protocols is crucial for ensuring experimental reproducibility and the safety of laboratory personnel.

Product Information and Properties

Cu-ATSM is a neutral, lipophilic complex that can cross cell membranes. It is most notably used as a positron emission tomography (PET) imaging agent for delineating hypoxic tissues in vivo.[1][2] Its mechanism of action is based on the intracellular reduction of Cu(II) to Cu(I) in the low-oxygen environment of hypoxic cells, leading to the trapping of the radiolabeled copper.[1][2] More recently, Cu-ATSM has also been investigated for its neuroprotective and anti-cancer properties, including the inhibition of ferroptosis.[3][4]

Table 1: Physicochemical Properties of Cu-ATSM

PropertyValue
Synonyms copper-ATSM, CuII(this compound), Diacetylbis(N(4)-methylthiosemicarbazonato) copper(II)[5][6]
CAS Number 68341-09-3[5][6]
Molecular Formula C₈H₁₄CuN₆S₂[4][5]
Molecular Weight 321.91 g/mol
Appearance Brown to dark red-brown crystalline solid
Purity ≥95% to ≥98% (HPLC)[5]
UV/Vis (λmax) 310, 477 nm[4][5]

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity and stability of Cu-ATSM.

Safety Precautions

While one Safety Data Sheet (SDS) indicates that Cu-ATSM is not classified as hazardous according to the Globally Harmonized System (GHS), it should be handled with care as a potentially hazardous substance.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling Cu-ATSM.

  • Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Spills: In case of a spill, pick up the solid material mechanically, avoiding dust generation.[6]

  • First Aid:

    • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[6]

    • Skin Contact: Wash the affected area with soap and water.[6]

    • Eye Contact: Rinse eyes cautiously with water for several minutes.[6]

    • Ingestion: Rinse mouth and seek medical advice if you feel unwell.[6]

Storage Conditions

The stability of Cu-ATSM is dependent on the storage conditions.

Table 2: Recommended Storage and Stability of Cu-ATSM

FormStorage TemperatureStabilityNotes
Crystalline Solid -20°C[4][5]≥ 4 years[4][5]Keep container tightly closed.
Crystalline Solid 2-8°CNot specified, but commercially available with this recommendation.Protect from light.
Aqueous Solution Room TemperatureNot recommended for more than one day.[5]Cu-ATSM is sparingly soluble in aqueous buffers.[5]
Stock Solution in Organic Solvent -80°C or -20°C6 months at -80°C; 1 month at -20°C (protect from light).[3]Use an inert gas to purge solvents like DMSO and DMF before preparing the solution.[5]

Experimental Protocols

Preparation of Stock Solutions

Cu-ATSM is sparingly soluble in aqueous buffers but soluble in organic solvents.[5] Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions.

Materials:

  • Cu-ATSM crystalline solid

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Weigh the desired amount of Cu-ATSM solid in a sterile container.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration. The solubility of Cu-ATSM in DMSO is approximately 10 mg/mL.[4][5] For some applications, a solubility of 0.5 mg/mL in warmed DMSO has been noted.

  • It is recommended to purge the DMSO with an inert gas before use to remove dissolved oxygen.[5]

  • Vortex or gently warm the solution to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[3]

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution must be diluted in an aqueous buffer or cell culture medium.

Materials:

  • Cu-ATSM stock solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.2, or desired cell culture medium

  • Sterile dilution tubes

Protocol:

  • Thaw an aliquot of the Cu-ATSM DMSO stock solution.

  • Perform a serial dilution of the stock solution with the aqueous buffer or medium to achieve the final desired working concentration.

  • To maximize solubility in aqueous buffers, the Cu-ATSM should first be dissolved in DMSO and then diluted with the aqueous buffer of choice.[5] A solubility of approximately 0.1 mg/mL can be achieved in a 1:9 solution of DMSO:PBS (pH 7.2).[4][5]

  • Ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Use the freshly prepared aqueous solution immediately; it is not recommended to store aqueous solutions for more than one day.[5]

Protocol for In Vivo Studies

For animal studies, Cu-ATSM is often formulated to ensure solubility and stability in a physiological vehicle.

Materials:

  • Cu-ATSM solid

  • Dimethyl sulfoxide (DMSO)

  • Polysorbate-80 (Tween 80)

  • Sodium L(+)-ascorbate

  • Glycine

  • Sterile water for injection

Example Formulation Protocol:

This protocol is based on a formulation used for preclinical pharmacokinetic and safety studies.[7]

  • Dissolve the required amount of Cu-ATSM in DMSO.

  • In a separate container, prepare a solution containing polysorbate-80, sodium L(+)-ascorbate, and glycine in sterile water.

  • Add the solution from step 2 to the Cu-ATSM/DMSO solution.

  • Dilute the mixture with sterile water to the final desired volume.

  • The final vehicle composition in one study was 20% DMSO, 5 g/L polysorbate-80, 4.4 g/L sodium L(+)-ascorbate, and 7.4 g/L glycine in sterile water.[7]

  • Administer the formulation via the desired route (e.g., intravenous injection).

Mechanism of Action and Signaling Pathway

The primary use of Cu-ATSM in research is related to its ability to be selectively trapped in hypoxic cells. This process is linked to the cellular redox environment and the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[8][9]

Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs). This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[8][10]

Under hypoxic conditions, the activity of PHDs is inhibited due to the lack of oxygen. This leads to the stabilization of HIF-1α, which then translocates to the nucleus and dimerizes with HIF-1β. The HIF-1 heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[8][9][10] The reductive environment of hypoxic cells is thought to reduce the Cu(II) in Cu-ATSM to Cu(I), leading to its dissociation and trapping within the cell.[1]

HIF1_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_this compound Cu-ATSM Mechanism O2_normoxia O₂ Present PHDs_normoxia PHDs (Active) O2_normoxia->PHDs_normoxia HIF1a_OH HIF-1α-OH PHDs_normoxia->HIF1a_OH HIF1a_normoxia HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation VHL VHL HIF1a_OH->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Degradation Ub->Proteasome O2_hypoxia O₂ Deficient PHDs_hypoxia PHDs (Inactive) O2_hypoxia->PHDs_hypoxia Inhibition Reduction Reduction O2_hypoxia->Reduction HIF1a_hypoxia HIF-1α (Stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Dimerization Nucleus Nucleus HIF1a_hypoxia->Nucleus Translocation HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (DNA Binding) HIF1_complex->HRE Target_Genes Target Gene Transcription HRE->Target_Genes Angiogenesis Angiogenesis Target_Genes->Angiogenesis Metabolism Metabolism Target_Genes->Metabolism Survival Cell Survival Target_Genes->Survival Cuthis compound Cu(II)-ATSM CuATSM_in Cu(II)-ATSM Cuthis compound->CuATSM_in Lipophilic Uptake Cell_Membrane Cell Membrane Intracellular Intracellular CuATSM_in->Reduction Cu_trapped Trapped Cu(I) Reduction->Cu_trapped

Caption: HIF-1 signaling pathway under normoxia and hypoxia, and the proposed mechanism of Cu-ATSM trapping.

References

Application Notes and Protocols for ATSM PET Imaging in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to ATSM PET Imaging in Oncology

Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that plays a crucial role in oncology.[1] By using radiotracers, PET can visualize and quantify physiological processes in vivo, offering insights into tumor metabolism, proliferation, and microenvironment.[1][2] One of the key characteristics of solid tumors is hypoxia, a state of low oxygen tension that is associated with tumor progression, resistance to therapy, and increased metastatic potential.[3][4]

Copper-diacetyl-bis(N4-methylthiosemicarbazone), or this compound, is a PET radiotracer that has emerged as a promising agent for imaging tumor hypoxia.[5] Labeled with positron-emitting copper isotopes, most commonly Copper-64 (⁶⁴Cu), ⁶⁴Cu-ATSM allows for the non-invasive assessment of hypoxic regions within tumors.[4][6] This information can be invaluable for patient stratification, treatment planning, and monitoring therapeutic response.[7] The 12.7-hour half-life of ⁶⁴Cu is well-suited for PET studies, allowing for imaging over a 48-hour period and enabling distribution from production sites to imaging centers without on-site cyclotrons.[4][6]

Principle of this compound as a Hypoxia Imaging Agent

The mechanism of ⁶⁴Cu-ATSM as a hypoxia imaging agent is based on its selective retention in hypoxic cells. The neutral, lipophilic ⁶⁴Cu(II)-ATSM complex can freely diffuse across cell membranes. In cells with normal oxygen levels, the complex is readily re-oxidized and can diffuse back out of the cell. However, in hypoxic cells, the intracellular environment is more reductive. Here, the ⁶⁴Cu(II)-ATSM complex is reduced to the unstable ⁶⁴Cu(I)-ATSM⁻ anion. This reduced complex then dissociates, trapping the ⁶⁴Cu inside the cell. The degree of ⁶⁴Cu-ATSM retention is therefore proportional to the reductive capacity of the cell, which is closely correlated with its hypoxic state.[6][8]

Applications in Oncology

Clinical and preclinical studies have demonstrated the utility of this compound PET imaging in a variety of solid tumors, including:

  • Head and Neck Cancer [7]

  • Lung Cancer [7][9]

  • Cervical Cancer [7]

  • Rectal Cancer [7][10]

  • Gliomas [7]

This compound PET can provide valuable prognostic information, as high tracer uptake has been correlated with poorer treatment outcomes.[9] Furthermore, it can be used to identify hypoxic tumor subvolumes that may be resistant to conventional radiotherapy and chemotherapy, guiding the use of hypoxia-modifying therapies or dose-escalation strategies.[4]

Step-by-Step Experimental Protocol

This protocol provides a general framework for this compound PET imaging. Specific parameters may need to be optimized based on the tumor model, imaging system, and research question.

Radiotracer Preparation and Quality Control

⁶⁴Cu-ATSM is typically produced by the chelation of ⁶⁴CuCl₂ with the this compound ligand. Automated synthesis modules are often employed to ensure consistent and high-quality production.[3]

Materials:

  • ⁶⁴CuCl₂ in dilute HCl

  • This compound ligand

  • Sodium acetate buffer

  • Sterile water for injection

  • Sterile vials

  • Automated synthesis module (e.g., GE TRACERlab FXN)[3]

  • High-Performance Liquid Chromatography (HPLC) system for quality control

Protocol:

  • Preparation: Ensure all reagents and consumables are sterile and pyrogen-free. Prepare the automated synthesis module according to the manufacturer's instructions.

  • Radiolabeling: The ⁶⁴CuCl₂ solution is buffered with sodium acetate, and then reacted with the this compound ligand at an elevated temperature (e.g., 95°C) for a specified time (e.g., 5-10 minutes).

  • Purification: The reaction mixture is passed through a solid-phase extraction (SPE) cartridge to remove any unreacted ⁶⁴Cu and other impurities.

  • Formulation: The purified ⁶⁴Cu-ATSM is eluted from the SPE cartridge with ethanol and then formulated in a sterile saline solution for injection.

  • Quality Control:

    • Radiochemical Purity: Determined by radio-HPLC to be >99%.[3]

    • Molar Activity: Measured to be in the range of 2.2-5.5 Ci/μmol.[3]

    • pH: Should be within a physiologically acceptable range (typically 5.5-7.5).

    • Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.

Subject Preparation

Preclinical (Rodent Models):

  • Fasting: Fasting is not typically required for this compound PET imaging.

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Maintain the animal's body temperature throughout the experiment.

  • Catheterization: Place a tail vein catheter for radiotracer injection.

Clinical (Human Subjects):

  • Informed Consent: Obtain written informed consent from the patient.

  • Fasting: Fasting requirements can vary, but a fast of 4-6 hours is common.[11]

  • Hydration: Patients should be well-hydrated.

  • Blood Glucose: Check the patient's blood glucose level. While not as critical as for FDG-PET, significant hyperglycemia should be avoided.[12]

  • Intravenous Line: Place an intravenous line for radiotracer administration.

Image Acquisition

Preclinical:

  • Radiotracer Injection: Inject a dose of 3.7 ± 1.2 MBq of ⁶⁴Cu-ATSM intravenously.[13]

  • Uptake Period: Allow for an uptake period of at least 10 minutes. Optimal tumor uptake is often observed shortly after injection.[4]

  • Positioning: Position the animal in the PET scanner.

  • PET Scan: Acquire a dynamic or static PET scan. For dynamic scans, acquisition can begin just before injection and continue for up to 120 minutes.[13] Static images are typically acquired for 10-30 minutes.

  • CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.

Clinical:

  • Radiotracer Injection: Inject a dose of approximately 3 MBq/kg of ⁶⁴Cu-ATSM intravenously.[10]

  • Uptake Period: An uptake period of at least 1 hour is common.[10] Some protocols may include a delayed imaging time point at 23-25 hours post-injection to assess late tumor uptake.[10]

  • Positioning: Position the patient in the PET/CT scanner.

  • PET Scan: Acquire the PET scan, typically covering the region of interest or the whole body. The scan is usually performed in multiple bed positions, with an acquisition time of 2-5 minutes per bed position.

  • CT Scan: Perform a diagnostic or low-dose CT scan for attenuation correction and anatomical correlation.

Image Reconstruction and Analysis
  • Image Reconstruction: Reconstruct the PET data using an iterative reconstruction algorithm such as Ordered Subsets Expectation Maximization (OSEM).[1][14] Apply corrections for attenuation, scatter, and random coincidences.

  • Image Analysis:

    • Region of Interest (ROI) Definition: Draw ROIs on the PET images over the tumor and reference tissues (e.g., muscle, blood pool).

    • Standardized Uptake Value (SUV): Calculate the SUV, a semi-quantitative measure of radiotracer uptake, normalized to the injected dose and body weight.[12] The maximum SUV (SUVmax) within a tumor ROI is a commonly reported metric.

    • Tumor-to-Background Ratio (TBR): Calculate the ratio of the mean SUV in the tumor to the mean SUV in a reference tissue like muscle.

    • Hypoxic Volume: Define a threshold (e.g., TBR > 1.4) to delineate the hypoxic volume within the tumor.

Quantitative Data Summary

The following tables summarize representative quantitative data from this compound PET imaging studies in oncology.

Table 1: Preclinical ⁶⁴Cu-ATSM Uptake in Tumor Models

Tumor ModelTime Post-InjectionTumor Uptake (%ID/g)Tumor-to-Muscle Ratio
EMT6 (mouse)10 min~3.5> 4
FaDu (human H&N)60 min~2.0~3.5

%ID/g: percentage of injected dose per gram of tissue

Table 2: Clinical ⁶⁰Cu-ATSM and ⁶⁴Cu-ATSM Uptake in Human Tumors

Cancer TypeRadiotracerSUVmax (Tumor)Tumor-to-Muscle Ratio
Lung Cancer (Responder)⁶⁰Cu-ATSM4.9 (FDG)1.3
Lung Cancer (Non-responder)⁶⁰Cu-ATSM17.3 (FDG)3.0
Cervical Cancer⁶⁴Cu-ATSM2.5 - 8.02.0 - 6.0

Data for lung cancer shows a comparison of FDG SUVmax with the this compound tumor-to-muscle ratio, indicating that high this compound uptake correlates with non-response to therapy.[9]

Mandatory Visualizations

Signaling Pathway Diagram

ATSM_Uptake cluster_cell Tumor Cell cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) Cu_ATSM_in_N Cu(II)-ATSM Cu_ATSM_out_N Cu(II)-ATSM Cu_ATSM_in_N->Cu_ATSM_out_N Re-oxidation & Efflux Cu_ATSM_in_H Cu(II)-ATSM Cu_ATSM_reduced Cu(I)-ATSM- Cu_ATSM_in_H->Cu_ATSM_reduced Reduction Cu_trapped Trapped Cu(I) Cu_ATSM_reduced->Cu_trapped Dissociation Ligand This compound Ligand Cu_ATSM_reduced->Ligand Cu_ATSM_ext Extracellular Cu(II)-ATSM Cu_ATSM_ext->Cu_ATSM_in_N Diffusion Cu_ATSM_ext->Cu_ATSM_in_H Diffusion

Caption: Mechanism of selective ⁶⁴Cu-ATSM retention in hypoxic tumor cells.

Experimental Workflow Diagram

ATSM_PET_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Subject_Prep Subject Preparation (Fasting, Hydration) Injection Intravenous Injection of 64Cu-ATSM Subject_Prep->Injection Radiotracer_Prep Radiotracer Synthesis & Quality Control Radiotracer_Prep->Injection Uptake Uptake Period (e.g., 1 hour) Injection->Uptake PET_CT_Scan PET/CT Acquisition Uptake->PET_CT_Scan Reconstruction Image Reconstruction (OSEM) PET_CT_Scan->Reconstruction Analysis Quantitative Analysis (SUV, TBR, Hypoxic Volume) Reconstruction->Analysis Report Reporting & Interpretation Analysis->Report

Caption: Step-by-step workflow for this compound PET/CT imaging in oncology.

References

Application Note: Methods for Quantifying ATSM Uptake in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu-ATSM, is a radiopharmaceutical complex that has garnered significant attention as a potential imaging agent for positron emission tomography (PET). When labeled with the radioisotope Copper-64 (⁶⁴Cu), ⁶⁴Cu-ATSM serves as a valuable tool for visualizing hypoxic (low oxygen) tissues, which are a common feature of solid tumors and are associated with resistance to therapy.[1][2] The uptake mechanism of ⁶⁴Cu-ATSM is believed to be dependent on the reductive environment within hypoxic cells, leading to the trapping of ⁶⁴Cu.[3][4] Furthermore, due to the decay characteristics of ⁶⁴Cu, which include the emission of therapeutic Auger electrons, ⁶⁴Cu-ATSM is also being explored as a "theranostic" agent, combining diagnostic imaging with targeted radiotherapy.[4]

Accurate quantification of ⁶⁴Cu-ATSM uptake in vitro is crucial for evaluating its potential as a hypoxia-selective agent, understanding its mechanism of action, and developing new therapeutic strategies. This document provides detailed protocols and data for the most common method of quantifying ⁶⁴Cu-ATSM uptake in cell cultures: the radiolabeled uptake assay using gamma counting.

Cellular Uptake and Trapping Mechanism

The prevailing hypothesis for ⁶⁴Cu-ATSM's hypoxia selectivity is a bioreductive trapping mechanism. The neutral, lipid-soluble ⁶⁴Cu(II)-ATSM complex can freely diffuse across the cell membrane. In the highly reductive intracellular environment of hypoxic cells, the Cu(II) center of the complex is reduced to Cu(I). This change in oxidation state leads to the dissociation of the complex, releasing the charged ⁶⁴Cu⁺ ion, which is then trapped within the cell. In normoxic cells, the re-oxidation of Cu(I) back to Cu(II) is rapid, allowing the intact complex to diffuse back out of the cell, resulting in lower overall retention.[3][4][5] The process may also be influenced by the cell's copper metabolism and the expression of copper transporter proteins like CTR1.[3][6]

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_hypoxia Hypoxic Condition Cu_ATSM_out ⁶⁴Cu(II)-ATSM Cu_ATSM_in ⁶⁴Cu(II)-ATSM Cu_ATSM_out->Cu_ATSM_in Passive Diffusion Cu_ATSM_in->Cu_ATSM_out Efflux Reduction Bioreduction Cu_ATSM_in->Reduction Cu_I Trapped ⁶⁴Cu(I) ATSM_L ATSM Ligand Reduction->Cu_I Dissociation Reduction->ATSM_L

Caption: Proposed mechanism of ⁶⁴Cu-ATSM uptake and trapping in hypoxic cells.

Protocol: ⁶⁴Cu-ATSM Uptake Assay via Gamma Counting

This protocol details the quantification of ⁶⁴Cu-ATSM uptake in cultured cells by measuring the radioactivity of the trapped ⁶⁴Cu isotope.

Principle

Cells are cultured under normoxic and hypoxic conditions and incubated with a known concentration of ⁶⁴Cu-ATSM. After incubation, extracellular tracer is removed by washing. The cells are then lysed, and the intracellular radioactivity is measured using a gamma counter. The uptake is typically normalized to the total protein content of the cell lysate to account for differences in cell number.

Materials
  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • ⁶⁴Cu-ATSM solution (activity concentration known)

  • BCA Protein Assay Kit

  • 6-well or 12-well cell culture plates

  • Hypoxic chamber or incubator (e.g., providing 1% O₂, 5% CO₂, 94% N₂)

  • Gamma counter

  • Microplate reader

Experimental Workflow

G A 1. Seed Cells Plate cells and allow to attach overnight. B 2. Induce Hypoxia Place one set of plates in a hypoxic chamber. Keep control plates in normoxia. A->B C 3. Add ⁶⁴Cu-ATSM Incubate cells with radiotracer for a defined period (e.g., 30-60 min). B->C D 4. Wash Cells Quickly wash plates 2-3 times with ice-cold PBS to remove unbound tracer. C->D E 5. Lyse Cells Add cell lysis buffer to each well. D->E F 6. Sample Collection Collect cell lysates into gamma counter tubes. E->F G 7. Gamma Counting Measure radioactivity (counts per minute) of each lysate. F->G H 8. Protein Assay Use a small aliquot of lysate to quantify total protein (e.g., BCA assay). F->H I 9. Data Analysis Normalize CPM to protein concentration (CPM/mg protein). G->I H->I

Caption: Workflow for a typical ⁶⁴Cu-ATSM cellular uptake experiment.

Step-by-Step Procedure
  • Cell Seeding:

    • One day prior to the experiment, seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a standard humidified incubator (e.g., 5% CO₂, 21% O₂).

  • Induction of Hypoxia:

    • For the hypoxic group, replace the culture medium with fresh, pre-equilibrated hypoxic medium.

    • Place the plates in a hypoxic incubator or a sealed chamber flushed with a gas mixture (e.g., 1% O₂, 5% CO₂, balanced with N₂) for at least 4-6 hours to allow cells to adapt.

    • The normoxic control plates should remain in the standard incubator.

  • ⁶⁴Cu-ATSM Incubation:

    • Prepare the ⁶⁴Cu-ATSM working solution in serum-free culture medium at the desired final concentration (e.g., 0.1-0.5 μCi/mL).

    • Remove the plates from their respective incubators, aspirate the medium, and add the ⁶⁴Cu-ATSM working solution to each well.

    • Return the plates to their respective normoxic or hypoxic conditions and incubate for the desired time period. Uptake often peaks around 30-60 minutes.[2][7]

  • Washing:

    • To terminate uptake, place the plates on ice.

    • Quickly aspirate the radioactive medium.

    • Wash the cells three times with 2 mL of ice-cold PBS per well to remove all unbound extracellular radioactivity. Perform this step quickly to minimize efflux of the tracer.

  • Cell Lysis:

    • Aspirate the final PBS wash completely.

    • Add an appropriate volume of cell lysis buffer (e.g., 500 μL for a 6-well plate) to each well.

    • Incubate on a rocker at 4°C for 15-20 minutes to ensure complete lysis.

  • Sample Collection and Measurement:

    • Scrape the wells to detach any remaining cellular material and transfer the entire lysate to a labeled gamma counter tube.

    • Measure the radioactivity in each tube using a gamma counter. Record the counts per minute (CPM).

    • Take a small aliquot (e.g., 20 μL) of the lysate from each sample before counting to perform a protein quantification assay.

  • Protein Quantification:

    • Perform a BCA or similar protein assay on the reserved aliquots according to the manufacturer's instructions.

    • Determine the total protein concentration (e.g., in mg/mL) for each sample.

  • Data Analysis:

    • Calculate the total protein per sample (protein concentration × lysate volume).

    • Normalize the radioactivity of each sample to its total protein content.

    • Uptake (CPM/mg protein) = (Total CPM in lysate) / (Total mg protein in lysate)

    • Results can also be expressed as a percentage of the total added dose if a standard of the initial working solution is counted.

Quantitative Data Summary

The uptake of ⁶⁴Cu-ATSM is highly dependent on the cell line and oxygen concentration.[2][8] The following table summarizes representative uptake data from published studies.

Cell LineOxygen ConditionIncubation TimeUptake Value (% of added dose/normalized)Reference
EMT6 (Murine Carcinoma)Anoxic (0 ppm O₂)1 hour~90% of total activity[8]
EMT6 (Murine Carcinoma)Normoxic (~2x10⁵ ppm O₂)1 hour~31% of total activity[8]
MCF-7 (Human Breast Cancer)Hypoxic3 hours~2.75% of total activity[3]
MCF-7 (Human Breast Cancer)Normoxic3 hours~1.1% of total activity[3]
HEK-293 (Human Embryonic Kidney)Hypoxic3 hoursHigher than MCF-7 under same conditions[3]
C6 (Rat Glioma)Normoxic (21% O₂)4 hours~20.6% uptake/mg protein[9]
C6 (Rat Glioma)Severe Hypoxia (0.2% O₂)4 hours~191% of normoxic uptake[9]

Note: Direct comparison of absolute values between studies can be challenging due to variations in specific activity, incubation volumes, and normalization techniques. The key finding is the consistent increase in ⁶⁴Cu-ATSM retention under hypoxic/anoxic conditions compared to normoxic conditions.[2][8][9]

References

Application Notes and Protocols for Biodistribution Studies with Radiolabeled ATSM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl-bis(N4-methylthiosemicarbazone), commonly known as ATSM, is a chelator that, when complexed with a positron-emitting radionuclide such as Copper-64 (⁶⁴Cu), forms a radiopharmaceutical, [⁶⁴Cu]Cu-ATSM. This agent is utilized in positron emission tomography (PET) to visualize hypoxic tissues, which are characteristic of many solid tumors and are associated with resistance to therapy and poor prognosis. [⁶⁴Cu]Cu-ATSM is a promising tool for both diagnostic imaging and as a potential theranostic agent, where the radioactive decay of copper-64 can be used for therapeutic purposes.[1]

These application notes provide detailed protocols for conducting biodistribution studies with radiolabeled this compound, specifically ⁶⁴Cu-ATSM, in preclinical tumor models. The protocols cover radiolabeling, quality control, animal handling, and data analysis.

Signaling Pathways and Experimental Workflows

Mechanism of [⁶⁴Cu]Cu-ATSM Trapping in Hypoxic Cells

The selective accumulation of [⁶⁴Cu]Cu-ATSM in hypoxic cells is attributed to its unique mechanism of trapping. The neutral, lipophilic complex readily crosses the cell membrane. In normoxic cells, the complex is stable and can diffuse back out of the cell. However, in the reducing environment of hypoxic cells, the Cu(II) in the complex is reduced to Cu(I). This reduction leads to the dissociation of the complex, trapping the charged ⁶⁴Cu ion within the cell. This intracellular trapping is what allows for the visualization of hypoxic regions with PET imaging.[1][2]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_normoxic Normoxic Cell cluster_hypoxic Hypoxic Cell (Reducing Environment) Cu_ATSM_extracellular [⁶⁴Cu]Cu-ATSM Cu_ATSM_intracellular [⁶⁴Cu]Cu-ATSM Cu_ATSM_extracellular->Cu_ATSM_intracellular Passive Diffusion Cu_ion ⁶⁴Cu⁺ (Trapped) ATSM_ligand This compound Ligand Cu_ATSM_intracellular_normoxic [⁶⁴Cu]Cu-ATSM Cu_ATSM_extracellular_normoxic [⁶⁴Cu]Cu-ATSM Cu_ATSM_intracellular_normoxic->Cu_ATSM_extracellular_normoxic Efflux Cu_ATSM_intracellular_hypoxic [⁶⁴Cu]Cu-ATSM Reduction Reduction (Cu(II) -> Cu(I)) Cu_ATSM_intracellular_hypoxic->Reduction Reduction->Cu_ion Reduction->ATSM_ligand

Mechanism of [⁶⁴Cu]Cu-ATSM trapping in hypoxic cells.
Experimental Workflow for a Biodistribution Study

A typical biodistribution study involves several key steps, from the preparation of the radiopharmaceutical to the analysis of its distribution in a preclinical model. The following diagram outlines the general workflow.

Radiolabeling Radiolabeling of this compound with ⁶⁴Cu QC Quality Control (Radiochemical Purity) Radiolabeling->QC Injection Intravenous Injection of [⁶⁴Cu]Cu-ATSM QC->Injection Animal_Model Tumor-Bearing Animal Model Animal_Model->Injection Time_Points Sacrifice at Pre-determined Time Points Injection->Time_Points Tissue_Harvesting Organ and Tumor Harvesting Time_Points->Tissue_Harvesting Measurement Measurement of Radioactivity (Gamma Counter) Tissue_Harvesting->Measurement Data_Analysis Data Analysis (%ID/g) Measurement->Data_Analysis

Experimental workflow for a [⁶⁴Cu]Cu-ATSM biodistribution study.

Experimental Protocols

Protocol 1: Radiolabeling of this compound with ⁶⁴Cu

Materials:

  • ⁶⁴CuCl₂ in 0.1 M HCl

  • This compound ligand solution (1 mg/mL in ethanol)

  • Sodium acetate buffer (1 M, pH 5.5)

  • Sterile, pyrogen-free water for injection

  • Sterile 0.22 µm syringe filter

  • Reaction vial (e.g., 1.5 mL Eppendorf tube)

  • Heating block or water bath

Procedure:

  • In a sterile reaction vial, add a specific activity of ⁶⁴CuCl₂ solution (e.g., 185-370 MBq).

  • Add a sufficient volume of 1 M sodium acetate buffer to adjust the pH to approximately 5.5.

  • Add the this compound ligand solution in a molar excess to the copper (typically a 2:1 or 3:1 molar ratio of ligand to copper).

  • Vortex the reaction mixture gently.

  • Incubate the reaction mixture at an elevated temperature (e.g., 80-95°C) for 15-30 minutes.

  • Allow the reaction vial to cool to room temperature.

  • Perform quality control to determine the radiochemical purity.

  • Once the desired purity is achieved, the final product can be formulated for injection by diluting with sterile saline and passing it through a 0.22 µm sterile filter.[3][4]

Protocol 2: Quality Control of [⁶⁴Cu]Cu-ATSM

Materials:

  • Instant thin-layer chromatography (iTLC) strips (e.g., silica gel impregnated glass fiber sheets)

  • Mobile phase: 100% ethyl acetate

  • Radio-TLC scanner or gamma counter

  • Sample of the final [⁶⁴Cu]Cu-ATSM product

Procedure:

  • Spot a small amount (1-2 µL) of the [⁶⁴Cu]Cu-ATSM solution onto the origin of an iTLC strip.

  • Develop the chromatogram by placing the strip in a chromatography tank containing the ethyl acetate mobile phase.

  • Allow the solvent front to migrate near the top of the strip.

  • Remove the strip and allow it to dry.

  • Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.

  • In this system, [⁶⁴Cu]Cu-ATSM will migrate with the solvent front (Rf = 0.9-1.0), while any free ⁶⁴Cu²⁺ will remain at the origin (Rf = 0).

  • Calculate the radiochemical purity by dividing the counts of the product peak by the total counts on the strip. A radiochemical purity of >95% is generally considered acceptable for in vivo studies.[3][5]

Protocol 3: In Vivo Biodistribution Study in Tumor-Bearing Mice

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenografted human tumors)

  • [⁶⁴Cu]Cu-ATSM solution formulated in sterile saline

  • Insulin syringes (28-30 gauge)

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Calibrated standards of the injected dose

  • Dissection tools

  • Tared collection tubes

Procedure:

  • Anesthetize the tumor-bearing mice using a suitable method.

  • Administer a known amount of [⁶⁴Cu]Cu-ATSM (e.g., 3.7-7.4 MBq) to each mouse via intravenous tail vein injection. Record the precise injected dose for each animal by measuring the radioactivity in the syringe before and after injection.

  • Allow the radiotracer to distribute for a predetermined period (e.g., 1, 4, 24 hours).

  • At the designated time point, euthanize the mice by a humane method (e.g., cervical dislocation under anesthesia).

  • Immediately dissect the animal and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

  • Place each tissue sample into a pre-weighed, tared tube and record the wet weight of the tissue.

  • Measure the radioactivity in each tissue sample and in the injection standards using a calibrated gamma counter.

  • Calculate the biodistribution of the radiotracer as the percentage of the injected dose per gram of tissue (%ID/g).[2][3]

Calculation of %ID/g:

%ID/g = (Counts per minute in tissue / Net injected counts per minute) / Tissue weight (g) * 100

Data Presentation

The quantitative data from biodistribution studies should be summarized in a clear and organized table to facilitate comparison between different time points and tissues.

Table 1: Biodistribution of [⁶⁴Cu]Cu-ATSM in a Preclinical Tumor Model

Organ/Tissue1 hour post-injection (%ID/g ± SD)4 hours post-injection (%ID/g ± SD)24 hours post-injection (%ID/g ± SD)
Blood2.5 ± 0.51.0 ± 0.20.2 ± 0.1
Heart1.8 ± 0.30.8 ± 0.10.3 ± 0.1
Lungs3.1 ± 0.61.5 ± 0.30.5 ± 0.2
Liver15.2 ± 2.812.5 ± 2.18.1 ± 1.5
Spleen2.8 ± 0.51.9 ± 0.41.0 ± 0.3
Kidneys8.5 ± 1.55.2 ± 0.92.3 ± 0.5
Muscle1.2 ± 0.20.6 ± 0.10.2 ± 0.1
Bone1.5 ± 0.30.9 ± 0.20.4 ± 0.1
Tumor4.5 ± 0.85.8 ± 1.14.2 ± 0.9
Tumor/Muscle Ratio 3.8 9.7 21.0

Note: The data presented in this table are representative and will vary depending on the specific tumor model, animal strain, and experimental conditions. It is crucial to generate and analyze data from your own studies.

High uptake is typically observed in the liver and kidneys, reflecting the primary routes of clearance.[6] The tumor-to-muscle ratio is a key indicator of the tracer's ability to specifically target the tumor. An increasing tumor-to-muscle ratio over time, as shown in the example table, suggests good retention of the tracer in the tumor and clearance from non-target tissues like muscle.[2][7]

Conclusion

Biodistribution studies are a critical component in the preclinical evaluation of radiopharmaceuticals like [⁶⁴Cu]Cu-ATSM. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute these studies effectively. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for advancing our understanding of tumor hypoxia and for the development of novel diagnostic and therapeutic agents.

References

Application Note: Measuring Hypoxia in Tissue Samples Using Copper-ATSM

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypoxia, a state of low oxygen concentration in tissues, is a critical factor in the progression of various diseases, including cancer, cardiovascular disease, and neurological disorders.[1] In oncology, tumor hypoxia is associated with increased tumor aggressiveness, resistance to chemotherapy and radiation therapy, and overall poor patient prognosis.[1][2] Therefore, the ability to accurately measure and monitor hypoxia is crucial for both basic research and the development of targeted therapies.

Copper-diacetyl-bis(N4-methylthiosemicarbazone), or Cu-ATSM, is a radiopharmaceutical agent used for the non-invasive imaging of hypoxic tissues with Positron Emission Tomography (PET).[1][3] This neutral, lipophilic molecule can readily diffuse across cell membranes.[1] Its retention is dependent on the reductive state of the cell, making it a valuable tool for selectively identifying and quantifying hypoxic regions.[1][4] This application note provides a detailed overview of the mechanism, protocols, and data interpretation for using ATSM to measure hypoxia in tissue samples.

Mechanism of Action: Hypoxia-Selective Trapping

The selectivity of Cu-ATSM for hypoxic cells is based on a bioreductive mechanism.[2][5] In the low-oxygen environment of a hypoxic cell, the intracellular space is in an over-reduced state, characterized by an increase in levels of NADH and NADPH.[4][6]

  • Cellular Uptake: The neutral Cu(II)-ATSM complex easily permeates the cell membrane through a combination of passive diffusion and carrier-mediated transport.[4][6]

  • Intracellular Reduction: Inside the hypoxic cell, the over-reduced environment facilitates the one-electron reduction of the copper center from Cu(II) to Cu(I).[4][7] This reduction can be mediated by enzymes such as NADH-cytochrome b5 reductase and NADPH-cytochrome p450 reductase.[6]

  • Dissociation and Trapping: The resulting Cu(I)-ATSM anion is less stable than its Cu(II) precursor.[5][6] It is thought to dissociate, releasing the copper-64 ion (⁶⁴Cu⁺), which then becomes trapped within intracellular components like copper chaperone proteins.[5][6]

  • Washout from Normoxic Cells: In cells with normal oxygen levels (normoxic), the intracellular environment is not sufficiently reductive to reduce Cu(II)-ATSM.[1] Any small amount of Cu(I)-ATSM that might form can be readily re-oxidized back to the neutral Cu(II)-ATSM complex, which then diffuses back out of the cell.[1][5] This differential retention allows for clear imaging contrast between hypoxic and normoxic tissues.[5]

Mechanism of Cu-ATSM Retention in Hypoxic Cells cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space cluster_3 Normoxic Cell (High O2) cluster_4 Hypoxic Cell (Low O2) Cu(II)-ATSM_ext Cu(II)-ATSM Membrane Passive Diffusion & Carrier-Mediated Transport Cu(II)-ATSM_ext->Membrane Cu(II)-ATSM_norm Cu(II)-ATSM Membrane->Cu(II)-ATSM_norm Cu(II)-ATSM_hyp Cu(II)-ATSM Membrane->Cu(II)-ATSM_hyp Reoxidation Re-oxidation Cu(II)-ATSM_norm->Reoxidation Minimal Reduction Washout Efflux Cu(II)-ATSM_norm->Washout Reoxidation->Cu(II)-ATSM_norm [O2] Reduction Reduction Cu(II)-ATSM_hyp->Reduction e⁻ (NADH, NADPH) Cu(I)-ATSM [Cu(I)-ATSM]⁻ Reduction->Cu(I)-ATSM Trapping Dissociation & Intracellular Trapping (e.g., Chaperones) Cu(I)-ATSM->Trapping

Caption: Cellular uptake and retention mechanism of Cu-ATSM.

Data Presentation: Quantitative Analysis of this compound Uptake

Cu-ATSM can be labeled with several positron-emitting isotopes of copper, each with distinct half-lives.[1] The choice of isotope may depend on the required imaging time window and application. Quantitative analysis of PET images provides valuable data on the extent of hypoxia.

Table 1: Copper Radioisotopes for Labeling this compound

Radioisotope Half-life Key Characteristics
⁶⁰Cu 23.4 minutes Short half-life suitable for rapid imaging protocols.[1]
⁶¹Cu 3.4 hours Intermediate half-life.[1]
⁶²Cu 9.7 minutes Very short half-life, often obtained from a ⁶²Zn/⁶²Cu generator.[1][8]

| ⁶⁴Cu | 12.7 hours | Longer half-life allows for later imaging times and has properties suitable for both imaging and therapy (theranostics).[1][9] |

Table 2: Example Quantitative Uptake Values of Cu-ATSM in Clinical Studies

Cancer Type Radiotracer Metric Responders to Therapy Non-responders to Therapy p-value Reference
Non-Small Cell Lung Cancer (NSCLC) ⁶⁰Cu-ATSM Tumor-to-Muscle (T/M) Ratio 1.5 ± 0.4 3.4 ± 0.8 p = 0.002 [1]
Non-Small Cell Lung Cancer (NSCLC) ⁶⁰Cu-ATSM Mean SUV 2.8 ± 1.1 3.5 ± 1.0 p = 0.2 [1]
Cervical Cancer ⁶⁰Cu-ATSM 4-year Overall Survival 75% (non-hypoxic tumors) 33% (hypoxic tumors) p = 0.04 [1]

| Brain Tumors (Glioma) | ⁶²Cu-ATSM | Tumor-to-Normal Brain (T/B) Ratio | - | (Correlated with HIF-1α) | p = 0.001 |[1] |

SUV: Standardized Uptake Value. T/M and T/B ratios compare tracer uptake in the tumor to that in reference tissues.

Experimental Protocols

The following protocols provide a general framework for assessing hypoxia using Cu-ATSM in both cell culture and animal models.

This protocol is for measuring ⁶⁴Cu-ATSM uptake in cultured cells under hypoxic versus normoxic conditions.

Materials:

  • Cancer cell line of interest (e.g., PC-3, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hypoxia chamber or incubator with adjustable O₂ levels (e.g., 1% O₂)

  • Standard cell culture incubator (21% O₂, 5% CO₂)

  • ⁶⁴Cu-ATSM solution

  • Phosphate-buffered saline (PBS)

  • Gamma counter or liquid scintillation counter

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Seeding: Plate cells in 12-well or 24-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Induce Hypoxia: Transfer half of the plates to a hypoxia chamber (1% O₂, 5% CO₂, 37°C) for 12-24 hours. Keep the other half in a standard normoxic incubator.

  • ⁶⁴Cu-ATSM Incubation: Prepare a working solution of ⁶⁴Cu-ATSM in serum-free medium (e.g., 1 µCi/mL). Remove the medium from all wells and add the ⁶⁴Cu-ATSM solution.

  • Incubation: Incubate the plates for 1-2 hours inside their respective hypoxic or normoxic incubators.

  • Washing: After incubation, remove the radioactive medium. Wash the cells three times with ice-cold PBS to remove unbound tracer.

  • Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells and collect the lysate.

  • Quantification:

    • Measure the radioactivity in an aliquot of the lysate using a gamma counter.

    • Use another aliquot to determine the total protein concentration with a protein assay.

  • Data Analysis: Express the ⁶⁴Cu-ATSM uptake as counts per minute (CPM) per microgram of protein (CPM/µg). Compare the uptake between hypoxic and normoxic cells.

This protocol describes the use of ⁶⁴Cu-ATSM for PET imaging of hypoxia in a subcutaneous tumor xenograft model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenografts)

  • ⁶⁴Cu-ATSM solution (sterile, for injection)

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Saline for injection

Procedure:

  • Animal Preparation: Fast the mouse for 4-6 hours before imaging to reduce background signal.

  • Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance). Place the animal on the scanner bed with temperature monitoring and support.

  • Radiotracer Injection: Administer a defined dose of ⁶⁴Cu-ATSM (e.g., 5-10 MBq or 150-300 µCi) via tail vein injection. Note the exact time and dose of injection.

  • Uptake Period: Allow the tracer to distribute. Unlike other tracers that require long uptake times, Cu-ATSM shows good tumor-to-background contrast in less than an hour.[2] Optimal imaging can often begin 30-60 minutes post-injection.

  • PET/CT Imaging:

    • Perform a CT scan for anatomical co-registration and attenuation correction.

    • Acquire a static PET scan for 10-20 minutes. Dynamic scanning can also be performed immediately after injection to assess tracer kinetics.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle, blood pool) using the CT images as a guide.

    • Calculate the tracer uptake in the ROIs, typically expressed as the Standardized Uptake Value (SUV) or as a ratio of tumor-to-muscle (T/M) uptake.

In Vivo PET Imaging Workflow with Cu-ATSM cluster_prep Preparation cluster_injection Administration cluster_imaging Imaging cluster_analysis Data Analysis Animal_Prep 1. Animal Preparation (Fasting, 4-6h) Anesthesia 2. Anesthesia (Isoflurane) Animal_Prep->Anesthesia Injection 3. Radiotracer Injection (⁶⁴Cu-ATSM via tail vein) Anesthesia->Injection Uptake 4. Uptake Period (30-60 min) Injection->Uptake CT_Scan 5. CT Scan (Anatomical Reference) Uptake->CT_Scan PET_Scan 6. PET Scan (Static or Dynamic) CT_Scan->PET_Scan Reconstruction 7. Image Reconstruction (OSEM3D) PET_Scan->Reconstruction ROI_Analysis 8. ROI Analysis (Tumor, Muscle) Reconstruction->ROI_Analysis Quantification 9. Quantification (SUV, T/M Ratio) ROI_Analysis->Quantification

Caption: Standard experimental workflow for in vivo hypoxia imaging.

Advantages and Limitations

Advantages:

  • High Contrast: Cu-ATSM provides high tumor-to-background ratios in a short time frame (<1 hour).[2][7]

  • Non-invasive: PET imaging is a non-invasive technique that allows for the assessment of the entire tumor volume and repeated measurements over time.[5]

  • Predictive Value: Uptake of Cu-ATSM has been shown to be predictive of patient response to therapy and overall survival in several cancer types.[1][7]

  • Theranostic Potential: The use of ⁶⁴Cu allows for the potential combination of diagnosis (imaging) and targeted radionuclide therapy.[1]

Limitations:

  • Controversial Specificity: While a large body of evidence supports its hypoxia selectivity, some studies have reported uptake in certain tumor types that may not be strictly related to hypoxia, but rather to other factors like high expression of fatty acid synthase (FAS) or multi-drug resistance (MDR1) proteins.[1][6]

  • Tracer Validation: As with any imaging tracer, validation should be performed in the specific tumor model being studied before clinical application.[1]

  • Isotope Availability: The short half-lives of some copper isotopes (⁶⁰Cu, ⁶²Cu) require an on-site cyclotron or generator, which can limit widespread clinical use.[5]

Conclusion

Cu-ATSM is a valuable and widely studied radiopharmaceutical for the non-invasive measurement of hypoxia. Its mechanism of selective retention in over-reduced cells provides a strong signal in hypoxic tissues, which is crucial for diagnosing aggressive tumors, planning therapies, and monitoring treatment response. While researchers should be aware of its limitations and the ongoing discussion about its trapping mechanism, Cu-ATSM remains a powerful tool in oncology and drug development for probing the hypoxic tumor microenvironment.

References

Application of Acoustic Tweezing Scanning Microscopy (ATSM) in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoustic Tweezing Scanning Microscopy (ATSM), more commonly known in the scientific literature as Acoustic Tweezers or Acoustic Microscopy, is a revolutionary technology poised to significantly impact preclinical drug development. This non-invasive technique utilizes sound waves to manipulate and analyze cells and particles with high precision and throughput.[1][2][3] By exerting gentle acoustic radiation forces, this compound allows for the contactless trapping, patterning, pairing, and separation of single cells, making it an invaluable tool for a wide range of applications in pharmacology and toxicology.[4][5][6] Its ability to provide quantitative data on the mechanical properties of cells offers a new dimension in understanding drug-cell interactions and cellular responses to therapeutic agents.[4][5]

Key Applications in Preclinical Drug Development

High-Throughput Single-Cell Analysis for Drug Screening

This compound enables the rapid and parallel analysis of individual cells, a critical capability in modern drug screening.[4] Unlike traditional methods that are often labor-intensive and low-throughput, acoustic tweezers can perform thousands of cell pairing and separation cycles, providing statistically robust data on cellular responses to drug candidates.[4] This high-throughput capacity is essential for screening large compound libraries to identify potential leads.

Applications:

  • Cytotoxicity Assays: Assessing the effect of drug candidates on cell viability and apoptosis by monitoring changes in cell morphology and mechanical properties.

  • Drug Efficacy Screening: Quantifying the dose-dependent effects of drugs on target cells.

  • Personalized Medicine: Evaluating the response of patient-derived cells to different therapeutic options to predict clinical outcomes.[1]

Quantitative Analysis of Cellular Mechanics

The mechanical properties of a cell are intrinsically linked to its physiological state and can be altered by disease or drug treatment. This compound provides a sensitive method to quantify these properties, offering novel biomarkers for drug efficacy and toxicity.[4][5]

Key Measurable Parameters:

  • Cell Thickness

  • Sound Velocity

  • Acoustic Impedance

  • Density

  • Bulk Modulus

  • Attenuation

Changes in these parameters can indicate significant cellular events. For instance, a study on apoptotic cells revealed a statistically significant increase in cell thickness and attenuation compared to non-apoptotic cells, as detailed in the table below.[5]

Table 1: Quantitative Comparison of Non-Apoptotic and Apoptotic Cell Properties Measured by Acoustic Microscopy [5]

PropertyNon-Apoptotic Cells (Mean ± SD)Apoptotic Cells (Mean ± SD)
Thickness (μm)13.6 ± 3.117.3 ± 1.6
Attenuation (dB/cm/MHz)1.08 ± 0.211.74 ± 0.36
Sound Velocity (m/s)Similar to surrounding mediumSimilar to surrounding medium
Acoustic Impedance (MRayl)Similar to surrounding mediumSimilar to surrounding medium
Density ( kg/m ³)Similar to surrounding mediumSimilar to surrounding medium
Bulk Modulus (GPa)Similar to surrounding mediumSimilar to surrounding medium
Elucidation of Mechanotransduction Signaling Pathways

Mechanical forces play a crucial role in regulating cellular functions through a process called mechanotransduction.[7] this compound, with its ability to apply precise forces to cells, is an ideal tool to investigate how drugs modulate these signaling pathways. Dysregulation of mechanotransduction is implicated in various diseases, including cancer and cardiovascular disorders.[4][7] By studying how drug candidates affect cellular mechanics and downstream signaling, researchers can gain deeper insights into their mechanisms of action. For example, compressive stress on airway epithelial cells has been shown to activate mechanotransduction signals via the epidermal growth factor receptor (EGFR), leading to the release of mediators that induce fibroblast proliferation.[4] Furthermore, studies have implicated the involvement of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK)-dependent pathways in the cellular response to mechanical stress.[4]

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Drug_Molecule Drug Molecule Integrin Integrin Drug_Molecule->Integrin Modulates Acoustic_Force Acoustic Force (this compound) Acoustic_Force->Integrin Stimulates Piezo1 Piezo1 Channel Acoustic_Force->Piezo1 Activates ECM Extracellular Matrix (ECM) ECM->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Signaling_Cascade Signaling Cascade (e.g., ERK, PKC) Piezo1->Signaling_Cascade Initiates Actin_Cytoskeleton Actin Cytoskeleton FAK->Actin_Cytoskeleton Regulates Actin_Cytoskeleton->Signaling_Cascade Influences Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Leads to

Fig. 1: Mechanotransduction signaling pathway influenced by drugs and mechanical stimuli.

Experimental Protocols

Protocol 1: High-Throughput Drug Cytotoxicity Screening

Objective: To assess the cytotoxic effects of a drug candidate on a cancer cell line using this compound.

Methodology:

  • Cell Culture: Culture the target cancer cell line (e.g., MCF-7 breast cancer cells) under standard conditions.

  • Device Preparation: Fabricate and prepare the acoustic tweezer microfluidic device.

  • Experimental Setup: Integrate the acoustic tweezer device with an inverted microscope equipped with a high-speed camera.

  • Cell Loading: Introduce the cell suspension into the microfluidic chamber.

  • Drug Introduction: Perfuse the microfluidic chamber with varying concentrations of the drug candidate.

  • Acoustic Trapping and Analysis:

    • Activate the acoustic field to trap individual cells in an array.

    • Monitor and record morphological changes (e.g., cell shrinkage, membrane blebbing) over time.

    • Perform quantitative measurements of cell thickness and acoustic attenuation at regular intervals.

  • Data Analysis:

    • Quantify the percentage of apoptotic cells at each drug concentration.

    • Plot dose-response curves based on the changes in mechanical properties.

G Cell_Culture 1. Cell Culture (e.g., MCF-7) Cell_Loading 4. Load Cells into Device Cell_Culture->Cell_Loading Device_Prep 2. Prepare Acoustic Tweezer Device Setup 3. Integrate with Microscope Device_Prep->Setup Setup->Cell_Loading Drug_Intro 5. Introduce Drug Candidate Cell_Loading->Drug_Intro Acoustic_Analysis 6. Acoustic Trapping and Analysis Drug_Intro->Acoustic_Analysis Data_Analysis 7. Data Analysis and Dose-Response Curves Acoustic_Analysis->Data_Analysis

Fig. 2: Experimental workflow for high-throughput cytotoxicity screening.
Protocol 2: Investigating Drug Effects on Cell-Cell Adhesion

Objective: To quantify the effect of a drug candidate on the adhesion forces between tumor cells.

Methodology:

  • Cell Culture and Labeling: Culture the desired tumor cell line and label with a fluorescent marker for visualization.

  • Device and Experimental Setup: Utilize the "Harmonic Acoustics for Non-contact, Dynamic, Selective" (HANDS) platform, a specialized acoustic tweezer setup.[1]

  • Cell Pairing:

    • Introduce the cell suspension into the device.

    • Use the acoustic tweezers to select and bring two individual cells into contact.

  • Drug Incubation: Introduce the drug candidate into the chamber and incubate for a specified period.

  • Force Measurement:

    • Apply a calibrated acoustic force to separate the paired cells.

    • Record the minimum force required for separation, which corresponds to the cell-cell adhesion force.

  • Data Collection and Analysis:

    • Repeat the measurement for a statistically significant number of cell pairs.

    • Compare the adhesion forces in the presence and absence of the drug.

G Cell_Prep 1. Cell Culture and Labeling Setup 2. Setup HANDS Acoustic Tweezer Cell_Prep->Setup Cell_Pairing 3. Select and Pair Two Cells Setup->Cell_Pairing Drug_Incubation 4. Incubate with Drug Cell_Pairing->Drug_Incubation Force_Measurement 5. Apply Separation Force Drug_Incubation->Force_Measurement Data_Analysis 6. Quantify Adhesion Force Force_Measurement->Data_Analysis

Fig. 3: Logical relationship for measuring cell-cell adhesion forces.

Conclusion

Acoustic Tweezing Scanning Microscopy offers a powerful, non-invasive, and high-throughput platform for a variety of applications in preclinical drug development. By enabling the precise manipulation of single cells and the quantitative measurement of their mechanical properties, this compound provides novel insights into drug mechanisms of action, cytotoxicity, and effects on cell-cell interactions. The ability to investigate mechanotransduction signaling pathways further enhances its utility in identifying and characterizing novel therapeutic agents. As the technology continues to evolve, its integration into standard preclinical workflows is expected to accelerate the drug discovery and development pipeline.

References

Application Notes and Protocols for ATSM in Neuroinflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl-bis(N(4)-methylthiosemicarbazone), commonly known as ATSM or CuII(this compound) when complexed with copper, is a blood-brain barrier-permeable compound that has demonstrated significant therapeutic potential in a variety of preclinical neuroinflammatory and neurodegenerative models.[1][2] Its neuroprotective effects are attributed to multiple mechanisms, including the targeted delivery of copper to cells, modulation of inflammatory responses mediated by microglia and astrocytes, enhancement of antioxidant enzyme activity, and regulation of hypoxia-inducible factor-1α (HIF-1α) signaling.[1][3][4]

These application notes provide an overview of the use of this compound in common neuroinflammatory models and detailed protocols for key experiments to assess its efficacy and mechanism of action.

Data Presentation

Table 1: Effects of this compound in the SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
ParameterTreatment GroupResultPercentage Change vs. VehicleReference
Median Survival Vehicle176 days-[5]
This compound (60 mg/kg/day)193 days+9.7%[5]
Body Weight VehicleGradual decline from 124 days-[5]
This compound (60 mg/kg/day)Significantly slowed decline (155-188 days)-[5]
Soluble SOD1 Levels (Spinal Cord) VehicleBaseline-[5]
This compound (60 mg/kg/day)Increased+15%[5]
Motor Neuron Count (Lumbar Spinal Cord, 24 weeks) Wild-Type32.8 ± 0.7-[5]
SOD1G93A Vehicle23 ± 1.6-29.9% vs. WT[5]
SOD1G93A + this compoundData suggests protection-[2]
Table 2: Anti-inflammatory Effects of this compound in In Vitro Neuroinflammation Models
Cell TypeInflammatory StimulusThis compound ConcentrationMeasured MarkerResultPercentage Change vs. Stimulus AloneReference
Primary Microglia IFNγ/TNFα0.5 µMNitric Oxide (NO)Significantly Suppressed~50% reduction[6]
IFNγ/TNFα0.5 µMMCP-1 (secreted protein)Reduced~40% reduction[6]
IFNγ/TNFα0.5 µMCcl2 (MCP-1 mRNA)ReducedSignificant reduction[6]
IFNγ/TNFα0.5 µMTnf (TNFα mRNA)ReducedSignificant reduction[6]
Primary Astrocytes IFNγ/TNFα0.5 µMNitric Oxide (NO)Significantly ReducedSignificant reduction[1]
IFNγ/TNFα0.5 µMMCP-1 (secreted protein)Significantly ReducedSignificant reduction[1]

Mandatory Visualizations

experimental_workflow_in_vivo cluster_model In Vivo Neuroinflammation Model cluster_treatment Treatment Regimen cluster_assessment Outcome Assessment LPS_induction Induce Neuroinflammation (i.p. LPS injection) ATSM_treatment This compound Administration (e.g., 30-60 mg/kg/day, oral gavage) LPS_induction->ATSM_treatment Vehicle_control Vehicle Control LPS_induction->Vehicle_control Animal_model SOD1G93A Mouse Model Animal_model->ATSM_treatment Animal_model->Vehicle_control Behavioral Motor Function & Survival ATSM_treatment->Behavioral Biochemical Biochemical Analysis (SOD1 activity, Cytokines) ATSM_treatment->Biochemical Histological Histological Analysis (Iba1, Motor Neuron Count) ATSM_treatment->Histological Vehicle_control->Behavioral Vehicle_control->Biochemical Vehicle_control->Histological signaling_pathway_this compound cluster_extracellular Extracellular cluster_intracellular Intracellular (Microglia/Astrocyte) This compound This compound (CuII(this compound)) Copper Increased Bioavailable Cu+ This compound->Copper Crosses cell membrane MT1 Metallothionein-1 (MT1) Expression Copper->MT1 Induces SOD1 SOD1 Maturation & Activity Copper->SOD1 Promotes metallation PHD Prolyl Hydroxylases (PHDs) Copper->PHD Inhibits ROS Reactive Oxygen Species (ROS) MT1->ROS Scavenges Inflammation NF-κB Activation & Pro-inflammatory Cytokines (TNFα, IL-6, NO, MCP-1) MT1->Inflammation Inhibits SOD1->ROS Scavenges HIF1a HIF-1α HIF1a_stabilization HIF-1α Stabilization PHD->HIF1a Hydroxylates for degradation Neuroprotective_genes Neuroprotective Gene Transcription HIF1a_stabilization->Neuroprotective_genes Promotes transcription Anti_inflammatory Reduced Neuroinflammation ROS->Inflammation Promotes

References

A Practical Guide to Using ⁶⁴Cu-ATSM in a Laboratory Setting for Hypoxia Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-64 diacetyl-bis(N4-methylthiosemicarbazone), abbreviated as ⁶⁴Cu-ATSM, is a radiopharmaceutical agent used in Positron Emission Tomography (PET) to non-invasively image hypoxic tissues.[1] Tumor hypoxia, a state of low oxygen, is a critical factor in cancer progression, treatment resistance, and poor patient prognosis.[2][3] The ability to identify and quantify hypoxic regions within a tumor is invaluable for developing and evaluating therapeutic strategies. These application notes provide a practical guide for the use of ⁶⁴Cu-ATSM in a laboratory setting, covering its mechanism of action, experimental protocols for in vitro and in vivo studies, and data interpretation.

Mechanism of Action

The selectivity of ⁶⁴Cu-ATSM for hypoxic cells is based on its bioreductive trapping mechanism.[4] The neutral, lipid-soluble ⁶⁴Cu(II)-ATSM complex freely diffuses across the cell membrane. In cells with normal oxygen levels, the complex is stable and can diffuse back out of the cell. However, in the over-reduced intracellular environment of hypoxic cells, the Cu(II) in the complex is reduced to Cu(I).[5][6] This reduction leads to the dissociation of the complex, trapping the charged ⁶⁴Cu(I) ion within the cell.[5][6] The accumulation of ⁶⁴Cu provides a signal that can be detected by PET imaging. While this mechanism is widely accepted, some studies suggest that copper metabolism may also play a role in the retention of ⁶⁴Cu-ATSM.[6]

Visualizing the Mechanism of ⁶⁴Cu-ATSM Uptake

Mechanism of ⁶⁴Cu-ATSM Retention in Hypoxic Cells cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hypoxic Cell) Cu_ATSM_II_ext ⁶⁴Cu(II)-ATSM Cu_ATSM_II_int ⁶⁴Cu(II)-ATSM Cu_ATSM_II_ext->Cu_ATSM_II_int Passive Diffusion Cu_ATSM_II_int->Cu_ATSM_II_ext Efflux (Normoxic) Cu_ATSM_I_int [⁶⁴Cu(I)-ATSM]⁻ Cu_ATSM_II_int->Cu_ATSM_I_int Reduction (Over-reduced environment) Cu_I_int ⁶⁴Cu(I) Cu_ATSM_I_int->Cu_I_int Dissociation Trapped_Cu Trapped ⁶⁴Cu bound to intracellular components Cu_I_int->Trapped_Cu Binding Cell_Membrane

Caption: Cellular uptake and trapping of ⁶⁴Cu-ATSM in hypoxic conditions.

Experimental Protocols

Protocol 1: In Vitro ⁶⁴Cu-ATSM Uptake Assay in Cancer Cells

This protocol describes how to assess the uptake of ⁶⁴Cu-ATSM in cancer cell lines under different oxygen conditions.

Materials:

  • Cancer cell line of interest (e.g., EMT6, C6)

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • Hypoxia chamber or incubator with adjustable O₂ levels

  • ⁶⁴Cu-ATSM solution (in a suitable buffer, e.g., PBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Gamma counter

Methodology:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Induction of Hypoxia: The day before the experiment, transfer the plates to a hypoxia chamber with the desired oxygen concentration (e.g., 1% O₂, 0.5% O₂, 0.2% O₂).[7] For normoxic controls, maintain a plate in a standard incubator (21% O₂).

  • Radiotracer Incubation:

    • Prepare a working solution of ⁶⁴Cu-ATSM in serum-free medium (e.g., 37 kBq/mL or 1 µCi/mL).

    • Remove the culture medium from the cells and add the ⁶⁴Cu-ATSM solution.

    • Incubate the cells for a defined period (e.g., 30 or 60 minutes) under their respective oxygen conditions.[7]

  • Washing:

    • After incubation, aspirate the radioactive medium.

    • Wash the cells twice with ice-cold PBS to remove unbound radiotracer.

  • Cell Lysis and Counting:

    • Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

    • Collect the lysate from each well into counting tubes.

    • Measure the radioactivity in each tube using a gamma counter.

  • Data Analysis:

    • Determine the protein concentration of the cell lysates (e.g., using a BCA assay) to normalize the radioactivity counts.

    • Express the data as a percentage of the added dose per milligram of protein (%ID/mg protein) or as a percentage of uptake relative to the normoxic control.[4]

Protocol 2: In Vivo Biodistribution of ⁶⁴Cu-ATSM in a Tumor-Bearing Mouse Model

This protocol outlines the procedure for evaluating the biodistribution of ⁶⁴Cu-ATSM in a xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with EMT6 tumors)[8]

  • ⁶⁴Cu-ATSM solution in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

  • Gamma counter

  • Tared tubes for organ collection

Methodology:

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Radiotracer Administration: Administer a known amount of ⁶⁴Cu-ATSM (e.g., 3.7 MBq or 100 µCi) via intravenous (tail vein) injection.

  • Uptake Period: Allow the radiotracer to distribute for a specific period. Common time points for biodistribution studies are 30 minutes, 1 hour, 4 hours, and 24 hours post-injection.[4][5]

  • Euthanasia and Tissue Collection:

    • At the designated time point, euthanize the mouse by an approved method.

    • Collect blood via cardiac puncture.

    • Dissect and collect major organs and tissues of interest (e.g., tumor, liver, kidney, muscle, brain, heart, lungs, spleen, intestine).[5]

  • Organ Weighing and Counting:

    • Weigh each collected organ/tissue in a tared tube.

    • Measure the radioactivity in each tube, along with standards of the injected dose, using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-brain) to assess the imaging contrast.

Protocol 3: Small Animal PET Imaging with ⁶⁴Cu-ATSM

This protocol provides a general workflow for performing PET imaging of ⁶⁴Cu-ATSM in tumor-bearing mice.

Materials:

  • Tumor-bearing mouse

  • ⁶⁴Cu-ATSM solution in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Small animal PET scanner

  • Heating pad to maintain body temperature

Methodology:

  • Animal Preparation:

    • Fast the animal for 4-6 hours before imaging.

    • Anesthetize the mouse with isoflurane.

  • Radiotracer Administration: Inject ⁶⁴Cu-ATSM (e.g., 7.4-18.5 MBq or 200-500 µCi) intravenously.

  • Uptake Period: Allow the tracer to distribute for a desired period (e.g., 1-3 hours). Keep the animal under anesthesia and maintain its body temperature during this time.

  • PET Scan Acquisition:

    • Position the animal in the PET scanner.

    • Acquire a static or dynamic scan over a specified duration (e.g., 10-30 minutes).

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Draw regions of interest (ROIs) on the tumor and other organs to quantify radiotracer uptake.

    • Express the uptake in terms of Standardized Uptake Value (SUV) or %ID/g.

Visualizing the Experimental Workflow

General Experimental Workflow for ⁶⁴Cu-ATSM Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture Hypoxia_Induction Hypoxia Induction (vs. Normoxia) Cell_Culture->Hypoxia_Induction Radiotracer_Incubation ⁶⁴Cu-ATSM Incubation Hypoxia_Induction->Radiotracer_Incubation Washing_Lysis Washing & Cell Lysis Radiotracer_Incubation->Washing_Lysis Gamma_Counting_vitro Gamma Counting Washing_Lysis->Gamma_Counting_vitro Data_Analysis_vitro Data Analysis (%ID/mg protein) Gamma_Counting_vitro->Data_Analysis_vitro Tumor_Model Tumor Model Development Radiotracer_Injection IV Injection of ⁶⁴Cu-ATSM Tumor_Model->Radiotracer_Injection Uptake Uptake Period Radiotracer_Injection->Uptake PET_Imaging PET/CT or PET/MR Imaging Uptake->PET_Imaging Biodistribution Biodistribution Studies Uptake->Biodistribution Image_Analysis Image Analysis (SUV, %ID/g) PET_Imaging->Image_Analysis Tissue_Counting_vivo Gamma Counting of Tissues Biodistribution->Tissue_Counting_vivo Data_Analysis_vivo Data Analysis (%ID/g, T:M Ratios) Tissue_Counting_vivo->Data_Analysis_vivo

Caption: Workflow for in vitro and in vivo evaluation of ⁶⁴Cu-ATSM.

Data Presentation

Quantitative data from ⁶⁴Cu-ATSM experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Uptake of ⁶⁴Cu-ATSM in EMT6 Cells

This table shows the oxygen-dependent uptake of ⁶⁴Cu-ATSM in a murine breast carcinoma cell line after 1 hour of incubation.

Oxygen Concentration (ppm)Mean Uptake (%)
0 (Anoxic)90
1,00077
5,00038
50,00035
200,000 (Normoxic)31
Data adapted from Lewis et al., J Nucl Med, 1999.
Table 2: In Vitro Uptake of ⁶⁴Cu-ATSM in C6 Glioma Cells

This table illustrates the increase in ⁶⁴Cu-ATSM uptake in C6 glioma cells under severe hypoxic conditions relative to normoxic conditions.

Oxygen ConcentrationRelative Uptake (% of Normoxia)
21% (Normoxia)100
5%No significant increase
1%No significant increase
0.5%187 ± 69
0.2%191 ± 13
Data adapted from Pérès et al., EJNMMI Res, 2019.[4]
Table 3: Biodistribution of ⁶⁴Cu-ATSM in EMT6 Tumor-Bearing Mice

This table presents the biodistribution of ⁶⁴Cu-ATSM in various organs at different time points post-injection, expressed as the percentage of injected dose per gram of tissue (%ID/g).

Organ1 min5 min10 min20 min40 min
Blood12.895.863.652.501.87
Liver13.9317.0615.6814.5412.92
Kidney10.5910.339.078.017.02
Tumor3.545.214.894.323.98
Muscle2.111.871.541.231.01
Brain1.230.980.870.760.65
Data adapted from Lewis et al., J Nucl Med, 1999.
Table 4: Tumor-to-Muscle Ratios in Cervical Cancer Patients

This table shows a comparison of tumor-to-muscle (T/M) ratios for ⁶⁰Cu-ATSM and ⁶⁴Cu-ATSM in patients with cervical cancer, demonstrating the utility of ⁶⁴Cu-ATSM in a clinical context.

Patient⁶⁰Cu-ATSM T/M Ratio⁶⁴Cu-ATSM T/M Ratio
15.86.9
27.99.8
34.15.2
46.28.1
58.810.2
Mean ± SD 5.9 ± 1.6 7.3 ± 1.9
Data adapted from Dehdashti et al., J Nucl Med, 2008.[9]

⁶⁴Cu-ATSM is a valuable tool for the preclinical and clinical investigation of tumor hypoxia. The protocols and data presented in this guide provide a framework for researchers to design and execute robust experiments to evaluate the hypoxic status of tumors and to assess the efficacy of hypoxia-targeted therapies. Careful adherence to standardized protocols and systematic data analysis are crucial for obtaining reliable and reproducible results.

References

Cell-Based Assays for Screening ATSM Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylbis(N(4)-methylthiosemicarbazone) (ATSM) is a lipophilic metal chelator that has garnered significant interest for its therapeutic potential in a range of diseases, including cancer and neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS). Its proposed mechanisms of action are multifaceted, primarily revolving around its ability to deliver copper to cells and modulate cellular redox status. This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen and characterize the efficacy of this compound and its derivatives.

The key mechanisms of this compound action that can be interrogated using cell-based assays include:

  • Hypoxia-selective cytotoxicity: this compound exhibits increased cytotoxicity in hypoxic (low oxygen) environments, a common feature of solid tumors. This is attributed to the reduction of the Cu(II)-ATSM complex to a charged species, leading to its intracellular trapping.

  • Induction of oxidative stress and cell death: By altering intracellular copper homeostasis and redox balance, this compound can induce apoptosis and other forms of cell death, such as ferroptosis.

  • Modulation of HIF-1α signaling: Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows cells to adapt to low oxygen. This compound is thought to influence the stability and activity of HIF-1α.

  • Inhibition of SOD1 aggregation: In the context of ALS, mutations in superoxide dismutase 1 (SOD1) can lead to protein misfolding and aggregation. This compound has been investigated for its potential to mitigate this pathological process.

These application notes provide the theoretical background and practical protocols for assays that address these key mechanisms, enabling researchers to robustly evaluate the efficacy of this compound in relevant cellular models.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the reported in vitro efficacy of this compound and its derivatives across various cell lines and assay formats. These values provide a comparative baseline for researchers screening these compounds.

CompoundCell LineAssayEndpointIC50 / EC50 (µM)ConditionReference
Cu(II)-ATSMDA-3 (mouse breast cancer)MTTCell Viability~10Normoxia (24h)[1]
Cu(II)-ATSMDA-3 (mouse breast cancer)MTTCell Viability~5Hypoxia (24h)[1]
Cu(II)-ATSMHEK-293 (human embryonic kidney)MTTCell Viability>50Normoxia (24h)[1]
Cu(II)-ATSMHEK-293 (human embryonic kidney)MTTCell Viability~25Hypoxia (24h)[1]
Cu(II)-ATSMMCF-7 (human breast cancer)MTTCell Viability>50Normoxia (24h)[1]
Cu(II)-ATSMMCF-7 (human breast cancer)MTTCell Viability~40Hypoxia (24h)[1]
Cu(II)-ATSMHeLa (human cervical cancer)MTTCell Viability~20Normoxia (24h)[1]
Cu(II)-ATSMHeLa (human cervical cancer)MTTCell Viability~8Hypoxia (24h)[1]
CuII(this compound)Neuronal cell modelsCell ViabilityFerroptosis Inhibition~0.130RSL3 or erastin-induced[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) MTT Assay for General Cytotoxicity and Hypoxia Selectivity

This protocol is designed to assess the effect of this compound on cell viability under both normoxic and hypoxic conditions. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., cancer cell lines, neuronal cell lines)

  • Complete cell culture medium

  • This compound compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[3]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl)[3]

  • 96-well cell culture plates

  • Hypoxia chamber or incubator with O2 control

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • For the hypoxia selectivity experiment, prepare two identical sets of plates.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and no-cell control wells.

  • Incubation:

    • Normoxia Plate: Incubate at 37°C in a standard 5% CO2 incubator for the desired time (e.g., 24, 48, or 72 hours).

    • Hypoxia Plate: Place the plate in a hypoxia chamber (e.g., flushed with a gas mixture of 1% O2, 5% CO2, and balanced with N2) or a hypoxic incubator for the same duration.

  • MTT Addition: After the incubation period, carefully add 10 µL of MTT solution (5 mg/mL) to each well.[4]

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down or by using a plate shaker to dissolve the formazan crystals.[4]

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

b) Colony Formation Assay for Long-Term Cytotoxicity

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, providing a measure of long-term cytotoxic effects.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound compound

  • 6-well or 10 cm cell culture dishes

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well/dish) in 6-well plates or 10 cm dishes. Allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Recovery: After the treatment period, remove the this compound-containing medium, wash the cells with PBS, and replace it with fresh complete medium.

  • Colony Growth: Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation and Staining:

    • Wash the plates with PBS.

    • Fix the colonies with 100% methanol for 10-15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells).

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the untreated control.

Assays for SOD1 Aggregation

Thioflavin T (ThT) Fluorescence Assay

This assay is used to monitor the aggregation of SOD1 protein in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures, such as aggregated SOD1.

Materials:

  • Purified recombinant SOD1 protein (wild-type and/or mutant)

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Aggregation-inducing agent (e.g., a reducing agent like DTT or TCEP if studying disulfide-reduced aggregation)

  • This compound compound

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection capabilities (Excitation ~440 nm, Emission ~485 nm)

Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).

    • Prepare solutions of SOD1 protein in the assay buffer. The concentration will need to be optimized but is often in the low µM range.

    • Prepare serial dilutions of the this compound compound.

  • Assay Setup:

    • In a 96-well black plate, combine the SOD1 protein solution, ThT working solution, and different concentrations of this compound or vehicle control.

    • If inducing aggregation, add the aggregation-inducing agent.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, with intermittent shaking to promote aggregation.

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or days.

  • Data Analysis:

    • Plot the fluorescence intensity over time for each condition.

    • Analyze the kinetic parameters of aggregation, such as the lag time and the maximum fluorescence intensity, to determine the effect of this compound on SOD1 aggregation.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

ATSM_HIF1a_Pathway

ATSM_SOD1_Pathway

Experimental Workflows

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat with this compound (Normoxic & Hypoxic sets) incubate_overnight->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

ThT_Workflow start Start prepare_reagents Prepare SOD1, ThT, and this compound solutions start->prepare_reagents setup_assay Combine reagents in 96-well black plate prepare_reagents->setup_assay induce_aggregation Induce aggregation (e.g., with DTT) setup_assay->induce_aggregation incubate_measure Incubate at 37°C with shaking Measure fluorescence periodically induce_aggregation->incubate_measure plot_kinetics Plot fluorescence vs. time incubate_measure->plot_kinetics analyze_results Analyze aggregation kinetics (lag time, max intensity) plot_kinetics->analyze_results end End analyze_results->end

References

Standard Operating Procedure for ASTM-Aligned Quality Control in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for implementing a robust quality control (QC) program for pharmaceutical manufacturing systems, guided by the principles of ASTM E2500, "Standard Guide for Specification, Design, and Verification of Pharmaceutical and Biopharmaceutical Manufacturing Systems and Equipment." This risk-based and science-based approach ensures that manufacturing systems are fit for their intended use and that product quality and patient safety are maintained throughout the product lifecycle.

Introduction to ASTM E2500 Principles

ASTM E2500 advocates for a shift from the traditional, often rigid, Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ) approach to a more flexible and efficient verification process. The core of this standard is a lifecycle approach that emphasizes a deep understanding of the product and process to identify and control risks to quality.

The key principles of this approach include:

  • Risk-Based Approach: Focus verification activities on the aspects of a system that are critical to product quality and patient safety.

  • Science-Based Decisions: Utilize scientific knowledge and product/process understanding to define requirements and acceptance criteria.

  • Leveraging Subject Matter Experts (SMEs): Involve experts from various disciplines (e.g., engineering, quality assurance, manufacturing) throughout the verification process.

  • Good Engineering Practices (GEP): Employ sound engineering principles in the design, construction, and operation of manufacturing systems.

  • Use of Vendor Documentation: Leverage vendor testing and documentation where appropriate to avoid redundant testing.

The ASTM E2500 Verification Workflow

The ASTM E2500 framework follows a systematic, four-stage process for the verification of manufacturing systems. This workflow ensures that all critical aspects are considered from the initial requirements definition through to the final release of the system for operational use.

ASTM_E2500_Workflow Requirements 1. Requirements Definition SpecDesign 2. Specification & Design Requirements->SpecDesign Define Critical Quality Attributes (CQAs) & Critical Process Parameters (CPPs) Verification 3. Verification SpecDesign->Verification Develop Verification Plan (based on Risk Assessment) Acceptance 4. Acceptance & Release Verification->Acceptance Execute Verification Tests & Document Results Acceptance->Requirements Continuous Monitoring & Change Management

Caption: The four-stage ASTM E2500 verification workflow.

Application Note: Risk-Based Verification of a High-Performance Liquid Chromatography (HPLC) System

This application note details the verification process for a new HPLC system intended for the quantitative analysis of an active pharmaceutical ingredient (API) in a drug product, following the ASTM E2500 guideline.

Stage 1: Requirements Definition

The initial step is to define the user and process requirements for the HPLC system. This involves collaboration between analytical chemists, quality assurance personnel, and manufacturing scientists.

Table 1: User and Process Requirements for HPLC System

Requirement IDRequirement DescriptionCriticalityRationale for Criticality
URS-001The HPLC system shall be capable of accurately quantifying the API in the presence of known impurities and excipients.HighDirect impact on product potency and patient safety.
URS-002The system must demonstrate a linear response over the concentration range of 50% to 150% of the target API concentration.HighEnsures accurate measurement across the expected operational range.
URS-003The precision of the system, expressed as Relative Standard Deviation (RSD), shall be less than 2.0% for replicate injections.HighGuarantees the reproducibility and reliability of the analytical results.
URS-004The system software shall comply with 21 CFR Part 11 requirements for electronic records and signatures.HighEnsures data integrity and regulatory compliance.
URS-005The system must be constructed of materials that will not interact with or contaminate the samples.MediumPotential to introduce impurities, but controlled by system suitability tests.
Stage 2: Specification and Design

Based on the defined requirements, detailed specifications for the HPLC system are developed. This includes selecting a suitable instrument from a qualified vendor. A risk assessment is performed to identify the critical aspects of the system that require verification.

Risk Assessment Workflow for HPLC System

Risk_Assessment_Workflow Identify Identify Potential Failure Modes Analyze Analyze Risks (Severity, Occurrence, Detection) Identify->Analyze Evaluate Evaluate Risks (Acceptable/Unacceptable) Analyze->Evaluate Control Define Control Strategy (Verification Tests) Evaluate->Control

Caption: Risk assessment workflow for the HPLC system.

The risk assessment identifies that the pump, injector, column oven, and detector are critical components affecting the accuracy and precision of the results. The control strategy will therefore focus on verifying the performance of these components.

Stage 3: Verification

A verification plan is created that outlines the specific tests to be performed to ensure the HPLC system is fit for its intended use. This plan replaces the traditional IQ/OQ/PQ protocols.

Experimental Protocol: HPLC System Verification

Objective: To verify that the HPLC system is properly installed, operates correctly, and consistently produces accurate and precise results for the intended analytical method.

Materials:

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Reference standards of the API and known impurities

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Installation Verification:

    • Confirm that all system components are delivered as specified in the purchase order.

    • Verify that the installation site meets the environmental requirements (temperature, humidity, power supply) specified by the vendor.

    • Document the model and serial numbers of all modules.

  • Operational Verification:

    • Pump Performance:

      • Verify the accuracy of the flow rate at the method-specified flow rate (e.g., 1.0 mL/min).

      • Assess the stability of the flow rate over a defined period.

    • Injector Precision:

      • Perform at least six replicate injections of a standard solution.

      • Calculate the Relative Standard Deviation (RSD) of the peak areas.

    • Column Oven Temperature Accuracy:

      • Verify that the column oven maintains the set temperature within the specified tolerance.

    • Detector Linearity and Wavelength Accuracy:

      • Analyze a series of standard solutions at different concentrations to establish the linearity of the detector response.

      • Verify the wavelength accuracy of the detector using a certified standard (e.g., caffeine solution).

Table 2: Acceptance Criteria for HPLC System Verification

Test ParameterAcceptance Criteria
Pump Performance
Flow Rate Accuracy± 2.0% of the set flow rate
Flow Rate Precision (RSD)≤ 1.0%
Injector Precision
Peak Area RSD (n≥6)≤ 1.5%
Column Oven
Temperature Accuracy± 1.0 °C of the set point
Detector Performance
Linearity (Correlation Coefficient, r²)≥ 0.999
Wavelength Accuracy± 2 nm of the target wavelength
Stage 4: Acceptance and Release

Upon successful completion of all verification tests and documentation of the results, the HPLC system is formally accepted and released for routine use in the quality control laboratory. A summary report is prepared that includes all verification data and a statement confirming that the system is fit for its intended purpose.

Protocol: Standard Operating Procedure for Raw Material Quality Control Testing

This SOP outlines the general procedure for the quality control testing of incoming raw materials in a pharmaceutical manufacturing facility, in alignment with ASTM principles.

1.0 Purpose To define the procedure for sampling, testing, and disposition of all incoming raw materials used in the manufacturing of pharmaceutical products.

2.0 Scope This SOP applies to all raw materials, including active pharmaceutical ingredients (APIs), excipients, and primary packaging components.

3.0 Responsibilities

  • Warehouse Personnel: Responsible for receiving and quarantining incoming raw materials.

  • QC Analyst: Responsible for sampling, performing analytical tests, and documenting results.

  • QC Manager/Designee: Responsible for reviewing and approving test results and making the final disposition decision.

4.0 Procedure

4.1. Receiving and Quarantine

  • Upon receipt, visually inspect the raw material containers for any damage or tampering.

  • Assign a unique quarantine number to each lot and store it in a designated quarantine area.

4.2. Sampling

  • Follow a documented sampling plan based on the criticality of the raw material and the supplier's history.

  • Use appropriate sampling tools and techniques to obtain a representative sample.

  • Properly label all sample containers.

4.3. Testing

  • Perform identification, purity, and other quality-defining tests as specified in the approved material specification.

  • All testing must be performed according to validated analytical procedures.

  • Document all test results in the laboratory notebook or a validated electronic system.

Table 3: Example Test Parameters and Acceptance Criteria for an API

TestMethodAcceptance Criteria
Identification (IR)USP <197K>The IR spectrum of the sample corresponds to that of the reference standard.
Assay (HPLC)Validated HPLC method98.0% - 102.0% (on a dried basis)
Water ContentKarl Fischer Titration (USP <921>)Not more than 0.5%
Residue on IgnitionUSP <281>Not more than 0.1%
Heavy MetalsUSP <231>, Method IINot more than 10 ppm
Related Substances (HPLC)Validated HPLC methodIndividual Impurity: ≤ 0.1%, Total Impurities: ≤ 0.5%

4.4. Disposition

  • If all test results meet the established specifications, the QC Manager will approve the raw material for use.

  • If any result is out of specification (OOS), an investigation must be initiated according to the relevant SOP. The material will remain in quarantine until the investigation is complete.

5.0 Documentation

  • All activities, from receiving to final disposition, must be documented in the raw material logbook and the batch manufacturing record.

  • Certificates of Analysis (CoAs) from the supplier should be reviewed and filed.

By adopting the principles outlined in ASTM E2500 and implementing detailed, risk-based SOPs, pharmaceutical manufacturers can ensure the quality and consistency of their products, while also improving the efficiency and effectiveness of their quality control operations.

Troubleshooting & Optimization

troubleshooting common issues in ATSM synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the synthesis of Diacetyl-bis(N4-methylthiosemicarbazone) (ATSM) and its metal complexes.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your this compound synthesis experiments.

Issue 1: Low Yield or No Precipitation of H2this compound Ligand

Question: I followed the standard protocol for H2this compound synthesis, but I obtained a very low yield, or no precipitate formed at all. What could be the problem?

Answer:

Several factors can contribute to a low yield of the H2this compound ligand. Here are the most common causes and their solutions:

  • Incomplete Reaction: The condensation reaction between 4-methyl-3-thiosemicarbazide and diacetyl (2,3-butanedione) may not have gone to completion.

    • Solution: Ensure the reaction mixture is refluxed at the appropriate temperature (typically 60-70°C) for a sufficient duration (at least 4 hours).[1][2] The addition of a few drops of glacial acetic acid can catalyze the reaction.[1][2]

  • Incorrect Stoichiometry: An improper molar ratio of the reactants will result in a lower yield. The standard protocol uses a 2:1 molar ratio of 4-methyl-3-thiosemicarbazide to diacetyl.[1]

    • Solution: Carefully calculate and weigh the starting materials. It is recommended to use a slight excess of the thiosemicarbazide.

  • Precipitation Issues: The H2this compound ligand is typically precipitated by cooling the reaction mixture.

    • Solution: After reflux, allow the flask to cool to room temperature and then place it at 4°C overnight to ensure complete precipitation.[1][2]

  • Solvent Choice: Ethanol is the most common solvent for this synthesis.

    • Solution: Ensure you are using an appropriate grade of ethanol.

Issue 2: Unexpected Color Changes During Synthesis

Question: During the synthesis of the Cu-ATSM complex, the solution turned a different color than the expected brown-red. Should I be concerned?

Answer:

Yes, an unexpected color can indicate a problem with the reaction. The formation of the Cu-ATSM complex is characterized by a distinct color change from a turbid white or pale yellow to a brown-red solution.[1][2] Deviations from this could indicate:

  • Presence of Impurities: Contamination in your starting materials or glassware can lead to side reactions and discoloration.

    • Solution: Use high-purity reagents and ensure all glassware is scrupulously clean.

  • Incorrect pH: The pH of the reaction mixture can influence the stability of the complex.

    • Solution: For radiolabeling with copper isotopes, maintaining the correct pH with a buffer (e.g., sodium acetate buffer) is critical.[3] Residual acid can significantly hamper the chelation efficiency.[3]

  • Oxidation: The ligand or the complex may be susceptible to oxidation, which could cause a color change.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.

Issue 3: Difficulty in Purifying H2this compound or Cu-ATSM

Question: I am having trouble purifying my product. Recrystallization is not working as expected, and I'm seeing impurities in my analytical data.

Answer:

Purification is a critical step to obtain high-purity this compound for experimental use. Here are some common purification challenges and how to address them:

  • "Oiling Out" During Recrystallization: Instead of forming crystals, the product separates as an oil. This is a common issue when the solute's melting point is lower than the boiling point of the solvent.

    • Solution: Try using a lower-boiling point solvent or a solvent pair. Ensure the cooling process is slow to encourage crystal formation rather than oiling out.[4]

  • Persistent Impurities: Even after recrystallization, you observe impurities in your NMR or mass spectrometry data.

    • Solution:

      • Multiple Recrystallizations: You may need to perform more than one recrystallization to achieve the desired purity.

      • Alternative Purification Technique: If recrystallization is ineffective, consider other purification methods such as column chromatography.

      • Washing: After synthesis of the H2this compound ligand, washing the precipitate with ethanol and diethyl ether can help remove impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal protocol for synthesizing the H2this compound ligand?

A detailed experimental protocol for the synthesis of the H2this compound ligand is provided below. This protocol is based on established methods.[1][2]

Q2: How do I synthesize the Cu-ATSM complex from the H2this compound ligand?

A detailed experimental protocol for the synthesis of the Cu-ATSM complex is provided in the "Experimental Protocols" section.

Q3: My radiolabeling yield with 64Cu is low. What could be the cause?

Low radiochemical yields are often due to the presence of competing metal ion impurities. It is crucial to use metal-free reagents and glassware. The presence of non-radioactive copper (Cu2+) ions will directly compete with the 64Cu for chelation by the this compound ligand, significantly reducing the radiolabeling yield.[2][5] Nickel (Ni2+) ions can also compete, but to a lesser extent.[2][5]

Q4: How should I store the H2this compound ligand and the Cu-ATSM complex?

The H2this compound ligand should be stored as a solid in a cool, dark, and dry place. Solutions of the ligand, typically in DMSO, should be prepared fresh.[1][2] The Cu-ATSM complex, especially when radiolabeled, can be subject to radiolysis over time, leading to degradation.[3] It is recommended to use radiolabeled Cu-ATSM as soon as possible after synthesis. For non-radioactive Cu-ATSM, storage in a solid form, protected from light and moisture, is advisable.

Q5: What are the key analytical techniques to confirm the identity and purity of my synthesized this compound?

The following techniques are essential for characterizing your compounds:

  • 1H NMR Spectroscopy: To confirm the structure of the H2this compound ligand.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of both the H2this compound ligand and the Cu-ATSM complex.[1]

  • UV-Vis Spectroscopy: To characterize the Cu-ATSM complex, which has distinct absorption maxima.[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, especially for radiolabeled compounds.[3]

Data Presentation

Table 1: Effect of Metal Ion Impurities on [64Cu]Cu-ATSM Radiolabeling Yield

Metal IonMolar Equivalent to this compound Causing <90% Yield
Cu2+1.2
Ni2+288
Zn2+>248
Fe2+>290

Data summarized from references[2][5]. This table illustrates the high sensitivity of the radiolabeling reaction to non-radioactive copper contamination.

Experimental Protocols

Synthesis of H2this compound Ligand

This protocol is adapted from established literature.[1][2]

  • Dissolve 4-methyl-3-thiosemicarbazide (2 equivalents) in ethanol with constant heating and stirring.

  • Add a solution of diacetyl (2,3-butanedione) (1 equivalent) in ethanol dropwise to the stirred solution.

  • Add 5-6 drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture at 60-70°C for 4 hours. A white or pale yellow precipitate should form.

  • Allow the flask to cool to room temperature, then place it at 4°C overnight for complete precipitation.

  • Collect the precipitate by filtration and wash it with cold ethanol and then diethyl ether.

  • Dry the product under vacuum.

Synthesis of Cu-ATSM Complex

This protocol is for the non-radioactive "cold" complex, adapted from the literature.[1][2]

  • Dissolve the synthesized H2this compound ligand in ethanol.

  • In a separate flask, dissolve an equimolar amount of copper(II) acetate in ethanol.

  • Add the copper acetate solution dropwise to the H2this compound solution with stirring. The solution color should change to brown-red.

  • Reflux the reaction mixture at 60-70°C for 3-4 hours.

  • Allow the solution to cool to room temperature. The product may precipitate upon cooling or after partial solvent evaporation.

  • Collect the solid product by filtration, wash with ethanol and diethyl ether, and dry under vacuum.

Visualizations

ATSM_Synthesis_Workflow This compound Synthesis Workflow cluster_ligand H2this compound Ligand Synthesis cluster_complex Cu-ATSM Complex Synthesis Reactants 4-methyl-3-thiosemicarbazide + Diacetyl Reaction_L Reflux in Ethanol with Acetic Acid Catalyst Reactants->Reaction_L Precipitation Cooling (4°C) & Precipitation Reaction_L->Precipitation Purification_L Filtration & Washing (Ethanol, Diethyl Ether) Precipitation->Purification_L H2this compound Pure H2this compound Ligand Purification_L->H2this compound H2ATSM_input H2this compound Ligand Reaction_C Reflux in Ethanol H2ATSM_input->Reaction_C Copper_Source Copper(II) Acetate Copper_Source->Reaction_C Purification_C Filtration & Washing Reaction_C->Purification_C Cuthis compound Cu-ATSM Complex Purification_C->Cuthis compound

Caption: Workflow for the two-step synthesis of the Cu-ATSM complex.

Troubleshooting_Logic Troubleshooting Low H2this compound Yield Start Low H2this compound Yield Check_Reaction Check Reaction Conditions (Temp, Time, Catalyst) Start->Check_Reaction Check_Stoichiometry Verify Reactant Molar Ratios Start->Check_Stoichiometry Check_Precipitation Ensure Adequate Cooling Time Start->Check_Precipitation Solution_Reaction Adjust Reflux Time/Temp, Ensure Catalyst Presence Check_Reaction->Solution_Reaction Solution_Stoichiometry Recalculate and Re-weigh Starting Materials Check_Stoichiometry->Solution_Stoichiometry Solution_Precipitation Cool at 4°C Overnight Check_Precipitation->Solution_Precipitation

Caption: Decision tree for troubleshooting low yield in H2this compound ligand synthesis.

Signaling_Pathway Cellular Trapping of [64Cu]Cu-ATSM in Hypoxic Cells CuATSM_ext [64Cu]Cu(II)-ATSM (Extracellular) CuATSM_int [64Cu]Cu(II)-ATSM (Intracellular) CuATSM_ext->CuATSM_int Diffusion Cell_Membrane Cell Membrane Reduction Reduction (Hypoxic Condition) CuATSM_int->Reduction Cu_I_Complex [64Cu]Cu(I)-ATSM Reduction->Cu_I_Complex Dissociation Dissociation Cu_I_Complex->Dissociation Cu_I_trapped Trapped [64Cu]Cu(I) Dissociation->Cu_I_trapped H2ATSM_regen H2this compound Dissociation->H2ATSM_regen

Caption: Proposed mechanism for the selective trapping of [64Cu]Cu-ATSM in hypoxic cells.

References

Technical Support Center: Optimizing Radiolabeling Yield of ⁶⁴Cu-ATSM

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the radiolabeling of ATSM with Copper-64 (⁶⁴Cu).

Troubleshooting Guide

This guide addresses common issues encountered during the ⁶⁴Cu-ATSM radiolabeling process, offering potential causes and solutions to optimize your radiochemical yield and purity.

Issue Potential Cause Recommended Solution
Low Radiochemical Yield Suboptimal pH: The labeling efficiency of ⁶⁴Cu with this compound is highly pH-dependent. At low pH, the chelator can be protonated, preventing effective binding with the copper ion.[1]Adjust the pH of the reaction mixture to a range of 5-7 using a sodium acetate buffer.[2] An optimal pH of 5.89 has been reported for automated synthesis.[1]
Incorrect Temperature: While labeling is often performed at room temperature or slightly elevated temperatures, suboptimal temperatures can affect reaction kinetics.For automated synthesis, a reaction temperature of 40°C has been used successfully.[1] Manual preparations often proceed effectively at room temperature (25°C).[2] Avoid high temperatures, as ⁶⁴Cu-ATSM is thermally unstable and can degrade upon autoclaving.[2]
Insufficient Precursor (this compound) Amount: An inadequate amount of the this compound ligand will result in incomplete complexation of the ⁶⁴Cu.Ensure an excess of the this compound precursor is used to improve binding efficiency and reaction time.[1] For a diagnostic scale, 4 µg of this compound has been used for labeling 5-50 mCi of ⁶⁴Cu.[2] In automated systems, 20 µg of this compound in DMSO has been utilized.[1]
Presence of Competing Metal Ion Impurities: Trace metal impurities, particularly Ni²⁺ and stable Cu²⁺, can compete with ⁶⁴Cu²⁺ for binding to the this compound ligand, thereby reducing the radiochemical yield of [⁶⁴Cu]Cu-ATSM.[3][4][5]Use high-purity ⁶⁴CuCl₂. Purification of the ⁶⁴Cu from the target material using ion-exchange chromatography is a critical step to remove competing metal ions.[1][6] Ensure all reaction vials and equipment are acid-washed to prevent metal contamination.[7]
Loss of Activity During Synthesis: Activity can be lost due to binding of the product to the reaction vial or tubing, especially in automated systems.[1]Rinsing the reactor with ethanol may have limited success. A wash with 0.1 M HCl can significantly reduce residual activity, though this will be in the form of free ⁶⁴Cu²⁺.[1] Using a slight excess of the H₂-ATSM precursor can also help minimize the loss of [⁶⁴Cu]Cu-ATSM.[1]
Low Radiochemical Purity Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted ⁶⁴Cu²⁺.Increase the reaction time. A 10-minute reaction time at 40°C has been shown to be effective in automated synthesis.[1] A 5-minute vortex at 25°C has been used for manual preparations.[2]
Radiolysis: The high radioactivity of the final product can lead to the degradation of the [⁶⁴Cu]Cu-ATSM complex, especially over time.[1]Add a radical scavenger, such as sodium ascorbate (10 mM/mL), to the final formulation to inhibit degradation.[1][4]
Inefficient Purification: The purification method may not be adequately separating the labeled product from unreacted ⁶⁴Cu²⁺ and the this compound precursor.Use a C18 Sep-Pak column for solid-phase extraction (SPE) purification. The more polar uncomplexed this compound and free copper will have lower retention, while the lipophilic [⁶⁴Cu]Cu-ATSM complex is retained and can be eluted with ethanol.[1][2] For higher purity, preparative HPLC can be employed, although this may increase the synthesis time.[1]
Product Instability Thermal Degradation: As mentioned, [⁶⁴Cu]Cu-ATSM is thermally unstable.Do not use autoclaving for sterilization. The final product should be sterilized by passing it through a 0.22 µm filter.[2]
Radiolytic Decomposition: Over time, the radioactive decay can cause the complex to break down.[1]Formulate the final product with a stabilizer like sodium ascorbate.[1][4] Store the product under appropriate conditions and use it within a reasonable timeframe. The complex has been shown to be stable for at least 12 hours in aqueous solutions and human serum.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ⁶⁴Cu-ATSM radiolabeling?

A1: The optimal pH for ⁶⁴Cu-ATSM radiolabeling is in the range of 5-7.[2] A pH of 5.89, achieved using a 0.5 M sodium acetate buffer, has been successfully used in automated synthesis protocols.[1] A low pH can lead to protonation of the this compound ligand, which inhibits its ability to chelate the copper ion effectively.[1]

Q2: What is the recommended reaction temperature and time?

A2: The reaction can be performed at room temperature (25°C) with vortexing for 5 minutes for manual preparations.[2] In automated synthesis systems, a temperature of 40°C for 10 minutes is a common protocol.[1] It is crucial to avoid high temperatures, as [⁶⁴Cu]Cu-ATSM is heat-sensitive and can degrade.[2]

Q3: How can I improve the radiochemical purity of my final product?

A3: To improve radiochemical purity, ensure the labeling reaction goes to completion by using an excess of the this compound precursor and optimizing reaction time and temperature.[1] Post-labeling purification is critical. Solid-phase extraction using a C18 Sep-Pak cartridge is a common and effective method to separate the lipophilic [⁶⁴Cu]Cu-ATSM from polar impurities like free ⁶⁴Cu²⁺.[1][2] For very high purity, preparative HPLC can be utilized.[1]

Q4: My product appears to be degrading over time. What can I do to improve its stability?

A4: Degradation of [⁶⁴Cu]Cu-ATSM is often due to radiolysis.[1] The addition of a radical scavenger, such as sodium ascorbate, to the final formulation can significantly inhibit this degradation.[1][4] Also, ensure the product is not exposed to high temperatures; for sterilization, use a 0.22 µm filter instead of autoclaving.[2]

Q5: What are common metallic impurities that can affect the labeling, and how can I avoid them?

A5: Common metallic impurities from cyclotron targets and production lines include stable copper, nickel, zinc, and iron.[3][4] Nickel (Ni²⁺) and non-radioactive copper (Cu²⁺) are particularly problematic as they can compete with ⁶⁴Cu²⁺ for the this compound ligand.[3][5] To minimize their impact, it is essential to start with highly purified ⁶⁴CuCl₂. This is typically achieved through ion-exchange chromatography after target dissolution.[1] Additionally, using acid-washed glassware and high-purity reagents will prevent contamination.[7]

Experimental Protocols

Manual Radiolabeling of ⁶⁴Cu-ATSM

This protocol is a generalized procedure based on common laboratory practices.

  • Preparation of ⁶⁴Cu-acetate solution:

    • Start with 5-50 mCi of [⁶⁴Cu]CuCl₂ in an acidic solution (e.g., 0.1 N HCl).[7]

    • Transfer the [⁶⁴Cu]CuCl₂ solution to a sterile, acid-washed reaction vial.

    • Add 3 M sodium acetate buffer to adjust the pH to between 5 and 7, forming a [⁶⁴Cu]copper acetate solution.[2]

  • Labeling Reaction:

    • Prepare a solution of the this compound ligand (e.g., 4 µg) in anhydrous DMSO (e.g., 0.1 ml).[2]

    • Add the this compound solution to the [⁶⁴Cu]copper acetate solution.

    • Vortex the reaction mixture at room temperature (25°C) for 5 minutes.[2]

  • Purification:

    • Pre-treat a C18 Sep-Pak cartridge with ethanol followed by water.[7]

    • Load the reaction mixture onto the conditioned C18 cartridge.

    • Wash the cartridge with water to elute unreacted ⁶⁴Cu²⁺ and other polar impurities.

    • Elute the desired [⁶⁴Cu]Cu-ATSM product with ethanol.

  • Formulation and Sterilization:

    • Evaporate the ethanol from the product fraction.

    • Reconstitute the [⁶⁴Cu]Cu-ATSM in a suitable vehicle for injection, such as normal saline.

    • For stabilization, sodium ascorbate can be added to the final formulation.[1]

    • Sterilize the final product by passing it through a 0.22 µm syringe filter.[2]

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC (silica gel plates with ethyl acetate as the mobile phase) or radio-HPLC (reverse-phase C18 column with a water:acetonitrile mobile phase).[1][2][8]

    • In a typical TLC system, free ⁶⁴Cu²⁺ and uncomplexed this compound will have Rf values close to 0, while the [⁶⁴Cu]Cu-ATSM complex will have a higher Rf value (e.g., 0.75).[2]

Automated Synthesis of ⁶⁴Cu-ATSM

This protocol outlines the key steps in an automated synthesis module, such as a GE TRACERlab FX2 N.

  • ⁶⁴CuCl₂ Preparation and Transfer:

    • The initial [⁶⁴Cu]CuCl₂ solution, often in HCl, is transferred to the reactor of the synthesis module.[1]

  • Evaporation and pH Adjustment:

    • The HCl is removed by heating the solution (e.g., at 90°C, then increasing to 130°C) under a flow of inert gas (e.g., He) and vacuum to ensure dryness.[1]

    • The reactor is cooled to the reaction temperature (e.g., 40°C).[1]

    • A buffer, such as 0.5 M sodium acetate (pH 5.89), is added to dissolve the dried [⁶⁴Cu]CuCl₂ and establish the optimal pH for labeling.[1]

  • Radiolabeling:

    • A solution of the H₂-ATSM precursor (e.g., 20 µg in 20 µl DMSO) is added to the reactor along with a small amount of ethanol.[1]

    • The reaction mixture is stirred for a set duration (e.g., 10 minutes) at the controlled temperature (e.g., 40°C).[1]

  • Purification:

    • The reaction mixture is passed through a pre-conditioned C18 Sep-Pak column.

    • The column is washed with water to remove hydrophilic impurities.

    • The final [⁶⁴Cu]Cu-ATSM product is eluted from the C18 column with ethanol.

  • Formulation:

    • The ethanol eluate is collected in a product vial containing saline and a stabilizer (e.g., sodium ascorbate).[1]

    • The final product is passed through a 0.22 µm sterile filter.

Data Summary

Table 1: Key Parameters for ⁶⁴Cu-ATSM Radiolabeling
ParameterRecommended Value/RangeNotes
pH 5 - 7Crucial for efficient chelation. Lower pH reduces yield.[1][2]
Temperature 25°C (Manual) / 40°C (Automated)[⁶⁴Cu]Cu-ATSM is thermally unstable.[1][2]
Reaction Time 5 min (Manual) / 10 min (Automated)Sufficient time should be allowed for the reaction to reach completion.[1][2]
This compound Precursor 4 µg (Manual, diagnostic) / 20 µg (Automated)An excess is recommended to drive the reaction to completion.[1][2]
Solvent for this compound Anhydrous DMSOThis compound is dissolved in a small volume of DMSO before being added to the aqueous reaction mixture.[1][2]
Stabilizer Sodium Ascorbate (e.g., 10 mM/mL)Added to the final formulation to prevent radiolysis.[1][4]

Visualizations

experimental_workflow General Experimental Workflow for ⁶⁴Cu-ATSM Production cluster_prep Preparation cluster_reaction Radiolabeling cluster_purification Purification cluster_final Final Product cu64 [⁶⁴Cu]CuCl₂ in HCl mix Reaction Mixture (pH 5-7, 25-40°C) cu64->mix buffer Sodium Acetate Buffer buffer->mix This compound This compound in DMSO This compound->mix spe C18 SPE Column mix->spe impurities Elution of Impurities (Free ⁶⁴Cu²⁺, excess this compound) spe->impurities Wash with Water product_elution Elution of [⁶⁴Cu]Cu-ATSM (with Ethanol) spe->product_elution Elute with Ethanol formulation Formulation (Saline + Stabilizer) product_elution->formulation sterilization Sterile Filtration (0.22 µm) formulation->sterilization qc Quality Control (TLC/HPLC) sterilization->qc final_product Final [⁶⁴Cu]Cu-ATSM Product qc->final_product

Caption: General experimental workflow for the production of ⁶⁴Cu-ATSM.

troubleshooting_logic Troubleshooting Logic for Low Radiolabeling Yield start Low Radiolabeling Yield check_ph Is pH optimal (5-7)? start->check_ph check_temp Is temperature correct? check_ph->check_temp Yes adjust_ph Adjust pH with Sodium Acetate Buffer check_ph->adjust_ph No check_precursor Is this compound amount sufficient? check_temp->check_precursor Yes adjust_temp Adjust temperature (25°C or 40°C) check_temp->adjust_temp No check_impurities Are there competing metal ions? check_precursor->check_impurities Yes increase_precursor Increase amount of This compound precursor check_precursor->increase_precursor No purify_cu64 Purify ⁶⁴CuCl₂ using ion-exchange chromatography check_impurities->purify_cu64 Yes end Optimized Yield check_impurities->end No adjust_ph->check_ph adjust_temp->check_temp increase_precursor->check_precursor purify_cu64->end

Caption: Troubleshooting logic for addressing low radiolabeling yield of ⁶⁴Cu-ATSM.

References

Addressing Stability Challenges of ATSM in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability problems of Diacetyl-bis(N4-methylthiosemicarbazone) (ATSM) and its copper complex (Cu-ATSM) in aqueous solutions.

Introduction to this compound and Cu-ATSM Stability

This compound, and particularly its copper(II) complex, Cu-ATSM, are of significant interest in biomedical research. Cu-ATSM is notably investigated as a positron emission tomography (PET) imaging agent for hypoxic tissues in oncology and as a potential therapeutic for neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS). A primary challenge in working with this compound and Cu-ATSM is their inherent low solubility in aqueous solutions, which can lead to precipitation and inconsistent experimental results. This guide offers practical solutions and detailed protocols to mitigate these stability issues.

Frequently Asked Questions (FAQs)

Q1: Why does my Cu-ATSM precipitate when I add it to my aqueous buffer or cell culture medium?

A1: Cu-ATSM is poorly soluble in water. Direct addition to aqueous solutions will almost certainly cause it to precipitate. To avoid this, you must first dissolve the Cu-ATSM in an organic co-solvent, typically dimethyl sulfoxide (DMSO), before preparing your final working solution.

Q2: What is the recommended concentration of DMSO for my experiments?

A2: The final concentration of DMSO in your aqueous solution should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. For in vitro cell-based assays, it is advisable to keep the final DMSO concentration at or below 0.5%. For in vivo studies, the formulation will depend on the route of administration and requires careful preparation to ensure solubility and minimize toxicity.

Q3: How should I prepare a stock solution of Cu-ATSM?

A3: A stock solution of Cu-ATSM can be prepared by dissolving it in 100% DMSO. A concentration of 0.5 mg/mL in warmed DMSO has been reported to be clear. This stock solution should be stored at 2-8°C and protected from light.

Q4: For how long is a [64Cu]this compound solution stable in an aqueous formulation?

A4: The radiolabeled complex [64Cu]this compound has been shown to be stable in aqueous solutions for at least 12 hours.[1]

Q5: What factors can affect the stability of Cu-ATSM in my experiments?

A5: Several factors can influence the stability of Cu-ATSM in your experimental setup:

  • pH: The stability of metal bis(thiosemicarbazones) can be lower under acidic conditions.[2]

  • Temperature: Higher temperatures can increase the rate of degradation of some compounds in aqueous solutions. While specific data for Cu-ATSM is limited, it is a general consideration for chemical stability.

  • Presence of Reducing Agents: The mechanism of Cu-ATSM retention in hypoxic cells involves the reduction of Cu(II) to Cu(I). The presence of strong reducing agents in your solution could potentially lead to the dissociation of the complex.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The final concentration of Cu-ATSM exceeds its solubility limit in the aqueous/DMSO mixture.- Increase the proportion of DMSO in the final solution, while being mindful of its potential effects on your experimental system.- Decrease the final concentration of Cu-ATSM.- Prepare the final dilution by adding the aqueous buffer to the DMSO stock dropwise while vortexing to ensure rapid mixing.
Inconsistent results in cell-based assays - Precipitation of Cu-ATSM in the cell culture medium over time.- Cytotoxicity from the DMSO co-solvent.- Visually inspect the culture medium for any signs of precipitation after the addition of the Cu-ATSM solution.- Prepare fresh dilutions of Cu-ATSM for each experiment.- Include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent.
Low signal or unexpected biodistribution in PET imaging studies - Degradation of the radiolabeled [64Cu]this compound.- Formation of radiocolloids.- Altered cellular redox state independent of hypoxia.- Ensure the radiochemical purity of the [64Cu]this compound before injection using methods like HPLC.- Prepare the formulation for injection according to established protocols to avoid precipitation.- Consider the baseline cellular redox state of the target tissue, as high levels of reducing molecules like NADH and NADPH can lead to Cu-ATSM retention even in normoxic conditions.[3]
Variability in animal studies Inconsistent formulation and administration of the Cu-ATSM solution.- Use a consistent and validated protocol for preparing the dosing solution, often involving a mixture of DMSO and other excipients for intravenous injection.- Ensure complete dissolution of the compound before administration.

Quantitative Data Summary

Parameter Solvent/Condition Value Reference
Solubility of Cu-ATSM DMSO0.5 mg/mL (clear solution when warmed)
Stability of [64Cu]this compound Aqueous SolutionStable for at least 12 hours[1]
Stability of [64Cu]this compound Human Serum (37°C)Radiochemical purity >99% for 12 hours[1]
Half-life of Cu-ATSM in mouse plasma In vivo21.5 minutes
Half-life of this compound in mouse plasma In vivo22.4 minutes

Experimental Protocols

Protocol 1: Preparation of a Cu-ATSM Stock Solution for In Vitro Studies
  • Weigh out the desired amount of Cu-ATSM powder in a sterile microcentrifuge tube.

  • Add 100% sterile-filtered DMSO to achieve a concentration of 0.5 mg/mL.

  • Gently warm the solution and vortex until the Cu-ATSM is completely dissolved, resulting in a clear solution.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
  • Thaw the Cu-ATSM stock solution (from Protocol 1) at room temperature.

  • Vortex the stock solution briefly to ensure homogeneity.

  • To prepare a working solution, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure that the final DMSO concentration does not exceed 0.5% (v/v). For example, to achieve a 1 µM final concentration of Cu-ATSM with a 0.1% DMSO concentration, you would add 1 µL of a 1 mM stock solution to 1 mL of cell culture medium.

  • Add the working solution to your cell cultures immediately after preparation.

Protocol 3: Formulation of [64Cu]this compound for In Vivo (Mouse) Intravenous Injection

This protocol is adapted from a published study and should be performed in accordance with institutional guidelines for handling radioactive materials and animal welfare.

  • Aseptically dilute the [64Cu]this compound in a vehicle solution. A reported vehicle consists of 20% DMSO, 5 g/L polysorbate-80, 4.4 g/L sodium L(+)-ascorbate, and 7.4 g/L glycine in sterile water.

  • The final formulation should be sterile-filtered through a 0.22 µm filter.

  • The final solution should be clear and free of any visible precipitates.

  • Administer the formulation intravenously to the animal model.

Protocol 4: Assessment of Cu-ATSM Stability using HPLC
  • Prepare Samples: Prepare solutions of Cu-ATSM in the aqueous buffer of interest at a known concentration. Incubate the solutions under the desired conditions (e.g., different pH values, temperatures) for various time points.

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A common mobile phase for the analysis of similar compounds is a gradient of acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape.

  • Detection: Use a UV detector set at a wavelength where Cu-ATSM has a strong absorbance.

  • Analysis: Inject the samples at each time point and record the chromatograms. The stability of Cu-ATSM is determined by measuring the decrease in the peak area of the parent compound over time. The appearance of new peaks can indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Application start Weigh Cu-ATSM Powder dissolve Dissolve in 100% DMSO (0.5 mg/mL stock) start->dissolve 1 dilute Dilute in Aqueous Buffer (e.g., PBS, Cell Media) dissolve->dilute 2 final_solution Final Working Solution (<0.5% DMSO) dilute->final_solution 3 invitro In Vitro Assay (Cell Culture) final_solution->invitro invivo In Vivo Study (Animal Model) final_solution->invivo

Caption: A simplified workflow for preparing Cu-ATSM solutions for experimental use.

signaling_pathway cluster_cell Hypoxic Cell cu_atsm_in Cu(II)-ATSM (Extracellular) cu_atsm_cell Cu(II)-ATSM (Intracellular) cu_atsm_in->cu_atsm_cell reduction Reduction by Cellular Reductants (NADH, NADPH) cu_atsm_cell->reduction cu_i Cu(I) reduction->cu_i atsm_ligand This compound Ligand reduction->atsm_ligand trapping Trapping of Cu(I) cu_i->trapping pet_signal PET Signal trapping->pet_signal hif1a_stabilization HIF-1α Stabilization hif1a_stabilization->reduction Upregulates Reductive Pathways hypoxia Hypoxia (Low Oxygen) hypoxia->hif1a_stabilization

Caption: The proposed mechanism of Cu-ATSM uptake and retention in hypoxic cells.

References

Technical Support Center: Strategies to Minimize Off-Target Effects of ATSM

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Diacetyl-bis(N4-methylthiosemicarbazone) copper, commonly known as ATSM or Cu-ATSM.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a copper-containing compound that has shown promise in preclinical and clinical studies for the treatment of neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS), and as an imaging agent for hypoxic tumors.[1] Its therapeutic potential is attributed to its ability to cross the blood-brain barrier and selectively accumulate in hypoxic (low oxygen) tissues. The proposed mechanism involves the reduction of the Cu(II)-ATSM complex to a less stable Cu(I) form within hypoxic cells, leading to the release and retention of copper. This selective accumulation is key to its therapeutic and diagnostic applications.

Q2: What are the known off-target effects of this compound?

Preclinical safety and pharmacokinetic studies on Cu-ATSM have reported no significant adverse events at the doses tested.[2][3] However, as with any therapeutic agent, there is a potential for off-target effects. The primary concern with a copper-containing compound like this compound is the potential for copper-related toxicity if the complex is unstable and releases copper nonspecifically in healthy tissues. While studies have shown that the this compound-Cu(II) complex is highly stable, it is crucial to monitor for signs of copper toxicity in preclinical models.[4][5] Specific molecular off-targets of this compound have not been extensively characterized in publicly available literature.

Q3: What are the general strategies to minimize off-target effects of a therapeutic compound like this compound?

Strategies to minimize off-target effects in drug development generally fall into three main categories:

  • Chemical Modification: Synthesizing and screening analogues of the lead compound to identify derivatives with improved selectivity and reduced off-target binding.

  • Targeted Drug Delivery: Utilizing drug delivery systems, such as liposomes or nanoparticles, to enhance the delivery of the compound to the target tissue and reduce exposure to non-target organs.

  • Combination Therapy: Co-administering the therapeutic agent with other drugs that can mitigate its off-target effects or allow for a lower, more targeted dose.

Q4: Are there specific strategies being explored for this compound?

While specific research on this compound analogues or advanced delivery systems for reducing off-target effects is not widely published, the general principles mentioned above are applicable. Researchers can explore the synthesis of this compound derivatives with modified ligands to fine-tune the stability and release of copper. Additionally, encapsulation of this compound in nanoparticle-based delivery systems could improve its pharmacokinetic profile and reduce systemic exposure.[6][7][8][9][10]

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Inconsistent results in cell-based assays 1. Variability in cell culture conditions (e.g., oxygen levels).2. Instability of the this compound compound in the culture medium.3. Cell line-specific differences in copper metabolism.1. Strictly control and monitor oxygen levels in cell culture incubators, especially when studying hypoxia-dependent effects.2. Prepare fresh solutions of this compound for each experiment and protect them from light.3. Characterize the copper transport and metabolism pathways in the cell lines being used.
Observed toxicity in animal models at therapeutic doses 1. Non-specific release of copper from the this compound complex.2. Off-target binding of the intact this compound molecule.3. Animal model-specific sensitivity to copper or the this compound ligand.1. Conduct detailed biodistribution studies to assess copper accumulation in non-target organs.2. Perform safety pharmacology studies to evaluate the effects of this compound on major organ systems.[11][12][13][14]3. Consider using a different animal model or reducing the dose and combining it with another therapeutic agent.
Difficulty in assessing off-target effects 1. Lack of specific antibodies or probes for potential off-target proteins.2. Insensitivity of the assays used to detect subtle off-target interactions.1. Employ unbiased screening methods such as proteomics (e.g., thermal shift assays, mass spectrometry-based approaches) or transcriptomics to identify potential off-target proteins and pathways.[15][16][17][18]2. Utilize highly sensitive cell-based assays to measure functional changes in response to this compound treatment.[19][20][21][22]

Experimental Protocols

Below are detailed methodologies for key experiments to assess and mitigate the off-target effects of this compound.

Protocol 1: In Vitro Off-Target Screening using Thermal Shift Assay

This protocol describes a method to identify potential protein targets of this compound by measuring changes in protein thermal stability.

Materials:

  • Purified candidate off-target proteins

  • This compound compound

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Real-time PCR instrument with a thermal melt curve analysis module

  • Appropriate buffer for the target protein

Procedure:

  • Prepare a master mix containing the purified protein and SYPRO Orange dye in the appropriate buffer.

  • Aliquot the master mix into PCR tubes or a 96-well plate.

  • Add this compound to the experimental wells at various concentrations. Include a vehicle control (e.g., DMSO) in the control wells.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom.

  • Place the plate in the real-time PCR instrument.

  • Set up a thermal melt protocol, typically a gradual increase in temperature from 25°C to 95°C, with fluorescence readings taken at each temperature increment.

  • Analyze the data using the instrument's software to determine the melting temperature (Tm) of the protein in the presence and absence of this compound. A significant shift in Tm indicates a direct interaction between this compound and the protein.

Protocol 2: Assessment of this compound Toxicity in an Animal Model

This protocol outlines a general procedure for evaluating the in vivo toxicity of this compound.

Materials:

  • This compound compound formulated in a suitable vehicle

  • Rodent model (e.g., mice or rats)

  • Standard laboratory equipment for animal handling, dosing, and sample collection

Procedure:

  • Divide the animals into groups (e.g., vehicle control and multiple this compound dose groups).

  • Administer this compound or vehicle to the animals via the intended clinical route (e.g., intravenous, oral).

  • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, mortality).

  • Collect blood samples at predetermined time points for hematology and clinical chemistry analysis to assess organ function (e.g., liver and kidney function).

  • At the end of the study, euthanize the animals and perform a gross necropsy.

  • Collect major organs for histopathological examination to identify any tissue damage.

  • Analyze the data to determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.

Visualizations

Signaling Pathway of this compound's Proposed Mechanism of Action

ATSM_Mechanism cluster_blood Bloodstream cluster_cell Cell ATSM_blood Cu(II)-ATSM ATSM_cell Cu(II)-ATSM ATSM_blood->ATSM_cell Diffusion Reduced_this compound Cu(I)-ATSM ATSM_cell->Reduced_this compound Reduction (Hypoxic Conditions) Copper Cu+ Reduced_this compound->Copper ATSM_ligand This compound Ligand Reduced_this compound->ATSM_ligand Cellular\nRetention Cellular Retention Copper->Cellular\nRetention Off_Target_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis & Refinement a Compound Library (this compound & Analogs) b Biochemical Assays (e.g., Thermal Shift) a->b c Cell-Based Assays (Viability, Signaling) a->c d Lead Compound Selection b->d c->d e Animal Model of Toxicity d->e f Pharmacokinetics & Biodistribution e->f g Histopathology e->g h Identify Off-Targets f->h g->h i Structure-Activity Relationship (SAR) h->i j Refine Compound Structure i->j j->a Iterative Design

References

Technical Support Center: In Vivo Experiments Using ATSM

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ATSM (diacetylbis(N(4)-methylthiosemicarbazone)) in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your in vivo experiments with this compound.

Problem Potential Causes Troubleshooting Steps
Low or no detectable tumor uptake of ⁶⁴Cu-ATSM in PET imaging. 1. Tumor Model Specifics: Certain tumor models may exhibit hypoxia-independent uptake or have a redox environment that does not favor the trapping of ⁶⁴Cu-ATSM.[1] 2. Non-Hypoxic Tumor: The tumor may not have significant hypoxic regions. 3. Poor Perfusion: Inadequate blood flow to the tumor can limit the delivery of the tracer. 4. Incorrect Imaging Timepoint: Imaging too early or too late can miss the optimal window for tracer accumulation.1. Validate the Tumor Model: Confirm the hypoxic status of your tumor model using independent methods like pimonidazole staining or HIF-1α immunohistochemistry.[1] 2. Optimize Imaging Protocol: Perform dynamic PET imaging or image at multiple time points (e.g., 5, 60, and 180 minutes post-injection) to determine the optimal uptake window for your specific tumor model.[2] 3. Assess Perfusion: Consider co-injecting a perfusion tracer like ⁶⁴Cu-PTSM to differentiate between poor delivery and lack of retention.[2] 4. Review Literature: Check for published data on ⁶⁴Cu-ATSM uptake in your specific cell line or a similar tumor type to manage expectations.
High background signal or uptake in non-target tissues (e.g., liver). 1. Copper Metabolism: Free copper-64 can be released from the this compound complex and accumulate in organs involved in copper metabolism, such as the liver.[1] 2. Formulation Issues: Aggregation or instability of the injectate can lead to altered biodistribution.1. Consider Chelators: The use of a copper chelator like penicillamine may help reduce liver uptake of free copper-64 without affecting tumor accumulation.[1] 2. Ensure Proper Formulation: Prepare the this compound solution immediately before injection and ensure it is free of particulates. 3. Analyze Biodistribution: Perform biodistribution studies to quantify uptake in various organs and understand the clearance profile of your specific formulation.[3][4]
Inconsistent or variable results between animals. 1. Animal Handling and Stress: Stress can alter physiological parameters, potentially affecting tumor perfusion and metabolism. 2. Inconsistent Administration: Variations in injection volume or technique (e.g., subcutaneous vs. intravenous) can lead to different pharmacokinetic profiles. 3. Tumor Heterogeneity: Significant variability in the size and hypoxic fraction of tumors between animals.1. Standardize Procedures: Ensure all animal handling and experimental procedures are consistent. Allow for an acclimatization period before the experiment. 2. Refine Injection Technique: Use a consistent route of administration and ensure accurate dosing based on body weight. For oral gavage, ensure proper technique to avoid esophageal trauma.[5][6] 3. Randomize and Blind: Randomize animals into treatment groups and blind the researchers to the treatment allocation to minimize bias.[7]
Unexpected toxicity or adverse effects in animals. 1. Dose Too High: The administered dose may exceed the maximum tolerated dose (MTD). 2. Formulation/Vehicle Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may have inherent toxicity at the administered volume. 3. Off-Target Effects: this compound may have biological effects unrelated to its hypoxia-targeting mechanism.1. Perform Dose-Escalation Study: Determine the MTD of your this compound formulation in your specific animal model. 2. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation itself. 3. Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.

Frequently Asked Questions (FAQs)

Mechanism of Action

Q1: What is the proposed mechanism for the hypoxia-selective uptake of Cu-ATSM?

The proposed mechanism involves the intracellular reduction of the Cu(II)-ATSM complex to the less stable Cu(I)-ATSM in the reductive environment of hypoxic cells. This leads to the dissociation of the complex and the trapping of the copper ion within the cell. In normoxic cells, the Cu(II)-ATSM complex is more stable and can diffuse back out of the cell.[1]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cu(II)-ATSM_ext Cu(II)-ATSM Cu(II)-ATSM_int Cu(II)-ATSM Cu(II)-ATSM_ext->Cu(II)-ATSM_int Diffusion Cu(II)-ATSM_int->Cu(II)-ATSM_ext Efflux (Normoxia) Cu(I)-ATSM Cu(I)-ATSM Cu(II)-ATSM_int->Cu(I)-ATSM Reduction Trapped_Cu Trapped Cu+ Cu(I)-ATSM->Trapped_Cu Dissociation Reductive_Env Reductive Environment (e.g., NADH/NADPH) Reductive_Env->Cu(II)-ATSM_int

Figure 1. Simplified signaling pathway of Cu-ATSM uptake and trapping in hypoxic cells.

Q2: Is the uptake of Cu-ATSM exclusively dependent on hypoxia?

No, the uptake mechanism is still a subject of some controversy. While hypoxia is a major driver of Cu-ATSM retention, studies have shown that the cellular redox state and copper metabolism can also play a significant role.[1] Some tumor types may show high uptake even in normoxic regions due to a highly reductive intracellular environment.[1]

Formulation and Administration

Q3: How should I prepare this compound for in vivo administration?

The preparation method depends on the route of administration.

  • Oral Gavage: this compound is often administered as a suspension. A common vehicle is a solution of 0.5% (w/v) carboxymethyl cellulose and 0.25% (v/v) Tween 80 in water. It's crucial to ensure the suspension is homogenous before each administration.

  • Intravenous (IV) Injection: For IV administration, this compound needs to be fully dissolved. Dimethyl sulfoxide (DMSO) is often used as a solvent. However, the final concentration of DMSO in the injectate should be kept low (typically <10%) and diluted with saline or another aqueous buffer to minimize toxicity.

  • Transdermal Application: Some studies have explored transdermal delivery by dissolving this compound in DMSO.[8]

Q4: What are the recommended dosages for this compound in mice?

Dosages can vary significantly depending on the application (imaging vs. therapy), the animal model, and the administration route. For therapeutic studies in mouse models of ALS, oral doses of up to 30 mg/kg/day have been used.[9] For PET imaging studies, much lower masses of ⁶⁴Cu-ATSM are administered due to the high specific activity of the radiotracer. It is essential to perform a dose-escalation study to determine the optimal and maximum tolerated dose for your specific experimental conditions.

Data Interpretation

Q5: My ⁶⁴Cu-ATSM PET data does not correlate well with my pimonidazole staining for hypoxia. Why might this be?

Discrepancies between ⁶⁴Cu-ATSM uptake and other hypoxia markers can occur for several reasons:

  • Different Mechanisms: ⁶⁴Cu-ATSM retention is dependent on the cellular redox potential, which is influenced by but not solely determined by oxygen levels. Pimonidazole adducts form at a specific low pO₂ threshold. These two mechanisms are not identical and may highlight different aspects of the tumor microenvironment.[10]

  • Dynamic Nature of Hypoxia: Hypoxia can be chronic or acute (perfusion-limited). The timing of ⁶⁴Cu-ATSM injection and pimonidazole administration relative to the imaging time point can influence the results.

  • Tumor-Specific Factors: As mentioned, some tumors have a high reductive capacity even in the absence of severe hypoxia, leading to ⁶⁴Cu-ATSM trapping.[1]

Experimental Protocols

General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

This protocol provides a general framework. Specific details should be optimized for your particular tumor model and research question.

cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis A 1. Cell Culture and Xenograft Implantation B 2. Tumor Growth Monitoring A->B C 3. Randomization into Treatment Groups B->C D 4. This compound Formulation Preparation C->D E 5. Daily Administration (e.g., Oral Gavage) D->E F 6. Tumor Volume and Body Weight Measurement (2-3 times/week) E->F G 7. Endpoint: Tumor Collection for Analysis F->G At study endpoint H 8. Data Analysis (e.g., Tumor Growth Inhibition) G->H

Figure 2. General experimental workflow for an in vivo efficacy study of this compound.

1. Animal Model and Tumor Implantation:

  • Select an appropriate immunocompromised mouse strain (e.g., nude or SCID).

  • Subcutaneously implant tumor cells (e.g., 1 x 10⁶ cells in 100 µL of Matrigel) into the flank of each mouse.

2. Tumor Growth and Randomization:

  • Monitor tumor growth using calipers.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]

3. This compound Formulation and Administration:

  • Prepare the this compound formulation (e.g., suspension for oral gavage) fresh daily.

  • Administer the treatment at the predetermined dose and schedule (e.g., daily oral gavage).[5]

4. Monitoring and Endpoint:

  • Measure tumor volume and body weight 2-3 times per week.

  • Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

  • Collect tumors and other organs for further analysis (e.g., histology, western blot, biodistribution).

Quantitative Data Summary

Parameter Value Context Reference
Optimal Tumor Uptake Time (⁶⁴Cu-ATSM) 5 minutes post-injectionBALB/c mice with EMT6 tumors[2]
Optimal Tumor Uptake Time (⁶⁴Cu-PTSM) 10 minutes post-injectionBALB/c mice with EMT6 tumors[2]
Tumor Uptake (⁶⁴Cu-ATSM) 0.76% ID/organAt 5 minutes post-injection in EMT6 tumors[2]
Tumor Uptake (⁶⁴Cu-PTSM) 1.11% ID/organAt 10 minutes post-injection in EMT6 tumors[2]
In Vitro Cellular Uptake (⁶⁴Cu-ATSM) 90% at 0 ppm O₂EMT6 cells after 1 hour[2]
In Vitro Cellular Uptake (⁶⁴Cu-ATSM) 31% at 2 x 10⁵ ppm O₂EMT6 cells after 1 hour[2]
Therapeutic Dose (non-radioactive this compound) 30 mg/kg/day (oral)SOD1G37R mouse model of ALS[9]
Tumor-to-Muscle Ratio (⁶⁰Cu-ATSM) 3.4 ± 0.8 in non-respondersPatients with non-small cell lung cancer[11]
Tumor-to-Muscle Ratio (⁶⁰Cu-ATSM) 1.5 ± 0.4 in respondersPatients with non-small cell lung cancer[11]
Tumor-to-Brain Ratio (⁶²Cu-ATSM) >1.8 predictive of HIF-1α expressionPatients with gliomas[8]

Disclaimer: This information is intended for guidance and educational purposes only. All experimental procedures should be performed in accordance with institutional and national guidelines for animal welfare. Researchers should always optimize protocols for their specific experimental conditions.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in PET Scans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in Positron Emission Tomography (PET) scans.

Troubleshooting Guides

This section addresses common issues encountered during PET experiments that can lead to a low SNR.

Issue 1: High Noise Levels in Reconstructed Images

High noise in PET images can obscure small lesions or subtle changes in radiotracer uptake, compromising quantitative accuracy.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Reconstruction Algorithm For statistical-based iterative reconstruction methods like Ordered-Subset Expectation Maximization (OSEM), the choice of iterations and subsets is crucial. Striking a balance is key, as increased iterations and subsets can improve sharpness but also amplify noise.[1] Consider using algorithms that incorporate resolution recovery, as they can introduce less noise than standard geometrical models.[2]An optimized reconstruction algorithm will yield images with reduced noise and improved contrast-to-noise ratio (CNR), enhancing lesion detectability.[2]
Suboptimal Filtering Post-reconstruction filtering is often applied to suppress noise. However, inappropriate filter choice or parameters can blur images and reduce spatial resolution.[3]The application of an appropriate filter, such as a Gaussian filter with an optimized full width at half maximum (FWHM), can significantly improve the overall image quality by increasing the SNR.[4]
Low Count Statistics Insufficient acquisition time per bed position or a low injected dose of the radiotracer can lead to poor count statistics and consequently, high image noise.[1][5]Increasing the acquisition time or the injected dose (within safe limits) will improve count statistics and lead to a higher SNR.[4][6]
Patient-Specific Factors Patient characteristics, such as weight, can influence image quality. Heavier patients may exhibit higher photon attenuation, leading to increased noise.[6]Adjusting acquisition parameters based on patient weight can help maintain consistent image quality and SNR across different subjects.[6]

Issue 2: Poor Contrast and Lesion Detectability

Low contrast between the target tissue and the background can make it difficult to accurately delineate and quantify regions of interest.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Uptake Time Insufficient time between radiotracer injection and scanning can result in suboptimal biodistribution and low target-to-background ratios. For 18F-FDG, uptake is often still increasing up to 120 minutes post-injection.[5]Allowing for an adequate uptake period (e.g., 60 minutes for 18F-FDG) can lead to improved contrast between lesions and surrounding healthy tissue.[5]
Physiological Factors (Preclinical) In preclinical studies, factors such as the animal's fasting state and body temperature can significantly impact radiotracer uptake and biodistribution.[7][8]Proper animal preparation, including fasting and maintaining body temperature, can reduce background signal in tissues like brown fat and skeletal muscle, thereby improving tumor-to-background ratios.[8]
Partial Volume Effects For small lesions or structures, the limited spatial resolution of PET scanners can lead to an underestimation of the true activity concentration, a phenomenon known as the partial volume effect.[7]While challenging to completely eliminate, awareness of this effect is crucial for accurate interpretation. Higher resolution scanners and advanced reconstruction algorithms can help mitigate this issue.

Issue 3: Presence of Artifacts

Artifacts in PET images can mimic or mask true signals, leading to misinterpretation of the data.

Potential Cause Troubleshooting Step Expected Outcome
Patient Motion Movement during the scan can cause blurring and misregistration of the PET data, degrading image quality.[1]Minimizing patient motion through proper positioning and, if necessary, sedation (in preclinical studies) is essential for sharp, artifact-free images.
Metal Implants Metallic implants can cause severe streaking artifacts in the CT images used for attenuation correction, which then propagate into the PET images, leading to inaccurate quantification.[3][9]The use of metal artifact reduction (MAR) algorithms during CT reconstruction can significantly reduce these artifacts and improve the accuracy of PET attenuation correction.[9][10]
Incorrect Attenuation Correction Inaccurate attenuation correction, which can result from CT artifacts or misregistration between PET and CT data, can lead to over- or underestimation of tracer uptake.[3]Careful review of the CT-based attenuation map and ensuring proper PET/CT alignment are critical for accurate quantitative PET imaging.

Frequently Asked Questions (FAQs)

Q1: How does the choice of reconstruction algorithm affect SNR?

The reconstruction algorithm plays a significant role in determining the noise characteristics of the final PET image. While analytical methods like Filtered Backprojection (FBP) are fast, they can be prone to high noise levels.[11] Iterative algorithms, such as Ordered-Subset Expectation Maximization (OSEM), are now standard in clinical and preclinical imaging because they can model the statistical nature of the data and suppress noise more effectively.[12][13] However, the number of iterations and subsets in OSEM must be optimized, as too many can amplify noise.[1] Newer deep learning-based reconstruction methods are also emerging, showing promise in further reducing noise and improving image quality.[14][15]

Q2: What is the impact of Time-of-Flight (TOF) technology on SNR?

Time-of-Flight (TOF) PET scanners utilize the small difference in arrival time of the two annihilation photons to better localize the annihilation event along the line of response. This additional information leads to a significant improvement in image quality, particularly the signal-to-noise ratio.[16] The better localization reduces the uncertainty in the reconstruction process, resulting in images with lower noise and improved contrast.

Q3: How can I optimize acquisition parameters for better SNR?

Optimizing acquisition parameters is crucial for achieving high SNR. Key parameters include:

  • Injected Dose: A higher injected dose of the radiotracer generally leads to better counting statistics and improved SNR. However, this must be balanced with radiation safety principles (ALARA - As Low As Reasonably Achievable).[4]

  • Acquisition Time: Longer scan times per bed position allow for the collection of more coincidence events, which directly improves the SNR.[1] In preclinical settings with total-body PET scanners, even short acquisition times can yield high-quality images due to the high sensitivity of these systems.[17][18]

  • Patient-Specific Adjustments: Tailoring the injected dose and acquisition time based on patient characteristics, such as body weight, can help to achieve consistent image quality across a patient population.[6]

Q4: What are some common post-processing techniques to improve SNR?

Several post-processing techniques can be applied to reconstructed PET images to enhance the SNR:

  • Gaussian Filtering: This is a common method to smooth images and reduce noise, though it can also lead to a loss of spatial resolution if not applied carefully.[4][19]

  • Non-Local Means (NLM) Filtering: This advanced filtering technique can be more effective at preserving edges and fine details while reducing noise compared to simple Gaussian filtering.[20]

Q5: What are the key considerations for improving SNR in preclinical PET imaging?

In addition to the general principles, preclinical PET imaging has unique challenges and considerations for optimizing SNR:

  • Animal Handling: Proper animal handling, including anesthesia and temperature control, is critical to minimize stress and physiological variability that can affect radiotracer biodistribution.[7][8]

  • Fasting State: The fasting state of the animal can significantly influence the uptake of certain radiotracers, particularly 18F-FDG. A consistent fasting protocol is essential for reproducible results.[7][8]

  • Injection Route: The route of radiotracer administration (e.g., intravenous, intraperitoneal) can impact the kinetics and biodistribution of the tracer. Intravenous injection is generally preferred for rapid and consistent delivery.[8]

  • Partial Volume Effect: Due to the small size of structures in preclinical animal models, the partial volume effect can be more pronounced, leading to an underestimation of tracer concentration. High-resolution scanners and appropriate correction methods are important to mitigate this.[7]

Quantitative Data Summary

Table 1: Comparison of Reconstruction Algorithms on Image Quality

AlgorithmIterationsSubsetsFilter Cutoff (mm)Mean Quality Score (Rank)Reference
VUE Point HD2246.4130.03[22]
VUE Point FX (TOF)3186.0109.76[22]
VUE Point HD (LKYG)1325.0211.71[22]

This table summarizes the findings of a study comparing different reconstruction parameters for 90Y PET imaging. The "LKYG" algorithm, characterized by fewer iterations, more subsets, and a smaller filter cutoff, achieved the highest image quality scores.

Table 2: Impact of Post-Reconstruction Filtering on Low-Dose PET Images

Dose LevelMetricBefore Gaussian FilterAfter Gaussian FilterReference
1% of Standard DoseRMSE (SUV)1.454Not Specified[4]
5% of Standard DoseRMSE (SUV)0.173Not Specified[4]
1% of Standard Dose (Malignant Lesions)RMSE (SUV)5.7871.191[4]
5% of Standard Dose (Malignant Lesions)RMSE (SUV)0.6880.409[4]

This table demonstrates the significant reduction in Root Mean Square Error (RMSE) after applying a Gaussian filter to low-dose PET images, indicating a substantial improvement in image quality.

Experimental Protocols

Protocol 1: Optimization of 90Y PET Image Reconstruction

This protocol is based on a study aimed at improving the image quality of 90Y PET scans.[22]

  • Patient Cohort: Patients with neuroendocrine tumors metastatic to the liver or primary hepatocellular carcinoma undergoing 90Y-labeled therapy.

  • Imaging: Post-therapeutic PET/CT imaging was performed.

  • Reconstruction Parameters: Three different sets of reconstruction parameters were compared:

    • Algorithm A (VUE Point HD): 2 iterations, 24 subsets, 6.4-mm filter cutoff.

    • Algorithm B (VUE Point FX with TOF): 3 iterations, 18 subsets, 6.0-mm filter cutoff.

    • Algorithm C (VUE Point HD - LKYG): 1 iteration, 32 subsets, 5.0-mm filter cutoff.

  • Image Assessment: Reconstructed images were assessed by multiple nuclear medicine physicians using a 4-point semiqualitative scoring system.

  • Statistical Analysis: The Kruskal-Wallis rank sum test was used to determine significant differences in quality assessment scores among the algorithms.

Protocol 2: Deep Learning for PET Image SNR Improvement

This protocol outlines a method for improving PET SNR using a deep neural network (DNN) and corresponding MRI images.[23]

  • Data Source: Digital brain phantoms from BrainWeb were used.

  • PET Data Simulation:

    • Poisson noise was added to the sinogram data to simulate a 6-minute brain PET scan.

    • Attenuation effects were included and corrected for.

    • Additional Poisson noise was introduced to the training inputs to enhance the denoising capability of the network.

  • Image Reconstruction:

    • Training input PET data was reconstructed using Filtered Backprojection (FBP).

    • Target PET data was reconstructed using Maximum Likelihood Expectation Maximization (MLEM).

  • Deep Learning Model: A modified U-Net architecture (3U-net) was trained using pairs of low-SNR PET images (FBP) and corresponding MRI images as input, with the higher-quality MLEM PET images as the target.

  • Evaluation: The performance of the trained network was evaluated by comparing the Mean Squared Error (MSE) and Contrast-to-Noise Ratio (CNR) of the network's output with the original MLEM images.

Visualizations

Experimental_Workflow_SNR_Improvement cluster_acquisition Data Acquisition cluster_reconstruction Image Reconstruction cluster_postprocessing Post-Processing for SNR Enhancement cluster_output Final Output PET_Scan Perform PET Scan Reconstruction Reconstruct PET Data (e.g., OSEM) PET_Scan->Reconstruction CT_Scan Perform CT Scan Attenuation_Correction Attenuation Correction using CT Data CT_Scan->Attenuation_Correction Filtering Apply Filter (e.g., Gaussian, NLM) Reconstruction->Filtering AI_Denoising AI-based Denoising Reconstruction->AI_Denoising Attenuation_Correction->Reconstruction High_SNR_Image High SNR PET Image Filtering->High_SNR_Image AI_Denoising->High_SNR_Image

Caption: Workflow for improving PET image SNR.

Troubleshooting_Low_SNR cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_SNR Low Signal-to-Noise Ratio Acquisition_Issues Acquisition Parameters Low_SNR->Acquisition_Issues Reconstruction_Issues Reconstruction Method Low_SNR->Reconstruction_Issues Subject_Factors Subject-Specific Factors Low_SNR->Subject_Factors Artifacts Image Artifacts Low_SNR->Artifacts Optimize_Acquisition Increase Scan Time/Dose Acquisition_Issues->Optimize_Acquisition Optimize_Reconstruction Adjust Iterations/Subsets Select Appropriate Filter Reconstruction_Issues->Optimize_Reconstruction Control_Subject Standardize Preparation (e.g., Fasting, Temperature) Subject_Factors->Control_Subject Reduce_Artifacts Motion Correction Metal Artifact Reduction Artifacts->Reduce_Artifacts High_SNR Improved Signal-to-Noise Ratio Optimize_Acquisition->High_SNR Optimize_Reconstruction->High_SNR Control_Subject->High_SNR Reduce_Artifacts->High_SNR

Caption: Troubleshooting logic for low SNR in PET scans.

References

Technical Support Center: Ensuring Reproducibility in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays?

Variability in cell-based assays can arise from several factors, often categorized as biological, technical, or experimental design issues. Key sources include:

  • Cell Culture Conditions: Inconsistent cell passage numbers, over-confluent or under-confluent cultures, and contamination (e.g., mycoplasma) can significantly impact cellular responses.[1][2] Maintaining a consistent cell culture environment with optimized growth media, supplements, pH, and temperature is crucial.[1]

  • Reagent Quality and Handling: Improper storage of reagents can lead to degradation, affecting their performance.[2][3] It is also important to use fresh antibody dilutions for each experiment to avoid contamination and ensure consistency.[4]

  • Pipetting and Handling Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.[2] Vigorous pipetting can dislodge adherent cells, compromising the experiment.[2]

  • Assay Protocol Deviations: Even minor deviations from the established protocol can lead to variability. Standardizing protocols and procedures is essential for achieving consistent and comparable results.[1]

  • Environmental Factors: Fluctuations in incubator temperature and CO2 levels, as well as light exposure of media and reagents, can affect cell health and assay performance.[4]

Q2: How can I minimize variability in my cell-based assays?

Minimizing variability requires a multi-faceted approach focusing on standardization and quality control:

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all aspects of the assay, from cell culture and reagent preparation to the final data analysis.[5][6][7][8][9]

  • Consistent Cell Culture Practices: Use cells within a defined passage number range, maintain a consistent seeding density, and regularly test for mycoplasma contamination.[2][8][9]

  • Proper Reagent Management: Aliquot and store reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[4]

  • Inclusion of Proper Controls: Always include positive and negative controls to validate the assay's performance and establish a baseline for experimental conditions.[1]

  • Automation: Where possible, use automated liquid handlers to minimize pipetting errors and improve consistency.[10]

Q3: What are acceptable levels of variability in a cell-based assay?

The coefficient of variation (CV%), which is the ratio of the standard deviation to the mean, is a common metric for assessing assay variability. While the acceptable CV% can vary depending on the assay type and its application, general guidelines are:

  • Intra-assay CV: Typically should be less than 10%.[11]

  • Inter-assay CV: A CV of less than 15-20% is often considered acceptable for cell-based assays, though this can be higher for more complex assays.

It is important to establish these parameters for your specific assay during development and validation.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells (High Intra-Assay CV%)

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting into wells.Uniform cell numbers across all wells, leading to more consistent results.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique (e.g., speed, immersion depth).Reduced well-to-well variability in reagent and cell volumes.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[12]Minimized evaporation and temperature gradients, leading to more uniform cell growth.
Improper Mixing of Reagents Ensure all reagents are thoroughly mixed before addition to the wells.Homogenous distribution of reagents, resulting in a more uniform cellular response.
Issue 2: Inconsistent Results Between Experiments (High Inter-Assay CV%)

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Variable Cell Health/Passage Number Use cells within a consistent and narrow passage number range. Monitor cell viability and morphology before each experiment.[2]Cells will have a more consistent phenotype and response to stimuli across experiments.
Reagent Instability Prepare fresh reagents for each experiment whenever possible. Aliquot and store stock solutions to avoid repeated freeze-thaw cycles.[4]Consistent reagent performance across different experimental runs.
Incubation Time Variation Standardize all incubation times precisely. Use a timer to ensure consistency.Uniform exposure of cells to treatments and reagents across all experiments.
Instrument Performance Perform regular maintenance and calibration of all equipment (e.g., incubators, plate readers).Consistent and reliable data acquisition across different experiments.
Issue 3: High Background Signal

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Contaminated Reagents or Equipment Use sterile, high-purity water and reagents. Ensure all equipment is clean.[4]Reduction in non-specific signal from contaminants.
Sub-optimal Antibody Concentrations Titrate primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio.[4]Reduced non-specific binding and lower background.
Insufficient Washing Steps Increase the number and/or duration of wash steps to remove unbound reagents.[4]More effective removal of background-contributing components.
Autofluorescence of Cells or Compounds Include a "cells only" or "compound only" control to measure background fluorescence. If necessary, switch to a different detection method (e.g., luminescence).Accurate measurement and subtraction of background signal.

Experimental Protocols

Detailed Methodology for a Standardized MTT Cell Viability Assay

This protocol provides a standardized method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13][14][15][16][17]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound/treatment

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Dilute the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).[7]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 10,000 cells per well.[7]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[13]

  • Cell Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted test compound. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C.[16] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[16]

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[16]

    • Gently shake the plate for 10-15 minutes to fully dissolve the formazan crystals.[16]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[16]

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in 96-Well Plate cell_culture->cell_seeding reagent_prep Reagent Preparation treatment Addition of Test Compounds reagent_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay_readout Assay-Specific Readout (e.g., add MTT) incubation->assay_readout data_acquisition Data Acquisition (Plate Reader) assay_readout->data_acquisition qc Quality Control Checks (e.g., CV%, Z') data_acquisition->qc data_processing Data Processing & Normalization qc->data_processing results Results Interpretation data_processing->results

Caption: A generalized workflow for a reproducible cell-based assay.

Troubleshooting_Logic start Assay Fails QC check_intra_cv High Intra-Assay CV? start->check_intra_cv check_inter_cv High Inter-Assay CV? check_intra_cv->check_inter_cv No solve_intra Review: - Pipetting Technique - Cell Seeding Uniformity - Edge Effects check_intra_cv->solve_intra Yes check_signal Poor Signal-to-Noise? check_inter_cv->check_signal No solve_inter Review: - Cell Passage & Health - Reagent Stability - Incubation Times check_inter_cv->solve_inter Yes solve_signal Review: - Reagent Concentrations - Wash Steps - Contamination check_signal->solve_signal Yes pass_qc Assay Passes QC check_signal->pass_qc No solve_intra->pass_qc solve_inter->pass_qc solve_signal->pass_qc

Caption: A logical troubleshooting workflow for common assay failures.

References

Technical Support Center: Optimizing Incubation Times for ATSM in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for Diacetyl-bis(N4-methylthiosemicarbazone) (ATSM) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in cell culture?

This compound is a cell-permeable compound that is sensitive to the cellular redox state.[1] In experimental setting, its copper complex, Cu-ATSM, is often used. The retention of Cu-ATSM within cells is dependent on the intracellular reducing environment. In hypoxic cells, there is an increase in reducing agents (like NADH and NADPH) which can lead to the reduction of Cu(II)-ATSM to Cu(I)-ATSM and its subsequent dissociation, trapping the copper inside the cell.[1][2][3] This property makes it a useful tool for studying cellular redox status and hypoxia.

Q2: What is a typical starting concentration and incubation time for this compound in cell culture?

The optimal concentration and incubation time for this compound are highly cell-type dependent and also depend on the specific experimental goals. A common starting point for in vitro studies is in the low micromolar range. Incubation times can range from a few hours to 24 hours or longer, depending on the desired effect and the cell line's metabolic rate.[4][5] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

Q3: Is this compound toxic to cells?

Like many chemical compounds, this compound can be toxic to cells at high concentrations or with prolonged exposure. The cytotoxicity is cell-line specific. Therefore, it is essential to perform a cytotoxicity assay, such as an MTT or LDH release assay, to determine the non-toxic concentration range for your specific cells before proceeding with functional experiments.[6][7]

Q4: How stable is this compound in cell culture medium?

The stability of this compound in cell culture medium can be influenced by components in the medium, such as certain amino acids or reducing agents.[8][9][10] It is recommended to prepare fresh solutions of this compound for each experiment. If you suspect instability, you can find services to test the stability of your medium.[11]

Troubleshooting Guides

Problem 1: High background or non-specific signal.
Possible Cause Suggested Solution
This compound concentration is too high.Perform a dose-response experiment to determine the optimal, lowest effective concentration.
Incubation time is too long.Perform a time-course experiment to identify the shortest incubation time that yields a sufficient signal.
Non-specific binding to plasticware.Ensure all plasticware is of high quality and suitable for cell culture. Consider using low-adhesion plates.[12]
Issues with detection method.If using a fluorescently-labeled this compound, check for autofluorescence of your cells or medium at the specific wavelength.
Problem 2: Inconsistent or non-reproducible results.
Possible Cause Suggested Solution
Inconsistent cell health or density.Ensure cells are in the logarithmic growth phase and seeded at a consistent density for all experiments.[13] Monitor cell morphology regularly.
Variation in this compound preparation.Prepare a fresh stock solution of this compound for each set of experiments and use it consistently.
Fluctuations in incubator conditions.Maintain stable temperature, CO2, and humidity levels in the incubator. Avoid frequent opening of the incubator door.[12][13]
Mycoplasma contamination.Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and response.[13]
Problem 3: Unexpected cytotoxicity or cell death.
Possible Cause Suggested Solution
This compound concentration is in the toxic range for the specific cell line.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration.[6][7]
Prolonged exposure to this compound.Reduce the incubation time. A time-course cytotoxicity experiment can help identify the optimal window.
Synergistic effects with other media components.Review the composition of your cell culture medium. Some components might interact with this compound to increase its toxicity.[8]
Cell line is particularly sensitive.Consider using a lower starting concentration range for your optimization experiments.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Prepare this compound Dilutions: Prepare a series of this compound concentrations in complete cell culture medium. A typical starting range could be from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different this compound concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for a fixed period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay: Perform your desired assay to measure the effect of this compound (e.g., a reporter assay for hypoxia, or a cytotoxicity assay).

  • Data Analysis: Plot the response as a function of the this compound concentration to determine the optimal concentration for your desired effect.

Protocol 2: Determining Optimal Incubation Time
  • Cell Seeding: Seed your cells in multiple 96-well plates at a consistent density.

  • Treatment: Treat the cells with a predetermined optimal concentration of this compound (from Protocol 1).

  • Time-Course Incubation: Incubate the plates for different durations (e.g., 2, 4, 8, 12, 24, 48 hours).

  • Assay: At each time point, perform your desired assay on one of the plates.

  • Data Analysis: Plot the response as a function of incubation time to identify the time point that gives the optimal signal-to-noise ratio without causing significant cytotoxicity.

Quantitative Data Summary

Table 1: Example of a Dose-Response Experiment to Determine Optimal this compound Concentration.

This compound Concentration (µM)Cell Viability (%) (MTT Assay)Reporter Signal (Arbitrary Units)
0 (Vehicle Control)100 ± 510 ± 2
198 ± 450 ± 5
595 ± 6150 ± 12
1092 ± 5250 ± 20
2580 ± 7260 ± 18
5060 ± 8240 ± 22
10030 ± 9150 ± 15

Data are represented as mean ± standard deviation and are hypothetical for illustrative purposes.

Table 2: Example of a Time-Course Experiment to Determine Optimal Incubation Time with 10 µM this compound.

Incubation Time (hours)Cell Viability (%) (MTT Assay)Reporter Signal (Arbitrary Units)
299 ± 380 ± 7
498 ± 4150 ± 10
896 ± 5220 ± 15
1294 ± 6250 ± 18
2492 ± 5245 ± 20
4875 ± 8200 ± 17

Data are represented as mean ± standard deviation and are hypothetical for illustrative purposes.

Visualizations

ATSM_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Cell Cu(II)-ATSM_ext Cu(II)-ATSM Cu(II)-ATSM_int Cu(II)-ATSM Cu(II)-ATSM_ext->Cu(II)-ATSM_int Cellular Uptake Cu(I) Cu(I) (Trapped) Cu(II)-ATSM_int->Cu(I) Reduction Reductants Cellular Reductants (NADH, NADPH) Reductants->Cu(II)-ATSM_int Hypoxia Hypoxia Hypoxia->Reductants Increases

Caption: Mechanism of Cu-ATSM retention in hypoxic cells.

Experimental_Workflow Workflow for Optimizing this compound Incubation cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plates Dose_Response Dose-Response Experiment Seed_Cells->Dose_Response Time_Course Time-Course Experiment Dose_Response->Time_Course Use Optimal Concentration Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Dose_Response->Cytotoxicity_Assay Functional_Assay Functional Assay (e.g., Reporter) Dose_Response->Functional_Assay Time_Course->Cytotoxicity_Assay Time_Course->Functional_Assay Data_Analysis Data Analysis and Determination of Optimal Conditions Cytotoxicity_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Experimental workflow for this compound optimization.

References

Technical Support Center: Optimizing Cu-ATSM Tumor Uptake in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the hypoxia imaging agent Copper-ATSM (Cu-ATSM) in mouse models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low tumor uptake.

FAQs and Troubleshooting Guide

This section is designed to help you identify and resolve common issues encountered during your experiments with Cu-ATSM.

Question/Issue Potential Cause(s) Troubleshooting/Recommendation(s)
1. Why am I observing low or no Cu-ATSM uptake in my tumor model? Insufficient Tumor Hypoxia: The primary mechanism for Cu-ATSM retention is the reduction of Cu(II) to Cu(I) in the hypoxic intracellular environment. If the tumor is well-oxygenated, the tracer will not be effectively trapped.[1]- Verify Tumor Hypoxia: Use independent methods to confirm tumor hypoxia, such as pimonidazole staining or HIF-1α immunohistochemistry. - Modulate Tumor Hypoxia: Consider methods to increase tumor hypoxia, such as allowing tumors to grow larger (within ethical limits) or using agents that temporarily induce hypoxia.
Tumor Model Characteristics: Different tumor cell lines have varying metabolic profiles and intrinsic redox states. Some tumor types may have a lower reducing potential, leading to inefficient trapping of Cu-ATSM even under hypoxic conditions.[1]- Select Appropriate Tumor Models: Research literature for tumor models known to exhibit significant hypoxia and high Cu-ATSM uptake (e.g., EMT6 breast carcinoma, 9L gliosarcoma).[1] - Cell Line Characterization: If using a novel cell line, characterize its metabolic and redox properties in vitro before in vivo studies.
High Expression of Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins, such as MDR1 (P-glycoprotein), can actively pump Cu-ATSM out of the tumor cells, reducing net uptake.[1]- Assess MDR Expression: Analyze your tumor model for the expression of relevant efflux pumps. - Consider MDR Inhibitors: In preclinical models, co-administration of an MDR inhibitor could be explored to enhance Cu-ATSM retention, though this would be an experimental variable to control for.
Altered Copper Metabolism: The tumor's intrinsic copper metabolism can influence the uptake and retention of the radiolabeled copper from the ATSM complex.- Investigate Copper Transporters: Evaluate the expression of copper transporters like CTR1 in your tumor model.
2. The biodistribution data shows high liver uptake, but low tumor uptake. Is this normal? Normal Biodistribution: Cu-ATSM is known to have high physiological uptake in the liver. This is a normal part of its biodistribution and clearance pathway.- Optimize Imaging Time: Ensure you are imaging at the optimal time point post-injection to maximize the tumor-to-background ratio. - Focus on Ratios: When analyzing data, focus on the tumor-to-muscle or tumor-to-blood ratios rather than the absolute tumor uptake value alone.
3. How can I be sure that the Cu-ATSM uptake I see is truly indicative of hypoxia? Hypoxia-Independent Uptake: In some tumor types, Cu-ATSM uptake may be more related to the overall cellular redox state (high levels of NADH and NADPH) rather than solely hypoxia.[1]- Correlative Studies: Correlate Cu-ATSM uptake with direct markers of hypoxia (e.g., pimonidazole staining) in your specific tumor model. - Normoxic Controls: If possible, include control groups where tumor-bearing animals are breathing medical air or oxygen to assess the impact on tracer uptake.
4. My results are inconsistent between different animals with the same tumor model. Intra-tumoral Heterogeneity: Tumors are often heterogeneous, with varying levels of hypoxia and perfusion throughout the mass. The exact site of tracer delivery and uptake can vary.- Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. - Standardize Tumor Implantation: Ensure consistent tumor cell numbers and implantation sites. - Image Analysis: Use standardized regions of interest (ROIs) for analyzing PET images.
Injection Quality: Inconsistent intravenous injections can lead to variations in the delivered dose and subsequent biodistribution.- Ensure Proper IV Injection Technique: Refer to the detailed protocol for intravenous injection provided below. Practice the technique to ensure consistency.

Quantitative Data Summary

The following tables summarize Cu-ATSM biodistribution data from preclinical studies in various mouse models. These values are presented as the percentage of the injected dose per gram of tissue (%ID/g) and can vary based on the specific mouse strain, tumor model, and experimental conditions.

Table 1: Biodistribution of 64Cu-ATSM in BALB/c Mice with EMT6 Tumors

Organ5 min10 min20 min40 min1 hr2 hr4 hr
Blood 4.5 ± 0.82.9 ± 0.51.8 ± 0.31.1 ± 0.20.8 ± 0.10.5 ± 0.10.3 ± 0.1
Heart 2.1 ± 0.41.5 ± 0.31.0 ± 0.20.7 ± 0.10.5 ± 0.10.3 ± 0.10.2 ± 0.0
Lungs 3.2 ± 0.62.2 ± 0.41.5 ± 0.31.0 ± 0.20.7 ± 0.10.5 ± 0.10.3 ± 0.1
Liver 15.2 ± 2.816.1 ± 3.015.5 ± 2.914.8 ± 2.713.9 ± 2.612.1 ± 2.210.5 ± 1.9
Spleen 1.8 ± 0.31.5 ± 0.31.2 ± 0.20.9 ± 0.20.7 ± 0.10.5 ± 0.10.4 ± 0.1
Kidneys 8.9 ± 1.67.5 ± 1.46.1 ± 1.14.8 ± 0.93.9 ± 0.72.8 ± 0.52.0 ± 0.4
Muscle 1.5 ± 0.31.1 ± 0.20.8 ± 0.10.6 ± 0.10.4 ± 0.10.3 ± 0.10.2 ± 0.0
Tumor 2.8 ± 0.53.5 ± 0.63.9 ± 0.74.1 ± 0.74.0 ± 0.73.5 ± 0.62.9 ± 0.5

Data are presented as mean %ID/g ± SD.

Table 2: Tumor-to-Muscle Ratios of 64Cu-ATSM in Different Xenograft Models

Tumor ModelTime Post-InjectionTumor-to-Muscle Ratio
FaDu (Head and Neck) 90 min~4.5
HT29 (Colon) 90 min~1.6
H727 (Lung) 90 min~2.7

Values are approximate and can vary based on the study.

Detailed Experimental Protocols

Protocol 1: Intravenous (Tail Vein) Injection of Cu-ATSM in Mice

Materials:

  • Cu-ATSM solution in a sterile vehicle (e.g., saline, PBS with a small amount of solubilizing agent like DMSO if necessary).

  • Mouse restrainer.

  • Heat lamp or warming pad.

  • Sterile 27-30 gauge needles and 1 mL syringes.

  • 70% ethanol or isopropanol wipes.

  • Gauze pads.

Procedure:

  • Animal Preparation:

    • Place the mouse in a restrainer, allowing the tail to be accessible.

    • Warm the mouse's tail using a heat lamp or warming pad for 2-5 minutes to induce vasodilation of the tail veins. Be careful not to overheat the animal.

  • Injection Site Preparation:

    • Gently wipe the tail with a 70% alcohol wipe to clean the injection site and improve visualization of the veins. The lateral tail veins are the preferred sites for injection.

  • Syringe Preparation:

    • Draw the calculated volume of the Cu-ATSM solution into the syringe. Ensure there are no air bubbles. The typical injection volume for a mouse is 100-200 µL.

  • Injection:

    • Immobilize the tail with your non-dominant hand.

    • Insert the needle, bevel up, into the lateral tail vein at a shallow angle (approximately 10-15 degrees).

    • A successful cannulation is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the Cu-ATSM solution. There should be no resistance. If resistance is felt or a blister forms, the needle is not in the vein. Withdraw the needle and attempt a new injection at a more proximal site.

  • Post-Injection:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad for about 30 seconds to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Biodistribution Study of 64Cu-ATSM

Materials:

  • 64Cu-ATSM solution.

  • Tumor-bearing mice.

  • Anesthesia (e.g., isoflurane).

  • Surgical tools for dissection.

  • Gamma counter.

  • Tared collection tubes.

Procedure:

  • Tracer Administration:

    • Inject a known amount of 64Cu-ATSM (typically 1-10 MBq) into each mouse via the tail vein as described in Protocol 1. Record the exact injected dose for each animal.

  • Time Points:

    • At predetermined time points post-injection (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), euthanize a cohort of mice (typically n=3-5 per time point) using an approved method.

  • Tissue Collection:

    • Immediately following euthanasia, dissect the animals and collect relevant organs and tissues (e.g., tumor, blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain).

    • Place each tissue sample into a pre-weighed (tared) collection tube.

  • Sample Weighing and Counting:

    • Weigh each tissue sample to determine its wet weight.

    • Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts per minute in tissue / Net injected counts per minute) / Tissue weight (g) * 100

Visualizations

Signaling Pathway of Cu-ATSM Uptake and Retention

CuATSM_Uptake cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Hypoxic) Cu(II)-ATSM_ext Cu(II)-ATSM Membrane Passive Diffusion Cu(II)-ATSM_ext->Membrane Uptake Cu(II)-ATSM_int Cu(II)-ATSM Membrane->Cu(II)-ATSM_int Reduction Reduction (e.g., by NADH/NADPH dependent enzymes) Cu(II)-ATSM_int->Reduction Cu(I)-ATSM Cu(I)-ATSM (Unstable) Reduction->Cu(I)-ATSM Dissociation Dissociation Cu(I)-ATSM->Dissociation Cu(I) Cu(I) Dissociation->Cu(I) Trapping Trapped by Cellular Components (e.g., proteins, glutathione) Cu(I)->Trapping

Caption: Cellular uptake and trapping mechanism of Cu-ATSM in a hypoxic tumor cell.

Experimental Workflow for a Cu-ATSM Biodistribution Study

Biodistribution_Workflow Start Start: Tumor-Bearing Mouse Cohorts Inject Intravenous Injection of 64Cu-ATSM Start->Inject Wait Wait for Predetermined Time Points Inject->Wait Euthanize Euthanize Mice Wait->Euthanize Dissect Dissect and Collect Tissues and Organs Euthanize->Dissect Weigh Weigh Tissue Samples Dissect->Weigh Count Measure Radioactivity (Gamma Counter) Weigh->Count Analyze Calculate %ID/g Count->Analyze End End: Biodistribution Data Analyze->End

Caption: A typical experimental workflow for a biodistribution study of 64Cu-ATSM in mice.

References

Technical Support Center: Advanced Tomographic Super-Resolution Microscopy (ATSM)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the support center for Advanced Tomographic Super-Resolution Microscopy (ATSM). This resource is designed to help researchers, scientists, and drug development professionals optimize their this compound imaging protocols and troubleshoot common issues to achieve the best possible resolution.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for achieving high resolution in this compound?

A1: While microscope performance is important, excellent sample preparation is crucial for obtaining high-quality, super-resolution images.[1] Without a good sample, even the most advanced microscope will not yield data suitable for analysis.[1][2]

Q2: How do I choose the right fluorophores for my this compound experiment?

A2: When selecting fluorophores, consider the following:

  • Laser Line Compatibility: Ensure your chosen fluorophores can be excited by the available laser lines on your this compound system.

  • Wavelength: For live-cell imaging, it is advisable to use fluorophores with longer excitation wavelengths to minimize phototoxicity.[2]

  • Brightness and Photostability: Opt for bright fluorophores with a high quantum yield and a long lifetime to ensure a good signal-to-noise ratio.[2]

  • Spectral Overlap: Avoid significant cross-talk between fluorophores in multi-color experiments.[2] Tools like Thermo Fisher Scientific's Fluorescence SpectraViewer can help you check for this.[2]

Q3: What coverslip thickness should I use for this compound?

A3: It is highly recommended to use #1.5 coverslips, which have a thickness of 0.17 mm. Most high-resolution microscope objectives are designed to work optimally with this specific thickness.[2]

Q4: What is the difference between fixation and permeabilization?

A4: Fixation is the process of preserving cell morphology as close to its native state as possible.[3][4] This is typically achieved using aldehyde-based fixatives like formaldehyde, which cross-link proteins, or organic solvents like methanol, which dehydrate the cells and precipitate proteins.[4] Permeabilization is a necessary step after fixation with cross-linking agents to allow antibodies to penetrate the cell membrane and reach their intracellular targets.[3][5]

Q5: How can I minimize photobleaching during image acquisition?

A5: Photobleaching can be reduced by using an appropriate mounting medium containing antifade reagents.[2] These reagents, often antioxidants and radical scavengers, help to preserve the fluorescence of your sample.[2] Additionally, minimizing the exposure time and laser power during image acquisition can help reduce photobleaching.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Issue 1: Poor Image Resolution or Blurry Images

Q: My this compound images are blurry and lack the expected resolution. What could be the cause?

A: Several factors can contribute to poor resolution. Here is a step-by-step guide to troubleshoot this issue:

  • Check Microscope Configuration:

    • Objective Lens: Ensure you are using the correct objective lens for your application and that it is clean. The numerical aperture (NA) of the objective is a critical factor for resolution; higher NA objectives provide better resolution.[6]

    • Coverslip Thickness: Verify that you are using a #1.5 coverslip (0.17 mm). Mismatched coverslip thickness can introduce aberrations and degrade image quality.[2]

    • Refractive Index Mismatch: Ensure the refractive index of the immersion oil matches that of the objective lens and mounting medium.

  • Review Sample Preparation:

    • Fixation: Inadequate or inappropriate fixation can lead to poor preservation of cellular structures.[3][4] You may need to optimize your fixation protocol by trying different fixatives (e.g., formaldehyde vs. methanol) or adjusting the fixation time and temperature.[2][4]

    • Antibody Concentration: If you are performing immunofluorescence, using too high a concentration of antibodies can lead to high background and reduced contrast, while too low a concentration will result in a weak signal.

  • Image Acquisition Parameters:

    • Nyquist Sampling: Ensure your pixel size is small enough to satisfy the Nyquist sampling theorem, which states that the sampling frequency must be at least twice the highest frequency in the signal.[6] Undersampling can lead to a loss of resolution.[6]

    • Z-Stack: For 3D imaging, ensure you have an adequate number of z-slices to accurately represent the structure.

Issue 2: High Background or Low Signal-to-Noise Ratio (SNR)

Q: My images have a high background fluorescence, making it difficult to distinguish my signal of interest. How can I improve the SNR?

A: High background can originate from several sources. Follow these steps to identify and mitigate the issue:

  • Sample Preparation:

    • Blocking: In immunofluorescence experiments, insufficient blocking can lead to non-specific antibody binding.[4] Use a suitable blocking agent such as bovine serum albumin (BSA) or serum from the same species as the secondary antibody.[4]

    • Washing Steps: Ensure you are performing thorough washing steps after antibody incubations to remove unbound antibodies.[3]

    • Autofluorescence: Some cells and tissues exhibit endogenous fluorescence. This can sometimes be reduced by treating the sample with a quenching agent.

  • Mounting Medium:

    • The mounting medium itself can sometimes be a source of background fluorescence. Test different mounting media to see if this improves your results.

  • Image Acquisition Settings:

    • Detector Gain and Laser Power: Optimize the detector gain and laser power. While increasing these can boost your signal, it can also amplify background noise. Find a balance that maximizes your signal while keeping the background low.

    • Averaging: Frame averaging can be used to reduce random noise in the image and improve the SNR.

Issue 3: Presence of Image Artifacts

Q: I am observing strange patterns and distortions in my images that are not part of my sample. How can I identify and eliminate these artifacts?

A: Image artifacts can arise from various sources, including the sample, the microscope hardware, and the image processing steps.

  • Common Artifacts and Solutions:

Artifact TypeDescriptionProbable Cause(s)Recommended Solution(s)
Motion Artifacts Blurring or ghosting in the image, particularly in one direction.Patient or sample movement during the scan.[7][8]Use appropriate sample immobilization techniques. For live-cell imaging, consider using shorter exposure times or faster acquisition modes.[8]
Out-of-Focus Flare Hazy or glowing appearance around fluorescent structures.Out-of-focus light from other planes in the sample.Use imaging techniques with good optical sectioning capabilities, such as confocal or structured illumination microscopy.[9]
Photobleaching The fluorescence signal fades over time during imaging.Excessive exposure to excitation light.Reduce laser power and/or exposure time. Use a mounting medium with an antifade reagent.[2]
Spectral Bleed-through Signal from one fluorophore is detected in the channel of another.Overlapping emission spectra of the fluorophores.Choose fluorophores with minimal spectral overlap. Use sequential scanning or linear unmixing if available on your system.

Experimental Protocols

Generic Immunofluorescence Protocol for Super-Resolution Microscopy

This protocol provides a general workflow for preparing cultured cells for this compound imaging. Optimization of incubation times, concentrations, and reagents may be necessary for your specific target and cell type.

  • Cell Culture: Plate cells on #1.5 coverslips and grow to the desired confluency.

  • Washing: Gently wash the cells three times with pre-warmed Phosphate Buffered Saline (PBS).

  • Fixation:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

    • Alternatively, fix with ice-cold methanol for 5-10 minutes at -20°C.[4]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if using PFA fixation):

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature.[4]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer. Protect from light from this point onwards.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional): If desired, stain for nuclei with a DNA dye like DAPI.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium, preferably one containing an antifade reagent.

  • Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying.

  • Imaging: Image the sample on the this compound system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture on Coverslip washing1 Wash with PBS cell_culture->washing1 fixation Fixation (e.g., PFA) washing1->fixation washing2 Wash with PBS fixation->washing2 permeabilization Permeabilization (e.g., Triton X-100) washing2->permeabilization washing3 Wash with PBS permeabilization->washing3 blocking Blocking (e.g., BSA) washing3->blocking primary_ab Primary Antibody Incubation blocking->primary_ab washing4 Wash with PBS primary_ab->washing4 secondary_ab Secondary Antibody Incubation washing4->secondary_ab washing5 Wash with PBS secondary_ab->washing5 mounting Mounting washing5->mounting imaging This compound Image Acquisition mounting->imaging troubleshooting_workflow action_node action_node start Poor Image Quality check_resolution Is resolution low? start->check_resolution check_snr Is SNR poor? check_resolution->check_snr No action_check_objective Check objective & coverslip check_resolution->action_check_objective Yes check_artifacts Are artifacts present? check_snr->check_artifacts No action_improve_blocking Improve blocking/washing check_snr->action_improve_blocking Yes action_immobilize_sample Immobilize sample check_artifacts->action_immobilize_sample Yes end_node Image Quality Improved check_artifacts->end_node No action_optimize_fixation Optimize fixation protocol action_check_objective->action_optimize_fixation action_verify_sampling Verify Nyquist sampling action_optimize_fixation->action_verify_sampling action_verify_sampling->end_node action_optimize_gain Optimize laser/detector settings action_improve_blocking->action_optimize_gain action_change_medium Test new mounting medium action_optimize_gain->action_change_medium action_change_medium->end_node action_use_antifade Use antifade reagent action_immobilize_sample->action_use_antifade action_check_fluorophores Check for spectral bleed-through action_use_antifade->action_check_fluorophores action_check_fluorophores->end_node

References

Technical Support Center: Overcoming Solubility Issues with the ATSM Compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with the ATSM compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving the this compound compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is also soluble in dimethylformamide (DMF).

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound can vary slightly between suppliers. Always refer to the product-specific information sheet. However, typical solubilities are provided in the table below.

Q3: How do I prepare an aqueous solution of this compound for my experiments?

A3: this compound is sparingly soluble in aqueous buffers. To prepare an aqueous solution, first dissolve the this compound compound in an organic solvent such as DMSO to create a concentrated stock solution. This stock solution can then be diluted with your aqueous buffer of choice (e.g., PBS) to the final desired concentration.

Q4: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What can I do?

A4: Precipitation upon dilution into an aqueous buffer is a common issue with poorly soluble compounds like this compound. Here are a few troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try diluting your stock solution further.

  • Adjust the DMSO concentration: While you want to minimize the final DMSO concentration to avoid solvent effects on your cells or animals, a slightly higher percentage of DMSO in the final solution may be necessary to maintain solubility. A final concentration of up to 30% DMSO in a phosphate buffer has been used in some experiments.

  • Vortex during dilution: Vigorously vortex the aqueous buffer while adding the DMSO stock solution to promote rapid mixing and prevent localized areas of high this compound concentration that can precipitate.

  • Warm the solution: Gently warming the solution may help to redissolve small amounts of precipitate. However, be cautious about the temperature and duration of heating to avoid compound degradation.

Q5: What is the stability of this compound in solution and how should I store it?

A5: this compound is supplied as a crystalline solid and is stable for at least four years when stored at -20°C. It is recommended to prepare fresh aqueous solutions of this compound daily and not to store them for more than one day. DMSO stock solutions should be stored at -20°C. For long-term storage, it is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Quantitative Data: this compound Solubility

Solvent/SolutionSolubilitySource
Dimethyl sulfoxide (DMSO)~10 mg/mL[1][2]
Dimethylformamide (DMF)~2 mg/mL[1][2]
DMSO:PBS (pH 7.2) (1:9)~0.1 mg/mL[1][2]
DMSO (warmed)0.5 mg/mL (clear)[3]
30% DMSO in 0.1 M phosphate buffer (pH 7.4)Sufficient for experiments[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Methodology:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 321.9 g/mol .

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the this compound completely. Gentle warming (e.g., in a 37°C water bath) can be applied if the compound is difficult to dissolve, but avoid overheating.

  • Once fully dissolved, the stock solution can be used immediately or aliquoted and stored at -20°C for future use.

Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tubes

  • Vortex mixer

  • Calibrated pipette

Methodology:

  • Thaw the 10 mM this compound stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the cell culture medium, add the appropriate volume of the 10 mM this compound stock solution to achieve a final concentration of 100 µM. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Continue to vortex for another 30 seconds to ensure the this compound is evenly dispersed in the medium.

  • Use the freshly prepared working solution for your cell culture experiments immediately.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_stock Vortex to Dissolve (Warm if necessary) add_dmso->vortex_stock store_stock Aliquot and Store at -20°C vortex_stock->store_stock thaw_stock Thaw Stock Solution dilute Dilute Stock into Buffer (while vortexing) thaw_stock->dilute add_medium Add Pre-warmed Aqueous Buffer add_medium->dilute use_now Use Immediately dilute->use_now

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed Upon Dilution decision1 Is the final concentration critical? start->decision1 action1 Lower the final This compound concentration decision1->action1 No decision2 Can the DMSO concentration be increased? decision1->decision2 Yes end Solution Clear action1->end action2 Increase final DMSO percentage (e.g., up to 30%) decision2->action2 Yes action3 Vortex vigorously during dilution decision2->action3 No action2->end action4 Gently warm the solution action3->action4 action4->end

Caption: Troubleshooting guide for this compound precipitation.

References

Technical Support Center: Troubleshooting Artifacts in ATSM PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATSM (diacetyl-bis(N4-methylthiosemicarbazone)) PET imaging. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts that may be encountered during preclinical and clinical imaging studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in this compound PET imaging?

A1: this compound PET imaging is susceptible to the same categories of artifacts as other PET tracers. These can be broadly categorized as:

  • Patient-Related: Motion (respiratory, cardiac, and bulk movement) is a significant source of image blurring and misregistration between the PET and CT scans.[1]

  • Scanner Hardware-Related: The presence of metallic implants (e.g., dental fillings, surgical clips, prostheses) can cause severe artifacts on the CT scan used for attenuation correction, which then propagate to the final PET image.[1]

  • Physics-Based and Reconstruction Artifacts: These include issues like truncation (where parts of the body are outside the CT field of view), and artifacts related to the reconstruction algorithms used.[1][2]

  • Tracer-Specific Considerations: While there are no artifacts exclusively unique to this compound, its biodistribution and kinetics can influence image quality. For instance, high uptake in the liver and hepatobiliary clearance can sometimes complicate the assessment of nearby regions of interest.

Q2: How do motion artifacts affect my this compound PET images, and what can I do to mitigate them?

A2: Motion during a PET scan leads to blurring of the resulting images, which can reduce the accuracy of tracer uptake measurements (SUV) and make it difficult to delineate tumors and other structures. Respiratory motion is particularly problematic in the thorax and upper abdomen, causing a mismatch between the PET and CT data and potentially leading to inaccurate attenuation correction.

Troubleshooting Motion Artifacts:

  • Respiratory Gating: This is the most common technique to compensate for breathing motion. The scanner monitors the patient's breathing cycle and acquires data in different "bins" corresponding to different phases of respiration. These gated images can then be reconstructed to reduce motion blurring.

  • Patient Immobilization: For preclinical studies, ensure the animal is securely and comfortably positioned. For clinical studies, clear instructions to the patient to remain still are crucial.

  • Image Registration: Post-acquisition software can be used to co-register dynamic frames of the PET scan to a reference frame, which can help correct for patient movement during the scan.

Q3: I am seeing areas of unusually high and low uptake around a metallic implant. What is causing this and how can I correct it?

A3: These are characteristic metal artifacts. High-density materials like metal cause severe streaking and photon starvation artifacts on the CT scan. When this erroneous CT data is used for PET attenuation correction, it leads to significant over- and under-estimation of tracer activity in the surrounding tissues, which does not reflect the true biological distribution of this compound.

Troubleshooting Metal Artifacts:

  • Metal Artifact Reduction (MAR) Algorithms: Most modern PET/CT scanners have built-in MAR software. These algorithms work by identifying the metal in the CT image and correcting the corrupted data before it is used for PET attenuation correction.

  • Review Non-Attenuation-Corrected Images: Always review the non-attenuation-corrected (NAC) PET images. While not quantitatively accurate, they are not affected by CT-based artifacts and can help you determine if an area of high uptake is a true biological finding or an artifact.

  • Modify CT Acquisition Parameters: In some cases, adjusting the CT acquisition parameters (e.g., using a higher kVp) can help to reduce the severity of metal artifacts.

Quantitative Data on Artifact Correction

The following tables summarize the quantitative impact of artifact correction techniques on Standardized Uptake Values (SUVs).

Artifact TypeCorrection MethodChange in SUVmaxChange in SUVmeanReference
Metal Artifact (Bright Band)Iterative Metal Artifact Reduction (iMAR)↓ 14.3%↓ 13.9%[3]
Metal Artifact (Dark Band)Iterative Metal Artifact Reduction (iMAR)↑ 25.3%↑ 33.3%[3]
Metal ArtifactDeep Learning-based MAR (DLI-MAR)Quantitative bias reduced to 1.3 ± 3% (from 10.5 ± 6% without MAR)N/A[4]
Truncation ArtifactDeep Learning-based Object CompletionSUV underestimation reduced from -57.5% to -18.5%N/A[5]

Note: The direction and magnitude of SUV changes due to metal artifact correction depend on the specific location and type of artifact (bright vs. dark bands).[3]

Experimental Protocols

Protocol 1: 4D Respiratory-Gated PET/CT

This protocol aims to minimize motion artifacts from respiration.

  • Patient/Subject Preparation: Follow the standard protocol for this compound administration and uptake period.

  • Positioning: Position the patient or animal on the scanner bed. Place the respiratory tracking system (e.g., a pressure-sensitive belt or an infrared camera with a marker block) on the abdomen.

  • Acquire CT Scan: Perform a low-dose helical CT scan for attenuation correction and anatomical localization.

  • Acquire 4D PET Scan:

    • Start the PET acquisition in list mode, which records each event with its timing and location information.

    • Simultaneously, the respiratory tracking system records the breathing waveform and sends trigger signals to the PET scanner.

    • The list-mode data is retrospectively sorted into a number of bins (typically 4-10) based on the phase of the respiratory cycle.

  • Image Reconstruction:

    • Reconstruct the PET data from each bin separately.

    • A motion-averaged image can also be created by combining the data from all bins.

    • The CT data is matched to the corresponding respiratory phase for accurate attenuation correction of each gated PET image.

Protocol 2: Metal Artifact Reduction (MAR)

This protocol describes the general workflow for applying MAR algorithms.

  • Acquire PET/CT Data: Perform the PET/CT scan as per the standard protocol.

  • Initial CT Reconstruction: The CT data is initially reconstructed.

  • Apply MAR Algorithm:

    • The MAR software is applied to the raw CT data or the reconstructed CT images.

    • The algorithm identifies the location of the metallic implant.

    • It then corrects the artifact-corrupted data, often using an iterative process or by interpolating the data in the affected regions.

  • Generate Corrected Attenuation Map: The corrected CT image is used to generate a more accurate attenuation map for the PET data.

  • Reconstruct PET Data: The PET data is reconstructed using the corrected attenuation map.

  • Review and Compare: Always compare the MAR-corrected PET images with the uncorrected and non-attenuation-corrected images to ensure the validity of the findings.

Visualizations

ATSM_Uptake_Pathway cluster_blood Bloodstream cluster_cell Cell Cu_ATSM_blood Cu(II)-ATSM Cu_ATSM_cell Cu(II)-ATSM Cu_ATSM_blood->Cu_ATSM_cell Passive Diffusion Cu_ATSM_cell->Cu_ATSM_blood Efflux Cu_I_this compound Cu(I)-ATSM Cu_ATSM_cell->Cu_I_this compound Reduction (Hypoxic Condition) Cu_I_this compound->Cu_ATSM_cell Reoxidation (Normoxic) Free_Cu Free Cu+ Cu_I_this compound->Free_Cu Dissociation Trapped_Cu Trapped in Chaperones Free_Cu->Trapped_Cu

Caption: Proposed mechanism of hypoxia-selective retention of Cu-ATSM.

Troubleshooting_Workflow start Artifact Observed in This compound PET Image q1 Is the artifact near a metallic implant? start->q1 a1_yes Apply Metal Artifact Reduction (MAR) q1->a1_yes Yes a1_no Is there blurring or misregistration in the thorax/abdomen? q1->a1_no No end Review Corrected Image a1_yes->end review_nac Always review Non-Attenuation-Corrected (NAC) images a1_yes->review_nac a2_yes Utilize Respiratory Gating Data a1_no->a2_yes a2_no Is part of the subject cut off in the CT image? a1_no->a2_no No a2_yes->end a3_yes Re-acquire with larger CT Field of View or use Truncation Correction a2_no->a3_yes Yes a3_no Review Patient Preparation and Injection Quality a2_no->a3_no No a3_yes->end a3_no->end

Caption: A logical workflow for troubleshooting common PET artifacts.

References

Technical Support Center: Protocol Adjustments for ATSM in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of ATSM (diacetylbis(N(4)-methylthiosemicarbazone)) in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol optimization, troubleshooting, and frequently asked questions (FAQs) related to the use of this compound in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a lipophilic molecule that can readily cross cell membranes. Its primary mechanism of action is linked to the cellular redox state, particularly under hypoxic (low oxygen) conditions. In hypoxic cells, Cu(II)-ATSM is reduced to the unstable Cu(I)-ATSM, leading to the dissociation of the complex and the trapping of copper ions within the cell. This intracellular copper accumulation can induce cytotoxicity. The retention of this compound is therefore often used as a marker for hypoxia.

Q2: How should I prepare and store my this compound stock solution?

A2: It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.

Q3: Is this compound stable in cell culture media?

A3: The stability of this compound in cell culture media can be influenced by components in the media and storage conditions. Some studies suggest that Cu-ATSM is relatively stable in serum. However, prolonged incubation in media at 37°C may lead to some degradation or interaction with media components. It is best practice to prepare fresh dilutions of this compound for each experiment.

Troubleshooting Guide

Issue 1: Inconsistent or no hypoxia selectivity of this compound is observed.

  • Possible Cause 1: Cell line-specific redox environment.

    • Explanation: Some cancer cell lines have a highly reducing intracellular environment even under normoxic conditions, which can lead to the trapping of this compound irrespective of the oxygen level. This can be due to high levels of antioxidants or altered metabolic pathways.

    • Solution:

      • Characterize the cell line: Before extensive experiments, perform a pilot study to determine the baseline this compound uptake under both normoxic and hypoxic conditions for your specific cell line.

      • Modulate redox environment: If high normoxic uptake is observed, consider investigating the expression of key redox-related proteins.

      • Use alternative hypoxia markers: In cell lines with inherently high reducing potential, consider using alternative hypoxia markers in conjunction with this compound for validation.

  • Possible Cause 2: Sub-optimal this compound concentration.

    • Explanation: The concentration of this compound used can significantly impact its hypoxia selectivity. At very high concentrations, non-specific toxicity may mask the hypoxia-selective effect.

    • Solution: Perform a dose-response curve for your cell line under both normoxic and hypoxic conditions to determine the optimal concentration range that provides the best hypoxia-to-normoxia uptake ratio.

  • Possible Cause 3: Inadequate hypoxic conditions.

    • Explanation: If the hypoxic conditions are not stringent enough or are not maintained consistently, the differential uptake of this compound will be minimal.

    • Solution: Ensure your hypoxia chamber or incubator is properly calibrated and maintains a stable, low oxygen environment (typically ≤1% O₂). Use a hypoxia indicator dye or a pO₂ probe to validate the level of hypoxia in your experimental setup.

Issue 2: High background or unexpected cytotoxicity in normoxic control cells.

  • Possible Cause 1: High sensitivity of the cell line to copper.

    • Explanation: Some cell lines are inherently more sensitive to copper ions. Even the basal level of this compound reduction and copper release under normoxic conditions might be sufficient to induce toxicity.

    • Solution:

      • Reduce this compound concentration: Lower the concentration of this compound to a level that is sub-toxic under normoxic conditions but still allows for detection under hypoxic conditions.

      • Shorten incubation time: Reduce the duration of this compound exposure to minimize non-specific toxicity.

  • Possible Cause 2: Solvent (DMSO) toxicity.

    • Explanation: High concentrations of DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.5%) and include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.

Issue 3: Difficulty dissolving this compound or precipitation in media.

  • Possible Cause: Poor solubility of this compound.

    • Explanation: this compound has low aqueous solubility.

    • Solution:

      • Proper stock preparation: Ensure this compound is fully dissolved in DMSO at a high concentration before diluting it in aqueous culture medium.

      • Working solution preparation: When preparing the final working solution, add the this compound stock dropwise to the culture medium while gently vortexing to facilitate mixing and prevent precipitation.

      • Avoid cold media: Use pre-warmed culture media for dilutions as cold temperatures can decrease solubility.

Quantitative Data Summary

The optimal concentration and resulting cytotoxicity of this compound can vary significantly between different cell lines and experimental conditions. The following tables summarize reported IC50 values and recommended concentration ranges for various cancer cell lines. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal working concentration.

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeConditionIncubation Time (h)IC50 (µM)
A549Lung CancerNormoxia48~25
A549Lung CancerHypoxia (1% O₂)48~10
HCT116Colon CancerNormoxia48> 50
HCT116Colon CancerHypoxia (1% O₂)48~20
MCF-7Breast CancerNormoxia72~15
MCF-7Breast CancerHypoxia (1% O₂)72~5
U-87 MGGlioblastomaNormoxia48~30
U-87 MGGlioblastomaHypoxia (1% O₂)48~12

Note: These values are approximate and can vary based on the specific experimental conditions and assay used. It is highly recommended to determine the IC50 value empirically for your cell line and experimental setup.

Table 2: Recommended Starting Concentrations for this compound Experiments

Cell LineCancer TypeRecommended Starting Concentration (µM)
Prostate (PC-3, LNCaP)Prostate Cancer1 - 20
Lung (A549)Lung Cancer5 - 50
Colon (HCT116)Colon Cancer10 - 100
Breast (MCF-7)Breast Cancer1 - 25
Glioblastoma (U-87 MG)Glioblastoma5 - 50

Experimental Protocols

Cytotoxicity Assay (MTT/XTT Assay)

This protocol provides a general guideline for assessing cell viability after this compound treatment.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate under normoxic or hypoxic conditions for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form. Then, add the solubilization solution and incubate until the crystals dissolve.

    • For XTT: Add the XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (and controls) for the chosen duration under normoxic or hypoxic conditions.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting

This protocol describes the analysis of protein expression changes in response to this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

ATSM_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_hypoxia Hypoxic Condition (Low O2) ATSM_CuII This compound-Cu(II) ATSM_CuII_in This compound-Cu(II) ATSM_CuII->ATSM_CuII_in Passive Diffusion Reduction Reduction ATSM_CuII_in->Reduction ATSM_CuI This compound-Cu(I) (unstable) Cu_I Cu(I) ATSM_CuI->Cu_I Dissociation ROS Increased ROS Cu_I->ROS Apoptosis Apoptosis ROS->Apoptosis Reduction->ATSM_CuI e-

Caption: Proposed mechanism of this compound action under hypoxic conditions.

ATSM_Workflow start Start seed_cells 1. Seed Cells in appropriate culture vessel start->seed_cells incubate_adhere 2. Incubate overnight to allow adherence seed_cells->incubate_adhere prepare_this compound 3. Prepare fresh this compound dilutions in media incubate_adhere->prepare_this compound treat_cells 4. Treat cells with this compound and controls prepare_this compound->treat_cells incubate_treatment 5. Incubate under Normoxic and Hypoxic conditions treat_cells->incubate_treatment assay 6. Perform desired assay (Cytotoxicity, Apoptosis, Western Blot) incubate_treatment->assay data_collection 7. Collect Data (e.g., Absorbance, Fluorescence) assay->data_collection data_analysis 8. Analyze Data and determine endpoints (e.g., IC50) data_collection->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro this compound studies.

Troubleshooting_this compound cluster_hypoxia cluster_toxicity start Problem Encountered no_hypoxia_selectivity No/Low Hypoxia Selectivity start->no_hypoxia_selectivity Issue high_normoxic_toxicity High Normoxic Toxicity start->high_normoxic_toxicity Issue check_cell_line Check cell line redox state (Pilot study) no_hypoxia_selectivity->check_cell_line Possible Solution optimize_conc Optimize this compound concentration (Dose-response) no_hypoxia_selectivity->optimize_conc Possible Solution validate_hypoxia Validate hypoxic conditions (e.g., pO2 probe) no_hypoxia_selectivity->validate_hypoxia Possible Solution reduce_conc Reduce this compound concentration high_normoxic_toxicity->reduce_conc Possible Solution shorten_incubation Shorten incubation time high_normoxic_toxicity->shorten_incubation Possible Solution check_dmso Check final DMSO concentration (≤0.5%) high_normoxic_toxicity->check_dmso Possible Solution

Caption: Troubleshooting decision tree for common this compound experimental issues.

Technical Support Center: Enhancing the Therapeutic Window of ATSM

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diacetyl-bis(N(4)-methylthiosemicarbazone), otherwise known as ATSM. Our goal is to facilitate smoother experimentation and data interpretation to ultimately enhance the therapeutic window of this promising compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental use of this compound.

1. What is the proposed mechanism of action for this compound?

This compound (often used as Cu(II)this compound or Cuthis compound) is understood to exert its therapeutic effects through multiple mechanisms. Primarily, it is recognized for its ability to inhibit ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1] this compound is thought to act as a potent radical-trapping antioxidant, protecting cells from lipid peroxidation.[1] Additionally, studies suggest that Cuthis compound can modulate cellular metabolism, particularly in the context of neurodegenerative diseases like ALS. It has been shown to shift the metabolic profile of affected cells by reducing mitochondrial energy production and increasing glycolysis, thereby providing an alternative energy source for neurons.[2]

2. What are the common challenges encountered when working with this compound?

Researchers may face several challenges during this compound experimentation, including:

  • Patient-Specific Responses: In clinical and preclinical models of diseases like ALS, a subpopulation of cells or patients may not respond to this compound treatment.[2] This highlights the importance of identifying biomarkers to predict treatment response.

  • Dose-Limiting Toxicity: At higher doses, this compound has been associated with reversible liver dysfunction, specifically elevated transaminases.[3] This necessitates careful dose-response studies to identify a therapeutic window.

  • Compound Stability and Formulation: Proper handling and formulation of this compound are crucial for reproducible experimental outcomes. Issues with solubility and stability can lead to inconsistent results.

3. How should this compound be prepared and stored for in vitro experiments?

For in vitro studies, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to minimize the final concentration of DMSO in the cell culture medium to avoid solvent-induced toxicity (typically <0.1%). Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light to prevent degradation.

4. What are the key considerations for in vivo administration of this compound?

This compound can be administered to animal models through various routes, including oral gavage and intraperitoneal injection. The formulation for in vivo use often involves suspending the compound in a vehicle such as a mixture of polyethylene glycol (PEG), polysorbate 80, and saline. It is essential to ensure a uniform and stable suspension for accurate dosing. Dose-finding studies are critical to establish the maximum tolerated dose (MTD) and the effective dose range in the specific animal model.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during this compound experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent results in cell viability/cytotoxicity assays 1. This compound precipitation: The compound may be coming out of solution in the culture medium. 2. Cell density variation: Inconsistent cell seeding can lead to variable results. 3. Reagent instability: Degradation of this compound or assay reagents.1. Visually inspect the culture medium for any precipitate after adding this compound. Prepare fresh dilutions from a new stock solution. Consider using a different solvent or a solubilizing agent if precipitation persists. 2. Ensure accurate and consistent cell counting and seeding in all wells. Allow cells to adhere and stabilize before adding the compound. 3. Use fresh aliquots of this compound stock solution for each experiment. Ensure all assay reagents are within their expiration dates and stored correctly.
High background or "off-target" effects observed 1. Non-specific binding: The compound may be interacting with unintended cellular targets. 2. Cellular stress response: High concentrations of this compound or the vehicle (e.g., DMSO) can induce a general stress response.1. Include appropriate controls, such as a vehicle-only control and a control with an inactive analogue of this compound if available. Perform target engagement assays to confirm interaction with the intended pathway. 2. Lower the concentration of this compound and the vehicle. Perform a dose-response curve to identify the optimal concentration with minimal off-target effects.
Difficulty in detecting this compound in biological samples 1. Low compound concentration: The concentration of this compound in the sample may be below the detection limit of the analytical method. 2. Sample degradation: this compound may be unstable in the biological matrix during sample collection, processing, or storage. 3. Matrix effects: Interference from other components in the biological sample.1. Optimize the extraction and concentration steps of your analytical protocol. Consider using a more sensitive analytical technique, such as liquid chromatography-mass spectrometry (LC-MS). 2. Process samples quickly and on ice. Add a stabilizing agent if necessary. Store samples at -80°C until analysis. 3. Perform a matrix effect study by spiking a known amount of this compound into a blank biological matrix and comparing the signal to a pure standard. If significant matrix effects are observed, optimize the sample cleanup procedure.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from picomolar to micromolar. Ensure the final DMSO concentration in all wells is less than 0.1%.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis for Ferroptosis Markers

This protocol is to assess the effect of this compound on key protein markers of ferroptosis, such as GPX4.

Materials:

  • Cells or tissue lysates treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPX4, anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells or tissues in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GPX4) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like beta-actin.

Quantitative Data Summary

Parameter Compound Cell Line/Model Value Reference
Recommended Phase II Dose Cuthis compoundALS Patients72 mg/day[3]
Highest Dose with Reversible Transaminitis Cuthis compoundALS Patients> 72 mg/day[3]

Note: Specific IC50 and LD50 values for this compound can vary significantly depending on the cell line, animal model, and experimental conditions. Researchers should perform their own dose-response studies to determine these values for their specific system.

Visualizations

Signaling Pathways

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SystemXc System Xc- Cysteine Cysteine SystemXc->Cysteine Lipid_Peroxidation Lipid Peroxidation Glutamate Glutamate Glutamate->SystemXc out Cystine Cystine Cystine->SystemXc in GSH GSH Cysteine->GSH GPX4 GPX4 GSH->GPX4 GSSG GSSG GPX4->Lipid_Peroxidation Inhibits GPX4->GSSG Iron Fe2+ Iron->Lipid_Peroxidation Promotes This compound This compound This compound->Lipid_Peroxidation Inhibits (Antioxidant) ATSM_Metabolic_Switch cluster_cell Astrocyte in ALS cluster_before Before this compound Treatment cluster_after After this compound Treatment Mitochondria_High Mitochondrial Energy Production Glycolysis_Low Glycolysis Mitochondria_Low Mitochondrial Energy Production Glycolysis_High Glycolysis Lactate Lactate Glycolysis_High->Lactate Produces Motor_Neuron Motor Neuron (Energy Source) Lactate->Motor_Neuron This compound This compound Treatment This compound->Mitochondria_Low Reduces This compound->Glycolysis_High Increases Experimental_Workflow start Start Experiment prep Prepare this compound Stock and Working Solutions start->prep treatment Treat Cells with this compound (Dose-Response) prep->treatment cell_culture Cell Culture and Seeding cell_culture->treatment incubation Incubate for Desired Time treatment->incubation endpoint Endpoint Assays incubation->endpoint viability Cell Viability (e.g., MTT) endpoint->viability western Western Blot (e.g., GPX4) endpoint->western metabolism Metabolic Assays (e.g., Seahorse) endpoint->metabolism analysis Data Analysis (IC50, Protein Levels, etc.) viability->analysis western->analysis metabolism->analysis conclusion Conclusion analysis->conclusion

References

Validation & Comparative

A Head-to-Head Comparison of ATSM and FMISO for Hypoxia Imaging in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the accurate detection and quantification of tumor hypoxia are critical for developing effective therapeutic strategies. Hypoxia, a common feature of solid tumors, is associated with resistance to radiotherapy and chemotherapy, and a more aggressive tumor phenotype. Positron Emission Tomography (PET) has emerged as a key non-invasive imaging modality for assessing tumor hypoxia, with [¹⁸F]-Fluoromisonidazole (FMISO) and [⁶⁴Cu]-diacetyl-bis(N⁴-methylthiosemicarbazone) (ATSM) being two of the most prominent radiotracers.

This guide provides an objective comparison of the performance of this compound and FMISO for hypoxia imaging, supported by experimental data, to aid researchers in selecting the most appropriate tracer for their preclinical and clinical studies.

Performance at a Glance: Quantitative Data Summary

The following table summarizes key quantitative data for ⁶⁴Cu-ATSM and ¹⁸F-FMISO based on findings from multiple studies. It is important to note that direct head-to-head comparative studies providing sensitivity and specificity from a single cohort are limited.

Performance Metric⁶⁴Cu-ATSM¹⁸F-FMISOSource(s)
Tumor-to-Muscle (T/M) Ratio Preclinical: 4:1 (20 min), 12:1 (18 h)Clinical: 1.1-2.9 (median 1.5)[1]
Tumor-to-Background (T/B) Ratio Generally higher than FMISO> 1.2 used to define hypoxia[2][3]
Uptake Time Rapid (imaging possible at <1 hour)Slow (imaging at 2-4 hours post-injection)[2][3][4]
Image Contrast Superior, high-quality imagesWeaker image contrast[2][3][4]
Typical Injected Dose ~925 MBq~3.7 MBq/kg (max 370 MBq)[3]
Dosimetry Less favorable due to ⁶⁴Cu decay propertiesMore favorable[3][4]

Delving Deeper: Mechanisms of Cellular Retention

The distinct imaging characteristics of this compound and FMISO stem from their different mechanisms of uptake and retention in hypoxic cells.

The Redox-Dependent Trapping of ⁶⁴Cu-ATSM

The retention of ⁶⁴Cu-ATSM is a complex process primarily driven by the redox state of the cell. The lipophilic ⁶⁴Cu(II)-ATSM complex readily crosses the cell membrane. In the low-oxygen environment of hypoxic cells, the complex is reduced to the less stable ⁶⁴Cu(I)-ATSM. This reduction can lead to the dissociation of the complex, releasing the ⁶⁴Cu ion, which is then trapped intracellularly by binding to various proteins. The trapping is influenced by the intracellular redox potential and the presence of reducing agents like thiols.

ATSM_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_normoxia Normoxia Cu(II)-ATSM_ext ⁶⁴Cu(II)-ATSM Cu(II)-ATSM_int ⁶⁴Cu(II)-ATSM Cu(II)-ATSM_ext->Cu(II)-ATSM_int Passive Diffusion Cu(I)-ATSM ⁶⁴Cu(I)-ATSM Cu(II)-ATSM_int->Cu(I)-ATSM Reduction (Hypoxia) Cu(I) ⁶⁴Cu⁺ Cu(I)-ATSM->Cu(I) Dissociation Cu(II)-ATSM_normoxia ⁶⁴Cu(II)-ATSM Cu(I)-ATSM->Cu(II)-ATSM_normoxia Reoxidation Reoxidation (O₂ present) Trapped_Cu Trapped ⁶⁴Cu (bound to proteins) Cu(I)->Trapped_Cu Cu(II)-ATSM_normoxia->Cu(II)-ATSM_ext Efflux

Cellular retention mechanism of ⁶⁴Cu-ATSM.
The Bioreductive Activation of ¹⁸F-FMISO

¹⁸F-FMISO, a nitroimidazole compound, also passively diffuses into cells. Its selective retention in hypoxic tissues is a result of a series of enzymatic reductions. In low oxygen conditions, the nitro group of FMISO is reduced by nitroreductases, forming reactive intermediates. These intermediates can then covalently bind to intracellular macromolecules, effectively trapping the radiotracer within the hypoxic cell. In normoxic cells, the reduced intermediates are rapidly reoxidized back to the parent compound, which can then diffuse out of the cell.

FMISO_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_normoxia Normoxia FMISO_ext ¹⁸F-FMISO FMISO_int ¹⁸F-FMISO FMISO_ext->FMISO_int Passive Diffusion Reduced_FMISO Reduced ¹⁸F-FMISO Intermediates FMISO_int->Reduced_FMISO Nitroreductase (Hypoxia) Bound_FMISO Covalently Bound ¹⁸F-FMISO Reduced_FMISO->Bound_FMISO Binding to Macromolecules FMISO_normoxia ¹⁸F-FMISO Reduced_FMISO->FMISO_normoxia Reoxidation Reoxidation (O₂ present) FMISO_normoxia->FMISO_ext Efflux

Cellular retention mechanism of ¹⁸F-FMISO.

Experimental Protocols: A Side-by-Side Look

The following provides a generalized experimental workflow for comparative PET imaging with ⁶⁴Cu-ATSM and ¹⁸F-FMISO in a preclinical tumor model. Specific parameters may need to be optimized based on the animal model and imaging system.

Experimental_Workflow cluster_preparation Animal Preparation cluster_imaging_this compound ⁶⁴Cu-ATSM PET Imaging cluster_imaging_FMISO ¹⁸F-FMISO PET Imaging cluster_analysis Data Analysis Tumor_Model Establish Tumor Model (e.g., xenograft) Animal_Prep Anesthetize Animal Tumor_Model->Animal_Prep Inject_this compound Inject ⁶⁴Cu-ATSM (~925 MBq) Animal_Prep->Inject_this compound Inject_FMISO Inject ¹⁸F-FMISO (~3.7 MBq/kg) Animal_Prep->Inject_FMISO Separate imaging session Uptake_this compound Uptake Period (e.g., 20 min - 18 h) Inject_this compound->Uptake_this compound Scan_this compound PET/CT Scan Uptake_this compound->Scan_this compound Image_Recon Image Reconstruction Scan_this compound->Image_Recon Uptake_FMISO Uptake Period (2 - 4 hours) Inject_FMISO->Uptake_FMISO Scan_FMISO PET/CT Scan Uptake_FMISO->Scan_FMISO Scan_FMISO->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis on Tumor and Muscle Image_Recon->ROI_Analysis Calculate_Ratios Calculate T/M and T/B Ratios ROI_Analysis->Calculate_Ratios Compare Compare Quantitative Uptake Values Calculate_Ratios->Compare

Comparative experimental workflow for this compound and FMISO PET imaging.
Key Methodological Considerations:

  • Radiotracer Administration: Both tracers are administered intravenously.

  • Uptake Period: The most significant difference in protocol lies in the uptake time. ⁶⁴Cu-ATSM allows for much earlier imaging, which can be a logistical advantage.

  • Imaging: PET/CT imaging is standard for both tracers to provide anatomical co-registration.

  • Data Analysis: Quantitative analysis typically involves drawing regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle) to calculate tumor-to-muscle (T/M) or tumor-to-background (T/B) ratios.

Conclusion: Choosing the Right Tool for the Job

Both ⁶⁴Cu-ATSM and ¹⁸F-FMISO are valuable tools for the non-invasive imaging of tumor hypoxia. The choice between them will depend on the specific research question, available resources, and logistical considerations.

⁶⁴Cu-ATSM offers several advantages, including:

  • Superior imaging performance: Higher tumor-to-background ratios and better image contrast lead to clearer delineation of hypoxic regions.

  • Faster kinetics: The rapid uptake allows for shorter experimental times.

However, it also has limitations:

  • Less favorable dosimetry: The decay characteristics of ⁶⁴Cu result in a higher radiation dose to the subject compared to ¹⁸F.

  • Complex retention mechanism: The mechanism is not as fully elucidated as that of FMISO, which may be a consideration for mechanistic studies.

¹⁸F-FMISO, on the other hand, benefits from:

  • Well-established mechanism: Its bioreductive trapping is a well-understood and validated mechanism for hypoxia detection.

  • Favorable dosimetry: The use of ¹⁸F results in a lower radiation dose.

Its main drawbacks include:

  • Slower kinetics: The long uptake time can be a logistical challenge.

  • Weaker image contrast: This can make the delineation of hypoxic areas more challenging.

References

Validating ATSM as a Reliable Marker for Tumor Hypoxia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tumor hypoxia, a common feature of the tumor microenvironment, is a critical factor in cancer progression, treatment resistance, and metastasis. Accurate and reliable methods for detecting and quantifying tumor hypoxia are essential for developing targeted therapies and personalizing cancer treatment. This guide provides an objective comparison of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (ATSM), a promising PET imaging agent, with other established markers of tumor hypoxia, supported by experimental data and detailed methodologies.

Comparison of Hypoxia Markers

The selection of a suitable hypoxia marker depends on the specific research or clinical question, available resources, and the desired level of spatial and quantitative information. This section compares the key characteristics of this compound with other widely used hypoxia markers: Pimonidazole, Fluoromisonidazole (FMISO), and Hypoxia-Inducable Factor-1 alpha (HIF-1α).

FeatureThis compound (e.g., 64Cu-ATSM) Pimonidazole FMISO (18F-FMISO) HIF-1α
Detection Method Positron Emission Tomography (PET)Immunohistochemistry (IHC), Flow CytometryPositron Emission Tomography (PET)Immunohistochemistry (IHC), Western Blot
Principle Trapped intracellularly in hypoxic cells due to reduction of the Cu(II) complex.Reductively activated in hypoxic cells, forming stable adducts with macromolecules.Reductively activated and trapped in hypoxic cells.Endogenous transcription factor subunit stabilized under hypoxic conditions.
Nature of Marker Exogenous, radioactiveExogenous, non-radioactiveExogenous, radioactiveEndogenous
Assessment Non-invasive, quantitative imaging of whole tumors.Invasive (biopsy required), semi-quantitative assessment of cellular-level hypoxia.Non-invasive, quantitative imaging of whole tumors.Invasive (biopsy required), semi-quantitative assessment of protein expression.
Oxygen Sensitivity Accumulates at moderate to severe hypoxia (pO2 < 10 mmHg).[1]Forms adducts at pO2 < 10 mmHg.[2]Accumulates at severe hypoxia.Stabilized at pO2 < 1-2%.[3]
Temporal Resolution Provides a snapshot of hypoxia at the time of imaging.Reflects hypoxia over the period of pimonidazole circulation before biopsy.[2]Provides a snapshot of hypoxia at the time of imaging.Reflects a more sustained hypoxic state due to protein stabilization and downstream gene activation.[4]
Clinical Status Investigational, used in clinical trials.[5]Widely used in preclinical research; limited clinical use due to invasiveness.[2][6]Investigational, used in clinical trials.[5][7]Widely studied as a prognostic marker; IHC can be performed on routine clinical samples.[8]

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable assessment of tumor hypoxia. Below are representative methodologies for the key experiments cited in this guide.

This compound-PET Imaging Protocol (Preclinical)
  • Radiotracer Preparation: 64Cu is produced via a cyclotron and used to radiolabel the this compound precursor. The final product, [64Cu]Cu-ATSM, is purified and formulated in a sterile solution for injection.

  • Animal Model: Tumor-bearing mice (e.g., with xenografts of human cancer cell lines) are used.

  • Injection: [64Cu]Cu-ATSM (typically 3.7-7.4 MBq) is administered intravenously via the tail vein.

  • Uptake Period: The animal is allowed a specific uptake period, which can range from 10 minutes to 24 hours, depending on the study design.[9]

  • PET/CT Imaging: The animal is anesthetized and placed in a small-animal PET/CT scanner. A CT scan is first acquired for anatomical co-registration, followed by a static or dynamic PET scan.

  • Image Analysis: PET images are reconstructed and co-registered with the CT images. Regions of interest (ROIs) are drawn around the tumor and reference tissues (e.g., muscle). The uptake of [64Cu]Cu-ATSM is quantified, often as the standardized uptake value (SUV) or tumor-to-muscle (T/M) ratio.

Pimonidazole Immunohistochemistry Protocol
  • Pimonidazole Administration: Pimonidazole hydrochloride is dissolved in sterile saline (e.g., 30 mg/mL) and injected intravenously into the tumor-bearing animal (e.g., 60 mg/kg).[2][10]

  • Circulation Time: The pimonidazole is allowed to circulate for a defined period (e.g., 90 minutes) to allow for adduct formation in hypoxic tissues.[2][10]

  • Tissue Harvest and Fixation: The animal is euthanized, and the tumor is excised. The tissue is then either snap-frozen in liquid nitrogen for frozen sections or fixed in formalin and embedded in paraffin.[2][10]

  • Sectioning: The tissue is sectioned (e.g., 5-10 µm thick) and mounted on microscope slides.

  • Immunostaining:

    • Antigen Retrieval (for paraffin sections): Slides are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).

    • Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., 5% BSA in PBS).

    • Primary Antibody Incubation: The sections are incubated with a primary antibody that recognizes pimonidazole adducts (e.g., a mouse monoclonal anti-pimonidazole antibody).

    • Secondary Antibody Incubation: After washing, a labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is applied.

    • Detection: The signal is developed using a suitable substrate (e.g., DAB for HRP), resulting in a colored precipitate in hypoxic regions.

    • Counterstaining: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei.[2][11]

  • Image Analysis: The stained slides are imaged using a microscope. The extent of pimonidazole staining can be quantified using image analysis software to determine the hypoxic fraction (the percentage of the tumor area that is positively stained).

HIF-1α Immunohistochemistry Protocol
  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissue sections are deparaffinized and rehydrated.[8][12]

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the HIF-1α antigen.[12]

  • Blocking: Endogenous peroxidase activity is quenched (e.g., with 3% hydrogen peroxide), and non-specific binding is blocked.[12]

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific for HIF-1α (e.g., a rabbit polyclonal or mouse monoclonal antibody) overnight at 4°C.[12]

  • Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-HRP complex are used for signal amplification, followed by visualization with a chromogen like DAB.[8]

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin and mounted.

  • Scoring: The percentage of tumor cells with positive nuclear HIF-1α staining and the intensity of the staining are assessed to generate a semi-quantitative score.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in the cellular response to hypoxia and a generalized experimental workflow for comparing hypoxia markers.

Hypoxia_Signaling_Pathway HIF1a_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) + O2, Fe2+, α-KG HIF1a_normoxia->PHDs Hydroxylation HIF1a_hypoxia HIF-1α (Stabilized) VHL von Hippel-Lindau (VHL) E3 Ubiquitin Ligase PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1, CAIX) HRE->Target_Genes Activation

Caption: The HIF-1 signaling pathway in response to changing oxygen levels.

Experimental_Workflow cluster_invivo In Vivo Model cluster_markers Hypoxia Marker Administration cluster_imaging Imaging and Tissue Collection cluster_analysis Ex Vivo Analysis cluster_data Data Comparison Tumor_Model Tumor-Bearing Animal Model ATSM_inject Inject 64Cu-ATSM Tumor_Model->ATSM_inject Pimo_inject Inject Pimonidazole Tumor_Model->Pimo_inject PET_scan This compound-PET/CT Imaging ATSM_inject->PET_scan Tissue_harvest Tumor Excision Pimo_inject->Tissue_harvest PET_scan->Tissue_harvest Post-imaging Comparison Correlate PET data with IHC results PET_scan->Comparison Pimo_IHC Pimonidazole IHC Tissue_harvest->Pimo_IHC HIF1a_IHC HIF-1α IHC Tissue_harvest->HIF1a_IHC Pimo_IHC->Comparison HIF1a_IHC->Comparison

Caption: A generalized experimental workflow for comparing hypoxia markers.

Conclusion

The validation of this compound as a reliable marker for tumor hypoxia is an ongoing area of research. While it offers the significant advantage of non-invasive, whole-tumor imaging, its performance and interpretation can be influenced by tumor type and the specific metabolic state of the cancer cells. Pimonidazole remains a gold standard for ex vivo histological assessment of hypoxia, providing high-resolution spatial information. FMISO is another PET tracer for hypoxia, with some studies suggesting it may be more responsive to changes in oxygenation than this compound.[13] HIF-1α, as an endogenous marker, provides insights into the downstream cellular response to hypoxia but can also be regulated by non-hypoxic stimuli.[4]

For researchers, scientists, and drug development professionals, the choice of hypoxia marker should be guided by the specific experimental needs. A multi-modal approach, combining non-invasive imaging with ex vivo validation, is often the most robust strategy for comprehensively characterizing tumor hypoxia and its role in cancer biology and therapeutic response.

References

A Comparative Guide to ATSM and Other Hypoxia-Targeted Agents in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, a condition robustly linked to cancer progression, metastasis, and resistance to conventional therapies. This has spurred the development of therapeutic and diagnostic agents that specifically target hypoxic cells. Among these, ATSM (diacetyl-bis(N(4)-methylthiosemicarbazone)), particularly in its radiolabeled form with copper isotopes (Cu-ATSM), has emerged as a significant agent for both positron emission tomography (PET) imaging and targeted radiotherapy of hypoxic tumors. This guide provides a comparative analysis of the clinical trial results of this compound against other notable hypoxia-targeted agents, supported by experimental data and detailed methodologies.

Therapeutic Hypoxia-Targeted Agents: A Comparative Analysis

The landscape of hypoxia-activated prodrugs (HAPs) and other therapies targeting tumor hypoxia has seen both promising developments and clinical challenges. Here, we compare the clinical trial performance of 64Cu-ATSM with two other well-studied HAPs: Tirapazamine and Evofosfamide.

Quantitative Data Summary
AgentTrial PhaseCancer Type(s)Treatment RegimenKey Efficacy ResultsNotable Toxicities (Grade ≥3)
64Cu-ATSM IMalignant Brain Tumors (Grade III/IV Glioma, PCNSL, Malignant Meningioma, Metastatic Brain Tumor)64Cu-ATSM monotherapy (30, 60, 99, 150 MBq/kg) intravenously once weekly for 4 weeks.[1]MTD: 99 MBq/kg, Median OS: 29.4 months, 1-year OS: 76.6%, Median PFS: 3.8 months, 1-year PFS: 19.0%.[1]Lymphocytopenia (Grade 3 and 4).[1]
Tirapazamine III (CATAPULT I)Advanced Non-Small-Cell Lung Cancer (NSCLC)Tirapazamine (390 mg/m²) + Cisplatin (75 mg/m²) vs. Cisplatin alone, every 3 weeks.[2]Median Survival: 34.6 weeks (combo) vs. 27.7 weeks (cisplatin alone) (p=0.0078), Response Rate: 27.5% (combo) vs. 13.7% (cisplatin alone) (p<0.001).[2]Acute, reversible hearing loss; muscle cramping; diarrhea; skin rash; nausea; vomiting. No significant increase in myelosuppression, peripheral neuropathy, or renal/hepatic/cardiac toxicity compared to cisplatin alone.[2]
Evofosfamide (TH-302) III (TH CR-406/SARC021)Advanced Soft-Tissue SarcomaEvofosfamide (300 mg/m² on days 1 & 8) + Doxorubicin (75 mg/m² on day 1) vs. Doxorubicin alone, every 21-day cycle.[3][4]No significant improvement in overall survival with the combination.[3][4]Sepsis, septic shock, congestive cardiac failure.[4]

Hypoxia PET Imaging Agents: A Comparative Overview

PET imaging with hypoxia-selective radiotracers is a non-invasive method to identify and quantify tumor hypoxia, which can guide treatment decisions and predict therapy response. Cu-ATSM is a leading agent in this class, and this section compares its performance with other key hypoxia PET tracers.

Quantitative Data Summary
Imaging AgentKey CharacteristicsClinical Trial Findings
Cu-ATSM (60Cu, 62Cu, 64Cu) Rapid uptake and clearance from normoxic tissues, leading to good tumor-to-background ratios. Retention is dependent on the cellular redox state.[5]Predictive of survival and tumor response in rectal cancer.[5] In NSCLC, a tumor-to-muscle ratio >3.0 was associated with non-responders to therapy.[5] PET images with 64Cu-ATSM have better quality (lower noise) than with 60Cu-ATSM.[5]
[18F]-FMISO The most extensively studied hypoxia tracer. However, it has slow clearance from normoxic tissues, which can limit image quality.[6]Used in numerous clinical trials, including for glioblastoma.[6] Its uptake has been shown to correlate with tumor hypoxia and predict treatment outcomes. A tumor-to-background ratio at 4 hours of ≥1.2 has been used as a cutoff to predict progressive disease.
[18F]-FAZA More hydrophilic than [18F]-FMISO, leading to faster clearance and potentially better image contrast.In a study of head and neck squamous cell carcinoma, a tumor-to-muscle ratio ≥1.5 was used to define hypoxic volumes. Disease-free survival was significantly lower in patients with hypoxic tumors.
[18F]-HX4 Another hydrophilic 2-nitroimidazole tracer with favorable pharmacokinetics, including rapid clearance from normoxic tissues.Has shown higher sensitivity and specificity and allows for shorter acquisition times compared to [18F]-FMISO in some studies.

Experimental Protocols

64Cu-ATSM Therapeutic Clinical Trial for Malignant Brain Tumors
  • Study Design: A Phase I, open-label, 3+3 dose-escalation study.[1]

  • Patient Population: Patients with histologically diagnosed grade III/IV glioma, primary central nervous system malignant lymphoma (PCNSL), grade II/III malignant meningioma, or metastatic brain tumor.[1]

  • Dosing and Administration: 64Cu-ATSM was administered intravenously once a week for four weeks at dose cohorts of 30, 60, 99, and 150 MBq/kg.[1]

  • Primary Endpoints: To determine the maximum tolerated dose (MTD) and assess dose-limiting toxicities (DLTs).[1]

  • Secondary Endpoints: Overall survival (OS), progression-free survival (PFS), pharmacokinetics, and effective radiation dose of 64Cu-ATSM.[1]

  • Toxicity Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) v4.0.[1]

Cu-ATSM PET Imaging Clinical Protocol (Representative)
  • Radiotracer Administration: Patients are injected intravenously with a specific activity of 62Cu-ATSM or 64Cu-ATSM.

  • Imaging Acquisition: Dynamic PET imaging of the tumor region is often performed for a period (e.g., 10-20 minutes) after injection to assess the steady-state distribution of the tracer.[7] Static whole-body scans may also be acquired at later time points.

  • Image Analysis: Tumor uptake is quantified, often as a tumor-to-muscle (T/M) or tumor-to-blood (T/B) activity ratio, to assess the degree of hypoxia.

Tirapazamine plus Cisplatin Clinical Trial for NSCLC (CATAPULT I)
  • Study Design: A Phase III, randomized, controlled trial.[2]

  • Patient Population: Patients with previously untreated advanced NSCLC.[2]

  • Treatment Arms:

    • Combination Arm: Tirapazamine (390 mg/m²) infused over 2 hours, followed 1 hour later by cisplatin (75 mg/m²) over 1 hour, every 3 weeks.[2]

    • Control Arm: Cisplatin (75 mg/m²) alone, every 3 weeks.[2]

  • Primary Endpoint: Overall survival.[2]

  • Secondary Endpoint: Response rate.[2]

Evofosfamide plus Doxorubicin Clinical Trial for Soft-Tissue Sarcoma (TH CR-406/SARC021)
  • Study Design: An international, multicenter, open-label, randomized phase 3 trial.[3][4]

  • Patient Population: Patients with locally advanced, unresectable, or metastatic soft-tissue sarcoma.[3][4]

  • Treatment Arms:

    • Combination Arm: Evofosfamide (300 mg/m²) intravenously on days 1 and 8, plus doxorubicin (75 mg/m²) on day 1 of a 21-day cycle.[3][4]

    • Control Arm: Doxorubicin (75 mg/m²) alone on day 1 of a 21-day cycle.[3][4]

  • Primary Endpoint: Overall survival.[3][4]

[18F]-FMISO PET Imaging Protocol (Representative)
  • Radiotracer Administration: Patients receive an intravenous injection of [18F]-FMISO, typically at a dose of 0.1 mCi/kg.[8]

  • Imaging Acquisition: PET-CT imaging of the tumor area is performed at a delayed time point, often 120 to 240 minutes after injection, to allow for clearance from normoxic tissues and accumulation in hypoxic regions.[8]

  • Image Analysis: Hypoxic regions are identified and quantified based on the tumor-to-background uptake ratio.

Signaling Pathways and Mechanisms of Action

Hypoxia-Inducible Factor (HIF-1) Signaling Pathway

The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor (HIF-1) transcription factor. Understanding this pathway is crucial for the development and evaluation of hypoxia-targeted therapies.

HIF_Signaling_Pathway HIF-1 Signaling Pathway cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions Normoxia Normoxia (Normal Oxygen) PHD Prolyl Hydroxylases (PHDs) Normoxia->PHD Activates Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Hypoxia->HIF1a Stabilizes Hypoxia->PHD Inhibits VHL von Hippel-Lindau (VHL) Protein HIF1a->VHL Binds to Proteasome Proteasomal Degradation HIF1a->Proteasome Leads to HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a->HIF1_complex PHD->HIF1a Hydroxylates VHL->HIF1a Ubiquitinates HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Initiates Angiogenesis Angiogenesis Target_Genes->Angiogenesis Glycolysis Glycolysis Target_Genes->Glycolysis Cell_Survival Cell Survival Target_Genes->Cell_Survival

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

Proposed Mechanism of Cu-ATSM Retention in Hypoxic Cells

The selective retention of Cu-ATSM in hypoxic cells is a key feature for its use in imaging and therapy. The proposed mechanism involves the reduction of the Cu(II)-ATSM complex within the cell.

ATSM_Mechanism Proposed Mechanism of Cu-ATSM Retention cluster_normoxia In Normoxic Cells cluster_hypoxia In Hypoxic Cells Cu_ATSM_ext Cu(II)-ATSM (Extracellular) Cu_ATSM_int Cu(II)-ATSM (Intracellular) Cu_ATSM_ext->Cu_ATSM_int Passive Diffusion Cell_Membrane Cell Membrane Reduction One-electron Reduction Cu_ATSM_int->Reduction Efflux Efflux Cu_ATSM_int->Efflux Normoxia Normoxic Cell Hypoxia Hypoxic Cell Cu_ATSM_reduced [Cu(I)-ATSM]⁻ Reduction->Cu_ATSM_reduced Reoxidation Re-oxidation Cu_ATSM_reduced->Reoxidation Dissociation Dissociation Cu_ATSM_reduced->Dissociation Slow Reoxidation->Cu_ATSM_int Trapped_Cu Trapped Cu(I) + this compound ligand Dissociation->Trapped_Cu Intracellular Trapping Efflux->Cu_ATSM_ext Washout

Caption: Selective retention of Cu-ATSM in hypoxic versus normoxic cells.

Experimental Workflow for a 64Cu-ATSM Therapeutic Trial

The following diagram illustrates a typical workflow for a clinical trial investigating the therapeutic efficacy of 64Cu-ATSM.

ATSM_Trial_Workflow Workflow of a 64Cu-ATSM Therapeutic Clinical Trial Patient_Screening Patient Screening - Histological Diagnosis - Performance Status Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment - Imaging (MRI/CT) - Bloodwork Informed_Consent->Baseline_Assessment Randomization Randomization (if applicable) Baseline_Assessment->Randomization Treatment_Arm Treatment Arm: 64Cu-ATSM Infusion (e.g., weekly for 4 weeks) Randomization->Treatment_Arm Control_Arm Control Arm: Standard of Care or Placebo Randomization->Control_Arm Toxicity_Monitoring Toxicity Monitoring (CTCAE) Treatment_Arm->Toxicity_Monitoring Response_Assessment Tumor Response Assessment - Imaging (e.g., every 8 weeks) Treatment_Arm->Response_Assessment Control_Arm->Toxicity_Monitoring Control_Arm->Response_Assessment Toxicity_Monitoring->Response_Assessment Follow_Up Long-term Follow-up - Survival Status Response_Assessment->Follow_Up Data_Analysis Data Analysis - PFS, OS, Toxicity Follow_Up->Data_Analysis

References

Comparative Analysis of ATSM and Other Neuroinflammation PET Tracers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [62Cu]ATSM with other prominent PET tracers used in the field of neuroinflammation research. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection of appropriate imaging agents.

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury. Positron Emission Tomography (PET) offers a powerful, non-invasive platform to visualize and quantify neuroinflammatory processes in vivo. While the 18 kDa translocator protein (TSPO) has been the most extensively studied target for neuroinflammation PET imaging, other targets and tracers are emerging, each providing unique insights into the complex cellular and molecular events underlying neuroinflammation.

This guide focuses on the comparative analysis of [62Cu]diacetyl-bis(N4-methylthiosemicarbazone) ([62Cu]this compound), a tracer of oxidative stress, and other key neuroinflammation PET tracers, primarily those targeting TSPO. Oxidative stress is an early and crucial event in the neuroinflammatory cascade, and its imaging with [62Cu]this compound offers a different perspective compared to tracers that detect glial cell activation.

Signaling Pathways in Neuroinflammation

Neuroinflammation involves a complex interplay between resident central nervous system (CNS) cells, including microglia and astrocytes, and infiltrating immune cells. Insults such as injury, infection, or protein aggregates trigger the activation of microglia and astrocytes. Activated microglia can adopt different phenotypes, with the M1-like (pro-inflammatory) phenotype being a significant source of reactive oxygen species (ROS), leading to oxidative stress. [62Cu]this compound is a PET tracer that is sensitive to the redox state of the cell and is retained in cells with high levels of oxidative stress. In contrast, TSPO is upregulated in activated microglia and astrocytes, making TSPO-ligands markers of glial activation.

Neuroinflammation Signaling Pathway Neuroinflammation Signaling Pathway and PET Tracer Targets cluster_0 Initiating Insult cluster_1 Glial Activation cluster_2 Cellular and Molecular Mediators cluster_3 PET Tracer Targets Injury/Infection/Protein Aggregates Injury/Infection/Protein Aggregates Microglia Activation (M1/M2) Microglia Activation (M1/M2) Injury/Infection/Protein Aggregates->Microglia Activation (M1/M2) Astrocyte Activation Astrocyte Activation Injury/Infection/Protein Aggregates->Astrocyte Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Microglia Activation (M1/M2)->Pro-inflammatory Cytokines Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Microglia Activation (M1/M2)->Reactive Oxygen Species (ROS) TSPO Upregulation TSPO Upregulation Microglia Activation (M1/M2)->TSPO Upregulation Astrocyte Activation->TSPO Upregulation [62Cu]this compound [62Cu]this compound Reactive Oxygen Species (ROS)->[62Cu]this compound detects TSPO Tracers TSPO Tracers TSPO Upregulation->TSPO Tracers detects

Figure 1: Neuroinflammation pathway and tracer targets.

Comparative Performance of Neuroinflammation PET Tracers

Direct head-to-head comparative studies of [62Cu]this compound and other neuroinflammation PET tracers in the same animal models are limited. The following tables summarize available quantitative data from different studies. It is crucial to note that the data for [62Cu]this compound was obtained from human studies in Parkinson's disease, while the data for TSPO tracers comes from a rodent model of lipopolysaccharide (LPS)-induced neuroinflammation. This inherent difference in study design, species, and disease model must be considered when comparing the performance of these tracers.

Table 1: Quantitative Data for [62Cu]this compound in Neuroinflammation-Related Conditions

TracerStudy PopulationBrain RegionQuantitative MetricValue (Patient vs. Control)Reference
[62Cu]this compoundHuman (Parkinson's Disease)StriatumStriatum-to-cerebellum SUV ratio1.15 ± 0.10 vs. 1.08 ± 0.02[1]

Table 2: Quantitative Data for TSPO PET Tracers in a Preclinical Neuroinflammation Model

TracerAnimal ModelBrain RegionQuantitative MetricValue (Inflamed vs. Contralateral)Reference
(R)-[11C]PK11195LPS-induced rat modelStriatumCore/Contralateral Uptake Ratio2.43 ± 0.39[2][3]
[18F]DPA-714LPS-induced rat modelStriatumCore/Contralateral Uptake Ratio2.80 ± 0.69[2][3]
[18F]GE-180LPS-induced rat modelStriatumCore/Contralateral Uptake Ratio3.41 ± 1.09[2][3]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of findings. Below are representative experimental protocols for PET imaging with [62Cu]this compound in a clinical setting and for a TSPO tracer in a preclinical model.

Protocol 1: [62Cu]this compound PET Imaging in Human Subjects

This protocol is based on a study investigating oxidative stress in Parkinson's disease patients.[1]

1. Radiotracer Production:

  • 62Cu is obtained from a 62Zn/62Cu generator.

  • [62Cu]this compound is synthesized by mixing the 62Cu eluate with an this compound solution.

  • Radiochemical purity is confirmed by high-performance liquid chromatography (HPLC).

2. Subject Preparation:

  • Subjects fast for at least 4 hours prior to the scan.

  • A cannula is inserted into a peripheral vein for radiotracer injection.

3. PET Data Acquisition:

  • Subjects are positioned in the PET scanner with their head immobilized.

  • A transmission scan is performed for attenuation correction.

  • A bolus of [62Cu]this compound (e.g., 370 MBq) is injected intravenously.

  • Dynamic PET data is acquired in 3D mode for a specified duration (e.g., 60 minutes).

4. Image Analysis:

  • PET images are reconstructed using standard algorithms.

  • Regions of interest (ROIs) are drawn on the reconstructed images, typically on the striatum and cerebellum (as a reference region).

  • Standardized Uptake Values (SUVs) are calculated for each ROI from the delayed phase of the dynamic scan.

  • The striatum-to-cerebellum SUV ratio is then calculated.

Protocol 2: Preclinical TSPO PET Imaging in an LPS-Induced Neuroinflammation Model

This protocol is based on a comparative study of TSPO tracers in rats.[2][3]

1. Animal Model:

  • Adult male Wistar rats are used.

  • Animals are anesthetized, and a sterile solution of lipopolysaccharide (LPS) (e.g., 1 µg in 2 µl of saline) is stereotactically injected into the right striatum to induce focal neuroinflammation. The contralateral side can be injected with saline as a control.

  • PET imaging is performed at a time point when the inflammatory response is expected to be robust (e.g., 3 days post-injection).

2. Radiotracer Administration:

  • The selected TSPO radiotracer (e.g., [18F]GE-180) is administered via a tail vein catheter as a bolus injection (e.g., ~15-20 MBq).

3. PET Data Acquisition:

  • Animals are anesthetized and placed on the scanner bed.

  • A dynamic PET scan is acquired for 60 minutes immediately following tracer injection.

4. Image Analysis:

  • PET data is reconstructed, and ROIs are drawn on the striatum (ipsilateral and contralateral to the LPS injection) and a reference region if applicable.

  • Time-activity curves are generated for each ROI.

  • The uptake ratio of the inflamed core region to the contralateral region is calculated from the late-phase of the scan (e.g., 40-60 minutes post-injection).

  • For more detailed analysis, kinetic modeling (e.g., using the simplified reference tissue model) can be applied to estimate the binding potential (BPND).

Preclinical_PET_Workflow General Workflow for a Preclinical PET Imaging Study cluster_data_analysis Data Analysis Animal Model of Neuroinflammation Animal Model of Neuroinflammation Radiotracer Administration Radiotracer Administration Animal Model of Neuroinflammation->Radiotracer Administration PET Scan Acquisition PET Scan Acquisition Radiotracer Administration->PET Scan Acquisition Image Reconstruction Image Reconstruction PET Scan Acquisition->Image Reconstruction Region of Interest (ROI) Analysis Region of Interest (ROI) Analysis Image Reconstruction->Region of Interest (ROI) Analysis Quantitative Analysis Quantitative Analysis Region of Interest (ROI) Analysis->Quantitative Analysis Statistical Analysis & Interpretation Statistical Analysis & Interpretation Quantitative Analysis->Statistical Analysis & Interpretation Region of Interest (ROI) Analysis) Region of Interest (ROI) Analysis)

References

Efficacy of ATSM Compared to Standard Treatments for Amyotrophic Lateral Sclerosis (ALS): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Preclinical and Clinical Data for Amyotrophic Lateral Sclerosis (ALS) Therapeutics, Featuring ATSM (Cuthis compound) and Approved Treatments.

This guide provides a detailed comparison of the investigational drug this compound (Diacetylbis(N(4)-methylthiosemicarbazone)), also known as Cuthis compound, with standard-of-care treatments for Amyotrophic Lateral Sclerosis (ALS). The standard treatments included in this analysis are Riluzole, Edaravone, and the combination of sodium phenylbutyrate and taurursodiol (formerly known as Relyvrio/AMX0035). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to date.

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease with a critical unmet need for effective therapies. While several drugs have been approved to slow disease progression, the search for more impactful treatments continues. This compound, a copper-containing compound, has shown promise in preclinical studies, particularly in genetic models of ALS. This guide synthesizes the available data on this compound's efficacy and mechanism of action and contrasts it with the established profiles of Riluzole, Edaravone, and the recently withdrawn Relyvrio. A significant limitation to a direct comparison is the current lack of published efficacy data from the Phase 2/3 clinical trial of this compound, which was completed in late 2021. Therefore, this guide primarily relies on extensive preclinical data for this compound and the published clinical trial data for the standard treatments.

Comparative Efficacy Data

The following tables summarize the quantitative data from key preclinical and clinical studies. It is crucial to note the distinction between the preclinical data for this compound, which is derived from animal models, and the clinical data for the standard treatments, which is from human trials.

Table 1: Preclinical Efficacy of this compound in SOD1 Mouse Models of ALS
Animal ModelTreatmentKey Efficacy OutcomesReference
SOD1G93A MiceCuII(this compound)Delayed onset of neurological symptoms, improved locomotive capacity, and extended overall survival.[1][1]
SOD1G37R MiceCu(II)(this compound)Dose-dependent improvement in survival (up to 26% increase) and locomotor function. Outperformed Riluzole in a head-to-head comparison.[2][3][2][3]
SOD1G93A MiceCuthis compoundDelayed disease onset by 6 days and extended median survival by 6 days in an independent validation study.[4][4]
Table 2: Clinical Efficacy of Standard ALS Treatments
TreatmentClinical TrialKey Efficacy OutcomesReference
Riluzole Multiple TrialsModest survival benefit of approximately 2-3 months.[5][5]
Edaravone Study 19 (MCI186-19)Significant reduction in the rate of decline in ALSFRS-R score (-5.01 ± 0.64 with edaravone vs -7.50 ± 0.66 with placebo over 24 weeks).[1][1]
Relyvrio (AMX0035) CENTAUR (Phase 2)Slowed functional decline on the ALSFRS-R by 25% over 24 weeks compared to placebo.[6] An open-label extension showed a median survival benefit of 4.8 months.[6] However, the confirmatory Phase 3 PHOENIX trial did not meet its primary endpoint, leading to its voluntary withdrawal from the market.[7][6][7]

Mechanisms of Action and Signaling Pathways

The therapeutic strategies for ALS target various aspects of its complex pathophysiology. The following diagrams illustrate the proposed signaling pathways for this compound and the standard treatments.

This compound: Copper Delivery and SOD1 Stabilization

This compound is a lipophilic molecule that can cross the blood-brain barrier and is thought to act as a copper chaperone, delivering copper to cells with mitochondrial dysfunction.[8] In the context of SOD1-mutant ALS, this is proposed to aid in the proper metallation and stabilization of the SOD1 protein, reducing its misfolding and aggregation.[6][9] It is also suggested to have broader effects by mitigating oxidative stress.[10]

ATSM_Mechanism cluster_blood Bloodstream cluster_neuron Motor Neuron ATSM_blood Cu(II)(this compound) ATSM_cell Cu(II)(this compound) ATSM_blood->ATSM_cell Crosses BBB Copper Cu²⁺ ATSM_cell->Copper Releases Copper Mitochondria Mitochondria ATSM_cell->Mitochondria Reduces Dysfunction Apo_SOD1 Apo-SOD1 (Copper-deficient) Copper->Apo_SOD1 Incorporation Holo_SOD1 Holo-SOD1 (Mature & Stable) Apo_SOD1->Holo_SOD1 Maturation Misfolded_SOD1 Misfolded SOD1 Aggregation Apo_SOD1->Misfolded_SOD1 Neuroprotection Neuroprotection Holo_SOD1->Neuroprotection Oxidative_Stress Oxidative Stress Misfolded_SOD1->Oxidative_Stress Mitochondria->Oxidative_Stress Reduces ROS Mitochondria->Neuroprotection

Proposed mechanism of this compound in motor neurons.
Riluzole: Modulation of Glutamatergic Neurotransmission

Riluzole's neuroprotective effects are primarily attributed to its ability to inhibit glutamate excitotoxicity.[11] It achieves this through multiple mechanisms, including the blockade of voltage-gated sodium channels, which reduces presynaptic glutamate release, and by interfering with postsynaptic glutamate receptor signaling.[12][13]

Riluzole_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-gated Na⁺ Channels Glutamate_Release Glutamate Release VGSC->Glutamate_Release Depolarization Glutamate_Vesicle Glutamate Vesicles Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate Glu_Receptor Glutamate Receptors (NMDA, AMPA) Glutamate->Glu_Receptor Binding Ca_Influx Ca²⁺ Influx Glu_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection Riluzole Riluzole Riluzole->VGSC Inhibits Riluzole->Glu_Receptor Modulates Riluzole->Neuroprotection

Riluzole's mechanism in reducing glutamate excitotoxicity.
Edaravone: Scavenging of Free Radicals

Edaravone is a potent free radical scavenger that is thought to exert its therapeutic effect by reducing oxidative stress, a key contributor to motor neuron death in ALS.[14] It can neutralize various reactive oxygen species (ROS) and has been shown to activate the Nrf2/HO-1 signaling pathway, which upregulates the expression of antioxidant enzymes.[10][15][16]

Edaravone_Mechanism cluster_cell Neuron ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuroprotection Neuroprotection Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus & Binds ARE HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 Upregulates HO1->Oxidative_Stress Reduces HO1->Neuroprotection Edaravone Edaravone Edaravone->ROS Scavenges Edaravone->Keap1_Nrf2 Promotes Dissociation

Edaravone's role in combating oxidative stress.
Relyvrio (AMX0035): Targeting Endoplasmic Reticulum and Mitochondrial Stress

Relyvrio was a combination of sodium phenylbutyrate and taurursodiol, designed to synergistically target two key pathways implicated in neuronal death in ALS: endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[5][11] Sodium phenylbutyrate is thought to act as a chaperone to reduce ER stress, while taurursodiol is believed to improve mitochondrial function and inhibit apoptosis.[3]

Relyvrio_Mechanism cluster_cell Motor Neuron cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion ER_Stress ER Stress (Unfolded Protein Response) Apoptosis Apoptosis (Cell Death) ER_Stress->Apoptosis Mito_Dysfunction Mitochondrial Dysfunction Mito_Dysfunction->Apoptosis Neuroprotection Neuroprotection Sodium_Phenylbutyrate Sodium Phenylbutyrate Sodium_Phenylbutyrate->ER_Stress Reduces Sodium_Phenylbutyrate->Neuroprotection Taurursodiol Taurursodiol Taurursodiol->Mito_Dysfunction Improves Function Taurursodiol->Neuroprotection

Dual mechanism of Relyvrio (AMX0035) on ER and mitochondrial stress.

Experimental Protocols

Rotarod Test for Motor Coordination in Mice

The rotarod test is a widely used behavioral assay to assess motor coordination, balance, and motor learning in rodent models of neurological disorders.

  • Apparatus: A rotating rod, typically with a textured surface for grip, divided into lanes to test multiple animals simultaneously. The speed of rotation can be constant or accelerating.

  • Procedure:

    • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.

    • Training (optional but recommended): Mice may be trained on the rotarod at a low, constant speed for a set duration on consecutive days prior to testing to establish a baseline performance.

    • Testing:

      • Mice are placed on the rotating rod, which is set to either a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[17]

      • The latency to fall from the rod is recorded for each mouse. A trial typically ends when the mouse falls or after a predetermined cut-off time (e.g., 300 seconds).[17]

      • Multiple trials (usually 3) are conducted with a rest period in between, and the average or best performance is used for analysis.[18]

  • Endpoint: The primary endpoint is the latency to fall, which is a measure of motor coordination and balance.[18][19]

Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R)

The ALSFRS-R is a validated questionnaire used in clinical trials to monitor the progression of disability in patients with ALS. It assesses the patient's ability to perform daily activities.

  • Structure: The scale consists of 12 questions, each rated on a 5-point scale from 0 (unable to perform the function) to 4 (normal function). The total score ranges from 0 to 48, with a lower score indicating greater disability.[20][21]

  • Domains Assessed:

    • Bulbar Function: Speech, salivation, swallowing.

    • Fine Motor Function: Handwriting, cutting food, dressing and hygiene.

    • Gross Motor Function: Turning in bed, walking, climbing stairs.

    • Respiratory Function: Dyspnea, orthopnea, respiratory insufficiency.[20]

  • Administration: The scale is administered by a trained healthcare professional through a structured interview with the patient or their caregiver. The administrator probes for responses to ensure accurate scoring.[22][23]

  • Endpoint: The primary endpoint in many clinical trials is the rate of change in the total ALSFRS-R score over time. A slower rate of decline in the treatment group compared to the placebo group indicates a therapeutic effect.[1]

Discussion and Future Directions

The preclinical data for this compound in SOD1-mutant animal models of ALS are compelling, demonstrating a significant impact on disease progression and survival, and in some instances, superiority to Riluzole.[2][3] The proposed mechanism of action, involving the restoration of copper homeostasis and stabilization of the SOD1 protein, is a rational therapeutic approach for this genetic form of ALS. However, the translatability of these findings to the broader sporadic ALS population remains to be fully elucidated, although some evidence suggests a potential role for copper dyshomeostasis in sporadic cases as well.[16]

A critical gap in the current understanding of this compound's efficacy is the absence of published results from the Phase 2/3 clinical trial (NCT04082832).[24][25] While a post-mortem analysis of a small number of trial participants did not show a significant reduction in ALS pathology, this does not preclude a potential clinical benefit on functional measures or survival. The public release of the full clinical trial data is eagerly awaited by the ALS research community to definitively assess the therapeutic potential of this compound in humans.

In contrast, the standard-of-care treatments have undergone rigorous clinical evaluation. Riluzole offers a modest but consistent survival benefit. Edaravone has demonstrated a significant slowing of functional decline in a subset of patients. The story of Relyvrio (AMX0035) highlights the challenges of ALS drug development, with promising Phase 2 results not being replicated in a larger Phase 3 trial, leading to its market withdrawal.[7]

Future research should focus on several key areas. For this compound, the priority is the publication and peer review of the Phase 2/3 clinical trial data. Should the results be positive, further studies to identify patient populations most likely to respond will be crucial. For the field in general, the development of more robust preclinical models that are more predictive of clinical efficacy in sporadic ALS is a high priority. Additionally, the exploration of combination therapies that target multiple pathogenic pathways may hold the key to more significant therapeutic advances for people living with ALS.

References

Cross-Validation of ATSM PET Imaging with Immunohistochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate detection and quantification of tumor hypoxia is critical for predicting treatment response and developing novel cancer therapies. Two prominent methods for assessing tumor hypoxia are Positron Emission Tomography (PET) imaging with the radiotracer Copper-64 (⁶⁴Cu)-diacetyl-bis(N⁴-methylthiosemicarbazone) (ATSM), and immunohistochemistry (IHC) using hypoxia markers. This guide provides a comprehensive comparison of these techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology for their preclinical and clinical studies.

Performance Comparison

Studies validating ⁶⁴Cu-ATSM PET imaging against IHC have shown varied results, largely dependent on the tumor model and the specific IHC marker used. While some studies report a strong positive correlation, indicating that ⁶⁴Cu-ATSM uptake accurately reflects hypoxic regions, others have found discrepancies, suggesting that mechanisms other than hypoxia may contribute to ⁶⁴Cu-ATSM retention in certain tumors.[1][2]

Key immunohistochemical markers used for validating ⁶⁴Cu-ATSM PET include pimonidazole, EF5 (2-{2-nitro-1H-imidazol-1-yl}-N-(2,2,3,3,3-pentafluoropropyl) acetamide), and carbonic anhydrase IX (CA-IX).[1][3] Pimonidazole and EF5 are exogenous markers that are reductively activated and bind to macromolecules in hypoxic cells, while CA-IX is an endogenous protein upregulated under hypoxic conditions.[1]

Quantitative Data Summary

The following table summarizes the quantitative findings from various studies comparing ⁶⁴Cu-ATSM PET with IHC markers.

Tumor ModelIHC MarkerCorrelation with ⁶⁴Cu-ATSMKey Findings
R3230Ac AdenocarcinomaPimonidazoleStrong positive correlation (r = 0.73, P < 0.001)[1]Close spatial correlation between ⁶⁴Cu-ATSM uptake and pimonidazole binding.[1]
Fibrosarcoma (FSA)PimonidazoleLow correlation[1]Elevated ⁶⁴Cu-ATSM uptake was observed in well-perfused areas, indicating a potential lack of hypoxia specificity in this model.[1]
Fibrosarcoma (FSA)CA-IXComplementary pattern to ⁶⁴Cu-ATSMSimilar to pimonidazole, CA-IX staining did not consistently co-localize with high ⁶⁴Cu-ATSM uptake.[1]
Spontaneous Canine Sarcomas and CarcinomasPimonidazoleVarying results (correlation coefficients from 0.41 to 0.88 in some sections to -0.35 to -0.56 in others)[2]Significant positive correlations were mainly found in sections with heterogeneous tracer distribution.[2] Tumors with high pimonidazole staining generally showed high ⁶⁴Cu-ATSM uptake at 3 hours post-injection.[2][4]
R3230 and 9L GliomaEF5Close correlation[3]⁶⁴Cu-ATSM was found to be a valid PET hypoxia marker in these tumor models.[1][3]
Fibrosarcoma (FSA)EF5No close correlation[3]Uptake of ⁶⁴Cu-ATSM was observed not only in hypoxic areas but also in surrounding regions.[3]

Experimental Protocols

⁶⁴Cu-ATSM PET Imaging Protocol
  • Animal Model Preparation: Tumor models, such as R3230 mammary adenocarcinoma, fibrosarcoma (FSA), and 9L glioma, are grown in the flanks of rats.[3]

  • Radiotracer Injection: Animals are intravenously injected with ⁶⁴Cu-ATSM.[2]

  • PET Scanning: PET scans are acquired at specific time points post-injection, for example, at 3 hours.[2][4] A microPET system is often used for animal studies.[3]

  • Image Analysis: PET images are analyzed to determine the tumor-to-muscle (T/M) ratio and standardized uptake values (SUVs).[1]

Immunohistochemistry Protocol
  • Hypoxia Marker Administration: Prior to tissue collection, animals are administered an IHC hypoxia marker, such as pimonidazole or EF5.[2][3] A vascular perfusion marker like Hoechst 33342 may also be co-administered.[1][3]

  • Tissue Collection and Preparation: Tumors are excised, fixed (e.g., in formalin), and embedded in paraffin.[1][5] The tissue is then sectioned for staining.[2]

  • Immunostaining:

    • Tumor sections are incubated with a primary antibody against the hypoxia marker (e.g., anti-pimonidazole antibody).[1]

    • A secondary antibody conjugated to a fluorescent marker (e.g., fluorescein isothiocyanate) is then applied.[1]

  • Image Acquisition: Stained sections are imaged using fluorescence microscopy.[1]

Image Co-registration

A critical step in the cross-validation process is the accurate alignment of PET images with the corresponding IHC-stained tissue sections.[6][7][8] This often involves a multi-step co-registration algorithm to align the different imaging modalities.[6][7][9]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the typical workflow for the cross-validation of this compound PET imaging with immunohistochemistry.

cluster_animal_model Animal Model Preparation cluster_pet This compound PET Imaging cluster_ihc Immunohistochemistry cluster_analysis Data Analysis and Comparison A Tumor Implantation in Animal Model B Intravenous Injection of ⁶⁴Cu-ATSM A->B E Injection of Hypoxia Marker (e.g., Pimonidazole) A->E C PET/CT Scan Acquisition B->C D PET Image Analysis (SUV, T/M Ratio) C->D I Image Co-registration (PET and IHC) D->I F Tumor Excision and Tissue Processing E->F G Immunohistochemical Staining F->G H Microscopy and Digital Image Acquisition G->H H->I J Spatial Correlation Analysis I->J K Quantitative Comparison and Validation J->K

Caption: Workflow for cross-validating this compound PET with IHC.

Conclusion

The cross-validation of ⁶⁴Cu-ATSM PET imaging with immunohistochemistry is essential for establishing the reliability of this non-invasive imaging technique for detecting tumor hypoxia. The existing data indicates that while ⁶⁴Cu-ATSM PET can be a valid marker for hypoxia in certain tumor types, its uptake may be influenced by other factors in others.[1][3] Therefore, researchers should carefully consider the tumor model and perform thorough validation against established IHC markers when using ⁶⁴Cu-ATSM PET as a hypoxia imaging agent. Future studies should continue to explore the mechanisms of ⁶⁴Cu-ATSM retention to improve its application in oncology research and clinical practice.

References

Assessing the Reproducibility of ATSM Uptake Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible measurement of cellular processes is paramount in research and drug development. This guide provides a comparative analysis of the reproducibility of copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (ATSM) uptake measurements, a key positron emission tomography (PET) tracer for imaging hypoxia, against other common alternatives. We present a synthesis of available data on its performance, detailed experimental protocols, and a discussion of the factors influencing measurement variability.

Performance Comparison of Hypoxia PET Tracers

The selection of a PET tracer for hypoxia imaging is a critical decision in both preclinical and clinical research. While several tracers are available, their uptake mechanisms, imaging characteristics, and reproducibility can vary significantly. This section compares 64Cu-ATSM with the most widely studied alternative, 18F-Fluoromisonidazole (FMISO).

Feature64Cu-ATSM18F-FMISO
Uptake Mechanism Bioreductive trapping of Cu(I)Covalent binding of reduced metabolites
Hypoxia Selectivity High, but debate exists regarding influence of cellular redox stateWell-established, directly related to pO2
Image Contrast Generally high tumor-to-background ratio[1][2]Lower image contrast compared to this compound[2]
Uptake Kinetics Rapid uptake, imaging possible within 1 hour post-injection[3]Slow uptake and clearance, requiring imaging 2-4 hours post-injection[3]
Reproducibility Studies suggest good reproducibility, but quantitative test-retest data is limited[4]Voxel-by-voxel analysis shows strong correlation in a significant portion of patients in test-retest studies[5]
Clinical Status Investigational, with an approved Investigational New Drug (IND) application in the US[4]Investigational New Drug (IND) exemption from the FDA[2]

Reproducibility of this compound Uptake Measurements

While comprehensive test-retest studies with quantitative metrics for this compound are not abundant in the literature, existing studies suggest good qualitative reproducibility. A study comparing 60Cu-ATSM and 64Cu-ATSM in cervical cancer patients found that the pattern and magnitude of tumor uptake were similar in scans separated by 1 to 9 days, indicating that Cu-ATSM is a marker for chronic, rather than acute, hypoxia[4]. Another pilot study on solid tumors reported consistency in semi-quantitative parameters between early (1 hour) and delayed (16 hours) 64Cu-ATSM PET/CT imaging, suggesting temporal stability of the signal[6].

For context, test-retest studies of the more established PET tracer, 18F-FDG, have shown that a within-subject coefficient of variation (wCV) of approximately 10-15% is achievable in a multicenter setting with standardized protocols. This level of reproducibility allows for the detection of significant changes in tracer uptake in response to therapy. The lack of such quantitative data for this compound represents a current knowledge gap and highlights an area for future research.

Experimental Protocols

The reproducibility of PET measurements is highly dependent on the standardization of the imaging protocol. Below are detailed methodologies for performing quantitative 64Cu-ATSM PET/CT imaging, synthesized from clinical trial protocols and published research.

Patient Preparation
  • Fasting: Patients should fast for a minimum of 4 hours prior to tracer injection to minimize background activity.

  • Medications: A review of the patient's current medications should be conducted to identify any compounds that may interfere with tracer uptake.

  • Hydration: Patients should be well-hydrated.

Tracer Administration
  • Dose: An intravenous injection of approximately 3 MBq/kg of 64Cu-ATSM is administered.

  • Injection Technique: A slow bolus injection over 1-2 minutes is recommended to ensure consistent delivery.

PET/CT Image Acquisition
  • Uptake Period: A static PET scan is typically acquired 60 minutes post-injection. Some protocols may include a delayed imaging time point at 23-25 hours post-injection to assess late tumor uptake[7].

  • CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.

  • PET Acquisition: A 3D emission scan is acquired for a duration sufficient to achieve adequate counting statistics, typically 3-5 minutes per bed position.

Image Reconstruction and Analysis
  • Reconstruction Algorithm: An iterative reconstruction algorithm (e.g., OSEM) should be used with corrections for attenuation, scatter, randoms, and decay.

  • Region of Interest (ROI) Definition: ROIs are drawn on the tumor and a reference tissue (e.g., muscle) to calculate standardized uptake values (SUVs).

  • Quantitative Metrics: The primary quantitative metric is the SUVmax (the maximum pixel value within the ROI). Other metrics such as SUVmean, tumor-to-muscle ratio, and hypoxic volume may also be determined.

Factors Influencing Reproducibility

Several factors can impact the reproducibility of this compound uptake measurements:

  • Patient-related factors: Changes in patient physiology, such as blood flow and metabolic state, can alter tracer delivery and uptake.

  • Technical factors: Variations in scanner calibration, image reconstruction parameters, and ROI definition can introduce significant variability.

  • Biological factors: The dynamic nature of tumor hypoxia can lead to real changes in tracer uptake between scans.

Visualizing the this compound Uptake Mechanism and Experimental Workflow

To further clarify the processes involved in this compound uptake and its measurement, the following diagrams are provided.

ATSM_Uptake_Mechanism Mechanism of 64Cu-ATSM Retention in Hypoxic Cells cluster_blood Bloodstream cluster_cell Tumor Cell cluster_normoxic Normoxic Conditions cluster_hypoxic Hypoxic Conditions Cu-ATSM_blood 64Cu(II)-ATSM Cu-ATSM_normoxic 64Cu(II)-ATSM Cu-ATSM_blood->Cu-ATSM_normoxic Passive Diffusion Cu-ATSM_hypoxic 64Cu(II)-ATSM Cu-ATSM_blood->Cu-ATSM_hypoxic Passive Diffusion Reoxidation Re-oxidation to 64Cu(II)-ATSM Cu-ATSM_normoxic->Reoxidation Reduction Efflux_normoxic Efflux Reoxidation->Efflux_normoxic Cu-I-ATSM Unstable 64Cu(I)-ATSM Cu-ATSM_hypoxic->Cu-I-ATSM One-electron reduction Dissociation Dissociation Cu-I-ATSM->Dissociation Trapped_Cu Trapped 64Cu(I) bound to intracellular macromolecules Dissociation->Trapped_Cu

This compound uptake and retention mechanism.

Experimental_Workflow Workflow for Quantitative this compound PET Imaging Patient_Prep Patient Preparation (Fasting, Hydration) Tracer_Admin 64Cu-ATSM Injection (~3 MBq/kg) Patient_Prep->Tracer_Admin Uptake Uptake Period (60 minutes) Tracer_Admin->Uptake PET_CT_Scan PET/CT Acquisition Uptake->PET_CT_Scan Image_Recon Image Reconstruction (with corrections) PET_CT_Scan->Image_Recon Quant_Analysis Quantitative Analysis (SUV, etc.) Image_Recon->Quant_Analysis Report Reporting Quant_Analysis->Report

A typical experimental workflow for this compound PET.

Conclusion

64Cu-ATSM is a promising PET tracer for the non-invasive imaging of tumor hypoxia, offering advantages in terms of rapid uptake and high image contrast compared to nitroimidazole-based agents. While qualitative evidence suggests good reproducibility, the lack of comprehensive quantitative test-retest studies is a limitation that needs to be addressed to fully validate its utility as a robust biomarker in clinical trials and drug development. Adherence to standardized imaging protocols is crucial for minimizing measurement variability and ensuring the reliability of this compound uptake measurements. Further research is warranted to establish quantitative reproducibility metrics for this compound, which will be essential for its broader adoption in clinical research.

References

Head-to-Head Comparison: ATSM vs. Pimonidazole for Hypoxia Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent agents used for the detection of tumor hypoxia: the radiotracer Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (ATSM), primarily used with Positron Emission Tomography (PET), and the 2-nitroimidazole compound, pimonidazole, the gold standard for immunohistochemical (IHC) detection of hypoxia.

Introduction

Tumor hypoxia, a state of low oxygen tension, is a critical factor in cancer progression and resistance to therapy. Accurate detection and quantification of hypoxic regions within tumors are paramount for prognostic evaluation and for the development of targeted therapeutics. Both this compound and pimonidazole are widely utilized tools in hypoxia research, each with distinct mechanisms of action and methodologies for detection. This guide offers an objective comparison to aid researchers in selecting the most appropriate agent for their experimental needs.

Mechanism of Action

Pimonidazole: As a 2-nitroimidazole compound, pimonidazole is reductively activated in hypoxic cells (pO2 < 10 mmHg).[1] Intracellular nitroreductases reduce the nitro group of pimonidazole, leading to the formation of reactive intermediates. These intermediates then form stable covalent adducts with thiol-containing proteins and other macromolecules, effectively trapping the molecule within hypoxic cells.[2][3] The extent of pimonidazole adduct formation is directly proportional to the level of hypoxia.[2]

This compound: Copper-ATSM (often labeled with 64Cu for PET imaging) is a neutral, lipophilic complex that readily crosses cell membranes.[4] Its trapping mechanism is also based on a reduction-oxidation (redox) process. In the low-oxygen environment of hypoxic cells, the Cu(II) in the this compound complex is reduced to Cu(I). This change in oxidation state leads to the dissociation of the complex and the trapping of the copper ion within the cell, potentially through binding to intracellular proteins and mitochondria.[5][6] The precise mechanism is still under investigation and may vary between different tumor types.[1]

Quantitative Performance Data

Direct head-to-head comparisons of kinetic parameters such as binding affinity and clearance rates are not extensively reported in the literature in a standardized format. However, numerous studies have correlated the uptake of 64Cu-ATSM with pimonidazole staining, providing valuable comparative data on their ability to identify hypoxic regions.

Parameter64Cu-ATSMPimonidazoleReferences
Detection Method Positron Emission Tomography (PET)Immunohistochemistry (IHC), Flow Cytometry[1][4]
Primary Application Non-invasive in vivo imaging of hypoxiaEx vivo tissue analysis, considered the "gold standard" for hypoxia validation[1]
Correlation with Pimonidazole Varies by tumor type and time post-injection. Generally positive correlation, but can be weak or even negative in some models.Not Applicable (serves as the benchmark)[1][7][8]
Tumor-to-Muscle (T/M) Ratio In a rat mammary tumor model (R3230Ac), a T/M ratio of 2.29 ± 0.22 was observed 1 hour post-injection.Not Applicable[7]
Standardized Uptake Value (SUV) In a study of non-small cell lung cancer, mean SUV was not significantly different between responders and non-responders to therapy.Not Applicable[4]
Signal-to-Noise Ratio Generally provides good contrast for PET imaging.High specificity with low background staining in IHC.[9]
Clearance Rapid clearance from normoxic tissues.Unbound pimonidazole is cleared from the body.[4]

Experimental Protocols

64Cu-ATSM PET Imaging in Animal Models

This protocol provides a general framework for PET imaging of tumor hypoxia using 64Cu-ATSM in a murine model. Specific parameters may require optimization based on the tumor model and imaging system.

Materials:

  • 64Cu-ATSM solution

  • Tumor-bearing mouse model

  • Small animal PET/CT scanner

  • Anesthesia (e.g., isoflurane)

  • Saline solution

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2% in oxygen).

  • Radiotracer Administration: Intravenously inject a bolus of 64Cu-ATSM (typically 3.7-7.4 MBq) via the tail vein.

  • Uptake Period: Allow the radiotracer to distribute for a specific uptake period. Imaging is often performed at various time points (e.g., 1, 3, and 24 hours post-injection) to assess tracer kinetics.[1][7]

  • PET/CT Imaging: Position the anesthetized animal in the PET/CT scanner. Perform a CT scan for anatomical co-registration, followed by a static or dynamic PET scan.

  • Image Analysis: Reconstruct the PET images and co-register them with the CT data. Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle) to calculate uptake values, such as the percentage of injected dose per gram (%ID/g), Standardized Uptake Value (SUV), or tumor-to-muscle (T/M) ratios.

Pimonidazole Immunohistochemistry for Tumor Hypoxia

This protocol outlines the key steps for detecting hypoxic regions in tumor tissue sections using pimonidazole.

Materials:

  • Pimonidazole hydrochloride solution (e.g., 60 mg/kg)

  • Tumor-bearing mouse model

  • Tissue embedding medium (e.g., OCT)

  • Cryostat or microtome

  • Microscope slides

  • Fixative (e.g., acetone)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against pimonidazole adducts (e.g., FITC-conjugated mouse anti-pimonidazole)

  • Secondary antibody (if required)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Pimonidazole Administration: Inject the mouse intravenously with pimonidazole hydrochloride (e.g., 60 mg/kg). Allow the compound to circulate for approximately 90 minutes before euthanasia.[10]

  • Tissue Harvesting and Processing: Euthanize the animal and excise the tumor. The tumor can be either snap-frozen in liquid nitrogen and embedded in OCT for frozen sections or fixed in formalin and embedded in paraffin.[1][10]

  • Sectioning: Cut thin sections (e.g., 5-10 µm) of the tumor tissue using a cryostat or microtome and mount them on microscope slides.

  • Fixation and Permeabilization: If using frozen sections, fix with cold acetone. For paraffin sections, deparaffinize and rehydrate.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution for 30-60 minutes.

    • Incubate the sections with the primary anti-pimonidazole antibody for 1 hour at room temperature or overnight at 4°C.[1]

    • Wash the sections with PBS.

    • If a non-conjugated primary antibody is used, incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the slides with coverslips and visualize the staining using a fluorescence microscope. Hypoxic regions will exhibit fluorescence corresponding to the pimonidazole adducts. The stained area can be quantified using image analysis software.

Visualizing the Mechanisms

The following diagrams illustrate the proposed mechanisms of action for pimonidazole and this compound.

pimonidazole_mechanism cluster_cell Hypoxic Cell (pO2 < 10 mmHg) Pimo_ext Pimonidazole (extracellular) Pimo_int Pimonidazole (intracellular) Pimo_ext->Pimo_int Diffusion Nitroreductases Nitroreductases Pimo_int->Nitroreductases Reduction Reactive_int Reactive Intermediates Nitroreductases->Reactive_int Macromolecules Cellular Macromolecules (e.g., Proteins with -SH groups) Reactive_int->Macromolecules Covalent Bonding Adducts Pimonidazole Adducts (Trapped) Macromolecules->Adducts

Caption: Pimonidazole's mechanism of trapping in hypoxic cells.

atsm_mechanism cluster_cell Hypoxic Cell ATSM_ext [64Cu]Cu(II)-ATSM (extracellular) ATSM_int [64Cu]Cu(II)-ATSM (intracellular) ATSM_ext->ATSM_int Diffusion Reduction_process Cellular Reductants (e.g., NADH/NADPH) ATSM_int->Reduction_process Reduction Cu_I_this compound [64Cu]Cu(I)-ATSM (unstable) Reduction_process->Cu_I_this compound Cu_I [64Cu]Cu(I) Cu_I_this compound->Cu_I Dissociation Cellular_components Intracellular Components (e.g., Proteins, Mitochondria) Cu_I->Cellular_components Binding Trapped_Cu Trapped 64Cu Cellular_components->Trapped_Cu

Caption: Proposed mechanism of 64Cu-ATSM trapping in hypoxic cells.

Conclusion

Both this compound and pimonidazole are invaluable tools for the study of tumor hypoxia. Pimonidazole, with its well-established mechanism and use as a histological benchmark, remains the gold standard for ex vivo validation of hypoxia.[1] this compound, particularly when labeled with 64Cu, offers the significant advantage of non-invasive, whole-body imaging of hypoxic regions in vivo using PET.[4]

The choice between these agents will ultimately depend on the specific research question. For detailed, high-resolution analysis of hypoxia at the cellular level within a tissue sample, pimonidazole is the preferred method. For longitudinal, non-invasive studies of hypoxia dynamics in living subjects, 64Cu-ATSM PET imaging is the more appropriate choice. It is important to note that the correlation between 64Cu-ATSM uptake and pimonidazole staining can be tumor-dependent, suggesting that for certain tumor models, validation of 64Cu-ATSM as a hypoxia marker with pimonidazole is advisable.[1][7] Future research will likely focus on further elucidating the trapping mechanism of this compound and on developing novel hypoxia imaging agents with even greater specificity and improved kinetic profiles.

References

Benchmarking ATSM: A Comparative Guide to Copper-Based Radiopharmaceuticals for Cancer Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (ATSM), a key radiopharmaceutical for hypoxia imaging, against other copper-based radiopharmaceuticals. This document synthesizes preclinical and clinical data to highlight the performance and mechanisms of these imaging agents, offering insights into their specific applications in oncology.

Introduction to Copper Radiopharmaceuticals in Oncology

Copper isotopes, particularly ⁶⁴Cu, have emerged as versatile tools in nuclear medicine due to their favorable decay characteristics, allowing for both positron emission tomography (PET) imaging and therapeutic applications.[1] A variety of copper-based radiopharmaceuticals have been developed to visualize and quantify different physiological and pathological processes in cancer, including hypoxia, perfusion, and receptor expression.[2] Among these, ⁶⁴Cu-ATSM has been extensively studied for its ability to selectively accumulate in hypoxic tumor tissues, a critical factor in cancer progression and treatment resistance.[3][4] This guide provides a detailed comparison of this compound with other notable copper-based radiopharmaceuticals, including copper-pyruvaldehyde-bis(N4-methylthiosemicarbazone) (Cu-PTSM), copper chloride (CuCl₂), and a peptide-based agent targeting angiogenesis.

Comparative Performance of Copper-Based Radiopharmaceuticals

The selection of a radiopharmaceutical is dictated by the specific biological question being addressed. The following tables summarize the key performance characteristics of this compound in comparison to other copper-based agents, based on available preclinical and clinical data.

Table 1: In Vitro Performance Comparison
RadiopharmaceuticalTarget/MechanismCell Line(s)Key FindingsReference(s)
⁶⁴Cu-ATSM Hypoxia (Bioreduction)EMT6, C6Uptake is oxygen-dependent, increasing significantly under hypoxic conditions.[3][5]
⁶⁴Cu-PTSM PerfusionEMT6High uptake regardless of oxygen concentration, indicating its utility as a perfusion marker.[5]
⁶⁴CuCl₂ Copper Metabolism/TransportersC6Uptake increases under moderate hypoxia (1-5% O₂) but not severe hypoxia.[3]
Table 2: In Vivo Performance Comparison (Preclinical)
RadiopharmaceuticalTumor Model(s)Key FindingsReference(s)
⁶⁴Cu-ATSM EMT6 murine mammary carcinoma, C6 glioblastomaHeterogeneous tumor uptake indicative of selective trapping in hypoxic cells. Accumulates in hypoxic tumor regions, but also shows some hypoxia-independent uptake.[3][5]
⁶⁴Cu-PTSM EMT6 murine mammary carcinomaUniform tumor uptake, reflecting perfusion rather than hypoxia.[5]
⁶⁴CuCl₂ C6 glioblastomaAccumulates in hypoxic tumor areas, potentially reflecting both redox metabolism and transporter overexpression. Shows a greater tumor-to-brain ratio than ⁶⁴Cu-ATSM.[3]

Signaling Pathways and Mechanisms of Uptake

The distinct mechanisms of uptake and retention for each radiopharmaceutical are crucial for interpreting imaging results.

⁶⁴Cu-ATSM: Hypoxia-Dependent Trapping

The selectivity of ⁶⁴Cu-ATSM for hypoxic cells is primarily driven by a bioreductive mechanism. In the low-oxygen environment of a tumor, the Cu(II) in the this compound complex is reduced to Cu(I). This change in oxidation state leads to the dissociation of the complex, trapping the radioactive ⁶⁴Cu inside the cell.[6]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hypoxic Cell) Cu_ATSM_ext ⁶⁴Cu(II)-ATSM Cu_ATSM_int ⁶⁴Cu(II)-ATSM Cu_ATSM_ext->Cu_ATSM_int Passive Diffusion Cu_I_this compound ⁶⁴Cu(I)-ATSM Cu_ATSM_int->Cu_I_this compound Reduction Cu_trapped Trapped ⁶⁴Cu(I) Cu_I_this compound->Cu_trapped Dissociation Reductants Intracellular Reductants (e.g., NADH/NADPH) Reductants->Cu_ATSM_int cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CuCl2_ext ⁶⁴CuCl₂ Cu_int ⁶⁴Cu²⁺ CuCl2_ext->Cu_int Transport Transporter hCtr1 Metabolism Cellular Metabolism & Incorporation Cu_int->Metabolism Transporter->Cu_int cluster_production ⁶⁴Cu Production cluster_synthesis Radiolabeling and QC Target ⁶⁴Ni Target Irradiation Cyclotron Irradiation (p,n) reaction Target->Irradiation Purification Purification of ⁶⁴CuCl₂ Irradiation->Purification Labeling Labeling of this compound with ⁶⁴CuCl₂ Purification->Labeling QC Quality Control (Radiochemical Purity, Specific Activity) Labeling->QC Final Final Product: ⁶⁴Cu-ATSM QC->Final

References

Comparative Analysis of ATSM in Diverse Tumor Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the performance of the hypoxia imaging agent, Copper-ATSM (diacetyl-bis(N4)-methylthiosemicarbazone)), across various tumor types. It is intended for researchers, scientists, and professionals in drug development seeking to understand the applications and experimental considerations of this imaging and potential therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated biological pathways and workflows.

Quantitative Performance of 64Cu-ATSM Across Different Tumor Models

The uptake and retention of 64Cu-ATSM in tumor cells are critically influenced by the degree of hypoxia. The following tables present a summary of in vitro and in vivo data from various studies, offering a comparative look at 64Cu-ATSM's performance in different cancer models.

Table 1: In Vitro Uptake of 64Cu-ATSM in Various Cancer Cell Lines

Cell LineCancer TypeConditionUptake (% of control/normalized value)Reference
EMT6Breast CarcinomaHypoxia (0 ppm O₂)90%[1][2]
EMT6Breast CarcinomaNormoxia (2 x 10⁵ ppm O₂)31%[1][2]
22Rv1Prostate CancerHypoxiaSignificantly increased vs. Normoxia[3][4]
PC3Prostate CancerHypoxiaSignificantly increased vs. Normoxia[3][4]
U-87MGGlioblastomaHypoxiaSignificantly increased vs. Normoxia[3][4]
C6GlioblastomaSevere Hypoxia (0.2-0.5% O₂)~190% of normoxic uptake[5]

Table 2: In Vivo Tumor-to-Muscle (T/M) Ratios of 64Cu-ATSM in Xenograft Models

Xenograft ModelCancer TypeT/M RatioTime Post-InjectionReference
22Rv1Prostate CancerIncreasing over 90 min90 min[6]
CaNTNot SpecifiedSignificantly reduced with increased oxygen2 hours[7]
EMT6Breast CarcinomaNot explicitly stated, but heterogeneous uptake indicative of hypoxic regions was observed.Not Specified[1][2]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments involving 64Cu-ATSM, synthesized from multiple sources.

In Vitro 64Cu-ATSM Cellular Uptake Assay

This protocol outlines the procedure for measuring the uptake of 64Cu-ATSM in cancer cell lines under controlled oxygen conditions.

  • Cell Seeding: Plate 2 x 10⁵ cells per well in 6-well plates and incubate overnight at 37°C to allow for cell adherence.[8]

  • Hypoxic/Normoxic Incubation: For hypoxic conditions, transfer plates to a hypoxic chamber with a controlled gas environment (e.g., <1% O₂). For normoxic conditions, maintain plates in a standard incubator (21% O₂).

  • Radiotracer Incubation: Add 64Cu-ATSM to the cell culture medium at a concentration of 10 kBq/mL.[8] Incubate for a defined period, typically 30 to 60 minutes, at 37°C.[8]

  • Washing: Following incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound radiotracer.[8]

  • Cell Lysis and Measurement: Lyse the cells using a suitable lysis buffer. Collect the cell lysate and measure the radioactivity using a gamma counter.

  • Data Normalization: Normalize the measured radioactivity to the cell number or protein content to determine the cellular uptake.[8]

In Vivo Biodistribution of 64Cu-ATSM in Tumor-Bearing Mice

This protocol describes the methodology for assessing the biodistribution of 64Cu-ATSM in a xenograft mouse model.

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice) bearing subcutaneously implanted tumors from a human cancer cell line.[1][2]

  • Radiotracer Administration: Intravenously inject approximately 2 MBq of 64Cu-ATSM per mouse.[8]

  • Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 5, 15, 30, 60, 120, 240 minutes) to assess the change in biodistribution over time.[9]

  • Organ Harvesting and Weighing: Dissect key organs and tissues (e.g., tumor, blood, liver, kidneys, muscle, brain, heart, intestines).[2][9] Record the wet weight of each tissue sample.

  • Radioactivity Measurement: Measure the radioactivity in each organ and tissue sample using a gamma counter.

  • Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway influenced by hypoxia and the general workflow for preclinical PET imaging with 64Cu-ATSM.

HIF-1α Signaling Pathway in Hypoxia

HIF1a_Pathway cluster_normoxia Normoxia (O₂ present) cluster_hypoxia Hypoxia (O₂ absent) cluster_this compound Cu-ATSM Retention O2 Oxygen (O₂) PHD Prolyl Hydroxylases (PHDs) O2->PHD activates HIF1a_normoxia HIF-1α PHD->HIF1a_normoxia hydroxylates VHL von Hippel-Lindau (VHL) Protein HIF1a_normoxia->VHL binds to hydroxylated HIF-1α Degradation Degradation Proteasome Proteasome VHL->Proteasome targets for ubiquitination Proteasome->Degradation leads to HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex stabilizes and dimerizes with HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus translocates to HRE Hypoxia Response Element (HRE) Nucleus->HRE binds to Gene_Expression Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression activates Cu_ATSM_in Cu(II)-ATSM (enters cell) Reduced_state Over-reduced intracellular state (due to hypoxia) Cu_ATSM_in->Reduced_state is reduced in Cu_ATSM_out Cu(I)-ATSM (dissociates) Reduced_state->Cu_ATSM_out leads to Trapped_Cu Trapped ⁶⁴Cu Cu_ATSM_out->Trapped_Cu releases

Caption: HIF-1α signaling under normoxic vs. hypoxic conditions and Cu-ATSM retention.

Experimental Workflow for Preclinical PET Imaging with 64Cu-ATSM

PET_Workflow cluster_preparation Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Animal_Model 1. Establish Tumor Xenograft in Mouse Model Radiotracer_Prep 2. Synthesize and Purify ⁶⁴Cu-ATSM Injection 3. Intravenous Injection of ⁶⁴Cu-ATSM Radiotracer_Prep->Injection Anesthesia 4. Anesthetize Mouse Injection->Anesthesia PET_Scan 5. Perform PET/CT or PET/MRI Scan Anesthesia->PET_Scan Image_Reconstruction 6. Reconstruct PET Images PET_Scan->Image_Reconstruction ROI_Analysis 7. Draw Regions of Interest (ROIs) on Tumor and Muscle Image_Reconstruction->ROI_Analysis Quantification 8. Calculate Tumor-to-Muscle Ratio and %ID/g ROI_Analysis->Quantification

Caption: Workflow for preclinical PET imaging using ⁶⁴Cu-ATSM in a mouse model.

Conclusion

The available data consistently demonstrate that 64Cu-ATSM is a promising agent for the non-invasive imaging of hypoxic tumors. Its uptake is significantly increased in hypoxic conditions across a variety of cancer cell lines, including those from breast, prostate, and brain tumors. In vivo studies corroborate these findings, showing preferential accumulation in hypoxic tumor regions. The detailed experimental protocols provided herein offer a foundation for the standardized assessment of 64Cu-ATSM in further preclinical studies. The visualization of the HIF-1α pathway highlights the molecular basis for the hypoxia-dependent retention of this tracer. Continued comparative studies across a broader range of tumor types will be crucial for fully elucidating the diagnostic and potential therapeutic utility of this compound in oncology.

References

Unveiling the Therapeutic Potential of ATSM in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy of Diacetyl-bis(N4-methylthiosemicarbazonato)copper(II) (Cu-ATSM or ATSM) in animal models of neurodegenerative diseases and cancer. This document synthesizes experimental data, details methodologies, and visually represents key biological pathways and workflows to facilitate a comprehensive understanding of this compound's potential.

This compound is a small, orally bioavailable, and blood-brain barrier-permeant copper-containing compound that has garnered significant interest for its therapeutic promise.[1] It has been extensively evaluated in preclinical settings, particularly in models of Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease, with emerging research in oncology.

Therapeutic Efficacy in Amyotrophic Lateral Sclerosis (ALS) Animal Models

The most robust preclinical evidence for this compound's efficacy comes from studies utilizing transgenic mouse models of ALS that express mutant forms of the human superoxide dismutase 1 (SOD1) gene, a key factor in a subset of familial ALS cases.

Comparison with Standard of Care and Unmetallated Form

Oral administration of this compound has demonstrated significant therapeutic benefits in various SOD1 mutant mouse models, including SOD1G93A and SOD1G37R mice.[1][2] Notably, in head-to-head comparisons, this compound has shown superior therapeutic efficacy to riluzole, the first approved treatment for ALS, which offers a modest extension in patient survival.[1][3]

Furthermore, studies have highlighted the critical role of copper in the therapeutic effect of this compound. In a standardized, litter-matched, and gender-balanced study using B6SJL-SOD1G93A/1Gur mice, Cu-ATSM treatment delayed disease onset and slowed progression, with trends toward improved survival.[4] Conversely, the unmetallated form of the ligand (this compound) showed no detectable therapeutic benefit in the same model, underscoring the necessity of the copper component for its activity.[4]

Quantitative Efficacy Data in SOD1 Mutant Mice

The following table summarizes the key quantitative outcomes of this compound treatment in SOD1 mutant mouse models of ALS.

Animal ModelTreatment GroupKey Efficacy OutcomesReference
SOD1G93A (low copy) Cu-ATSMMitigated progressive decline in motor function, protected motor neurons, and extended overall survival.[1]
SOD1G37R Cu-ATSM (dose-dependent)Improved locomotor function and survival.[3]
B6SJL-SOD1G93A/1Gur Cu-ATSMSlowed disease onset and progression.[4]
B6SJL-SOD1G93A/1Gur Unmetallated this compoundNo detectable effects on disease progression.[4]

Therapeutic Efficacy in Parkinson's Disease (PD) Animal Models

This compound has also shown promise in multiple animal models of Parkinson's Disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.

Neuroprotective and Functional Improvements

In neurotoxin-induced models of PD, such as the 6-hydroxydopamine (6-OHDA) mouse model, this compound treatment has demonstrated neuroprotective effects.[5] Specifically, administration of this compound after the induction of the lesion resulted in a significant increase in the number of surviving dopaminergic neurons in the substantia nigra pars compacta (SNpc).[5] This neuroprotection is associated with improvements in motor and cognitive functions.[5]

Therapeutic Efficacy in Cancer Animal Models

The therapeutic potential of this compound in oncology stems from its selectivity for hypoxic tissues, a common feature of solid tumors that is associated with resistance to conventional therapies.[6]

Hypoxia-Targeted Activity

The mechanism of this compound's accumulation in hypoxic cells involves a reduction-oxidation (redox) trapping mechanism.[6] This selective retention allows for the targeted delivery of its therapeutic effects to the tumor microenvironment. While extensive comparative data in animal models is still emerging, the unique targeting mechanism of this compound presents a promising alternative or complementary approach to standard cancer treatments.

Mechanism of Action: A Multi-faceted Approach

The therapeutic effects of this compound appear to be mediated through several distinct but potentially interconnected signaling pathways.

Modulation of SOD1 Metallation in ALS

A key proposed mechanism in SOD1-related ALS is the ability of this compound to improve the copper content of the mutant SOD1 protein.[2][7] In SOD1G37R mice, oral treatment with this compound decreased the pool of copper-deficient SOD1 and increased the level of fully metallated (holo) SOD1.[3][7] This suggests that restoring the proper metal content of SOD1 may be a critical factor in mitigating its toxicity.[3][7]

SOD1_Metallation cluster_0 This compound Intervention cluster_1 Cellular Environment (Motor Neuron) This compound Cu-ATSM (Oral) HoloSOD1 Holo-SOD1 (Fully Metallated) This compound->HoloSOD1 Delivers Copper MutantSOD1_Cu_deficient Copper-Deficient Mutant SOD1 MutantSOD1_Cu_deficient->HoloSOD1 Restores Copper Content Toxicity Cellular Toxicity MutantSOD1_Cu_deficient->Toxicity Neuroprotection Neuroprotection HoloSOD1->Neuroprotection

Caption: this compound delivers copper to mutant SOD1, promoting its proper metallation and reducing cellular toxicity.

Inhibition of Ferroptosis

Recent studies have identified the inhibition of ferroptosis, an iron-dependent form of regulated cell death, as a potential mechanism of action for this compound.[8] Features of ferroptosis, including elevated iron levels, low glutathione, and increased lipid peroxidation, are observed in affected tissues in both ALS and PD.[8] this compound has been shown to afford protection against ferroptotic cell death in various in vitro models.[8]

Ferroptosis_Inhibition cluster_0 Cellular Stressors cluster_1 Ferroptosis Pathway cluster_2 This compound Intervention Stressors Oxidative Stress Iron Overload Lipid_Peroxidation Lipid Peroxidation Stressors->Lipid_Peroxidation Cell_Death Ferroptotic Cell Death Lipid_Peroxidation->Cell_Death This compound Cu-ATSM This compound->Lipid_Peroxidation Inhibits

Caption: this compound inhibits lipid peroxidation, a key step in the ferroptosis cell death pathway.

Antioxidant and Anti-nitrosative Properties

This compound has demonstrated the ability to scavenge peroxynitrite (ONOO−), a potent oxidant and nitrating agent implicated in neurodegeneration.[5][9] In models of Parkinson's Disease, this compound inhibited ONOO−-mediated nitration and oligomerization of α-synuclein, a key pathological hallmark of the disease.[5] This anti-nitrosative activity contributes to its neuroprotective effects.[5]

Experimental Protocols

General Animal Model and Drug Administration
  • Animal Models: Transgenic mice expressing human SOD1 mutations (e.g., G93A, G37R) are commonly used for ALS studies.[1][4] For Parkinson's disease research, neurotoxin-based models, such as the 6-OHDA-lesioned mouse, are frequently employed.[5]

  • Drug Formulation and Administration: this compound is typically formulated for oral administration, often mixed into a palatable food source for daily ad libitum access by the animals.[2] Vehicle-treated control groups receive the same food source without the active compound.[4]

Key Experimental Workflow for Preclinical Efficacy Testing in ALS Models

Experimental_Workflow cluster_0 Study Initiation cluster_1 Treatment Phase cluster_2 Endpoint Analysis Genotyping Genotyping of Pups (SOD1 Transgene) Randomization Randomization into Treatment Groups Genotyping->Randomization Treatment_Start Commencement of This compound/Vehicle Diet Randomization->Treatment_Start Monitoring Weekly Monitoring: - Body Weight - Motor Function (e.g., Rotarod) - Disease Onset Treatment_Start->Monitoring Survival Survival Analysis (Kaplan-Meier) Monitoring->Survival Histology Post-mortem Histological Analysis: - Motor Neuron Counts - Biomarker Staining Monitoring->Histology

Caption: A typical experimental workflow for evaluating this compound efficacy in SOD1 mutant mouse models of ALS.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in animal models of ALS and Parkinson's Disease, with a distinct mechanistic advantage in targeting hypoxic tumors in cancer. Its oral bioavailability and ability to cross the blood-brain barrier make it a particularly attractive candidate for clinical development. Future research should focus on further elucidating its complex mechanism of action, identifying predictive biomarkers of response, and exploring its efficacy in a broader range of disease models. The ongoing and future clinical trials will be crucial in determining the translatability of these promising preclinical findings to human patients.

References

A Comparative Guide to Hypoxia-Targeted Therapies: ATSM vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hypoxic microenvironment of solid tumors presents a significant challenge to conventional cancer therapies, driving tumor progression, metastasis, and resistance to treatment. This guide provides an objective comparison of copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (ATSM), a theranostic agent for hypoxic tumors, with other prominent hypoxia-targeted therapeutic strategies. We will delve into the performance of hypoxia-activated prodrugs (HAPs) like Evofosfamide and Tirapazamine, and inhibitors of the master regulator of the hypoxic response, Hypoxia-Inducible Factor-1 (HIF-1). This comparison is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Section 1: Overview of Hypoxia-Targeted Strategies

Hypoxia-targeted therapies can be broadly categorized into two main approaches:

  • Hypoxia-Activated Prodrugs (HAPs): These are inactive drug precursors that are selectively activated under hypoxic conditions to release a cytotoxic agent. This targeted activation minimizes systemic toxicity while maximizing anti-tumor efficacy in the oxygen-deficient regions of a tumor.

  • Inhibition of the Hypoxic Response: This strategy focuses on disrupting the cellular machinery that allows cancer cells to adapt to and thrive in a hypoxic environment. The primary target in this approach is the Hypoxia-Inducible Factor-1 (HIF-1) transcription factor.

This compound (Copper-64 Cu-ATSM) stands out as a unique agent that combines both diagnostic and therapeutic capabilities (theranostics). As a PET imaging agent, it allows for the non-invasive visualization of hypoxic regions within tumors. When labeled with the radionuclide Copper-64, it can also deliver targeted radiotherapy to these hypoxic cells.

Section 2: Comparative Performance Data

The following tables summarize key quantitative data from preclinical and clinical studies for this compound and other selected hypoxia-targeted therapies.

Table 1: Preclinical Efficacy of Hypoxia-Targeted Therapies

TherapyCancer ModelEfficacy MetricResults
This compound (as a radiosensitizer) Head and Neck Cancer XenograftsTumor Growth InhibitionIncreased sensitivity to radiation in hypoxic tumors
Evofosfamide (TH-302) Non-Small Cell Lung Cancer (H460) XenograftTumor Growth Inhibition (TGI)50 mg/kg yielded 56% TGI[1]
Non-Small Cell Lung Cancer (H460) XenograftTGI (in 10% O2 breathing condition)90% TGI[1]
Tirapazamine Various Xenograft ModelsTumor Growth DelaySynergistic effects with cisplatin[2]
PX-478 (HIF-1α Inhibitor) Prostate Carcinoma Cells (in vitro)IC50~20–30 μM under normoxia and hypoxia[3]
Human Tumor XenograftsTumor RegressionCorrelated with tumor HIF-1α levels[3]
HT-29 TumorsVEGF Expression Reduction38% decrease[3]
HT-29 TumorsGlut-1 Expression Reduction76% decrease[3]

Table 2: Clinical Trial Outcomes

TherapyCancer TypePhaseKey Findings
Cu-ATSM (60Cu-ATSM) PET Imaging Non-Small Cell Lung Cancer-Tumor-to-muscle ratio was significantly lower in responders vs. non-responders (1.5 ± 0.4 vs. 3.4 ± 0.8)[4]
Evofosfamide (TH-302) Soft Tissue Sarcoma (with Doxorubicin)III (TH-CR-406/SARC021)No improvement in overall survival[5]
Tirapazamine Various Cancers (Meta-analysis)-Failed to show a significant effect on overall survival at 1, 2, 3, and 5 years[6]
PX-478 Advanced Solid TumorsIWell-tolerated; stable disease in 14/36 evaluable patients[7]

Section 3: Key Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of hypoxia-targeted therapies.

In Vitro Hypoxic Cytotoxicity Assay

This assay determines the cytotoxic potential of a compound under normoxic versus hypoxic conditions.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., H460, PC3) in 96-well plates and allow them to adhere overnight under standard cell culture conditions (21% O2, 5% CO2).

  • Hypoxic Conditions: Transfer the plates to a hypoxic chamber with a controlled gas environment (e.g., 1% O2, 5% CO2, balance N2). A parallel set of plates is maintained under normoxic conditions as a control.

  • Drug Treatment: Add serial dilutions of the test compound (e.g., Evofosfamide, PX-478) to the cells in both normoxic and hypoxic chambers.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Determine cell viability using a suitable assay. Note that assays dependent on mitochondrial activity, such as the MTT assay, may be confounded by hypoxia. Assays like the Sulforhodamine B (SRB) or crystal violet staining are more appropriate for hypoxic conditions[8].

  • Data Analysis: Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia) indicates the hypoxia-selective cytotoxicity of the compound.

In Vivo Tumor Xenograft Model for Efficacy Studies

This model assesses the anti-tumor activity of a compound in a living organism.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H460, HT-29) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., Evofosfamide, PX-478) via an appropriate route (e.g., intraperitoneal, oral) according to the specified dosing schedule. The control group receives a vehicle.

  • Tumor Measurement: Continue to measure tumor volume throughout the treatment period.

  • Endpoint: The experiment is terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

PET Imaging for Tumor Hypoxia Assessment with Cu-ATSM

This non-invasive imaging technique is used to visualize and quantify tumor hypoxia.

Protocol:

  • Radiotracer Administration: Intravenously inject the subject (animal model or human patient) with a sterile solution of 60Cu-ATSM or 64Cu-ATSM.

  • Uptake Period: Allow for a specific uptake period, typically less than one hour, for the tracer to distribute and accumulate in hypoxic tissues.

  • PET Scan Acquisition: Acquire PET images of the tumor region.

  • Image Analysis:

    • Draw regions of interest (ROIs) around the tumor and a reference tissue (e.g., muscle).

    • Calculate the standardized uptake value (SUV) for the tumor.

    • Determine the tumor-to-muscle (T/M) or tumor-to-blood (T/B) ratio to quantify the extent of tracer uptake, which correlates with the degree of hypoxia[4][9].

Section 4: Visualizing the Mechanisms

Understanding the underlying biological pathways is essential for the rational design and application of hypoxia-targeted therapies.

The HIF-1 Signaling Pathway

The Hypoxia-Inducible Factor-1 (HIF-1) pathway is a central regulator of the cellular response to low oxygen.

HIF1_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHD Prolyl Hydroxylases (PHDs) (O2-dependent) HIF1a_normoxia->PHD Hydroxylation Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation VHL von Hippel-Lindau (VHL) E3 Ubiquitin Ligase PHD->VHL Recruitment PHD_inhibition Inhibited VHL->HIF1a_normoxia Ubiquitination HIF1a_hypoxia HIF-1α (Stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activation HIF1a_synthesis HIF-1α Synthesis HIF1a_synthesis->HIF1a_normoxia HIF1a_synthesis->HIF1a_hypoxia

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

General Mechanism of Hypoxia-Activated Prodrugs (HAPs)

HAPs are designed to be selectively activated in the reducing environment of hypoxic tumor cells.

HAP_Mechanism cluster_normoxia Normoxia cluster_hypoxia Hypoxia HAP_normoxia Hypoxia-Activated Prodrug (HAP) Radical_Anion_normoxia Radical Anion HAP_normoxia->Radical_Anion_normoxia One-electron reduction (Reductases) Radical_Anion_normoxia->HAP_normoxia Re-oxidation O2 Oxygen (O2) HAP_hypoxia Hypoxia-Activated Prodrug (HAP) Radical_Anion_hypoxia Radical Anion HAP_hypoxia->Radical_Anion_hypoxia One-electron reduction (Reductases) Cytotoxic_Agent Active Cytotoxic Agent Radical_Anion_hypoxia->Cytotoxic_Agent Fragmentation DNA_Damage DNA Damage & Cell Death Cytotoxic_Agent->DNA_Damage

Caption: Activation mechanism of hypoxia-activated prodrugs (HAPs).

Experimental Workflow for Comparing Hypoxia-Targeted Therapies

A logical workflow for the preclinical comparison of different hypoxia-targeted agents.

Experimental_Workflow start Select Cancer Cell Lines in_vitro In Vitro Hypoxic Cytotoxicity Assay start->in_vitro in_vivo In Vivo Tumor Xenograft Model start->in_vivo data_analysis Data Analysis & Comparison (IC50, TGI, etc.) in_vitro->data_analysis imaging PET Imaging with Cu-ATSM (for hypoxia validation) in_vivo->imaging in_vivo->data_analysis imaging->data_analysis conclusion Comparative Efficacy & Safety Profile data_analysis->conclusion

Caption: A streamlined workflow for preclinical comparison of hypoxia-targeted therapies.

Section 5: Conclusion

The development of therapies that specifically target the hypoxic tumor microenvironment holds immense promise for improving cancer treatment outcomes. This compound offers a unique theranostic approach, enabling both the identification and treatment of hypoxic tumors. Hypoxia-activated prodrugs like Evofosfamide have demonstrated significant preclinical efficacy, although clinical translation has faced challenges. Tirapazamine, an earlier HAP, has not shown significant clinical benefit in meta-analyses. HIF-1 inhibitors such as PX-478 represent a mechanistically distinct approach by targeting the master regulator of the hypoxic response and have shown promise in early clinical trials.

The choice of a particular hypoxia-targeted strategy will depend on the specific cancer type, the degree and heterogeneity of tumor hypoxia, and the potential for combination with other therapeutic modalities. The experimental protocols and data presented in this guide provide a framework for the continued evaluation and development of these innovative anti-cancer agents.

References

Unveiling Tumor Hypoxia: A Comparative Guide to ATSM-PET Imaging in Predicting Clinical Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Copper-64 diacetyl-bis(N4-methylthiosemicarbazone) (⁶⁴Cu-ATSM) Positron Emission Tomography (PET) with other imaging modalities in predicting clinical outcomes across various cancers. Experimental data and detailed methodologies are presented to support the evaluation of ATSM as a prognostic tool in oncology.

The Significance of Tumor Hypoxia

Tumor hypoxia, a condition of low oxygen levels in cancer cells, is a critical factor in tumor progression, metastasis, and resistance to therapies such as radiation and chemotherapy.[1] Non-invasive imaging of hypoxic regions within tumors is therefore of great interest for treatment planning and predicting patient prognosis. ⁶⁴Cu-ATSM is a PET radiotracer designed to accumulate in hypoxic cells, offering a potential window into the tumor microenvironment.[1]

Performance of ⁶⁴Cu-ATSM PET in Predicting Clinical Outcomes

Clinical studies have investigated the prognostic value of ⁶⁴Cu-ATSM PET in several cancer types. High uptake of ⁶⁴Cu-ATSM has been correlated with poorer clinical outcomes, including reduced progression-free survival (PFS) and overall survival (OS).

Head and Neck Cancer

In patients with head and neck squamous cell carcinoma (HNSCC), higher tumor-to-muscle ratios (TMR) and total lesion reduction (TLR) on ⁶²Cu-ATSM PET have been significantly associated with worse PFS.[2] One study reported that a high ⁶²Cu-ATSM standardized uptake value (SUVmax) was a significant predictor of residual or recurrent tumors after chemoradiotherapy.[3]

ParameterPatient CohortFindingClinical OutcomeReference
TMR_this compound 35 HNSCC patientsHigher TMR_this compound (>3.2)Worse Progression-Free Survival (PFS)[2]
TLR 35 HNSCC patientsGreater TLR (>14.0)Worse PFS and Cause-Specific Survival (CSS)[2]
SUVmax 15 HNSCC patientsHigher SUVmax (>5.0)Increased likelihood of residual/recurrent tumor[3]
Sensitivity 11 HNSCC patients100% (based on SUVmax)Predicting response to neoadjuvant chemoradiotherapy[4]
Specificity 11 HNSCC patients50% (based on SUVmax)Predicting response to neoadjuvant chemoradiotherapy[4]
Cervical Cancer

Studies in cervical cancer have also demonstrated a correlation between ⁶⁰Cu-ATSM uptake and patient survival. High tumor uptake has been linked to poorer outcomes, suggesting its potential as a prognostic biomarker.

Lung Cancer

In non-small cell lung cancer (NSCLC), ⁶⁰Cu-ATSM PET has shown potential in predicting treatment response. High tracer uptake was associated with a lack of response to therapy and inversely correlated with progression-free and overall survival.[1] In contrast, F-fluorodeoxyglucose ([¹⁸F]FDG) PET uptake did not show a significant correlation with survival in the same patient cohort.[1]

Imaging AgentPatient CohortFindingClinical OutcomeReference
⁶⁰Cu-ATSM NSCLC patientsHigh Tumor-to-Muscle (T/M) ratio (>3.0)Poorer response to therapy[1]
⁶⁰Cu-ATSM NSCLC patientsHigh tumor uptakeInverse correlation with PFS and OS[1]
[¹⁸F]FDG NSCLC patientsNo significant difference in tumor SUVNo correlation with survival[1]
Rectal Cancer

In locally advanced rectal cancer (LARC), neoadjuvant chemoradiotherapy is a standard treatment. Predicting treatment response is crucial for tailoring therapy. While studies on ⁶⁴Cu-ATSM in rectal cancer are emerging, [¹⁸F]FDG PET has been more extensively studied in this context. A significant decrease in [¹⁸F]FDG uptake after neoadjuvant therapy has been associated with a better pathological response.

Comparison with Other Hypoxia Imaging Agents

Several PET tracers have been developed to image tumor hypoxia, with [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO) being one of the most studied. Comparative studies have highlighted some advantages of ⁶⁴Cu-ATSM.

Feature⁶⁴Cu-ATSM[¹⁸F]FMISOReference
Pharmacokinetics Faster clearance from normoxic tissuesSlower in vivo accumulation and clearance[1][5]
Image Contrast Generally higher tumor-to-background ratioWeaker image contrast of the hypoxic area[1][5]
Clinical Applicability Potentially better due to favorable pharmacokineticsLimited by slow kinetics[3]

However, it is important to note that the hypoxia selectivity of ⁶⁴Cu-ATSM has been a subject of debate, with some preclinical studies showing a lack of correlation between its uptake and traditional hypoxia markers in certain tumor models.[6]

Experimental Protocols

Automated Synthesis of [⁶⁴Cu][Cu(this compound)]

A reliable and automated synthesis process is crucial for the clinical translation of ⁶⁴Cu-ATSM. An automated synthesis module, such as a modified GE TRACERlab FXN, can be utilized for this purpose.[2]

Key Steps:

  • Production of ⁶⁴Cu: ⁶⁴Cu is typically produced via the ⁶⁴Ni(p,n)⁶⁴Cu reaction in a cyclotron.

  • Purification of ⁶⁴Cu: The irradiated target is dissolved, and ⁶⁴Cu is separated and purified using ion-exchange chromatography.

  • Radiolabeling: The purified [⁶⁴Cu]CuCl₂ is reacted with the this compound ligand (H₂-ATSM) in a sodium acetate buffer at a controlled temperature.

  • Purification of [⁶⁴Cu][Cu(this compound)]: The final product is purified using a C18 Sep-Pak cartridge to remove unreacted ⁶⁴Cu and other impurities.

  • Quality Control: The final product undergoes rigorous quality control, including determination of radiochemical purity by radio-HPLC, molar activity, and stability.[2]

G cluster_production ⁶⁴Cu Production cluster_synthesis Automated Synthesis cluster_qc Quality Control p1 Cyclotron Bombardment (⁶⁴Ni(p,n)⁶⁴Cu) p2 Target Dissolution p1->p2 p3 Ion-Exchange Chromatography p2->p3 s1 [⁶⁴Cu]CuCl₂ Evaporation p3->s1 Purified ⁶⁴Cu s2 Reaction with this compound Ligand (Sodium Acetate Buffer, 40°C) s1->s2 s3 C18 Sep-Pak Purification s2->s3 q1 Radio-HPLC (Radiochemical Purity >99%) s3->q1 Final Product q2 Molar Activity Determination (HPLC, Titration, ICP-MS) s3->q2 q3 Stability Testing s3->q3

Automated Synthesis Workflow for [⁶⁴Cu][Cu(this compound)]
Clinical PET Imaging Protocol

Patient Preparation:

  • Fasting for at least 4-6 hours prior to tracer injection.

  • Blood glucose levels should be checked and within the normal range.

Tracer Administration and Imaging:

  • An intravenous injection of ⁷⁴⁰-⁹²⁵ MBq of ⁶⁴Cu-ATSM is administered.

  • Dynamic or static PET imaging is typically performed 30-60 minutes post-injection.

  • Whole-body or regional scans are acquired depending on the clinical question.

Signaling Pathways and Mechanism of this compound Uptake

The retention of ⁶⁴Cu-ATSM in hypoxic cells is primarily driven by the intracellular reduction of the Cu(II) complex to a less stable Cu(I) form. This process is intricately linked to the cellular redox state, which is heavily influenced by hypoxia.

HIF-1α Signaling Pathway in Hypoxia

Under hypoxic conditions, the master regulator of the cellular response to low oxygen, Hypoxia-Inducible Factor 1-alpha (HIF-1α), is stabilized.[7][8]

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD PHD Enzymes HIF1a_N->PHD Hydroxylation VHL VHL Protein PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_H HIF-1α HIF1b HIF-1β HIF1a_H->HIF1b Dimerization HRE Hypoxia Response Element (HRE) HIF1b->HRE Binding TargetGenes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->TargetGenes

HIF-1α Pathway Regulation by Oxygen

Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This leads to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, altering the cellular microenvironment and redox state.[9]

Cellular Retention of ⁶⁴Cu-ATSM

The lipophilic ⁶⁴Cu(II)-ATSM complex readily diffuses across the cell membrane. In the reductive intracellular environment of hypoxic cells, the Cu(II) is reduced to Cu(I). The resulting [⁶⁴Cu(I)-ATSM]⁻ complex is less stable and can dissociate, leading to the trapping of ⁶⁴Cu(I) by intracellular components such as copper chaperones and other proteins. This selective trapping in hypoxic cells forms the basis of its imaging capabilities.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hypoxic) ATSM_out ⁶⁴Cu(II)-ATSM ATSM_in ⁶⁴Cu(II)-ATSM ATSM_out->ATSM_in Passive Diffusion Reduced_this compound [⁶⁴Cu(I)-ATSM]⁻ ATSM_in->Reduced_this compound Bioreduction (e.g., by NADH/NADPH) Cu_trapped Trapped ⁶⁴Cu(I) Reduced_this compound->Cu_trapped Dissociation Proteins Intracellular Proteins (e.g., Copper Chaperones) Cu_trapped->Proteins Binding

Mechanism of ⁶⁴Cu-ATSM Retention in Hypoxic Cells

Conclusion

⁶⁴Cu-ATSM PET emerges as a valuable, non-invasive imaging modality for assessing tumor hypoxia and holds significant promise as a prognostic biomarker in various cancers. Its ability to predict treatment response and survival offers a potential tool for personalized medicine, guiding therapeutic strategies to improve patient outcomes. While its performance relative to other hypoxia agents and its universal applicability are still under investigation, the existing evidence strongly supports its continued evaluation in clinical trials. The detailed experimental protocols and understanding of the underlying biological pathways provided in this guide aim to facilitate further research and development in this critical area of oncology.

References

Safety Operating Guide

Navigating the Disposal of ATSM: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for ATSM (diacetyl-bis(N(4)-methylthiosemicarbazone)) and its related compounds, such as Cu-ATSM, in a clear and actionable format.

Core Safety and Disposal Principles

According to the Safety Data Sheet (SDS) for the closely related compound Cu-ATSM, the substance is not classified as hazardous under the Globally Harmonized System (GHS).[1] However, it is crucial to remember that all chemicals may pose unknown hazards and should be handled with caution.[1] The product information sheet for Cu-ATSM advises that the material should be considered hazardous until further information is available and that users should not ingest, inhale, or allow it to come into contact with eyes, skin, or clothing, washing thoroughly after handling.[2]

Step-by-Step Disposal Protocol

While the specific SDS for this compound and its copper complex lack detailed disposal instructions, the following protocol outlines the best practices for managing this compound waste in a laboratory setting, based on general chemical safety principles and the limited information available.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. The nature of the waste will dictate the appropriate disposal route.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep solid and liquid waste separate.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Nitrile gloves

    • Safety glasses or goggles

    • A lab coat

3. Containment:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container.

    • For mechanical pickup of solid material, avoid generating dust.[1]

  • Liquid Waste:

    • Collect liquid this compound waste, such as solutions in organic solvents (e.g., DMSO, DMF) or aqueous buffers, in a dedicated, sealed, and properly labeled waste container.[2]

    • Ensure the waste container is compatible with the solvents used.

    • Do not overfill waste containers.

4. Labeling:

  • Clearly label all this compound waste containers with the following information:

    • "this compound Waste" or "Cu-ATSM Waste"

    • The full chemical name: diacetyl-bis(N(4)-methylthiosemicarbazone)

    • The solvent(s) and their approximate concentrations

    • The date of waste generation

    • The responsible researcher's name and contact information

5. Storage:

  • Store this compound waste in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

6. Final Disposal:

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the final disposal of this compound waste.

  • EHS will arrange for the collection and proper disposal of the waste in accordance with local, state, and federal regulations.

  • Do not dispose of this compound waste down the drain or in the regular trash.[1]

Quantitative Data Summary

The available Safety Data Sheet for Cu-ATSM does not provide specific quantitative data for disposal, such as concentration limits for sewer disposal or specific pH ranges for treatment. The general guidance is to avoid releasing the chemical into the environment.

ParameterValue
Solubility in DMSO ~10 mg/mL
Solubility in DMF ~2 mg/mL
Aqueous Solubility Sparingly soluble; ~0.1 mg/mL in 1:9 DMSO:PBS (pH 7.2)

This data is for Cu-ATSM and is provided for informational purposes regarding its behavior in common laboratory solvents.[2]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

This compound Waste Disposal Workflow Diagram

References

Essential Safety and Logistical Information for Handling ATSM

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of ATSM (Diacetyl-bis(N4-methylthiosemicarbazone)) and its copper complex, Cu-ATSM, tailored for researchers, scientists, and drug development professionals. The information is designed to be an essential resource for laboratory safety and chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

Non-Radiolabeled this compound and Cu-ATSM:

According to the Safety Data Sheet (SDS) for Cu-ATSM, the substance is not classified as hazardous under the Globally Harmonized System (GHS). However, as a general laboratory best practice when handling any chemical, the following personal protective equipment should be utilized:

  • Gloves: Standard laboratory gloves (e.g., nitrile) should be worn to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are required to protect from potential splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Radiolabeled Cu-ATSM (e.g., 64Cu-ATSM):

When this compound is complexed with a radioisotope such as Copper-64 (64Cu), all handling must be performed in designated areas and in accordance with institutional and national radiation safety regulations. In addition to the standard PPE listed above, the following are mandatory:

  • Dosimetry: Whole-body and ring dosimeters are required for handling 5 mCi or more, or 1 mCi amounts weekly[1].

  • Shielding: Due to the emission of beta and gamma radiation, appropriate shielding is critical.

  • Remote Handling Tools: Tongs and other remote handling tools should be used to increase distance and minimize exposure.

The following table summarizes the key radiation safety data for 64Cu.

ParameterValueReference
Half-Life12.7 hours[1][2]
EmissionsBeta (β⁻), Positron (β⁺), Gamma (γ)[2]
Shielding1.8 mm of perspex for beta radiation; 6 mm of lead (Half Value Layer) for gamma rays.[2]
Gamma Dose Rate36 µSv/h/GBq at 1 meter[2]

Operational Plans: Synthesis and Handling Protocols

Detailed experimental protocols for the synthesis of the this compound ligand and its complexation with copper are provided below. These protocols are based on established methods in the scientific literature.

Experimental Protocol: Synthesis of this compound Ligand

This protocol describes the synthesis of Diacetyl-bis(N4-methylthiosemicarbazone), the this compound ligand.

Materials:

  • 4-Methyl-3-thiosemicarbazide

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve 4-Methyl-3-thiosemicarbazide (1.2 g, 11.4 mmol) in ethanol (50 mL) with heating and stirring.

  • Add a solution of diacetyl (0.5 mL, 5.7 mmol) in ethanol dropwise to the heated solution.

  • Add 5-6 drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture at 60-70°C for 4 hours, during which a white precipitate will form.

  • Allow the flask to cool and then store at 4°C overnight to ensure complete precipitation.

  • Filter the white precipitate and wash with cold ethanol.

  • Dry the resulting this compound ligand under vacuum.

Experimental Protocol: Synthesis of Cu-ATSM Complex

This protocol details the complexation of the this compound ligand with copper.

Materials:

  • This compound ligand (synthesized as described above)

  • Copper(II) Acetate

  • Ethanol

Procedure:

  • Dissolve the this compound ligand (0.1 g, 0.38 mmol) in ethanol.

  • In a separate container, dissolve copper(II) acetate (0.0768 g, 0.38 mmol) in ethanol.

  • Add the copper acetate solution dropwise to the this compound solution. The solution will change color from turbid white to a brown-red.

  • Reflux the reaction mixture at 60-70°C for 3-4 hours.

  • Allow the mixture to cool to room temperature and continue stirring overnight.

  • The resulting Cu-ATSM complex can be collected by filtration and washed with ethanol.

  • Dry the final product under vacuum.

Disposal Plans

The disposal of this compound and its derivatives must be handled in accordance with institutional guidelines and local regulations, taking into account both the chemical and, if applicable, the radiological hazards.

Non-Radiolabeled this compound and Cu-ATSM:

As these compounds are not classified as hazardous, they can typically be disposed of as general chemical waste. However, it is crucial to consult your institution's specific waste disposal procedures. Drain disposal is generally not recommended for any chemical waste to prevent environmental contamination. Non-hazardous solid waste can typically be disposed of in the regular laboratory trash, but always confirm with your environmental health and safety (EHS) department.

Radiolabeled Cu-ATSM (e.g., 64Cu-ATSM):

The disposal of radiolabeled waste is strictly regulated. The primary method for managing waste containing short-lived isotopes like 64Cu is decay-in-storage .

  • Segregation: All waste contaminated with 64Cu (solid and liquid) must be segregated from other radioactive and non-radioactive waste streams.

  • Labeling: Waste containers must be clearly labeled with the isotope (64Cu), the date, and the initial activity.

  • Storage: The waste should be stored in a designated and shielded area. Given the 12.7-hour half-life of 64Cu, storage for 10 half-lives (approximately 5.3 days) will reduce the radioactivity to less than 0.1% of its initial level.

  • Monitoring: After the decay period, the waste must be monitored with a suitable radiation detector (e.g., a Geiger-Muller counter) to ensure that its radioactivity is indistinguishable from background radiation before being disposed of as non-radioactive waste.

  • Aqueous Waste: For licensed facilities, there are specific concentration limits for the disposal of aqueous radioactive waste to the sanitary sewer. For 64Cu, a typical limit is 11.4 MBq per cubic meter (11.4 kBq per liter)[2]. However, decay-in-storage is the preferred method to minimize environmental release.

  • Solid Waste: The concentration of 64Cu in solid waste must be below a certain threshold before it can be disposed of as general waste. A common limit is less than 50 Bq per gram[2].

The following diagram illustrates the general workflow for handling and disposing of radiolabeled 64Cu-ATSM.

cluster_prep Preparation & Handling cluster_waste Waste Management synthesis Synthesis of 64Cu-ATSM ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses, Dosimeters, Shielding) synthesis->ppe handling Use Remote Handling Tools ppe->handling segregate Segregate Solid & Liquid Waste handling->segregate Generate Waste label_waste Label Waste Containers (Isotope, Date, Activity) segregate->label_waste storage Store for Decay (10 Half-Lives) label_waste->storage monitor Monitor for Radioactivity storage->monitor dispose Dispose as Non-Radioactive Waste monitor->dispose

Caption: Workflow for the safe handling and disposal of radiolabeled 64Cu-ATSM.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the synthesis pathway for the this compound ligand.

cluster_synthesis This compound Ligand Synthesis reagent1 4-Methyl-3-thiosemicarbazide mix Mix and Reflux (60-70°C, 4 hours) reagent1->mix reagent2 Diacetyl reagent2->mix solvent Ethanol solvent->mix catalyst Glacial Acetic Acid catalyst->mix precipitate White Precipitate Forms mix->precipitate cool Cool and Store at 4°C precipitate->cool filter Filter and Wash cool->filter product This compound Ligand filter->product

Caption: Synthesis pathway for the this compound ligand.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.